molecular formula C5H6O4 B196221 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one CAS No. 91526-18-0

4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

Cat. No.: B196221
CAS No.: 91526-18-0
M. Wt: 130.1 g/mol
InChI Key: JEQSUJXHFAXJOW-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one is a useful research compound. Its molecular formula is C5H6O4 and its molecular weight is 130.1 g/mol. The purity is usually > 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c1-3-4(2-6)9-5(7)8-3/h6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQSUJXHFAXJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440953
Record name 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91526-18-0
Record name 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
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Foundational & Exploratory

4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

This guide provides an in-depth analysis of this compound (CAS No. 91526-18-0), a pivotal heterocyclic intermediate in modern organic and medicinal chemistry. Valued for its bifunctional nature, this compound serves as a cornerstone in the synthesis of advanced pharmaceutical agents, most notably as a key component in prodrug formulations designed to enhance therapeutic efficacy. We will explore its fundamental chemical properties, established synthetic protocols, reactivity, and critical applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

This compound, also known by synonyms such as DMDO-OH, is characterized by a five-membered dioxolone ring substituted with a reactive hydroxymethyl group and a methyl group.[1][2] This unique architecture confers a versatile reactivity profile, making it an essential building block in complex molecular construction.[3] The cyclic carbonate moiety and the primary alcohol function allow for a range of chemical transformations, which are central to its utility.[3]

The compound's physical and chemical properties are summarized below. It is a combustible liquid that is sensitive to air, heat, and moisture, necessitating careful handling and storage under inert, refrigerated conditions to prevent degradation.[2][4]

PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 91526-18-0[5][6]
Molecular Formula C₅H₆O₄[5][6]
Molecular Weight 130.10 g/mol [5][6]
Boiling Point 214 °C[7][8]
Density 1.367 g/cm³[7]
Flash Point 93 °C[7][8]
Solubility Soluble in Chloroform[7]
Storage Inert atmosphere, Store in freezer (-20°C) or at 2-8°C[7]

Synthesis and Purification: A Validated Protocol

The most prevalent and industrially relevant synthesis of this compound involves a two-step process starting from its chloromethyl analog, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl).[6][9] This pathway is favored for its efficiency and scalability. The causality behind this choice lies in the reliable nucleophilic substitution of the chloride, a good leaving group, to form an intermediate ester, which is then selectively hydrolyzed.

Workflow for Synthesis

Caption: A typical two-step synthesis pathway.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear checkpoints for reaction completion and product purity.

Step 1: Synthesis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate

  • To a suitable reaction vessel, add 500 mL of acetonitrile, followed by 50 g of 4-chloromethyl-5-methyl-1,3-dioxol-2-one and 45 g of formic acid at room temperature (20-25°C).[6]

  • Cool the mixture to 10-15°C. The cooling step is critical to control the exothermic reaction upon addition of the base.

  • Slowly add 95 g of triethylamine to the cooled mixture. Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the reaction.[9]

  • Heat the reaction mixture to 60-65°C and maintain stirring for 5-6 hours. Progress can be monitored by HPLC to ensure the consumption of the starting material.[6]

  • Upon completion, cool the system to 15-20°C and filter to remove the triethylamine hydrochloride salt. Wash the filter cake with acetonitrile.[6]

  • Combine the filtrates and remove the acetonitrile under reduced pressure to obtain the crude formate ester intermediate.

Step 2: Hydrolysis to this compound

  • To the crude intermediate from Step 1, add an appropriate volume of an alcoholic solvent such as isopropyl alcohol (IPA) or methanol.[6][10]

  • Add a solution of hydrogen chloride in the corresponding alcohol (e.g., IPA.HCl). The acidic medium catalyzes the selective hydrolysis of the formate ester without cleaving the more stable cyclic carbonate ring.[10]

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by HPLC). A typical yield for this process is around 79%.[6]

  • After cooling, the product can be isolated through standard workup procedures, including solvent evaporation, extraction with a suitable solvent like ethyl acetate, and washing with water to remove inorganic impurities.[6]

Note: An alternative, cost-effective process utilizes sodium acetate in dimethylformamide (DMF) with catalytic potassium iodide at room temperature, followed by acid hydrolysis, achieving yields of 89-91%.[10]

Chemical Reactivity and Prodrug Activation Mechanism

The synthetic value of this compound stems from the distinct reactivity of its two functional groups.

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol is the main site for derivatization. It readily undergoes esterification or can be converted into other functional groups. Its most significant reaction is coupling with the carboxylic acid group of an active pharmaceutical ingredient (API) to form an ester linkage.[1] This reaction is the foundation of its use in creating "medoxomil" prodrugs.[11] It can also be reacted with agents like oxalyl chloride to create more reactive intermediates for subsequent coupling.

  • 1,3-Dioxol-2-one Ring: This cyclic carbonate structure is relatively stable under neutral conditions but is designed to be labile in vivo. It serves as a bioreversible masking group. Under physiological conditions, base-catalyzed (or esterase-mediated) hydrolysis initiates a cascade that leads to the cleavage of the ring and the release of the active drug. This mechanism is crucial for improving the bioavailability of parent drugs that may have poor solubility or membrane permeability.[11]

Prodrug Activation Pathway

Caption: In-vivo activation of a medoxomil prodrug.

Core Applications in Drug Development

The primary and most authoritative application of this compound is as a key intermediate in the synthesis of prodrugs, particularly for angiotensin II receptor blockers (ARBs) used to treat hypertension.[1][9]

  • Azilsartan Medoxomil and Olmesartan Medoxomil: In these widely prescribed antihypertensive drugs, the "medoxomil" ester is formed by coupling this compound with the respective parent drug (Azilsartan or Olmesartan).[1][11] This structural modification masks a polar carboxylic acid group, enhancing the drug's lipophilicity and dramatically improving its oral absorption and bioavailability.[1][11]

  • Other Pharmaceutical Agents: Its utility extends to other classes of drugs, including antibiotics. The (oxodioxolenyl)methyl carbamate group can be introduced to various APIs to improve their pharmacokinetic profiles.[12]

Beyond pharmaceuticals, its bifunctional nature makes it a candidate for manufacturing specialty polymers and resins where enhanced thermal stability is desired.[1] It has also been investigated for its potential to inhibit carbonic anhydrase isozymes, which are involved in cellular pH regulation and metabolic pathways.[1][2]

Safety, Handling, and Storage

As a laboratory chemical, this compound presents several hazards that require strict adherence to safety protocols.

GHS Hazard Classification: [5]

  • Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[4]

  • Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[4][5]

  • Serious Eye Damage/Eye Irritation, Category 2 (H319): Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[4][5]

Handling and Personal Protective Equipment (PPE):

  • Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[4][13]

  • Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and safety goggles with side shields or a face shield.[4]

  • Avoid all personal contact. Do not eat, drink, or smoke in the handling area.[4]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[13]

  • Keep in a cool, dry place, away from incompatible materials, moisture, and heat. Recommended storage is in a freezer at -20°C or refrigerated at 2-8°C.[7]

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  • This compound: A Critical Link in Pharmaceutical Supply Chains.NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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A Comprehensive Guide to the Structure Elucidation of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol: A Key Prodrug Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol, systematically known as 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one, is a cornerstone promoiety in modern pharmacology.[1] It is the "medoxomil" component of several blockbuster drugs, engineered to enhance the oral bioavailability of parent molecules by creating a transient, more lipophilic ester or carbonate linkage that undergoes enzymatic cleavage in vivo.[2][3] The definitive confirmation of its molecular structure is a critical prerequisite for its use in drug development, quality control, and regulatory submissions. This technical guide provides a holistic, multi-technique workflow for the unambiguous structure elucidation of this compound, grounded in first-principles analytical chemistry. We will move from establishing the molecular formula to mapping the atomic connectivity and functional group architecture, detailing the causality behind each experimental choice and data interpretation.

The Strategic Analytical Workflow: A Multi-Pillar Approach

The structure elucidation of a novel or synthesized small molecule is not a linear process but an iterative system of cross-validation. Our approach is designed to build a self-validating dataset, where each analytical technique provides a unique piece of the puzzle, and the final structure is the only one that satisfies all experimental observations. The workflow is logically sequenced to maximize information gain at each step, starting with foundational mass and composition before delving into the intricacies of atomic connectivity.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Connectivity Mapping cluster_2 Phase 3: Final Confirmation MS Mass Spectrometry (HRMS) Establishes Molecular Formula IR Infrared Spectroscopy (FTIR) Identifies Key Functional Groups MS->IR Confirms functional groups in determined mass Validation Data Cross-Validation Structure Verified MS->Validation NMR_1D 1D NMR Spectroscopy (¹H, ¹³C) Provides Proton/Carbon Environment IR->NMR_1D Guides NMR interpretation IR->Validation NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) Maps Atom-to-Atom Connectivity NMR_1D->NMR_2D Assigns initial peaks NMR_1D->Validation Structure Proposed Structure: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol NMR_2D->Structure Defines covalent framework NMR_2D->Validation Structure->Validation Hypothesis

Figure 1: Strategic workflow for structure elucidation.

Mass Spectrometry (MS): Establishing the Molecular Formula

2.1 Rationale & Causality: High-Resolution Mass Spectrometry (HRMS) is the initial and most crucial step. It provides the exact mass of the molecule with high precision (typically <5 ppm error), which allows for the unambiguous determination of the elemental composition (molecular formula). This formula is the bedrock upon which all subsequent spectroscopic interpretations are built. We employ a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.

2.2 Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS

  • Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in an appropriate solvent (e.g., Methanol or Acetonitrile with 0.1% formic acid for positive ion mode).

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Ionization Mode: Positive ion mode is chosen to detect protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. A lock mass or internal calibrant is used to ensure high mass accuracy.

  • Analysis: The measured m/z of the most intense ion corresponding to the molecule is processed using the instrument's software to generate a list of possible elemental compositions.

2.3 Expected Data & Interpretation The theoretical molecular formula for (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol is C₅H₆O₄ . The expected HRMS data is summarized below.

Ion SpeciesTheoretical Exact Mass (m/z)Observed m/z (example)Interpretation
[M+H]⁺ 131.0339~131.0335The protonated molecular ion. Its accurate mass directly validates the elemental composition of C₅H₇O₄⁺.
[M+Na]⁺ 153.0158~153.0155The sodium adduct, a common species in ESI, provides a secondary confirmation of the molecular weight.
Molecular Formula C₅H₆O₄ The only logical formula matching the observed mass within a 5 ppm error margin, consistent with synthesis.
Molecular Weight 130.0266 Da [1]The neutral monoisotopic mass.

The observation of these ions at their predicted high-accuracy masses provides definitive evidence for the molecular formula C₅H₆O₄, setting a non-negotiable constraint for all further analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

3.1 Rationale & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. While it doesn't reveal the full connectivity, it provides crucial confirmatory evidence. For our target molecule, we expect to see characteristic absorptions for the alcohol (O-H) and the cyclic carbonate carbonyl (C=O) groups.

3.2 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the neat sample (liquid or solid) is placed directly on the ATR crystal (e.g., diamond).

  • Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio. A background spectrum of the clean crystal is subtracted.

3.3 Expected Data & Interpretation The IR spectrum provides a distinct fingerprint confirming the presence of the key functional moieties.

Wavenumber (cm⁻¹)IntensityVibration TypeInterpretation
~3400 (broad)StrongO-H stretchConfirms the presence of the hydroxyl (-OH) group from the methanol moiety. The broadness is due to hydrogen bonding.
~1820Very StrongC=O stretch (Carbonate)This high-frequency absorption is highly characteristic of a five-membered cyclic carbonate, a key structural feature.[4] Its presence is a critical piece of evidence.
~1690MediumC=C stretchIndicates the double bond within the dioxol-one ring.
~1200-1000StrongC-O stretchCorresponds to the C-O single bonds in the ester and alcohol functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[5][6] It maps the chemical environment of every proton and carbon atom and, through two-dimensional (2D) experiments, reveals how these atoms are connected.

4.1 Experimental Protocol: General NMR

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred as it allows for the observation of the exchangeable -OH proton.

  • Standard: Tetramethylsilane (TMS) at 0.00 ppm is used as the internal standard.[7]

  • Concentration: ~5-10 mg of sample in ~0.6 mL of deuterated solvent.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve good signal dispersion.

4.2 Proton (¹H) NMR Spectroscopy: Mapping the H-Framework This experiment identifies all unique proton environments in the molecule.

LabelPredicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
H-a ~4.6Singlet (s)2H-CH₂ OHProtons on a carbon adjacent to an oxygen and a C=C double bond are significantly deshielded.
H-b ~2.2Singlet (s)3H-CH₃ Vinylic methyl group protons, deshielded by the adjacent double bond.
H-c Variable (~3-5)Singlet (s)1H-OH Chemical shift is concentration and solvent-dependent. Appears as a broad singlet in many cases.

Note: No spin-spin coupling is expected as there are no adjacent, non-equivalent protons.

4.3 Carbon-13 (¹³C) NMR Spectroscopy: Identifying the Carbon Skeleton This experiment identifies all unique carbon environments.

LabelPredicted Shift (ppm)AssignmentRationale
C-1 ~154C =OCarbonyl carbon of the cyclic carbonate is highly deshielded.
C-2 ~138C -CH₃Quaternary sp² carbon of the double bond attached to the methyl group.
C-3 ~135C -CH₂OHQuaternary sp² carbon of the double bond attached to the hydroxymethyl group.
C-4 ~56-C H₂OHsp³ carbon attached to an oxygen atom.
C-5 ~10-C H₃Typical chemical shift for a vinylic methyl carbon.

4.4 2D NMR Spectroscopy: Connecting the Atoms 2D NMR experiments are essential to confirm that the fragments identified by 1D NMR and MS are connected in the proposed manner.

4.4.1 HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon atom to which it is attached. It is a definitive way to assign the ¹H and ¹³C signals for the protonated carbons.

Figure 2: Key HSQC correlations linking protons to their directly attached carbons.

4.4.2 HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for final structure confirmation. It shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). These "long-range" correlations piece the molecular skeleton together.

Key Expected HMBC Correlations:

  • Protons H-b (-CH₃) to:

    • C-2 (²J): Confirms the methyl group is attached to C-2.

    • C-3 (³J): Confirms the position of the methyl group relative to the other double-bond carbon.

    • C-1 (³J): Links the methyl group to the carbonyl carbon across the ring oxygen.

  • Protons H-a (-CH₂OH) to:

    • C-3 (²J): Confirms the hydroxymethyl group is attached to C-3.

    • C-2 (³J): Confirms the position of the hydroxymethyl group relative to the other double-bond carbon.

Figure 3: Key 2- and 3-bond HMBC correlations confirming the molecular framework.

The observation of this specific set of HMBC correlations leaves no ambiguity. It definitively proves the connectivity between the methyl group, the hydroxymethyl group, and the dioxolone ring, validating the proposed structure.

Conclusion: A Self-Validating Structural Proof

The structure of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol is unequivocally confirmed through the systematic application of modern analytical techniques.

  • HRMS established the molecular formula as C₅H₆O₄.

  • FTIR confirmed the presence of essential alcohol (-OH) and cyclic carbonate (C=O) functional groups.

  • 1D NMR (¹H and ¹³C) identified the precise number and type of proton and carbon environments, consistent with the proposed structure.

  • 2D NMR (HSQC and HMBC) provided the final, definitive proof by mapping the covalent bonds and atom-to-atom connectivity, assembling the molecular fragments into a single, validated structure.

Each piece of data cross-validates the others, creating a robust and defensible analytical package. This methodical approach ensures the highest level of scientific integrity, which is paramount for researchers, scientists, and drug development professionals who rely on the precise chemical identity of such critical pharmaceutical building blocks. While X-ray crystallography could provide solid-state confirmation, the comprehensive spectroscopic data presented here is considered definitive proof of structure for materials in solution.[8]

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An In-Depth Technical Guide to 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one: A Keystone Intermediate in Modern Prodrug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Architect of Enhanced Bioavailability

In the landscape of modern pharmaceutical development, the pursuit of optimized pharmacokinetic profiles is paramount. Active pharmaceutical ingredients (APIs) with excellent in-vitro efficacy can fail during clinical trials due to poor solubility, limited membrane permeability, or rapid metabolism. The prodrug strategy, wherein a bioreversible moiety is attached to a parent drug to overcome these barriers, has emerged as a powerful solution. Central to this strategy is the availability of versatile chemical intermediates that can be reliably incorporated into drug molecules and are designed for efficient cleavage in vivo.

4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (CAS 91526-18-0), a heterocyclic compound, has established itself as a cornerstone in this field.[1][2] This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the synthesis, properties, and critical applications of this high-value intermediate. Its primary utility lies in forming the "medoxomil" promoiety, a group expertly designed to enhance the oral absorption of drugs by masking polar functional groups.[3] Prominent examples of its successful application include the angiotensin II receptor blockers Azilsartan medoxomil and Olmesartan medoxomil, both widely prescribed for hypertension.[1][3][4] The genius of the medoxomil moiety lies in its elegant in-vivo activation mechanism: following absorption, it is rapidly hydrolyzed by ubiquitous esterases to release the active drug, along with innocuous byproducts.[5] This self-validating system underscores the trustworthiness and efficacy of this prodrug approach.

This document will delve into the essential technical aspects of this compound, providing field-proven insights into its synthesis, a detailed exploration of its mechanistic role in drug delivery, and a summary of its analytical and safety profiles.

Physicochemical Properties: A Data-Driven Overview

The physical and chemical characteristics of this compound are critical for its handling, storage, and application in synthetic chemistry. The compound is typically a liquid and is sensitive to air, heat, and moisture, necessitating careful storage under an inert atmosphere at refrigerated temperatures to prevent degradation.[6]

PropertyValueSource(s)
CAS Number 91526-18-0[1][2]
Molecular Formula C₅H₆O₄[1][2][7]
Molecular Weight 130.10 g/mol [1][2][7]
IUPAC Name This compound[1][2]
Alternate Names (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol, DMDO-OH[1][6]
Appearance Light yellow to brown clear liquid[6]
Density ~1.367 g/cm³[5]
Storage Conditions Refrigerated (2°C - 8°C), protect from light, store under inert gas[5][6]

Synthesis: From Precursor to Keystone Intermediate

The most prevalent and industrially viable syntheses of this compound begin with its halogenated precursor, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. The process is a two-stage reaction involving the formation of a formate ester intermediate, followed by its hydrolysis to yield the final hydroxymethyl product. The choice of reagents and reaction conditions is critical for maximizing yield and purity while ensuring a scalable and cost-effective process.

Representative Synthetic Workflow

The following diagram outlines a common and efficient workflow for the synthesis of this compound.

G cluster_stage1 Stage 1: Formate Ester Formation cluster_stage2 Stage 2: Hydrolysis A 4-(Chloromethyl)-5-methyl- 1,3-dioxol-2-one (DMDO-Cl) D Reaction at 10-65°C A->D B Formic Acid (HCOOH) & Triethylamine (TEA) B->D C Acetonitrile (Solvent) C->D E Intermediate: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl formate D->E F Intermediate in Solution E->F H Reflux F->H G Acidic Methanol or Isopropanol/HCl G->H I Final Product: 4-(Hydroxymethyl)-5-methyl- 1,3-dioxol-2-one H->I

Caption: A typical two-stage synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative example synthesized from various established methods.[7] Researchers should optimize conditions based on their specific laboratory setup and scale.

Stage 1: Formation of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl formate

  • Reaction Setup: To a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (1.0 eq) and acetonitrile as the solvent.

  • Addition of Reagents: At room temperature (20-25°C), add formic acid (approx. 1.5-2.0 eq). The use of formic acid is a cost-effective and efficient way to introduce the formate group.

  • Base Addition: Cool the mixture to 10-15°C. Slowly add triethylamine (approx. 2.0-2.5 eq) to the reaction. Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the reaction and driving the equilibrium towards the product. The temperature is controlled to manage the exothermic nature of the neutralization.

  • Reaction: Heat the mixture to 60-65°C and maintain with stirring for 5-6 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or HPLC).

  • Work-up: Cool the reaction mixture to 15-20°C. The triethylamine hydrochloride salt will precipitate and can be removed by filtration. The filtrate, containing the intermediate formate ester, is concentrated under reduced pressure.

Stage 2: Hydrolysis to this compound

  • Solvolysis: To the crude intermediate from Stage 1, add methanol or isopropyl alcohol.

  • Acidification: Add a solution of hydrogen chloride in the corresponding alcohol (e.g., methanolic HCl or isopropanolic HCl) dropwise. This acidic condition catalyzes the transesterification/hydrolysis of the formate ester.

  • Reaction: Heat the mixture to reflux and maintain for 1-2 hours.

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by standard methods such as vacuum distillation or column chromatography to yield this compound as an oily liquid.

This robust process provides the target compound in good yield (typically 75-90%) and purity.[7]

Application in Drug Development: The Medoxomil Prodrug Moiety

The primary and most impactful application of this compound is its role as the precursor to the medoxomil ester promoiety. This moiety is attached to a parent drug, typically at a carboxylic acid group, to enhance its oral bioavailability.

Mechanism of Action: In-Vivo Activation

The medoxomil ester is a classic example of a prodrug that is activated by enzymatic hydrolysis. The process is elegant in its simplicity and effectiveness:

  • Absorption: The lipophilic nature of the medoxomil ester allows the prodrug to be more readily absorbed from the gastrointestinal tract compared to the more polar parent drug.

  • Enzymatic Cleavage: Once in the bloodstream or tissues, ubiquitous esterase enzymes, such as carboxylesterases found in the liver and intestine, recognize and hydrolyze the ester bond.

  • Release of Active Drug: This hydrolysis releases the active drug, which is now able to exert its pharmacological effect. The cleavage also releases the unstable (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol moiety.

  • Spontaneous Decomposition: This released moiety spontaneously decomposes into two innocuous and easily cleared byproducts: carbon dioxide and acetone (via the enol form).

This cascade is a self-validating system, ensuring that the active drug is released efficiently post-absorption.

Signaling Pathway of Prodrug Activation

The following diagram illustrates the in-vivo activation pathway of a medoxomil prodrug.

G cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation / Tissues Prodrug_Oral Oral Administration of Medoxomil Prodrug Prodrug_Absorbed Absorbed Prodrug (Drug-O-Medoxomil) Prodrug_Oral->Prodrug_Absorbed Absorption Active_Drug Active Drug (Drug-OH) Prodrug_Absorbed->Active_Drug Hydrolysis Unstable_Intermediate Unstable Moiety Prodrug_Absorbed->Unstable_Intermediate Cleavage Enzymes Esterases (e.g., Carboxylesterases) Enzymes->Prodrug_Absorbed Therapeutic_Target Therapeutic Target Active_Drug->Therapeutic_Target Pharmacological Action Byproducts CO₂ + Acetone Unstable_Intermediate->Byproducts Spontaneous Decomposition

Caption: In-vivo activation pathway of a medoxomil-ester prodrug.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of this compound. While publicly available, peer-reviewed spectra for this specific compound are scarce, the expected analytical data based on its structure are presented below.

TechniqueExpected Observations
¹H NMR The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) around δ 2.1-2.3 ppm. The methylene protons (CH₂) of the hydroxymethyl group would likely appear as a singlet (or a doublet if coupled to the hydroxyl proton, which is often broad or exchanges) around δ 4.2-4.5 ppm. The hydroxyl proton (-OH) would be a broad singlet, with its chemical shift being concentration and solvent dependent.
¹³C NMR The carbon NMR spectrum would show distinct signals for the five carbon atoms: the methyl carbon, the methylene carbon, the two olefinic carbons of the dioxol ring, and the carbonyl carbon.
Infrared (IR) The IR spectrum should exhibit a strong, characteristic absorption band for the cyclic carbonate carbonyl group (C=O) around 1800-1830 cm⁻¹. A broad absorption band corresponding to the hydroxyl group (O-H stretch) would be present in the region of 3200-3600 cm⁻¹. C-H stretching and bending vibrations would also be observed.
Mass Spectrometry (MS) Electrospray ionization (ESI) mass spectrometry would be expected to show a protonated molecular ion [M+H]⁺ at m/z 131.03.

Note: The spectral data presented are predicted values based on the chemical structure and data from analogous compounds. Researchers should obtain experimental data for their specific sample for definitive characterization.

Safety and Handling: A Researcher's Responsibility

As with any chemical reagent, proper handling and safety precautions are mandatory when working with this compound. This compound is classified as harmful if swallowed and causes skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry place away from heat and sources of ignition.[5]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

    • Skin: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Always consult the most current Safety Data Sheet (SDS) for the compound before use.

Conclusion

This compound is more than just a chemical intermediate; it is a critical enabler of modern drug delivery strategies. Its role in the formation of the medoxomil promoiety has allowed for the successful development of important therapeutics with improved oral bioavailability. The well-understood and reliable in-vivo activation mechanism provides a high degree of confidence for its use in drug design. A thorough understanding of its synthesis, properties, and handling is essential for any scientist or researcher working in the field of pharmaceutical development. As the demand for more effective and patient-friendly medicines continues to grow, the importance of keystone molecules like this compound will only increase, solidifying its place as a vital tool in the medicinal chemist's arsenal.

References

  • Ostaszewska, A., et al. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Molecules, 20(12), 21346–21363.
  • Apicule. (n.d.). This compound (CAS No: 91526-18-0).
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). WO2021070113A1 - An improved process for this compound.
  • ResearchGate. (n.d.). Figure S18. 1 H NMR spectrum of 4-(hydroxymethyl)-1,3-dioxolan-2-one.
  • Maddi, N. V. D., et al. (2018). Synthesis and characterization of related substances of Azilsartan Kamedoxomil. Acta Poloniae Pharmaceutica, 75(1), 31-35.
  • ARKIVOC. (2010). Synthesis of related substances of olmesartan medoxomil, anti- hypertensive drug.
  • New Drug Approvals. (2013). OLMESARTAN.
  • PubChem. (n.d.). Olmesartan Medoxomil.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Google Patents. (n.d.). WO2006029056A1 - Preparation of olmesartan medoxomil.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Synthesis: The Versatility of this compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Critical Link in Pharmaceutical Supply Chains.

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Physical properties of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

Introduction

This compound, registered under CAS Number 91526-18-0, is a pivotal heterocyclic organic compound.[1][2] With the molecular formula C₅H₆O₄ and a molecular weight of approximately 130.10 g/mol , this molecule has garnered significant attention in the fields of organic synthesis and pharmaceutical development.[1][3] Its structure, featuring a reactive dioxolone ring coupled with a functional hydroxymethyl group, makes it an invaluable intermediate.[1]

This guide offers a comprehensive exploration of the core physical and chemical properties of this compound. As a Senior Application Scientist, the narrative aims to bridge theoretical data with practical, field-proven insights, providing researchers, scientists, and drug development professionals with a reliable resource for its application. The compound is particularly notable for its role as a building block in the synthesis of prodrugs, such as the antihypertensive agent Azilsartan medoxomil, where it serves to enhance the bioavailability of the active pharmaceutical ingredient (API).[1][4]

Molecular Structure and Identification

The unambiguous identification of a chemical entity is the foundation of scientific integrity. This compound is systematically named according to IUPAC nomenclature, which precisely describes its molecular architecture.

  • IUPAC Name: this compound[1][3]

  • Common Synonyms: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol, DMDO-OH, Azilsartan Impurity 55[1]

  • CAS Number: 91526-18-0[1][2]

  • Molecular Formula: C₅H₆O₄[1][3]

  • SMILES: CC1=C(OC(=O)O1)CO[1][3]

  • InChI Key: JEQSUJXHFAXJOW-UHFFFAOYSA-N[1][3][5]

The structure consists of a five-membered dioxolone ring containing a carbonate group, substituted with a methyl group at position 5 and a hydroxymethyl group at position 4. This unique combination of functional groups dictates its physical characteristics and chemical reactivity.

Core Physical Properties: A Quantitative Overview

For ease of reference and comparison, the fundamental physical properties of this compound are summarized below. These values are critical for designing experimental conditions, from reaction setups to purification and storage.

PropertyValueSource(s)
Appearance Light yellow to brown clear liquid[1]
Molecular Weight 130.10 g/mol [1][3]
Melting Point 110-115 °C (literature value, may refer to solid form)[5]
Boiling Point ~108 °C at 0.5 mmHg; 213.8 ± 32.0 °C at 760 mmHg[1][5]
Density ~1.32 - 1.4 g/cm³ at 20-25 °C[1][5]
Refractive Index (n20/D) ~1.47 - 1.494[1][5]
Flash Point 93 °C[1][5][6]
Solubility Soluble in water; Slightly soluble in Chloroform, Methanol[5][6]
XLogP3 (logP) -0.2 to 1.07 (Calculated)[3][5]
Polar Surface Area (PSA) 63.58 Ų[5]

In-Depth Analysis of Physicochemical Parameters

Understanding the "why" behind the numbers is crucial for effective application. This section delves into the significance of each physical property in a research and development context.

Appearance, State, and Thermal Behavior

The compound typically presents as a light yellow to brown clear liquid.[1] Its relatively high boiling point, especially under atmospheric pressure, suggests strong intermolecular forces, likely hydrogen bonding from the hydroxymethyl group and dipole-dipole interactions from the polar carbonate moiety. The reported boiling point of approximately 108°C is specified at a reduced pressure of 0.5 mmHg, a common practice for purifying thermally sensitive compounds to prevent decomposition at higher temperatures.[1] The flash point of 93°C classifies it as a combustible liquid, necessitating precautions against open flames and sparks during handling.[1][5][6]

Density and Refractive Index

With a density of around 1.32 g/cm³, it is significantly denser than water.[1] The refractive index, approximately 1.47, is a valuable, rapid, and non-destructive method for confirming the identity and assessing the purity of liquid batches in a quality control setting.[1]

Solubility and Partition Coefficient (logP)

Solubility is a critical parameter for any chemical process. This compound is reported as soluble in water, which can be attributed to the polarity of the carbonate and the hydrogen-bonding capability of the hydroxyl group.[5] Its slight solubility in solvents like chloroform and methanol provides flexibility for various reaction and purification schemes.[6]

The octanol-water partition coefficient (logP) is a key indicator of a molecule's lipophilicity. The calculated XLogP3 values range from -0.2 to 1.07, suggesting a relatively balanced hydrophilic-lipophilic character.[3][5] This balance is fundamental to its role in prodrug design, as it influences absorption, distribution, metabolism, and excretion (ADME) properties, facilitating passage across biological membranes.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. While raw spectral data is specific to each sample, the expected characteristics for this compound are outlined below.

  • Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: a singlet for the methyl (CH₃) protons, a singlet or doublet for the methylene (CH₂) protons of the hydroxymethyl group, and a broad singlet for the hydroxyl (OH) proton, which is exchangeable with D₂O. The precise chemical shifts would confirm the electronic environment of each group.

  • Infrared (IR) Spectroscopy: The IR spectrum serves to identify key functional groups. A strong, characteristic absorption band would be observed around 1800 cm⁻¹ for the C=O stretch of the cyclic carbonate. A broad absorption in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Additional peaks corresponding to C-O and C-H stretches would also be present.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should display a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular mass of approximately 130.1 g/mol .[1][3]

Experimental Protocol: Determination of Boiling Point at Reduced Pressure

To ensure the trustworthiness of reported data, understanding the methodology is key. The following protocol outlines a standard procedure for determining the boiling point of a thermally sensitive liquid under vacuum, a self-validating system for obtaining reliable physical data.

Objective: To accurately measure the boiling point of this compound at a controlled, reduced pressure to prevent thermal degradation.

Methodology:

  • Apparatus Setup: Assemble a distillation apparatus using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place a small volume of the compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • System Sealing: Connect the apparatus to a vacuum pump via a vacuum trap and a manometer to monitor the pressure. Ensure all joints are properly sealed with vacuum grease.

  • Pressure Regulation: Start the vacuum pump and carefully adjust the pressure using a bleed valve until the desired pressure (e.g., 0.5 mmHg) is stable, as indicated by the manometer.

  • Heating: Begin gently heating the flask using a heating mantle. Stir the liquid if using a magnetic stirrer.

  • Observation: Observe the liquid for the onset of boiling and the formation of a reflux ring of condensate on the thermometer bulb.

  • Temperature Recording: Record the temperature at which the liquid boils steadily and the condensate consistently bathes the thermometer bulb. This temperature is the boiling point at the recorded pressure.

  • Shutdown: Once the measurement is complete, remove the heat source and allow the system to cool completely before slowly reintroducing air to the apparatus.

BoilingPointDetermination cluster_prep Preparation cluster_measurement Measurement cluster_shutdown Shutdown A Assemble Distillation Apparatus B Add Sample & Boiling Chips to Flask A->B 1-2 C Seal System & Connect to Vacuum Pump B->C D Evacuate & Stabilize Pressure (e.g., 0.5 mmHg) C->D 3-7 E Apply Gentle Heat & Stir D->E 3-7 F Observe for Steady Boiling & Condensate Ring E->F 3-7 G Record Temperature & Pressure F->G 3-7 H Remove Heat Source G->H I Cool System to Room Temperature H->I 8 J Slowly Reintroduce Air I->J 8

Sources

Spectroscopic data for (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol

This guide provides a comprehensive overview of the spectroscopic properties of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol, a key building block in medicinal chemistry and prodrug synthesis. Its utility primarily stems from the cyclic carbonate moiety, which can be tailored for controlled drug release.[1][2] A thorough understanding of its spectroscopic signature is paramount for researchers in drug development and organic synthesis to ensure purity, confirm structural integrity, and monitor reaction progress.

This document moves beyond a simple data repository. It is designed to provide a practical, in-depth perspective on the interpretation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The protocols and interpretations are grounded in fundamental principles and validated by data from structurally similar molecules.

Molecular Structure and Spectroscopic Overview

The structure of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol presents several key features that give rise to a distinct spectroscopic fingerprint. The dioxolone ring contains a carbonate group, a carbon-carbon double bond, a methyl group, and a hydroxymethyl substituent. Each of these functional groups will produce characteristic signals in the various spectroscopic techniques discussed.

Diagram 1: Chemical Structure and Atom Numbering

A visual representation of the molecule with standardized numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol.

¹H NMR Spectroscopy

The proton NMR spectrum will show four distinct signals corresponding to the methyl, methylene, hydroxyl, and the exchanging hydroxyl protons. The expected chemical shifts are influenced by the electron-withdrawing effects of the adjacent oxygen atoms and the carbonate group.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~2.20Singlet (s)3H-CH₃The methyl group is attached to a C=C double bond, leading to a downfield shift compared to a standard alkyl methyl group.
~4.75Singlet (s)2H-CH₂OHThe methylene protons are adjacent to both an oxygen and the C=C double bond, causing a significant downfield shift.
~2.5-3.5Broad Singlet (br s)1H-OHThe hydroxyl proton is exchangeable, resulting in a broad signal. Its chemical shift is concentration and solvent dependent.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule, with five distinct signals anticipated.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~10.0-CH₃Typical chemical shift for a methyl group on a double bond.
~55.0-CH₂OHThe carbon is attached to an oxygen atom, shifting it downfield.
~130.0C-CH₃The quaternary carbon of the double bond attached to the methyl group.
~138.0C-CH₂OHThe quaternary carbon of the double bond attached to the hydroxymethyl group.
~154.0C=OThe carbonyl carbon of the cyclic carbonate shows a characteristic downfield shift.
Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing properties and the presence of a residual solvent peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) for referencing.

  • Instrument Setup:

    • Use a 500 MHz NMR spectrometer equipped with a broadband probe.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of 12-15 ppm.

    • Use a 30-degree pulse angle to ensure a good signal-to-noise ratio without saturating the sample.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of 220-240 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A relaxation delay of 2-5 seconds is recommended due to the longer relaxation times of quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak.

    • Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol.

Table 3: Predicted IR Absorption Bands

Frequency Range (cm⁻¹)IntensityVibration TypeFunctional Group
3500 - 3200Strong, BroadO-H StretchAlcohol (-OH)
3000 - 2850MediumC-H StretchMethyl, Methylene
~1820StrongC=O StretchCarbonate
~1680MediumC=C StretchAlkene
1300 - 1000StrongC-O StretchAlcohol, Carbonate

Interpretation:

The most prominent features in the IR spectrum will be the broad O-H stretch from the alcohol and the very strong C=O stretch of the cyclic carbonate at a characteristically high wavenumber (~1820 cm⁻¹). The presence of the C=C stretch confirms the unsaturation within the ring.

Experimental Protocol for IR Data Acquisition

Objective: To identify the key functional groups using Attenuated Total Reflectance (ATR) FT-IR.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition:

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): m/z = 144.04 (for C₅H₈O₄)

  • Key Fragments:

    • m/z = 113: Loss of the hydroxymethyl radical (•CH₂OH)

    • m/z = 99: Subsequent loss of a methyl radical (•CH₃) from the m/z 113 fragment.

    • m/z = 43: A fragment corresponding to the acetyl cation [CH₃CO]⁺, potentially from rearrangement.

Diagram 2: Proposed Mass Spectrometry Fragmentation Pathway

A simplified representation of a possible fragmentation cascade for (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol.

M [M]⁺˙ m/z = 144 F1 [M - •CH₂OH]⁺ m/z = 113 M->F1 - •CH₂OH F2 [M - •CH₂OH - •CH₃]⁺ m/z = 99 F1->F2 - •CH₃

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern using Electrospray Ionization (ESI) Mass Spectrometry.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use an ESI source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable spray and efficient ionization.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that encompasses the expected molecular ion, for example, m/z 50-500.

    • For fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the molecular ion (m/z 144) and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak and any adducts (e.g., [M+Na]⁺).

    • Analyze the MS/MS spectrum to identify fragment ions and propose fragmentation pathways.

Conclusion

The spectroscopic characterization of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol is straightforward using a combination of NMR, IR, and MS techniques. The predicted data in this guide, based on fundamental principles and comparison with related structures, provide a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural elucidation and facilitating its application in drug discovery and development.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • SUPPORTING MATERIALS. (n.d.).
  • Sera, M., et al. (2006). Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides. Yakugaku Zasshi, 126(3), 179-86.
  • National Center for Biotechnology Information. (n.d.). (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl formate. PubChem.
  • National Center for Biotechnology Information. (n.d.). (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-imidazol-3-ium-4-carboxylate. PubChem.
  • PubMed. (2006). [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides].

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An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one, a key intermediate in the synthesis of various pharmaceuticals. In the absence of a publicly available experimental spectrum, this guide presents a detailed prediction of the ¹H NMR spectrum based on established principles of NMR spectroscopy and data from structurally analogous compounds. We will delve into the theoretical chemical shifts (δ), signal multiplicities, and coupling constants (J) for each proton in the molecule. Furthermore, this guide outlines a rigorous, step-by-step experimental protocol for acquiring a high-resolution ¹H NMR spectrum of the title compound, ensuring self-validating and reproducible results. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, quality control, and drug development who work with this or similar heterocyclic systems.

Introduction: The Significance of this compound

This compound is a versatile bifunctional molecule featuring a reactive hydroxyl group and a cyclic carbonate moiety. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of prodrugs to enhance the bioavailability of parent drug molecules. A notable application is in the synthesis of the angiotensin II receptor blocker Olmesartan Medoxomil.

Given its importance, unambiguous structural characterization is paramount. ¹H NMR spectroscopy is one of the most powerful analytical techniques for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of each proton, we can confirm the identity and purity of this compound.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the three unique proton environments in the molecule. The analysis is based on the influence of adjacent functional groups, including the electron-withdrawing carbonate group, the carbon-carbon double bond, and the electronegative oxygen atom of the hydroxyl group.

Molecular Structure and Proton Labeling:

Caption: Molecular structure with proton labeling.

Predicted ¹H NMR Data (in CDCl₃ at 400 MHz):

Labeled ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)IntegrationRationale for Prediction
Hc (CH₃)~2.17Singlet (s)N/A3HThe methyl group is attached to an sp²-hybridized carbon of the dioxol-2-one ring. The electron-withdrawing nature of the adjacent oxygen atoms and the double bond will cause a downfield shift compared to a typical vinyl methyl group. Data for the analogous 4,5-dimethyl-1,3-dioxol-2-one shows a signal in this region.[1]
Ha, Hb (CH₂OH)~4.75Broad Singlet (br s)N/A2HThese methylene protons are adjacent to an electronegative oxygen atom and are on a carbon attached to the electron-rich double bond of the ring system. This environment leads to significant deshielding. The signal is expected to be a singlet due to the likely rapid exchange of the hydroxyl proton and the absence of coupling with the methyl protons across the double bond. Long-range coupling is possible but may not be resolved. The signal may be broadened by this exchange.
Hd (OH)Variable (typically 1.5-4.0)Broad Singlet (br s)N/A1HThe chemical shift of hydroxyl protons is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.[2][3] It is expected to be a broad singlet due to rapid chemical exchange with trace amounts of water or other exchangeable protons in the solvent. This exchange typically decouples the hydroxyl proton from the adjacent methylene protons.

Causality Behind Experimental Choices in ¹H NMR Acquisition

The selection of experimental parameters is critical for obtaining a high-quality, interpretable ¹H NMR spectrum. The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

3.1. Choice of Solvent: Deuterated Chloroform (CDCl₃)

  • Rationale: CDCl₃ is a standard solvent for NMR analysis of moderately polar organic compounds.[4] It possesses excellent solubilizing power for this compound and has a single residual proton peak at approximately 7.26 ppm, which typically does not interfere with the signals of the analyte. The use of a deuterated solvent is essential to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.

3.2. Internal Standard: Tetramethylsilane (TMS)

  • Rationale: TMS is the universally accepted internal standard for ¹H NMR spectroscopy.[5] It is chemically inert, volatile (allowing for easy sample recovery), and produces a single, sharp singlet at 0.00 ppm, which is upfield from the signals of most organic compounds. This provides a reliable reference point for accurate chemical shift determination.

3.3. Spectrometer Frequency: 400 MHz or Higher

  • Rationale: A higher magnetic field strength (and therefore higher resonance frequency) provides greater spectral dispersion, minimizing the potential for signal overlap and allowing for more accurate determination of chemical shifts and coupling constants. For a molecule of this complexity, a 400 MHz spectrometer is considered a suitable instrument to obtain a well-resolved spectrum.

Experimental Protocol for ¹H NMR Spectrum Acquisition

4.1. Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) to the NMR tube.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

4.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed according to the manufacturer's standard procedures to achieve optimal magnetic field homogeneity.

  • Data Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is appropriate.

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm, to ensure all signals, including any potential impurities, are captured.

    • Number of Scans: Acquire a minimum of 16 scans to achieve a good signal-to-noise ratio. The number of scans can be increased for more dilute samples.

    • Relaxation Delay (d1): Use a relaxation delay of at least 5 seconds to ensure complete relaxation of all protons, which is crucial for accurate integration.

    • Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended for good digital resolution.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment.

4.3. Data Processing

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before performing the Fourier transformation. This will improve the signal-to-noise ratio without significantly compromising resolution.

  • Phase Correction: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the entire spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each signal to determine the relative number of protons corresponding to each peak. The integration should be normalized to a known number of protons, for example, the 3 protons of the methyl group.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing weigh Weigh 5-10 mg of Sample add_solvent Add 0.6-0.7 mL CDCl3 with TMS weigh->add_solvent dissolve Dissolve Sample add_solvent->dissolve tune_shim Tune and Shim Spectrometer dissolve->tune_shim set_params Set Acquisition Parameters (zg30, 16 scans, d1=5s) tune_shim->set_params acquire Acquire FID set_params->acquire ft Fourier Transform (LB=0.3 Hz) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0.00 ppm) baseline->reference integrate Integrate Signals reference->integrate final_spectrum final_spectrum integrate->final_spectrum Final Spectrum

Caption: Workflow for ¹H NMR spectrum acquisition.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of this compound, a compound of significant interest in medicinal and synthetic chemistry. The predicted chemical shifts, multiplicities, and integration values serve as a robust framework for the interpretation of experimental data. The detailed experimental protocol outlined herein is designed to yield high-quality, reproducible spectra, enabling confident structural verification and purity assessment. It is the author's belief that this guide will be an invaluable tool for scientists and researchers engaged in the synthesis and application of this important heterocyclic compound.

References

  • Chemistry Connected. (n.d.). 1H NMR Chemical Shifts.
  • Oregon State University. (n.d.). 1H NMR Chemical Shifts.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

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13C NMR analysis of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

For professionals in pharmaceutical research and chemical synthesis, the precise structural elucidation of molecular compounds is a foundational requirement for ensuring purity, understanding reactivity, and guaranteeing the efficacy of active pharmaceutical ingredients (APIs). Among the most powerful analytical techniques for this purpose is Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, which provides direct insight into the carbon framework of a molecule.

This guide offers a detailed examination of the ¹³C NMR analysis of this compound (CAS: 91526-18-0). This compound is a vital bifunctional building block, featuring both a hydroxyl group and a cyclic carbonate, making it crucial in the synthesis of prodrugs like Azilsartan medoxomil and Olmesartan medoxomil.[1][2][3] Its precise characterization is therefore of paramount importance. We will explore the theoretical underpinnings of its ¹³C NMR spectrum, a practical protocol for data acquisition, and a systematic approach to spectral interpretation.

The Molecular Subject: Structure and Significance

This compound is characterized by a five-membered dioxolone ring. This heterocyclic system contains a carbonate group, an alkene bond, and is substituted with a methyl and a hydroxymethyl group. Each of these features creates a distinct electronic environment, which is the key to its resolution by ¹³C NMR.

Caption: Chemical structure of this compound.

Pillar 1: Understanding the ¹³C NMR Spectrum

¹³C NMR spectroscopy detects the nuclear spin of the ¹³C isotope. Due to its low natural abundance (about 1.1%), ¹³C NMR signals are inherently weaker than those in proton (¹H) NMR.[4][5] To overcome this, spectra are typically acquired over numerous scans. A standard and crucial technique is broadband proton decoupling , which irradiates the sample at proton frequencies. This collapses the carbon-proton spin-spin coupling, simplifying the spectrum so that each chemically non-equivalent carbon atom appears as a single sharp line (a singlet).[5]

The position of each signal, its chemical shift (δ) , is measured in parts per million (ppm) relative to a reference standard, usually tetramethylsilane (TMS).[5] The chemical shift is highly sensitive to the local electronic environment of the carbon nucleus. Key influencing factors include:

  • Hybridization: Carbons in sp² orbitals (like alkenes, aromatics, and carbonyls) are more "deshielded" and appear at higher chemical shifts (downfield) than sp³ carbons (alkanes).[4]

  • Electronegativity: Attachment to electronegative atoms like oxygen deshields a carbon nucleus, shifting its signal downfield.[4][5]

  • Inductive and Resonance Effects: The flow of electron density through sigma and pi bonds significantly alters the shielding of nearby carbons.

Predicted ¹³C NMR Spectral Data

The structure of this compound contains five unique carbon environments, and thus five distinct signals are expected in its proton-decoupled ¹³C NMR spectrum. The predicted chemical shifts are summarized below, based on established ranges for similar functional groups found in cyclic carbonates and related structures.[4][6][7][8]

Carbon AtomLabelHybridizationChemical EnvironmentPredicted Chemical Shift (δ, ppm)Rationale
CarbonylC2sp²O-C (=O)-O155 - 157The carbon is double-bonded to one oxygen and single-bonded to two others, resulting in significant deshielding. Carbonyl carbons in five-membered cyclic carbonates typically resonate in this range.[6][7]
OlefinicC5sp²C =C-CH₃138 - 142An sp² carbon of the double bond, substituted with a methyl group.
OlefinicC4sp²C =C-CH₂OH128 - 132The other sp² carbon of the double bond, substituted with the hydroxymethyl group.
HydroxymethylC7sp³-C H₂OH55 - 60An sp³ carbon bonded to an electronegative oxygen atom, causing a downfield shift compared to a standard alkane carbon.
MethylC6sp³-C H₃9 - 14A typical sp³ methyl carbon attached to an sp² carbon, appearing in the upfield region of the spectrum.

Pillar 2: A Self-Validating Experimental Protocol

Acquiring a high-quality ¹³C NMR spectrum requires careful attention to the experimental setup. The following protocol is designed to yield a reliable and interpretable spectrum.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis prep1 Weigh 15-25 mg of This compound. prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep1->prep2 prep3 Transfer solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz). prep3->acq1 acq2 Lock on solvent deuterium signal and shim the magnetic field. acq1->acq2 acq3 Set up a standard proton-decoupled ¹³C experiment. acq2->acq3 acq4 Set parameters: Spectral Width: ~240 ppm Relaxation Delay (D1): 2s Number of Scans (NS): ≥ 1024 acq3->acq4 proc1 Apply Fourier Transform to the acquired FID. acq4->proc1 proc2 Perform phase and baseline correction. proc1->proc2 proc3 Calibrate spectrum using the solvent signal (CDCl₃: δ 77.16 ppm). proc2->proc3 proc4 Assign peaks based on predicted chemical shifts. proc3->proc4

Caption: Standard workflow for ¹³C NMR analysis.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh 15-25 mg of the solid this compound. The higher concentration helps to compensate for the low sensitivity of ¹³C NMR.

    • Transfer the solid to a clean, dry vial and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[8] CDCl₃ is often a good first choice for its ability to dissolve a wide range of organic compounds.

    • Ensure the sample is fully dissolved before transferring the solution into a 5 mm NMR tube.

  • Instrumental Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's magnet.

    • Locking and Shimming : The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field against drift. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp, well-resolved peaks.

    • Experiment Selection : Choose a standard proton-decoupled ¹³C pulse program (often denoted as zgpg30 or similar on Bruker instruments).

    • Acquisition Parameters :

      • Spectral Width (SW) : Set a wide spectral width, typically from -10 to 230 ppm, to ensure all carbon signals, especially the downfield carbonyl carbon, are captured.[4]

      • Number of Scans (NS) : Due to the low natural abundance of ¹³C, a large number of scans (e.g., 1024, 2048, or more) is required to achieve an adequate signal-to-noise ratio. The acquisition time can range from several minutes to a few hours.

      • Relaxation Delay (D1) : A delay of 1-2 seconds between pulses allows for partial relaxation of the carbon nuclei. While not strictly quantitative with this short delay, it provides a good qualitative spectrum in a reasonable time.

  • Data Processing :

    • Fourier Transformation : The raw data, a free induction decay (FID), is converted into a frequency-domain spectrum via a Fourier transform.

    • Phase Correction : The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive phase.

    • Baseline Correction : A polynomial function is applied to flatten the baseline of the spectrum.

    • Referencing : The chemical shift axis is calibrated. If using CDCl₃, the central peak of its triplet signal is set to δ 77.16 ppm. All other peaks are referenced relative to this point.

Pillar 3: Authoritative Grounding and Spectral Interpretation

The final step is to correlate the peaks in the processed spectrum with the carbon atoms in the molecule.

  • Signal Count : The first validation check is to count the number of signals. The spectrum should display exactly five distinct peaks, corresponding to the five unique carbon environments in the molecule.

  • Chemical Shift Assignment : The experimental chemical shifts of the five peaks are compared against the predicted values in the table.

    • The most downfield signal (highest ppm value) should correspond to the carbonyl carbon (C2) .

    • The next two signals in the downfield region (typically > 100 ppm) will be the two olefinic carbons (C4 and C5) .

    • The signal in the mid-range (55-60 ppm) is assigned to the hydroxymethyl carbon (C7) .

    • The most upfield signal (lowest ppm value) corresponds to the methyl carbon (C6) .

  • Advanced Verification (Optional) : For unambiguous assignment, especially of the two olefinic carbons, advanced NMR experiments can be employed.

    • DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT-135 and DEPT-90 experiments can differentiate carbon types. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like C2, C4, and C5) would be absent. This would confirm the CH₂ assignment for C7 and the CH₃ for C6.

    • 2D NMR (HSQC/HMBC) : A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates carbons with their directly attached protons. A Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between carbons and protons that are two or three bonds away, providing definitive connectivity information to resolve any ambiguities.

By following this comprehensive approach—grounded in the principles of NMR, executed with a robust experimental protocol, and validated through systematic interpretation—researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent research and development efforts.

References

  • ResearchGate. ¹H NMR spectra (a) and ¹³C NMR spectra (b) of cyclic carbonate produced using DMC-PTMEG.
  • ResearchGate. The ¹³C NMR spectra of the synthesized bis(cyclic carbonate)s (DC250,...
  • The Royal Society of Chemistry. Study of cyclic carbonate aminolysis at room temperature.
  • Human Metabolome Database. ¹³C NMR Spectrum (1D, 22.53 MHz, D₂O, experimental) (HMDB0155830).
  • Tetrahedron Letters. ¹³C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate.
  • ACS Applied Polymer Materials. Facile One-Step Synthesis of Hyper-Cross-Linked Ionic Polymers with High Ionic Content for Efficient CO₂ Conversion.
  • OnePetro. determining carbonate content of cores by 13c nmr.
  • The Royal Society of Chemistry. ¹H and ¹³C NMR Spectra.
  • Organic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
  • NPTEL. ¹³C NMR spectroscopy • Chemical shift.
  • YouTube. How to predict the ¹³C NMR spectrum of a compound.
  • ChemAxon Docs. NMR Predictor.
  • NINGBO INNO PHARMCHEM CO.,LTD. Advancing Chemical Synthesis: The Versatility of this compound.
  • Tetrahedron Letters. STEREOCHEMISTRY OF ALTERNATING POLYOL CHAINS: ¹³C NMR ANALYSIS OF 1,3=DIOL ACETONIDES.
  • CASPRE. ¹³C NMR Predictor.
  • Google Patents. Method for synthesizing 4- (hydroxymethyl) -5-methyl-[7][9] dioxol-2-one.
  • LookChem. On the preparation of 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one.
  • University of Colorado Boulder. ¹³C NMR Chemical Shift Table.
  • PubChem. This compound.
  • NMRDB.org. Predict ¹³C carbon NMR spectra.
  • Chemistry Steps. ¹³C Carbon NMR Spectroscopy.
  • Scribd. Predict ¹³C Carbon NMR Spectra.

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An In-depth Technical Guide to the Mass Spectrometry of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (HMDO) using high-resolution mass spectrometry (HRMS). HMDO is a pivotal chemical intermediate, notably utilized as a promoiety in the synthesis of medoxomil prodrugs to enhance bioavailability.[1] Accurate characterization and quantification of this molecule are critical for drug development, quality control, and metabolism studies. This document details an expert-driven approach, moving from the foundational principles of instrument selection to detailed, step-by-step protocols for sample analysis and data interpretation. It explains the causal logic behind experimental choices, outlines a self-validating workflow, and presents a predictive fragmentation pathway for HMDO, grounded in established principles of mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this and structurally related cyclic carbonates.

Introduction: The Analytical Imperative for HMDO

This compound, with a molecular formula of C₅H₆O₄ and a molecular weight of 130.10 g/mol , is a key building block in modern pharmaceutical chemistry.[2][3][4] Its primary significance lies in its role as a reactive handle for creating the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl, or "medoxomil," ester or carbamate prodrugs. This strategy effectively masks polar functional groups, such as carboxylic acids, improving the oral absorption of the parent drug. Upon entering systemic circulation, the dioxolone ring is designed to undergo enzymatic or chemical hydrolysis, releasing the active pharmaceutical ingredient (API), carbon dioxide, and HMDO's downstream products.

Given this critical role, the ability to sensitively and selectively detect and quantify HMDO is paramount for:

  • Quality Control: Ensuring the purity of prodrug APIs and identifying potential degradation products.

  • Pharmacokinetic (PK) Studies: Tracking the release of the promoiety as an indirect measure of in vivo prodrug conversion.

  • Metabolite Identification: Confirming the presence of HMDO or its derivatives in metabolic studies.[5]

The inherent polarity and thermal lability of HMDO present unique analytical challenges, making liquid chromatography coupled with mass spectrometry (LC-MS) the technique of choice.

Foundational Strategy: Selecting the Right Tools

The development of a robust LC-MS/MS assay requires a systematic approach that flows from the mass spectrometer back to the sample preparation.[6] The choices made at each step are interdependent and crucial for achieving the desired sensitivity, selectivity, and precision.

The Case for High-Resolution Mass Spectrometry (HRMS)

For pharmaceutical analysis, particularly when dealing with complex matrices or the need for definitive structural confirmation, high-resolution mass spectrometry (HRMS) is the ideal tool.[5][7][8] Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems offer significant advantages over standard quadrupole instruments:

  • Mass Accuracy: HRMS provides mass measurements with errors below 5 ppm, which allows for the confident determination of a molecule's elemental composition.[5] This is invaluable for identifying unknown metabolites or degradation products without authentic standards.

  • Enhanced Selectivity: The ability to distinguish between ions with very small mass differences minimizes background noise and improves the signal-to-noise ratio, which is essential for detecting trace-level analytes in complex formulations or biological samples.[7][9]

  • Full-Scan Sensitivity: Modern HRMS instruments provide high sensitivity in full-scan mode, allowing for both quantification of target analytes and simultaneous untargeted screening for unexpected compounds.[10]

Ionization Source: The Gateway to the Mass Analyzer

The choice of ionization technique is dictated by the analyte's physicochemical properties. For a polar, non-volatile small molecule like HMDO, Electrospray Ionization (ESI) is the most suitable method.[10]

  • Why ESI? ESI is a "soft" ionization technique that imparts minimal excess energy to the analyte during the ionization process.[11] This is critical for preserving the intact molecular ion ([M+H]⁺ or adducts like [M+Na]⁺) for MS1 analysis and preventing premature, in-source fragmentation.[12]

  • Polarity Consideration: ESI is most efficient for polar molecules, making it a perfect match for the hydroxyl and carbonate functionalities of HMDO.[10] Positive ion mode is preferred due to the lack of strongly acidic protons, making protonation or adduct formation more favorable than deprotonation.

A Self-Validating Experimental Workflow

A trustworthy protocol is a self-validating one. This workflow incorporates systematic steps and quality checks to ensure data integrity from sample preparation through data analysis.

Detailed Experimental Protocol

3.1.1 Materials and Reagents

  • Reference Standard: this compound (≥98% purity)

  • Solvents: LC-MS grade acetonitrile, methanol, and water

  • Mobile Phase Additives: Optima™ LC/MS grade formic acid and ammonium acetate

  • Internal Standard (IS): A structurally similar, stable-isotope-labeled compound is ideal. If unavailable, a compound with similar chromatographic and ionization behavior (e.g., Glycerol Carbonate [CAS 931-40-8]) should be chosen.[13][14]

3.1.2 Step-by-Step Sample Preparation (Plasma Example)

  • Thaw Plasma: Bring human plasma samples and quality control (QC) samples to room temperature.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the internal standard working solution (e.g., 500 ng/mL in 50:50 acetonitrile:water) to all samples except for "double blank" (matrix-only) samples.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each tube. This precipitates plasma proteins.

  • Vortex: Vortex mix for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a 96-well plate or LC vial.

  • Dilute: Add 150 µL of LC-MS grade water containing 0.1% formic acid. This step reduces the organic content to prevent poor peak shape upon injection.[14]

  • Mix and Inject: Cover the plate/vial, mix gently, and place in the autosampler for injection.

3.1.3 LC-MS/MS Method Parameters

The following parameters serve as a robust starting point for method development.[14][15]

ParameterRecommended SettingRationale
LC Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention for moderately polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid promotes protonation ([M+H]⁺) in positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minStandard flow rate for 2.1 mm ID columns.
Gradient 5% B to 95% B over 5 min, hold 1 min, re-equilibrateA standard screening gradient to determine retention time.[15]
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Ionization Mode ESI PositiveOptimal for this molecule's structure.
MS Acquisition Full Scan (MS1) & Data-Dependent MS/MS (ddMS2)Allows for quantification and simultaneous fragmentation for identification.
MS1 Scan Range m/z 50-400Covers the mass of the analyte and potential adducts/fragments.
Collision Energy Ramped (e.g., 15-40 eV)Acquires fragments from both low and high energy collisions.
Workflow Visualization

The logical flow of the analytical process can be visualized as follows:

G cluster_prep Sample Preparation cluster_lcms LC-HRMS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike Internal Standard Plasma->Spike_IS PPT Protein Precipitation (Acetonitrile) Spike_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Transfer Supernatant Transfer & Dilution Centrifuge->Transfer LC_Inject LC Injection Transfer->LC_Inject Chroma C18 Chromatographic Separation LC_Inject->Chroma ESI Electrospray Ionization (+ve) Chroma->ESI MS1 MS1 Full Scan (Accurate Mass) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Fragment Scan (ddMS2) CID->MS2 Quant Quantification (Peak Area Ratio) MS2->Quant Confirm Confirmation (Fragments, Mass Accuracy) Quant->Confirm

Caption: A self-validating workflow for HMDO analysis.

Data Interpretation: Decoding the Mass Spectrum

Expected Mass Spectra (MS1)

In the initial full scan (MS1), HMDO is expected to be observed primarily as its protonated molecule or as adducts with common mobile phase ions. High-resolution instrumentation allows for precise mass measurement, confirming the elemental composition.

Ion SpeciesFormulaCalculated m/zObserved m/z (Example)Mass Error (ppm)
[M+H]⁺ [C₅H₇O₄]⁺131.0339131.0337-1.5
[M+Na]⁺ [C₅H₆O₄Na]⁺153.0158153.0156-1.3
[M+NH₄]⁺ [C₅H₁₀O₄N]⁺148.0604148.0601-2.0

Note: The protonated molecule [M+H]⁺ is typically selected as the precursor ion for MS/MS fragmentation experiments due to its high abundance and direct structural relationship to the analyte.

Predictive Fragmentation (MS/MS) Analysis

Tandem mass spectrometry (MS/MS) involves isolating the precursor ion (e.g., m/z 131.0339) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation of cyclic carbonates is often driven by the facile loss of stable neutral molecules.[16][17][18][19]

For the [M+H]⁺ ion of HMDO, the most probable fragmentation pathway involves the following steps:

  • Neutral Loss of CO₂: The dioxolone ring is energetically primed to eliminate carbon dioxide (43.9898 Da), a highly favorable and common fragmentation for this class of compounds.[18] This results in a prominent fragment ion.

  • Neutral Loss of H₂O: The primary alcohol can easily lose a molecule of water (18.0106 Da), particularly after ring opening or rearrangement.

  • Combined Losses: Sequential losses, such as the loss of both CO₂ and H₂O, are also highly probable.

Fragmentation Pathway Visualization

The proposed fragmentation pathway for the protonated HMDO molecule is illustrated below.

G cluster_frags Key Fragment Ions parent <[M+H]⁺<br/><fontpoint-size='10'><i>m/zi> 131.0339font>> frag1 <[M+H-CO₂]⁺<br/><fontpoint-size='10'>C₄H₇O₂⁺<br/><i>m/zi> 87.0441font>> parent->frag1 -CO₂ (43.99 Da) frag2 <[M+H-H₂O]⁺<br/><fontpoint-size='10'>C₅H₅O₃⁺<br/><i>m/zi> 113.0233font>> parent->frag2 -H₂O (18.01 Da) frag3 <[M+H-CO₂-H₂O]⁺<br/><fontpoint-size='10'>C₄H₅O⁺<br/><i>m/zi> 69.0335font>> frag1->frag3 -H₂O (18.01 Da)

Caption: Predicted fragmentation of protonated HMDO.

Conclusion and Best Practices

This guide outlines an authoritative and robust framework for the high-resolution mass spectrometric analysis of this compound. By leveraging the selectivity and mass accuracy of HRMS with a soft ionization technique like ESI, scientists can achieve definitive identification and reliable quantification of this critical pharmaceutical intermediate. The causality-driven workflow and predictive fragmentation analysis provide a solid foundation for method development, validation, and troubleshooting. For any analytical endeavor, adherence to best practices—including the use of appropriate internal standards, systematic method development, and thorough data review—is essential for ensuring the generation of high-quality, trustworthy data.[15]

References

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies.LCGC North America.[Link]
  • High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formul
  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis.MDPI.[Link]
  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis.
  • This compound.
  • Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry.Clinical Tree.[Link]
  • Advanced techniques and applications of LC-MS in small molecule drug discovery.New Food Magazine.[Link]
  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis.
  • Small Molecule Method Development Strategies with Chad Christianson.Bioanalysis Zone.[Link]
  • A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples.
  • Mass spectra (electrospray ionization (ESI), positive mode) of prodrug...
  • mass spectra - fragmentation p
  • Mass Spectrometry - Fragmentation P
  • Fragmentation Of Cyclic Structures And McLafferty Rearrangemeant.YouTube.[Link]
  • Cyclic Compound Fragment
  • Electrospray-ionization mass spectrometry study of cyclodextrin complexes with A007 prodrugs.PubMed.[Link]
  • Fragmentation (mass spectrometry).Wikipedia.[Link]
  • Electrospray tandem quadrupole fragmentation of quinolone drugs and related ions.
  • Electrospray-ionization mass spectrometry study of cyclodextrin complexes with A007 prodrugs | Request PDF.
  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ioniz

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Foreword: The Structural Significance of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Spectrum of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol

Prepared by: A Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Subject: Spectroscopic Analysis and Interpretation

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol, a key synthon in medicinal chemistry, often serves as a versatile prodrug moiety for carboxylic acids, enhancing their bioavailability. Its unique structure, featuring a cyclic carbonate fused to a hydroxymethyl group, presents a distinct spectroscopic fingerprint. Understanding this fingerprint via Fourier-Transform Infrared (FT-IR) spectroscopy is not merely an academic exercise; it is a critical quality control and reaction monitoring tool in pharmaceutical development. This guide provides an in-depth analysis of the expected FT-IR spectrum, the underlying vibrational principles, and a robust protocol for its acquisition and interpretation.

Theoretical Framework: Predicting the Vibrational Landscape

The infrared spectrum of a molecule is dictated by the vibrations of its constituent bonds. For (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol, the spectrum is dominated by the characteristic absorptions of its primary functional groups: the cyclic carbonate, the primary alcohol, and the alkene moiety within the ring.

  • The Carbonyl (C=O) Stretch of the Cyclic Carbonate: The most prominent and diagnostic feature of this molecule is the carbonyl stretch of the 1,3-dioxol-2-one ring. The inclusion of the carbonyl group within a five-membered ring introduces significant ring strain. This strain forces the C=O bond to shorten and strengthen, shifting its stretching frequency to an unusually high wavenumber, typically in the range of 1840-1800 cm⁻¹ . This peak serves as a definitive marker for the intact cyclic carbonate ring.

  • The Hydroxyl (O-H) Stretch of the Primary Alcohol: The primary alcohol's -OH group gives rise to a strong, broad absorption band in the 3600-3200 cm⁻¹ region. The broadening is a direct result of intermolecular hydrogen bonding between molecules in the sample. The presence and shape of this band are crucial for confirming the free hydroxymethyl group.

  • Alkene (C=C) and Ether (C-O-C) Stretches: The endocyclic C=C bond typically exhibits a stretching vibration around 1680-1640 cm⁻¹ . This peak can sometimes be of medium to weak intensity. The structure also contains multiple C-O single bonds within the ring and from the alcohol group. These lead to a series of strong, complex stretching vibrations in the fingerprint region, specifically between 1300 cm⁻¹ and 1000 cm⁻¹ . Disentangling these C-O stretches can be complex, but their collective presence confirms the core ring structure.

  • C-H Bending and Stretching Vibrations: Aliphatic C-H stretching vibrations from the methyl (-CH₃) and methylene (-CH₂) groups are expected just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range. C-H bending vibrations for the methyl group appear around 1450 cm⁻¹ and 1375 cm⁻¹ .

Experimental Protocol: Acquiring a High-Fidelity Spectrum

This protocol outlines the Attenuated Total Reflectance (ATR) FT-IR method, which is ideal for solid or viscous liquid samples due to its minimal sample preparation and high reproducibility.

Instrumentation:

  • FT-IR Spectrometer (e.g., Thermo Fisher Nicolet iS50, PerkinElmer Spectrum Two)

  • ATR Accessory with a Diamond or Germanium Crystal

Protocol Steps:

  • Instrument Preparation & Background Scan:

    • Ensure the spectrometer has been powered on and allowed to stabilize for at least 30 minutes.

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be subtracted from the sample spectrum. A typical background scan involves 32 or 64 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol sample directly onto the center of the ATR crystal.

    • Use the ATR pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal surface. The causality here is critical: poor contact results in a weak, distorted spectrum with low signal-to-noise.

  • Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution). The spectral range should cover 4000 cm⁻¹ to 400 cm⁻¹ .

  • Data Processing & Analysis:

    • The instrument software will automatically perform the background subtraction.

    • Apply an ATR correction to the data. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, ensuring peak intensities are comparable to those from a traditional transmission spectrum.

    • Perform peak picking to identify the exact wavenumbers of the key absorption bands.

    • Correlate the observed peaks with the expected vibrational modes as detailed in the subsequent data table.

Data Presentation: Expected FT-IR Absorption Bands

The following table summarizes the anticipated key peaks for a high-purity sample of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3600 - 3200Strong, BroadO-H Stretch (Hydrogen Bonded)Primary Alcohol (-OH)
2980 - 2850MediumC-H Stretch (Asymmetric & Symmetric)Methyl (-CH₃), Methylene (-CH₂)
1840 - 1800 Very Strong C=O Stretch (Ring Strain) Cyclic Carbonate
1680 - 1640Medium-WeakC=C Stretch (Endocyclic)Alkene
1450, 1375MediumC-H BendMethyl (-CH₃)
1300 - 1000Strong, ComplexC-O Stretch (Asymmetric & Symmetric)Carbonate Ring, Alcohol

Note: The C=O stretch is the most diagnostic peak for confirming the integrity of the 1,3-dioxol-2-one ring system.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the data acquisition and analysis process, emphasizing the self-validating steps required for trustworthy results.

FT_IR_Workflow cluster_prep 1. Instrument Preparation cluster_acq 2. Sample Acquisition cluster_proc 3. Data Processing & Analysis A Clean ATR Crystal B Acquire Background Spectrum (32 scans, 4 cm⁻¹ resolution) A->B Crucial for removing atmospheric interference F Automatic Background Subtraction B->F Background data used C Apply Sample to Crystal D Apply Consistent Pressure C->D Ensures good contact E Collect Sample Spectrum (Same parameters as background) D->E E->F G Apply ATR Correction Algorithm F->G Corrects for optical path H Peak Picking & Correlation G->H I Final Spectrum Interpretation H->I

Caption: Workflow for FT-IR analysis using the ATR method.

Conclusion: A Tool for Chemical Certainty

The FT-IR spectrum of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol is a rich source of structural information. The high-wavenumber carbonyl peak is an unambiguous indicator of the intact cyclic carbonate, while the broad hydroxyl band confirms the presence of the alcohol moiety. By following a robust and self-validating experimental protocol, researchers can confidently use FT-IR spectroscopy to verify the identity, purity, and stability of this important pharmaceutical building block, ensuring the integrity of their synthetic pathways and final drug products.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
  • National Institute of Standards and Technology (NIST). (n.d.). Chemistry WebBook. U.S. Department of Commerce. [Link]

An In-Depth Technical Guide to 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one: A Key Intermediate in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacokinetic profiles is a cornerstone of successful drug development. The use of prodrug strategies, in particular, has gained significant traction as a reliable method to improve oral bioavailability, optimize drug delivery, and minimize off-target effects. Within this context, certain chemical moieties have emerged as pivotal building blocks for the creation of effective prodrugs. This technical guide focuses on one such entity: a dioxolone derivative with the molecular formula C5H6O4. Specifically, we will delve into the chemistry, nomenclature, synthesis, and application of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one , a versatile intermediate that has found significant use in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important compound.

The 1,3-Dioxol-2-one Scaffold: An Overview

The 1,3-dioxol-2-one ring system is a five-membered heterocycle containing a carbonate functional group. This scaffold is of particular interest in medicinal chemistry due to its unique properties. The carbonate ester linkage within the ring is susceptible to enzymatic cleavage, particularly by esterases prevalent in the human body. This inherent lability is the key to its utility in prodrug design. When a drug molecule is tethered to the 1,3-dioxol-2-one moiety, the resulting prodrug can exhibit improved properties, such as enhanced solubility or membrane permeability, facilitating its absorption and distribution. Upon enzymatic hydrolysis, the 1,3-dioxol-2-one ring breaks down, releasing the active drug along with non-toxic byproducts.

IUPAC Nomenclature and Structural Elucidation

The specific C5H6O4 dioxolone derivative that serves as a prominent example and the focus of this guide is This compound [1].

To systematically arrive at this IUPAC name, we follow these steps:

  • Identify the Parent Heterocycle: The core structure is a five-membered ring containing two oxygen atoms at positions 1 and 3, and a ketone at position 2. This is identified as a 1,3-dioxol-2-one .

  • Identify the Principal Functional Groups: The molecule contains a hydroxyl group (-OH) and a methyl group (-CH3) as substituents on the ring.

  • Numbering the Ring: According to IUPAC rules, numbering of the heterocyclic ring starts with one of the heteroatoms and proceeds in a direction that gives the substituents the lowest possible locants. In this case, the double bond is between carbons 4 and 5.

  • Assigning Substituent Positions:

    • The methyl group is located at position 5.

    • The hydroxymethyl group (-CH2OH) is at position 4.

  • Assembling the Name: The substituents are listed alphabetically. Thus, we have "hydroxymethyl" and "methyl". Combining these elements gives the full IUPAC name: This compound .

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C5H6O4[1]
Molecular Weight 130.10 g/mol [1]
XLogP3 -0.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 1[1]

Synthesis Methodology

The synthesis of this compound is a critical aspect for its application. A common and effective synthetic route involves the modification of a related, more readily available starting material. One reported method involves a two-step sequence starting from the corresponding allylic bromide[2]. A patented method describes a process that can achieve high yield and purity[3].

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized representation of methodologies described in the literature[2][3].

Step 1: Formation of the Formic Ester Intermediate

  • To a solution of 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one in a suitable aprotic solvent (e.g., N,N-dimethylformamide), add sodium formate.

  • Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude formic ester.

Step 2: Acid-Catalyzed Transesterification

  • Dissolve the crude formic ester from Step 1 in an alcohol solvent, such as methanol or ethanol[3].

  • Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).

  • Stir the reaction mixture at a specified temperature (e.g., 40 °C) for a period of time, again monitoring for completion by TLC or HPLC[3].

  • Once the reaction is complete, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent[3].

  • The resulting residue can be purified by flash column chromatography on silica gel to yield pure this compound as an oil[2].

G cluster_0 Step 1: Formylation cluster_1 Step 2: Transesterification start 4-(bromomethyl)-5-methyl- 1,3-dioxol-2-one react1 Sodium Formate (Solvent: DMF) start->react1 Heat intermediate Formic Ester Intermediate react1->intermediate react2 Methanol/Ethanol (Acid Catalyst) intermediate->react2 product 4-(hydroxymethyl)-5-methyl- 1,3-dioxol-2-one react2->product Purification

Caption: Synthetic workflow for this compound.

Applications in Drug Development: The Prodrug Approach

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of prodrugs[2]. The hydroxyl group provides a convenient handle for attaching a drug molecule that contains a carboxylic acid or other suitable functional group via an ester or another cleavable linkage.

The resulting prodrug, containing the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl moiety, often exhibits improved oral bioavailability compared to the parent drug[2]. Once absorbed into the bloodstream, endogenous esterases hydrolyze the ester linkage, releasing the active drug and the dioxolone moiety. The latter then rapidly degrades to carbon dioxide and acetoin, which are non-toxic, endogenous compounds[2]. This "traceless" delivery system is highly desirable in drug design.

A notable example of a drug utilizing a similar prodrug strategy is Olmesartan medoxomil, an angiotensin II receptor antagonist used to treat high blood pressure. The "medoxomil" portion of the name refers to the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester. This compound is a known metabolite of Olmesartan medoxomil[1].

G cluster_0 Prodrug Administration & Absorption cluster_1 In Vivo Activation prodrug Prodrug (Drug-O-(CH₂)-dioxolone) absorption Oral Administration & GI Tract Absorption prodrug->absorption cleavage Enzymatic Cleavage (Esterases in blood/tissue) absorption->cleavage active_drug Active Drug cleavage->active_drug byproducts Non-toxic Byproducts (CO₂, Acetoin) cleavage->byproducts

Caption: The prodrug activation pathway of a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl-derivatized drug.

Comparative Analysis with Related Dioxolone Derivatives

To better understand the specific role of this compound, it is useful to compare it with structurally similar compounds.

  • 4,5-dimethyl-1,3-dioxol-2-one (C5H6O3): This compound lacks the hydroxyl group, making it unsuitable for direct conjugation to drugs via esterification of a hydroxyl moiety[4]. It is, however, an important pharmaceutical intermediate in its own right and can be a precursor for halogenated derivatives[5].

  • 4,5-bis(hydroxymethyl)-1,3-dioxol-2-one (C5H6O4): This isomer possesses two hydroxymethyl groups, offering the potential for dual drug conjugation or the attachment of other modifying groups to alter solubility or other properties[6].

The choice of a specific dioxolone derivative for a prodrug strategy depends on the desired physicochemical properties of the final compound and the synthetic accessibility.

Conclusion

This compound stands out as a valuable and versatile building block in the field of drug development. Its well-defined structure, accessible synthesis, and, most importantly, its role in forming enzymatically labile prodrugs make it a compound of significant interest to medicinal chemists. The ability to mask polar functional groups, enhance oral absorption, and release the active drug with minimal toxicological burden underscores the power of this elegant chemical tool. As the demand for more effective and patient-friendly therapeutics continues to grow, the strategic application of moieties like the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group will undoubtedly remain a key strategy in the design of next-generation medicines.

References

  • PubChem. This compound.
  • Alpegiani, M., Zarini, F., & Perrone, E. (1992). On the Preparation of 4-Hydroxymethyl-5-Methyl-1,3-Dioxol-2-One.
  • PubChem. 4,5-Dimethyl-1,3-dioxol-2-one.
  • Pharmaffiliates. 4,5-Bis(hydroxymethyl)-1,3-dioxol-2-one. [Link]
  • Google Patents. Method for synthesizing 4- (hydroxymethyl) -5-methyl-[1][4] dioxol-2-one.

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Solubility Profile of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one: A Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH) is a pivotal intermediate in modern pharmaceutical science, primarily utilized as a prodrug moiety to enhance the bioavailability of active pharmaceutical ingredients (APIs).[1][2] Its effectiveness in this role is intrinsically linked to its solubility characteristics, which dictate its behavior during synthesis, formulation, and ultimately, in vivo bioconversion.[3][4] This technical guide provides a comprehensive overview of the solubility of DMDO-OH in various organic solvents, grounded in both theoretical principles and practical experimental methodology. It is designed to equip researchers, chemists, and formulation scientists with the foundational knowledge required to effectively utilize this versatile compound in drug development pipelines.

Introduction: The Strategic Importance of DMDO-OH in Prodrug Design

This compound (CAS No: 91526-18-0) is a heterocyclic organic compound featuring a reactive dioxolone ring.[5] Its molecular structure is instrumental to its primary application: serving as a precursor to the "medoxomil" group in prodrugs.[3] Prominent examples include the antihypertensive medications Azilsartan medoxomil and Olmesartan medoxomil.[1][3]

The core challenge with many new chemical entities is poor aqueous solubility, which severely limits oral bioavailability and therapeutic efficacy.[6][7] The prodrug strategy addresses this by masking the polar functionalities of an API with a promoiety, like the one derived from DMDO-OH. This enhances the drug's absorption. Once absorbed, the moiety is designed to be cleaved in vivo by ubiquitous esterase enzymes, releasing the active drug. Understanding the solubility of the DMDO-OH intermediate is therefore not merely a matter of physical characterization; it is a critical parameter that influences reaction kinetics during synthesis, purification strategies, and the design of robust formulation processes.

Below is the chemical structure of this compound.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_result 4. Result A Add excess solid DMDO-OH to vial B Add known volume of solvent A->B Accurate addition C Agitate at constant temperature (24-72h) B->C Seal vial D Allow solid to settle (or centrifuge) C->D Equilibrium reached E Filter supernatant (0.22 µm filter) D->E Collect supernatant F Dilute sample for analysis E->F Critical step G Quantify using HPLC-UV F->G Inject into HPLC H Calculate Solubility (mg/mL or mol/L) G->H Use calibration curve

Sources

Stability and Storage of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one, a key intermediate in the synthesis of various pharmaceuticals, requires a thorough understanding of its stability profile to ensure the quality, safety, and efficacy of the final drug product.[1] This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the chemical properties influencing its stability, potential degradation pathways, and robust methodologies for its assessment.

Physicochemical Properties and Intrinsic Stability

This compound is a cyclic carbonate that is valued for its bifunctional nature, possessing both a hydroxyl group and a cyclic carbonate structure.[2] This compound is generally stable under recommended storage conditions; however, it is sensitive to moisture, heat, and light.[3][4] Incompatible materials include strong acids, strong oxidizing agents, and moisture.[3]

PropertyValueSource(s)
Molecular Formula C₅H₆O₄[5]
Molecular Weight 130.10 g/mol [5]
Appearance White to off-white crystalline powder[3]
Boiling Point 213.8 ± 32.0 °C at 760 mmHg[3]
Flash Point 92.8 ± 18.6 °C[3]
Solubility Soluble in water[3]

Recommended Storage and Handling

To maintain the integrity of this compound, stringent storage and handling procedures are imperative.

Storage Conditions

The recommended storage temperature for this compound is between 2°C and 8°C . Some suppliers also recommend storage at -20°C under an inert atmosphere, such as argon, for long-term stability.[6] It is crucial to protect the compound from light . Containers should be tightly sealed to prevent moisture ingress, as the compound is hygroscopic.[3]

Handling Precautions

When handling this compound, it is advised to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.[6]

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. These include hydrolysis, oxidation, and thermal and photolytic degradation.[4][7]

Hydrolytic Degradation

The 1,3-dioxol-2-one ring is susceptible to hydrolysis under both acidic and basic conditions. This reaction would lead to the opening of the cyclic carbonate ring.

Oxidative Degradation

The primary hydroxyl group (-CH₂OH) is a potential site for oxidation, which could lead to the formation of an aldehyde or a carboxylic acid derivative.[4]

Thermal Degradation

At elevated temperatures, thermal decomposition may occur. For cyclic carbonates, this can involve the elimination of carbon dioxide.[8]

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photolytic degradation. The specific degradation products would depend on the wavelength and intensity of the light source.[9][10]

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug intermediate.[7] These studies, guided by the International Council on Harmonisation (ICH) guidelines, involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[8][11][12]

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC_MS Stability-Indicating HPLC-MS Method Acid_Hydrolysis->HPLC_MS Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base_Hydrolysis->HPLC_MS Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC_MS Thermal Thermal (e.g., 80°C) Thermal->HPLC_MS Photolytic Photolytic (ICH Q1B) Photolytic->HPLC_MS Characterization Characterization of Degradation Products HPLC_MS->Characterization API_Sample API Sample (4-(Hydroxymethyl)-5-methyl- 1,3-dioxol-2-one) API_Sample->Acid_Hydrolysis API_Sample->Base_Hydrolysis API_Sample->Oxidation API_Sample->Thermal API_Sample->Photolytic

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol for Forced Degradation Studies

The following protocols are designed to induce degradation of approximately 5-20%, as recommended by ICH guidelines.[8][11][12]

4.1.1. Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

4.1.2. Hydrolytic Degradation

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.

4.1.3. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot and dilute with the mobile phase.

4.1.4. Thermal Degradation

  • Place a known quantity of the solid compound in a controlled temperature oven at 80°C.

  • At specified time points (e.g., 1, 3, 5 days), remove a sample, allow it to cool to room temperature, and prepare a solution at a known concentration for analysis.

4.1.5. Photolytic Degradation

  • Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10][13][14]

  • A control sample should be stored in the dark under the same temperature conditions.

  • At the end of the exposure period, prepare solutions of both the exposed and control samples for analysis.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating and quantifying the parent compound from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (MS) is highly effective for this purpose.

The following diagram outlines the key steps in developing a stability-indicating HPLC method.

HPLC_Method_Development Column_Selection Column Selection (e.g., C18, Phenyl-Hexyl) Mobile_Phase Mobile Phase Optimization (Aqueous Buffer & Organic Solvent) Column_Selection->Mobile_Phase Gradient_Elution Gradient Elution Profile Mobile_Phase->Gradient_Elution Detection Detector Settings (UV Wavelength, MS Parameters) Gradient_Elution->Detection Method_Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Detection->Method_Validation

Caption: HPLC Method Development Workflow.

Suggested HPLC-MS Method Parameters
  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV/Vis Detector at an appropriate wavelength (determined by UV scan).

    • Mass Spectrometer with Electrospray Ionization (ESI) in both positive and negative ion modes to detect and identify degradation products.

Conclusion

The stability of this compound is a critical parameter that must be carefully managed and thoroughly investigated. Adherence to the recommended storage conditions of 2-8°C, protection from light, and exclusion of moisture is paramount for preserving its quality. The implementation of systematic forced degradation studies, as outlined in this guide, provides the necessary framework to understand its degradation profile, develop a robust stability-indicating analytical method, and ultimately ensure the integrity of the active pharmaceutical ingredients synthesized from this vital intermediate.

References

  • Mullani, N. S., & Nargatti, P. I. (2021). Forced Degradation Studies for Drug Substances and Drug Products. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.
  • This compound. (n.d.). PubChem.
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The Medoxomil Moiety: A Technical Guide to the Discovery and Application of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: In the landscape of modern drug development, the strategic manipulation of molecular structure to enhance therapeutic efficacy is paramount. The prodrug approach, a cornerstone of medicinal chemistry, has yielded numerous successes in overcoming pharmacokinetic and pharmacodynamic hurdles. Within this field, the (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl group, commonly known as the "medoxomil" promoiety, has emerged as a particularly effective and versatile tool. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of the core building block, (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol, for an audience of researchers, scientists, and drug development professionals.

Introduction: The Rise of a "Biologically Safe Promoiety"

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol is a heterocyclic organic compound that has become a vital intermediate in the synthesis of numerous prodrugs.[1] Its primary function is to be appended to a pharmacologically active molecule, transiently inactivating it and improving its oral bioavailability.[2][3] Once absorbed into the bloodstream, this "promoiety" is designed to be cleaved by endogenous enzymes, releasing the active drug to exert its therapeutic effect.[2][3] The elegance of this approach lies in the biocompatibility of the cleavage byproducts, a crucial factor in minimizing toxicity and ensuring patient safety.[2][3]

The medoxomil moiety has been successfully incorporated into a range of therapeutic agents, most notably angiotensin II receptor blockers (ARBs) like Azilsartan medoxomil and Olmesartan medoxomil, which are widely prescribed for the treatment of hypertension.[4][5] Its utility, however, extends beyond cardiovascular medicine, with research demonstrating its potential for enhancing the absorption of drugs with various functional groups, including carboxyls, hydroxyls, aminos, and even thiols.[2][3]

This guide will delve into the historical context of its development, provide a detailed examination of its synthesis and chemical properties, and explore the mechanistic basis for its action as a successful prodrug strategy.

A Historical Perspective: The Genesis of a Versatile Prodrug Building Block

While the widespread recognition of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol is closely tied to its use in blockbuster antihypertensive drugs, its origins as a tool for prodrug synthesis predate these applications. As early as 1992, a publication by Alpegiani et al. in Synthetic Communications described a practical and efficient method for the preparation of this alcohol from its bromo-methyl precursor, explicitly highlighting it as a "useful building block for the preparation of prodrugs."[6] This indicates that the potential of this cyclic carbonate derivative was already appreciated within the medicinal chemistry community.

The conceptual groundwork for such promoieties was laid through extensive research into various prodrug strategies aimed at improving the pharmacokinetic profiles of parent drugs.[7][8][9][10][11] The development of ester-based prodrugs was a particularly fruitful area of investigation, and the unique structure of the medoxomil group offered distinct advantages.

Further research and development, particularly by pharmaceutical companies, led to the refinement of its synthesis and its eventual incorporation into clinically successful drugs. For instance, the development of Olmesartan medoxomil, patented in 1991 and approved for medical use in 2002, showcased the real-world therapeutic benefits of this prodrug approach.[12] This success story solidified the status of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol as a valuable component in the medicinal chemist's toolkit.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol is essential for its effective use in synthesis and drug design. The following table summarizes its key characteristics.

PropertyValueSource
Chemical Formula C₅H₆O₄
Molecular Weight 130.10 g/mol
IUPAC Name (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol[13]
CAS Number 91526-18-0[13]
Appearance White to off-white solid
Density 1.367 g/cm³
Storage Conditions 2°C - 8°C, protect from light

Note: Spectroscopic data (NMR, IR, MS) for this compound is not consistently available in publicly accessible, peer-reviewed literature. Researchers should perform their own analytical characterization to verify the identity and purity of synthesized material.

Synthesis of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol: A Detailed Protocol

The most common and efficient synthesis of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol involves the hydrolysis of its halogenated precursor, typically 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. The following protocol is a representative example of this transformation.

Experimental Protocol: Synthesis of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol

Materials:

  • 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

  • Acetonitrile

  • Formic acid

  • Triethylamine

  • Ethyl acetate

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 50 g of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one in 500 mL of acetonitrile at 20-25°C.[14]

  • Slowly add 45 g of formic acid to the solution.[14]

  • Cool the reaction mixture to 10-15°C and then add 95 g of triethylamine.[14]

  • Heat the reaction mixture to 60-65°C and maintain this temperature with stirring for 5-6 hours.[14]

  • After the reaction is complete, cool the mixture to 15-20°C and filter to remove any precipitated salts. Wash the filter cake with acetonitrile.[14]

  • Collect the filtrate and remove the acetonitrile under reduced pressure to concentrate the solution.[14]

  • Cool the concentrated residue to 25-30°C and add ethyl acetate and water.[14]

  • Stir the biphasic mixture for 15-20 minutes at 25-30°C.[14]

  • Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification of the crude product by a suitable method (e.g., recrystallization or column chromatography) will afford pure (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol.

Synthesis_Workflow start Start: 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one step1 Dissolve in Acetonitrile Add Formic Acid start->step1 step2 Cool to 10-15°C Add Triethylamine step1->step2 step3 Heat to 60-65°C (5-6 hours) step2->step3 step4 Cool and Filter step3->step4 step5 Concentrate Filtrate step4->step5 step6 Aqueous Workup (Ethyl Acetate/Water) step5->step6 step7 Purification step6->step7 end End Product: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol step7->end Enzymatic_Cleavage Prodrug Prodrug (Medoxomil Ester) Drug—O—CH₂—(dioxolone ring) ActiveDrug Active Drug Drug—OH Prodrug->ActiveDrug Enzymatic Hydrolysis Byproducts Byproducts CO₂ + other small molecules Prodrug->Byproducts Spontaneous Degradation Enzyme Esterases (in blood/tissues)

Caption: In vivo bioactivation of a medoxomil prodrug.

Applications in Drug Development: Case Studies

The utility of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol as a prodrug intermediate is best illustrated through its application in marketed drugs.

  • Azilsartan Medoxomil: This angiotensin II receptor blocker is used to treat hypertension. The medoxomil ester prodrug significantly enhances the oral bioavailability of the active compound, azilsartan. [4]

  • Olmesartan Medoxomil: Another widely used ARB for hypertension, olmesartan medoxomil, relies on the medoxomil promoiety for its clinical efficacy upon oral administration. [2][5]The active form, olmesartan, is rapidly generated following enzymatic hydrolysis. [2] The successful application in these and other developmental drugs underscores the reliability and effectiveness of this prodrug strategy.

Conclusion and Future Outlook

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol has firmly established its place as a cornerstone of modern prodrug design. Its straightforward synthesis, predictable enzymatic cleavage, and favorable safety profile have made it an attractive choice for medicinal chemists seeking to optimize the pharmacokinetic properties of promising drug candidates. As our understanding of drug metabolism and transport continues to evolve, it is likely that this versatile building block will find new and innovative applications in the ongoing quest to develop safer and more effective medicines. The principles underlying the success of the medoxomil moiety will undoubtedly continue to inspire the design of the next generation of prodrugs.

References

  • Dhokchawle, B. V., et al. (2014). Promoieties Used In Prodrug Design: A Review.
  • Dhokchawle, B. V., et al. (n.d.). Promoieties Used In Prodrug Design: A Review.
  • Gil, E. C., & Gunda, S. (2013). Amino acids as promoieties in prodrug design and development. Advanced Drug Delivery Reviews, 65(10), 1370-1385.
  • Jadhav, S. B., et al. (2022). Phytophenols as Promoieties for Prodrug Design. Current Drug Discovery Technologies, 19(2), 1-13.
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  • Wikiwand. (n.d.). Olmesartan.
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  • Lv, H., et al. (2021). Figure S18. 1 H NMR spectrum of 4-(hydroxymethyl)-1,3-dioxolan-2-one.
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  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299.
  • Al-Wahaibi, L. H., et al. (2019). Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. Journal of Molecular Structure, 1176, 73-83.
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An In-Depth Technical Guide on the Thermogravimetric Analysis of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH). As a critical intermediate in the synthesis of prodrugs, particularly angiotensin II receptor blockers like olmesartan medoxomil and azilsartan medoxomil, understanding its thermal stability and decomposition profile is paramount for ensuring drug product quality, safety, and stability.[1] This document outlines the theoretical underpinnings of TGA as applied to DMDO-OH, a detailed experimental protocol, and an interpretation of hypothetical thermogravimetric data based on the known behavior of structurally related cyclic carbonates.

Introduction: The Significance of Thermal Analysis for a Key Pharmaceutical Intermediate

This compound (CAS No. 91526-18-0) is a heterocyclic compound featuring a 1,3-dioxol-2-one core.[2] Its bifunctional nature, possessing both a hydroxyl group and a cyclic carbonate, makes it a versatile building block in organic synthesis.[1] A primary application of DMDO-OH is in the formation of prodrugs, where it is attached to an active pharmaceutical ingredient (API) to enhance its bioavailability. The in vivo cleavage of the dioxol-2-one ring releases the active drug.

Given its role in pharmaceutical manufacturing, a thorough understanding of the thermal properties of DMDO-OH is essential for:

  • Quality Control: Ensuring the purity and consistency of the intermediate.

  • Process Development: Establishing safe temperature ranges for synthesis, purification, and storage.

  • Stability Studies: Predicting the shelf-life and degradation pathways of both the intermediate and the final drug product.

Thermogravimetric analysis (TGA) is a powerful technique for assessing the thermal stability and composition of materials by measuring the change in mass as a function of temperature in a controlled atmosphere.[3] This guide provides a framework for conducting and interpreting the TGA of DMDO-OH.

Experimental Protocol: A Validated Approach to TGA of DMDO-OH

The following protocol is based on established standards for thermogravimetric analysis, such as ASTM E1131, to ensure reproducibility and accuracy.[4][5][6][7][8]

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is required. Calibration of the instrument's temperature and mass signals should be performed according to the manufacturer's guidelines and established standard operating procedures.

Sample Preparation
  • Ensure the this compound sample is representative of the batch to be analyzed.

  • Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum). A smaller sample size minimizes thermal lag and ensures uniform heating.

  • Distribute the sample evenly across the bottom of the pan to maximize surface area exposure.

TGA Method Parameters
ParameterRecommended SettingRationale
Atmosphere Nitrogen (Inert)To study the intrinsic thermal decomposition without oxidative effects.
Flow Rate 50-100 mL/minTo ensure an inert environment and efficiently remove gaseous decomposition products.
Heating Rate 10 °C/minA common rate that provides good resolution of thermal events.
Temperature Range Ambient to 600 °CTo capture the complete decomposition profile of the organic molecule.
Experimental Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis cluster_data Data Interpretation p1 Obtain Representative Sample p2 Weigh 5-10 mg of DMDO-OH p1->p2 p3 Place in Tared TGA Pan p2->p3 r1 Load Sample into Furnace p3->r1 s1 Calibrate TGA Instrument s2 Set Atmosphere (N2) & Flow Rate s1->s2 s3 Program Temperature Ramp (10°C/min) s2->s3 s3->r1 r2 Initiate TGA Run r1->r2 r3 Record Mass vs. Temperature Data r2->r3 d1 Generate TGA/DTG Curves r3->d1 d2 Determine Onset Temperatures d1->d2 d3 Quantify Mass Loss at Each Stage d2->d3 d4 Correlate with Decomposition Mechanism d3->d4

Caption: Experimental workflow for the TGA of DMDO-OH.

Results and Discussion: Interpreting the Thermogram of DMDO-OH

As of the writing of this guide, specific experimental TGA data for this compound is not widely available in peer-reviewed literature. Therefore, the following data is illustrative and based on the known thermal behavior of similar bis(cyclic carbonates), which typically exhibit multi-stage decomposition.[6][9]

Hypothetical TGA and DTG Curves

A typical TGA thermogram plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The derivative of this curve, the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to identify the temperatures at which decomposition is most rapid.

Illustrative Quantitative Data
Decomposition StageOnset Temperature (°C)Peak Temperature (DTG) (°C)Mass Loss (%)
Stage 1 ~200~225~34
Stage 2 ~250~280~28
Stage 3 ~300~350~38
Discussion of Decomposition Mechanism

The thermal decomposition of cyclic carbonates can be complex. Based on the structure of DMDO-OH (C₅H₆O₄), a plausible multi-stage decomposition pathway in an inert atmosphere is proposed:

  • Stage 1 (Onset ~200 °C): The initial mass loss is likely due to the decarboxylation of the 1,3-dioxol-2-one ring. This is a common decomposition pathway for cyclic carbonates.[6] The loss of a CO₂ molecule (molar mass 44.01 g/mol ) would correspond to a theoretical mass loss of approximately 33.8% for DMDO-OH (molar mass 130.10 g/mol ), which aligns with the illustrative data.

  • Stage 2 (Onset ~250 °C): Following decarboxylation, the remaining fragment would be a reactive epoxide or a related rearranged species. This intermediate could then undergo further fragmentation, potentially involving the loss of formaldehyde (CH₂O, molar mass 30.03 g/mol ) from the hydroxymethyl group, corresponding to a theoretical mass loss of ~23.1%.

  • Stage 3 (Onset ~300 °C): The final stage would involve the breakdown of the remaining carbonaceous structure into smaller volatile molecules.

It is important to note that impurities from the synthesis process, such as residual solvents or starting materials, could also manifest as mass loss steps in the TGA curve, typically at lower temperatures.[7][8]

Conclusion and Applications in Drug Development

The thermogravimetric analysis of this compound provides critical insights into its thermal stability. This technical guide has presented a robust, standardized protocol for conducting such an analysis. The illustrative data, based on the behavior of structurally similar compounds, suggests a multi-stage decomposition beginning at approximately 200 °C.

For drug development professionals, this information is invaluable for:

  • Defining handling and storage conditions to prevent thermal degradation.

  • Optimizing lyophilization and drying cycles in drug formulation.

  • Assessing the compatibility of DMDO-OH with other excipients in a formulation.

  • Investigating lot-to-lot variability and ensuring the quality of this key intermediate.

Further studies employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be beneficial to definitively identify the gaseous products evolved during decomposition and confirm the proposed mechanism.

References

  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM Intern
  • AusPAR: Olmesartan medoxomil.
  • Bąk, A., et al. (2024). Synthesis of Bis(cyclic carbonates) from Epoxy Resin under Microwave Irradiation: The Structural Analysis and Evaluation of Thermal Properties. Molecules, 29(1), 250. [Link]
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  • XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. [Link]
  • PubMed Central. (2024, January 3). Synthesis of Bis(cyclic carbonates)
  • Google Patents. (n.d.). An improved process for this compound.
  • Baudin, F., et al. (2023). Carbonates thermal decomposition kinetics and their implications in using Rock-Eval® analysis for carbonates identification and quantification. Oil & Gas Science and Technology – Revue d’IFP Energies nouvelles, 78, 52. [Link]
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The Medoxomil Moiety: A Technical Guide to 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one in Prodrug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Player in Drug Delivery

In the landscape of modern drug development, overcoming challenges of poor bioavailability is a paramount concern. The strategic conversion of a pharmacologically active agent into a transiently inactive prodrug is a proven method to enhance oral absorption and overall therapeutic efficacy. Central to many successful prodrug strategies is the "medoxomil" moiety, a lipophilic group that is enzymatically cleaved in vivo to release the parent drug. This guide provides an in-depth technical overview of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one , the cornerstone chemical entity for introducing the medoxomil group, designed for researchers, scientists, and professionals in drug development.

This compound is a versatile heterocyclic building block, valued for its ability to be appended to a parent drug, often masking a polar carboxylic acid group.[1][2] This esterification significantly increases the lipophilicity of the drug, facilitating its absorption.[1] Once absorbed, the prodrug undergoes rapid enzymatic hydrolysis, releasing the active drug, carbon dioxide, and the non-toxic byproduct acetoin.[3] This guide will delve into the nomenclature, physicochemical properties, synthesis, and mechanistic role of this compound in the creation of highly successful pharmaceuticals.

Nomenclature and Chemical Identifiers

Precise identification of chemical entities is critical for scientific communication and procurement. This compound is known by several synonyms and is cataloged under various chemical identifiers.

Identifier TypeValue
IUPAC Name This compound
CAS Number 91526-18-0
Molecular Formula C₅H₆O₄
Molecular Weight 130.10 g/mol
Common Synonyms (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol, DMDO-OH, Azilsartan Impurity 55

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical characteristics of this compound is essential for its handling, storage, and application in synthesis.

PropertyValueSource
Appearance Light yellow to brown clear liquid[4]
Boiling Point 108 °C at 0.5 mmHg[4]
Density 1.32 g/cm³ at 20°C[4]
Flash Point 93 °C[4]
Refractive Index 1.47[4]
Solubility Soluble in H₂O (1 g/10 mL)[5]
Storage Conditions Refrigerated (0-10°C), under inert gas[4]

Note: This compound is sensitive to air, heat, and moisture, which can lead to the hydrolysis of the dioxolone ring.[4]

Synthesis of this compound: A Self-Validating Protocol

The most common and efficient synthesis of this compound involves a two-step process starting from its halogenated precursors, typically 4-chloromethyl-5-methyl-1,3-dioxol-2-one or the bromo- equivalent.[4][6][7] The rationale behind this approach lies in the good leaving group ability of the halide, which is displaced to form a formate ester intermediate, followed by hydrolysis to yield the desired alcohol.

Experimental Protocol: Synthesis from 4-chloromethyl-5-methyl-1,3-dioxol-2-one

This protocol is a self-validating system as the progress of the reaction can be monitored by HPLC to ensure the complete consumption of the starting material before proceeding to the next step, ensuring high yield and purity.[7]

Step 1: Formation of the Formate Ester Intermediate

  • To a reaction vessel equipped with a stirrer and a reflux condenser, add 4-chloromethyl-5-methyl-1,3-dioxol-2-one (50 g, 0.337 mol), formic acid (46.5 g, 1.01 mol), and 1,2-dichloroethane (300 g).[7]

  • Cool the mixture in an ice bath to below 15 °C.[7]

  • Slowly add triethylamine (101 g, 1.01 mol) dropwise while maintaining the temperature below 25 °C.[7]

  • After the addition is complete, heat the mixture to reflux and maintain for 3-6 hours.[6][7]

  • Monitor the reaction progress by HPLC until the starting material is consumed.[7]

  • Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.[7]

  • Wash the filter cake with a small amount of 1,2-dichloroethane.[7]

  • The combined filtrate containing the formate ester intermediate is used directly in the next step.

Step 2: Hydrolysis to this compound

  • To the filtrate from Step 1, add methanol (250 g).[8]

  • Raise the temperature to 40 °C.[8]

  • Slowly add a solution of hydrogen chloride in methanol (20% v/v, 30 mL).[8]

  • The reaction is typically complete within an hour. Monitor by TLC or HPLC for the disappearance of the formate ester.

  • Concentrate the reaction mixture under reduced pressure to remove the solvents.

  • The resulting crude product can be purified by vacuum distillation or flash chromatography to yield this compound as a clear oil.[3]

Synthesis Workflow Diagram

SynthesisWorkflow start 4-Chloromethyl-5-methyl- 1,3-dioxol-2-one intermediate Formate Ester Intermediate start->intermediate Reflux reagents1 Formic Acid, Triethylamine, 1,2-Dichloroethane reagents1->intermediate product 4-(Hydroxymethyl)-5-methyl- 1,3-dioxol-2-one intermediate->product Hydrolysis reagents2 Methanol, HCl (catalytic) reagents2->product

Caption: Synthesis of this compound.

The Medoxomil Prodrug Strategy: Mechanism of Action

The primary utility of this compound is to serve as the precursor to the medoxomil moiety in prodrugs.[9] This strategy is particularly effective for drugs containing a carboxylic acid group, which often exhibit poor oral bioavailability due to their polarity.

The process involves the esterification of the parent drug's carboxylic acid with the hydroxyl group of this compound.[10] This creates a "medoxomil ester" prodrug.[1] The increased lipophilicity of the prodrug enhances its ability to permeate the gastrointestinal membrane and enter systemic circulation.[1]

Once in the bloodstream, the prodrug is rapidly hydrolyzed by ubiquitous esterase enzymes, such as carboxymethylenebutenolidase (CMBL) and paraoxonase 1 (PON1), found in the liver, intestine, and plasma.[11][12] This enzymatic cleavage is a cascade reaction. The initial hydrolysis of the ester bond is followed by the spontaneous decomposition of the unstable intermediate, leading to the release of the active drug, carbon dioxide, and acetoin.

Prodrug Activation Pathway Diagram

ProdrugActivation Prodrug Medoxomil Prodrug (Drug-COO-CH2-Dioxolone) Intermediate Unstable Intermediate Prodrug->Intermediate Enzymatic Hydrolysis Enzymes Esterases (e.g., CMBL, PON1) Enzymes->Intermediate ActiveDrug Active Drug (Drug-COOH) Intermediate->ActiveDrug Spontaneous Decomposition Byproducts CO2 + Acetoin Intermediate->Byproducts

Caption: In vivo activation of a medoxomil prodrug.

Case Studies: Azilsartan and Olmesartan Medoxomil

The success of the medoxomil strategy is exemplified by several marketed drugs, most notably the angiotensin II receptor blockers (ARBs) used to treat hypertension.

  • Azilsartan Medoxomil (Edarbi®): Azilsartan medoxomil is a prodrug of azilsartan.[10] The ester is formed between the carboxylic acid of azilsartan and the hydroxyl group of this compound.[10] This modification significantly enhances the oral absorption of the active drug.[9] The synthesis involves the coupling of azilsartan with this compound in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 2,4,6-trichlorobenzoyl chloride.[13]

  • Olmesartan Medoxomil (Benicar®): Similarly, olmesartan medoxomil is the prodrug of olmesartan.[1] The synthesis often involves the reaction of a salt of olmesartan with a halogenated precursor, 4-chloromethyl-5-methyl-1,3-dioxol-2-one, to form the medoxomil ester.[14] The bioactivation of olmesartan medoxomil is primarily carried out by the enzyme carboxymethylenebutenolidase (CMBL) in the liver and intestine.[11] Studies have shown that the hydrolysis of olmesartan medoxomil is rapid and pH-dependent, which can impact its overall bioavailability.[15]

Conclusion

This compound is a pivotal chemical intermediate in modern pharmaceutical development. Its role as the precursor to the medoxomil moiety provides a robust and reliable strategy for enhancing the oral bioavailability of drugs with otherwise poor pharmacokinetic profiles. A thorough understanding of its synthesis, properties, and the mechanism of the prodrugs it forms is essential for medicinal chemists and drug development professionals seeking to optimize the therapeutic potential of new chemical entities. The continued application of this versatile building block underscores its importance in bringing effective treatments to patients.

References

  • This compound: A Critical Link in Pharmaceutical Supply Chains. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Medoxomil. Wikipedia. [Link]
  • Azilsartan Medoxomil. PubChem. [Link]
  • This compound: A Key Intermediate for Advanced Pharmaceutical Synthesis. [Link]
  • Method for synthesizing 4- (hydroxymethyl) -5-methyl-[1][6] dioxol-2-one.
  • Advancing Chemical Synthesis: The Versatility of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • This compound. PubChem. [Link]
  • Method for synthesizing 4-(hydroxymethyl)-5-methyl-[1][6] dioxol-2-one.
  • Ishizuka T, Fujimori I, Kato M, et al. Human carboxymethylenebutenolidase as a bioactivating hydrolase of olmesartan medoxomil in liver and intestine. J Biol Chem. 2010;285(16):11892-11900. [Link]
  • Alpegiani M, Zarini F, Perrone E. On the Preparation of 4-Hydroxymethyl-5-Methyl-1,3-Dioxol-2-One.
  • Hydrolysis of olmesartan medoxomil to olmesartan.
  • WO2021070113A1 - An improved process for this compound.
  • 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0251765).
  • Bioactivation of olmesartan medoxomil. Hydrolysis liberates its active...
  • [A novel synthesis of olmesartan medoxomil and examination of its rel
  • Landry L, Dong X (2025) Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. PLoS One 20(5): e0321142. [Link]
  • Figure S18. 1 H NMR spectrum of 4-(hydroxymethyl)-1,3-dioxolan-2-one.
  • Rao BH, Rao IVS, Kanth VR, et al. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. Org Process Res Dev. 2011;15(4):833-840. [Link]
  • WO2014049512A2 - Novel process for preparation of azilsartan medoxomil.
  • Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. Semantic Scholar. [Link]
  • Medoxomil Prodrug Str

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the synthesis of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH), a critical intermediate in the pharmaceutical industry, from its precursor, 4-chloromethyl-5-methyl-1,3-dioxol-2-one (DMDO-Cl). The significance of DMDO-OH lies in its function as a versatile building block for creating prodrugs, which are designed to improve the bioavailability and therapeutic efficacy of active pharmaceutical ingredients (APIs).[1][2] Notable examples include its use in the synthesis of antihypertensive drugs like Azilsartan medoxomil and Olmesartan medoxomil.[2][3] This guide presents a robust, two-step synthetic pathway involving the formation of a formate ester intermediate followed by its subsequent alcoholysis. We will delve into the mechanistic rationale behind the procedural choices, offer a meticulous, step-by-step protocol, and provide clear visualizations to ensure reproducibility and a high-yield, high-purity outcome.

Introduction and Mechanistic Rationale

The conversion of the chloromethyl group in DMDO-Cl to a hydroxymethyl group is a pivotal transformation. While direct hydrolysis might seem plausible, it often requires harsh conditions that can compromise the integrity of the sensitive 1,3-dioxol-2-one ring. A more controlled and efficient strategy involves a two-step process:

  • Nucleophilic Substitution: The process begins with a nucleophilic substitution reaction (S_N2 type) where the chloride atom on DMDO-Cl is displaced by a carboxylate anion. Formate, generated in situ from formic acid and a tertiary amine base like triethylamine, is an excellent nucleophile for this purpose.[1][4] The base serves a dual role: it deprotonates the formic acid to create the nucleophilic formate anion and neutralizes the hydrogen chloride that is formed, driving the reaction to completion.

  • Transesterification (Alcoholysis): The resulting intermediate, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate, is then converted to the final alcohol product. This is achieved through acid-catalyzed alcoholysis.[4][5] By refluxing the formate ester in an alcohol solvent (e.g., methanol or isopropanol) with a catalytic amount of acid (e.g., HCl), the formate group is exchanged for a hydroxyl group, yielding the desired DMDO-OH.

This two-step approach is favored as it proceeds under milder conditions, minimizes side reactions, and consistently produces a high-purity product.

Reaction Pathway Diagram

Reaction_Pathway cluster_0 Step 1: Formate Ester Formation (SN2) cluster_1 Step 2: Acid-Catalyzed Alcoholysis DMDO_Cl 4-chloromethyl-5-methyl- 1,3-dioxol-2-one (DMDO-Cl) Formate_Intermediate (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate DMDO_Cl->Formate_Intermediate Nucleophilic Displacement DMDO_OH 4-(hydroxymethyl)-5-methyl- 1,3-dioxol-2-one (DMDO-OH) Formate_Intermediate->DMDO_OH Transesterification Reagents1 Formic Acid (HCOOH) + Triethylamine (Et3N) in Acetonitrile Reagents1->DMDO_Cl Reagents2 HCl in Isopropyl Alcohol (Reflux) Reagents2->Formate_Intermediate

Caption: The two-step synthesis of DMDO-OH from DMDO-Cl.

Comprehensive Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction monitoring and purification to ensure the desired outcome.

Materials and Reagents
ReagentCAS NumberMolecular WeightNotes
4-chloromethyl-5-methyl-1,3-dioxol-2-one80841-78-7148.54 g/mol Starting material
Formic Acid64-18-646.03 g/mol Reagent grade, ≥95%
Triethylamine121-44-8101.19 g/mol Dried over KOH
Acetonitrile75-05-841.05 g/mol Anhydrous
Isopropyl Alcohol67-63-060.10 g/mol Anhydrous
Hydrogen Chloride Solution7647-01-036.46 g/mol e.g., in Isopropyl Alcohol
Ethyl Acetate141-78-688.11 g/mol For extraction
Deionized Water7732-18-518.02 g/mol For washing
Step-by-Step Methodology
  • Reaction Setup: In a 1000 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, add 500 mL of acetonitrile.

  • Reagent Addition: Add 50 g (approx. 0.337 mol) of 4-chloromethyl-5-methyl-1,3-dioxol-2-one and 45 g (approx. 0.978 mol) of formic acid to the flask.[4] The molar ratio of DMDO-Cl to formic acid should be approximately 1:3 to ensure the reaction proceeds completely.[6]

  • Cooling: Place the flask in an ice bath and cool the mixture to between 10-15°C with continuous stirring.

  • Base Addition: Slowly add 95 g (approx. 0.939 mol) of triethylamine dropwise via the dropping funnel over 30-45 minutes.[4] Maintain the internal temperature below 20°C during this exothermic addition. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to 60-65°C.[1][4] Allow the reaction to stir at this temperature for 5-6 hours.

  • Monitoring: Monitor the reaction's progress using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until the starting material (DMDO-Cl) is consumed.[6]

  • Work-up: Once the reaction is complete, cool the mixture to 15-20°C. Filter the solid triethylamine hydrochloride salt using a Buchner funnel and wash the filter cake with a small amount of fresh acetonitrile.[4]

  • Isolation of Intermediate: Collect the filtrate and remove the acetonitrile under reduced pressure using a rotary evaporator to obtain the crude formate ester intermediate as an oil.

  • Setup: Transfer the crude formate ester intermediate to a clean flask. Add 250 mL of isopropyl alcohol and stir until the oil is fully dissolved.[4]

  • Acidification: Gently warm the solution to approximately 40°C. Slowly add a solution of hydrogen chloride in isopropyl alcohol (e.g., 20-25% by volume) until the pH is acidic.[5]

  • Hydrolysis Reaction: Maintain the reaction at a gentle reflux until the hydrolysis of the formate ester is complete (typically monitored by TLC or HPLC).

  • Final Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid carefully with a saturated sodium bicarbonate solution.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The final product, this compound, can be further purified by vacuum distillation or column chromatography to achieve high purity (>97%).[6]

Experimental Workflow Diagram

Experimental_Workflow cluster_A Part A: Ester Formation cluster_B Part B: Hydrolysis & Purification A1 Charge Reactor: DMDO-Cl, Formic Acid, Acetonitrile A2 Cool to 10-15°C A1->A2 A3 Add Triethylamine (dropwise) A2->A3 A4 Heat to 60-65°C (5-6 hours) A3->A4 A5 Monitor by HPLC A4->A5 A6 Cool & Filter Salt A5->A6 A7 Concentrate Filtrate (Rotovap) A6->A7 B1 Dissolve Intermediate in Isopropyl Alcohol A7->B1 Crude Intermediate B2 Add HCl/IPA Solution & Reflux B1->B2 B3 Monitor by HPLC B2->B3 B4 Neutralize & Extract with Ethyl Acetate B3->B4 B5 Dry & Concentrate B4->B5 B6 Purify Product (Distillation/Chromatography) B5->B6

Caption: Step-by-step workflow for the synthesis of DMDO-OH.

Quantitative Data and Expected Results

ParameterValue / RangeRationale / Notes
Molar Ratios
DMDO-Cl : Formic Acid1 : 2 to 1 : 3An excess of formic acid drives the initial substitution reaction.[6]
DMDO-Cl : Triethylamine1 : 2 to 1 : 3Ensures complete deprotonation of formic acid and neutralization of HCl.[6]
Reaction Conditions
Step 1 Temperature60 - 65°COptimal temperature for the S_N2 reaction without degrading the substrate.[4]
Step 1 Time5 - 10 hoursTypical duration for complete conversion, should be confirmed by monitoring.[4][6]
Step 2 TemperatureRefluxStandard condition for acid-catalyzed transesterification.
Yield & Purity
Overall Yield79% - 92%Reported yields vary based on specific conditions and purification methods.[4][6][7]
Final Purity (Post-Purification)> 97%Achievable with proper purification, as monitored by HPLC.[6]
Product Characteristics
Molecular FormulaC₅H₆O₄
Molecular Weight130.1 g/mol [4]
AppearanceColorless to pale yellow liquid[8]

Safety and Handling Precautions

  • 4-chloromethyl-5-methyl-1,3-dioxol-2-one: Is a lachrymator and potential irritant. Handle in a well-ventilated fume hood.

  • Formic Acid: Is corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Triethylamine: Is flammable and has a strong, unpleasant odor. Use in a fume hood.

  • Hydrogen Chloride: Is highly corrosive. Handle with extreme care.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.

Conclusion

The described two-step protocol provides a reliable and high-yielding pathway for the synthesis of this compound. By forming and subsequently hydrolyzing a formate ester intermediate, this method circumvents the harsh conditions of direct hydrolysis, preserving the dioxolone ring and ensuring a high-purity final product. This intermediate is indispensable for the synthesis of advanced prodrugs, and this validated protocol offers a clear and reproducible guide for researchers in the pharmaceutical development field.

References

  • Method for synthesizing 4- (hydroxymethyl) -5-methyl-[5][7] dioxol-2-one.
  • Method for synthesizing 4-(hydroxymethyl)-5-methyl-[5][7] dioxol-2-one.
  • An improved process for this compound.
  • This compound. PubChem. [Link]

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Application Note: Strategic Use of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one for the Synthesis of Next-Generation Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prodrug Concept and the Rise of Smart Promoieties

In modern drug development, overcoming pharmacokinetic challenges is as critical as achieving pharmacodynamic potency. Many promising drug candidates fail due to poor solubility, limited permeability across biological membranes, or metabolic instability. The prodrug strategy offers a powerful solution: chemically modifying a drug into an inactive, transportable form that, once inside the body, regenerates the parent active molecule through enzymatic or chemical transformation.[1]

The choice of the temporary masking group, or "promoiety," is the cornerstone of this approach. An ideal promoiety should not only resolve the parent drug's limitations but also be cleaved efficiently at the target site and generate non-toxic byproducts.[1] The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group, often referred to as the "medoxomil" promoiety, has emerged as a gold standard in this field. It is introduced using 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (CAS 91526-18-0), a versatile and highly effective reagent.

This moiety is renowned for its application in blockbuster drugs like Azilsartan medoxomil and Olmesartan medoxomil, where it dramatically enhances oral bioavailability.[2][3][4] Its success lies in a clever bio-cleavage mechanism: upon hydrolysis by ubiquitous esterase enzymes, the promoiety undergoes a rapid, self-immolative decomposition to release the active drug along with carbon dioxide and acetoin—two innocuous endogenous substances.[5] This application note provides a comprehensive guide to the properties, reaction mechanisms, and detailed synthetic protocols for using this compound in prodrug synthesis.

Reagent Profile: this compound

A thorough understanding of the reagent's properties is paramount for successful and safe synthesis.

Physicochemical Properties

This bifunctional molecule contains a reactive primary alcohol and a cyclic carbonate structure, making it a valuable synthetic building block.[4]

PropertyValueSource
CAS Number 91526-18-0[2][6]
Molecular Formula C₅H₆O₄[2][7]
Molecular Weight 130.1 g/mol [2]
Appearance Colorless to reddish-brown liquid/oil[3][5]
Boiling Point 110-115 °C (lit.)[8]
Stability Stable, but moisture-sensitive.[8]
Incompatibilities Strong acids, strong oxidizing agents, moisture.[8]
Safety and Handling

This reagent must be handled with appropriate care in a laboratory setting.

  • Hazard Identification: It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8][9]

  • Handling Precautions:

    • Always work in a well-ventilated area, such as a chemical fume hood.[8][9][10]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[9][10]

    • Avoid breathing vapors or mist.[8][9] Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[8][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[8]

  • Spill & Disposal: In case of a spill, contain and absorb with inert material (e.g., sand, vermiculite).[9] Dispose of contents/container to an approved waste disposal facility in accordance with local regulations.[8][10]

Mechanism of Prodrug Activation

The elegance of the medoxomil promoiety lies in its predictable, two-stage release mechanism, which ensures efficient liberation of the active drug.

Stage 1: Enzymatic Cleavage The process begins in the plasma or target tissue, where esterase enzymes recognize and hydrolyze the ester or carbamate bond linking the drug to the promoiety.

Stage 2: Self-Immolative Decomposition This initial hydrolysis generates a highly unstable intermediate. This intermediate rapidly undergoes an intramolecular cyclization, which expels the active drug (Drug-XH). The resulting five-membered cyclic carbonate is also unstable and spontaneously decarboxylates and rearranges to yield carbon dioxide and 3-hydroxy-2-butanone (acetoin), both of which are non-toxic.

G cluster_0 In Vivo Environment (Plasma/Tissue) Prodrug Prodrug (Drug-X-CH2-Promoiety) Intermediate Unstable Intermediate (Drug-X-H + HO-CH2-Promoiety) Prodrug->Intermediate Esterases ActiveDrug Active Drug (Drug-XH) Intermediate->ActiveDrug Intramolecular Cyclization Byproducts Non-Toxic Byproducts (CO2 + Acetoin) Intermediate->Byproducts Decomposition

Caption: In vivo activation cascade of a medoxomil prodrug.

Experimental Protocols for Prodrug Synthesis

The following protocols provide detailed methodologies for conjugating this compound to drugs containing carboxylic acid or amine functional groups.

General Workflow

The synthesis of a medoxomil prodrug follows a logical sequence of reaction, workup, and purification, which must be monitored to ensure success.

G Start Parent Drug + Reagent Reaction Coupling Reaction (Esterification/Carbamoylation) Start->Reaction Monitor Reaction Monitoring (TLC / LC-MS) Reaction->Monitor Monitor->Reaction If incomplete Workup Aqueous Workup (Extraction & Washing) Monitor->Workup If complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS, HPLC) Purify->Characterize Final Pure Prodrug Characterize->Final

Caption: General experimental workflow for prodrug synthesis.

Protocol 1: Synthesis of a Medoxomil Ester Prodrug (from a Carboxylic Acid)

This protocol describes the direct coupling of a drug containing a carboxylic acid (Drug-COOH) via a Steglich-type esterification. This method is suitable for small-scale synthesis.

  • Causality: The carboxylic acid is activated by a coupling agent (e.g., EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary alcohol of this compound, a reaction catalyzed by DMAP, to form the desired ester bond.

  • Materials & Equipment:

    • Parent Drug (with carboxylic acid moiety)

    • This compound (1.2 equivalents)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 equivalents)

    • 4-Dimethylaminopyridine (DMAP, 0.2 equivalents)

    • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

    • Standard glassware, magnetic stirrer, inert atmosphere (N₂ or Ar)

    • TLC plates, LC-MS for monitoring

  • Step-by-Step Methodology:

    • Under an inert atmosphere, dissolve the parent drug (1.0 equivalent) and DMAP (0.2 eq.) in anhydrous DCM.

    • Add this compound (1.2 eq.) to the solution.

    • Add EDC·HCl (1.5 eq.) portion-wise at 0 °C (ice bath).

    • Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.

    • Monitoring: Check the reaction progress periodically using TLC or LC-MS until the starting material is consumed.

    • Work-up:

      • Dilute the reaction mixture with DCM.

      • Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure prodrug.

    • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

Protocol 2: Synthesis of a Medoxomil Carbamate Prodrug (from an Amine)

Formation of a carbamate linkage requires activation of the hydroxyl group on the reagent prior to reaction with the amine-containing drug (Drug-NH₂).[11][12] This protocol uses p-nitrophenyl chloroformate for activation, creating a stable intermediate that reacts cleanly with amines.

  • Causality: The hydroxyl group is first converted into a more reactive p-nitrophenyl carbonate. The p-nitrophenoxide is an excellent leaving group, facilitating nucleophilic attack by the amine group of the parent drug to form the stable carbamate bond.[13]

  • Part A: Activation of this compound

    • Under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF and cool to 0 °C.

    • Add pyridine (1.1 eq.) followed by a dropwise addition of a solution of 4-nitrophenyl chloroformate (1.1 eq.) in anhydrous THF.

    • Stir the mixture at 0 °C for 1 hour, then at room temperature for 4 hours.

    • Filter the resulting suspension to remove pyridinium hydrochloride.

    • Concentrate the filtrate under reduced pressure. The crude activated carbonate can often be used directly in the next step after ensuring the removal of pyridine.

  • Part B: Coupling with Amine Drug

    • Dissolve the amine-containing drug (1.0 eq.) in anhydrous DMF or DCM.

    • Add the activated carbonate from Part A (1.1 eq.) to the solution. If the drug is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.).

    • Stir the reaction at room temperature for 6-18 hours, monitoring by TLC or LC-MS.

    • Work-up:

      • Dilute with ethyl acetate and wash with water (2x) and brine (1x).

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification & Characterization: Purify via flash column chromatography and characterize as described in Protocol 1.

Summary of Synthetic Parameters

The following table provides a quick reference for the key parameters in medoxomil prodrug synthesis.

ParameterEster Prodrug SynthesisCarbamate Prodrug Synthesis
Parent Functional Group Carboxylic Acid (-COOH)Primary/Secondary Amine (-NH₂, -NHR)
Key Reagents EDC·HCl, DMAP4-Nitrophenyl Chloroformate, Pyridine
Typical Solvent DCM, DMFTHF (Activation), DCM/DMF (Coupling)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 12 - 24 hours6 - 18 hours
Purification Method Flash Column ChromatographyFlash Column Chromatography
Rationale Direct activation of carboxylate for nucleophilic attack by the reagent's alcohol.Two-step process: activation of the reagent's alcohol followed by nucleophilic attack from the drug's amine.

Conclusion

This compound is a cornerstone reagent in modern medicinal chemistry for the design of clinically successful prodrugs. Its ability to mask polar functional groups and subsequently undergo a clean, predictable cleavage cascade into non-toxic byproducts makes it an exceptionally valuable tool. The protocols detailed in this note provide a robust framework for researchers to apply this strategy, potentially unlocking the therapeutic potential of drug candidates previously hindered by poor pharmacokinetic properties. Successful implementation requires careful attention to anhydrous conditions, reaction monitoring, and rigorous purification and characterization of the final compound.

References

  • Apollo Scientific. (2023, July 4). 4-(Hydroxymethyl)
  • Echemi.
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  • Alpegiani, M., Zarini, F., & Perrone, E. (1992). On the Preparation of 4-Hydroxymethyl-5-Methyl-1,3-Dioxol-2-One.
  • Biosynth. This compound Product Page.
  • ChemicalBook. This compound synthesis.
  • Fisher Scientific. This compound, TRC.
  • EvitaChem. 4-(Hydroxymethyl)
  • Google Patents. (2019). Method for synthesizing 4-(hydroxymethyl)-5-methyl-[7][9]dioxol-2-one. CN110591523A.
  • NINGBO INNO PHARMCHEM CO.,LTD. Advancing Chemical Synthesis: The Versatility of this compound.
  • LookChem. On the preparation of 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one.
  • Li, C., et al. (1998). Synthesis and evaluation of oxodioxolenylmethyl carbamate prodrugs of pseudomycins. Bioorganic & Medicinal Chemistry Letters, 8(1), 5-10.
  • Takeda, S., et al. (1993). Synthesis and evaluation of carbamate prodrugs of a phenolic compound. Chemical & Pharmaceutical Bulletin, 41(5), 878-883.
  • Hayat, F., et al. (2019). Prodrug design and principle.
  • Rautio, J., et al. (2018). Organic Pharmaceutical Chemistry: Prodrugs. SlideShare.

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Application Notes & Protocols for (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl moiety, commonly known as medoxomil, is a pivotal prodrug promoiety in modern pharmaceutical sciences. Its application is a strategic approach to enhance the oral bioavailability of parent drugs that otherwise exhibit poor absorption characteristics. This guide provides an in-depth exploration of the rationale behind its use, its mechanism of bioactivation, and detailed protocols for its synthesis and subsequent conjugation to active pharmaceutical ingredients (APIs). The protocols for the synthesis of the antihypertensive agents Azilsartan medoxomil and Olmesartan medoxomil are presented as key case studies. This document is intended to serve as a comprehensive resource, blending established chemical principles with practical, field-proven methodologies to support researchers in drug development and manufacturing.

The Scientific Imperative for the Medoxomil Moiety: A Prodrug Strategy

In drug development, achieving adequate oral bioavailability is a frequent and formidable challenge. Many potent APIs are rendered ineffective when administered orally due to poor solubility or limited permeability across the gastrointestinal tract. The medoxomil ester prodrug strategy directly addresses this limitation. By chemically masking a carboxylic acid group of an API with the (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol promoiety, the resulting molecule's lipophilicity is significantly increased. This enhanced lipophilicity facilitates absorption from the gastrointestinal tract.[1][2][3]

Once absorbed into the systemic circulation, the medoxomil ester is designed to be rapidly cleaved by endogenous enzymes, releasing the active parent drug. This bioactivation is a critical feature of the prodrug design, ensuring that the therapeutic effect is exerted by the intended molecule.

Mechanism of Bioactivation: Enzymatic Hydrolysis

The in vivo conversion of a medoxomil prodrug to its active form is a sophisticated, enzyme-mediated process. Following absorption, the ester linkage is hydrolyzed by a variety of hydrolases present in plasma, liver, and other tissues. Key enzymes identified in this process include Paraoxonase 1 (PON1), which is primarily associated with high-density lipoprotein (HDL) in the plasma, as well as Carboxymethylenebutenolidase (CMBL) and Carboxylesterase 1 (CES1) found in the liver and intestine.[4][5][6][7][8][9]

The hydrolysis of the ester bond releases the active drug and an unstable intermediate. This intermediate rapidly decomposes into non-toxic, small molecules: carbon dioxide and acetoin (3-hydroxy-2-butanone).[10] This elegant breakdown pathway is a cornerstone of the medoxomil moiety's excellent safety profile, as the byproducts are innocuous.

Below is a diagram illustrating the bioactivation pathway of a medoxomil prodrug.

G Prodrug Medoxomil Prodrug (Absorbed) Intermediate Unstable Intermediate Prodrug->Intermediate Hydrolysis ActiveDrug Active Drug (API) Intermediate->ActiveDrug Release Byproducts Non-toxic Byproducts (CO2 + Acetoin) Intermediate->Byproducts Decomposition Enzymes Esterases (PON1, CMBL, CES1) Enzymes->Prodrug Catalyzes

Caption: Bioactivation pathway of a medoxomil prodrug.

Synthesis and Handling of Key Reagents

A successful prodrug synthesis campaign begins with the preparation and safe handling of the core reagents. The two primary building blocks are (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol (the alcohol) and its activated form, 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (the chloride).

Safety Precautions for Core Reagents

2.1.1. (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol

  • Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[11][12]

  • Handling: Avoid all personal contact, including inhalation. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[11] Do not eat, drink, or smoke when handling.[11]

  • First Aid: In case of contact, flush skin and eyes with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and consult a physician.[10]

2.1.2. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[13][14][15]

  • Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors. Wear protective gloves, eye protection, and a lab coat. Wash hands thoroughly after handling.[13][14]

  • First Aid: In case of skin contact, wash with plenty of water. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible. If irritation persists, seek medical attention.[13][14]

Protocol: Synthesis of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol

This protocol is a two-step process starting from the commercially available 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one.

Step 1: Formation of the Formate Ester

  • In a suitable reaction vessel equipped with a stirrer and temperature control, dissolve 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (1.0 eq) in acetonitrile.

  • Add formic acid (approx. 0.9 eq) to the solution at 20-25°C.

  • Cool the reaction mixture to 10-15°C.

  • Slowly add triethylamine (approx. 1.9 eq) to the cooled mixture.

  • Heat the reaction to 60-65°C and maintain with stirring for 5-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to 15-20°C and filter to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to yield the crude (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl formate.

Step 2: Hydrolysis to the Alcohol

  • Dissolve the crude formate ester in methanol.

  • Slowly add a solution of hydrogen chloride in methanol (e.g., 20% v/v) to the mixture.

  • Heat the reaction to 40°C and stir for approximately 2 hours, monitoring for the disappearance of the starting material by HPLC.

  • Upon completion, cool the reaction and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by distillation or column chromatography to yield pure (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol as a colorless oil.

Application in Pharmaceutical Manufacturing: Case Studies

The true utility of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol is demonstrated in its application to synthesize high-value pharmaceuticals. The following sections provide detailed protocols for the synthesis of two prominent angiotensin II receptor blockers.

General Workflow for Medoxomil Prodrug Synthesis

The overall strategy involves the coupling of the parent drug (containing a carboxylic acid) with the activated medoxomil moiety.

Caption: General workflow for medoxomil prodrug synthesis.

Case Study 1: Synthesis of Olmesartan Medoxomil

Olmesartan medoxomil is a widely prescribed antihypertensive drug.[16] The final step in its synthesis involves the esterification of Trityl Olmesartan with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, followed by deprotection.

Protocol: Synthesis of Trityl Olmesartan Medoxomil and subsequent deprotection

This protocol assumes the prior synthesis of Trityl Olmesartan sodium salt.

  • Esterification:

    • To a solution of Trityl Olmesartan sodium salt (1.0 eq) in a suitable solvent such as N,N-Dimethylacetamide (DMAc), add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (approx. 1.05 eq).

    • Add potassium carbonate (approx. 1.5 eq) and a catalytic amount of sodium iodide (approx. 3% w/w).

    • Heat the reaction mixture to 45-50°C and stir for 4-6 hours, monitoring completion by HPLC.

    • After completion, cool the reaction mass and add it to a mixture of water and an extraction solvent like ethyl acetate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain crude Trityl Olmesartan Medoxomil. This can be purified by recrystallization from a solvent system like acetone/diisopropyl ether.[16]

  • Deprotection (Detritylation):

    • Suspend the purified Trityl Olmesartan Medoxomil (1.0 eq) in a mixture of 75% aqueous acetic acid.

    • Stir the suspension at room temperature (25-30°C) for approximately 10 hours.

    • Filter the reaction mixture to remove the precipitated trityl alcohol.

    • To the filtrate, add methylene chloride and water for extraction.

    • Separate the organic layer, wash with a dilute sodium bicarbonate solution and then with water.

    • Concentrate the organic layer and purify the resulting solid by recrystallization from acetone to yield high-purity Olmesartan Medoxomil.[4][16]

Case Study 2: Synthesis of Azilsartan Medoxomil

Azilsartan medoxomil is another potent angiotensin II receptor blocker.[2][17] Its synthesis involves the coupling of Azilsartan with either the chloro- or hydroxy- medoxomil derivative.

Protocol: Synthesis of Azilsartan Medoxomil from Azilsartan

  • Activation and Coupling:

    • To a solution of Azilsartan (1.0 eq) in a solvent like N,N-dimethylformamide (DMF), add potassium carbonate (approx. 1.25 eq) and a catalytic amount of potassium iodide.[18]

    • Heat the mixture to 40-45°C.

    • Add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (approx. 1.25 eq) to the reaction mixture.[18]

    • Stir the reaction at 40-45°C for about 2 hours, monitoring by HPLC.

    • Alternatively, (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol can be used in the presence of a coupling agent like p-toluenesulfonyl chloride (TsCl) and a base such as 4-dimethylaminopyridine (DMAP).

  • Work-up and Purification:

    • Once the reaction is complete, pour the reaction mass into water.

    • Adjust the pH to approximately 7.2 with dilute hydrochloric acid to precipitate the product.

    • Stir the resulting slurry for about an hour, then filter the solid.

    • Wash the solid with water and dry under vacuum to yield crude Azilsartan medoxomil.

    • The crude product can be further purified by recrystallization from a solvent system such as dichloromethane/ethyl acetate to achieve high purity.[19]

Comparative Analysis of Synthesis Protocols

The efficiency of a synthesis is often judged by its yield, purity, and reaction time. The table below summarizes typical quantitative data for the synthesis of Olmesartan and Azilsartan medoxomil, extracted from various process chemistry literature.

Parameter Olmesartan Medoxomil Synthesis Azilsartan Medoxomil Synthesis Reference
Key Coupling Step Trityl Olmesartan + Chloro-MedoxomilAzilsartan + Chloro-Medoxomil[16][18]
Solvent N,N-Dimethylacetamide (DMAc)N,N-Dimethylformamide (DMF)[16][18]
Base Potassium Carbonate (K₂CO₃)Potassium Carbonate (K₂CO₃)[16][18]
Reaction Time 4-12 hours2-4 hours[16][18]
Typical Yield (Final Step) ~90% (after purification)~65-88% (crude)[1][16][19]
Final Purity (HPLC) >99.5%>99.0%[16][19][20]

Note: Yields and purities are highly dependent on the scale, purity of starting materials, and specific purification methods employed. The data presented are representative values to illustrate the efficiency of these established processes.

Conclusion

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol and its derivatives are indispensable tools in modern pharmaceutical chemistry. The medoxomil promoiety provides a reliable and effective strategy for overcoming the bioavailability challenges of acidic drugs. The well-understood mechanism of in vivo enzymatic cleavage, coupled with a favorable safety profile, makes it an attractive choice for drug developers. The detailed protocols and comparative data provided in this guide are intended to equip researchers with the necessary knowledge to confidently and efficiently apply this technology in their own research and development endeavors, ultimately contributing to the creation of more effective oral therapeutics.

References

  • Apollo Scientific. (2023, July 4). 4-(Hydroxymethyl)
  • Alpegiani, M., Zarini, F., & Perrone, E. (1992). On the Preparation of 4-Hydroxymethyl-5-Methyl-1,3-Dioxol-2-One.
  • Ishizuka, T., et al. (2013). Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1. Drug Metabolism and Disposition, 41(1), 168-75.
  • Bahar, F. G., et al. (2012). Paraoxonase 1 as a major bioactivating hydrolase for olmesartan medoxomil in human blood circulation: molecular identification and contribution to plasma metabolism. Drug Metabolism and Disposition, 40(2), 374-80.
  • TCI EUROPE N.V. (2025, May 8).
  • Echemi. (n.d.). 4-(Chloromethyl)
  • Sigma-Aldrich. (n.d.). 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one.
  • Ishizuka, T., et al. (2012). Bioactivation of olmesartan medoxomil.
  • Capot Chemical. (2012, December 26). MSDS of 4-Chloromethyl-5-methyl-1,3-dioxol-2-one.
  • Fujiyama, J., et al. (2014). Bioconversion of the Prodrug Olmesartan Medoxomil via Carboxymethylenebutenolidase and Paraoxonase 1. OPAC.
  • Ma, Y., et al. (2005). Hydrolysis of angiotensin II receptor blocker prodrug olmesartan medoxomil by human serum albumin and identification of its catalytic active sites. Drug Metabolism and Disposition, 33(12), 1911-9.
  • Chemsrc. (2025, August 23). CAS#:80841-78-7 | 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one.
  • ResearchGate. (n.d.). Bioactivation of olmesartan medoxomil.
  • ResearchGate. (2016, March 23). (PDF) Paraoxonase 1 as a Major Bioactivating Hydrolase for Olmesartan Medoxomil in Human Blood Circulation: Molecular Identification and Contribution to Plasma Metabolism.
  • PubChem. (n.d.). 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one.
  • National Center for Biotechnology Information. (n.d.). Gene ResultPON1 paraoxonase 1 [ (human)].
  • Hanumantha Rao, B., et al. (2015). A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. Scientia Pharmaceutica, 83(3), 465-478.
  • Sigma-Aldrich. (n.d.). 4-(Hydroxymethyl)-1,3-dioxolan-2-one 931-40-8.
  • Biosynth. (n.d.). This compound | 91526-18-0 | FH43247.
  • Hanumantha Rao, B., et al. (2015). A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil.
  • Dams, I., et al. (2015). Efficient Synthesis of Olmesartan Medoxomil, an Antihypertensive Drug. Request PDF.
  • Venkanna, G., et al. (2014). Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil.
  • PubChem. (n.d.). Azilsartan.
  • Reddy, G. M., et al. (2010). Synthesis of related substances of olmesartan medoxomil, anti- hypertensive drug. ARKIVOC.
  • Maddi, N. V. D. H., et al. (2015). Synthesis and characterization of related substances of Azilsartan Kamedoxomil. Current Issues in Pharmacy and Medical Sciences.
  • Alembic Pharmaceuticals Limited. (2015). Process for the preparation of azilsartan medoxomil. U.S.
  • Sethi, M. K., et al. (2015).
  • Alembic Pharmaceuticals Limited. (2012). An improved process for the preparation of azilsartan medoxomil. WO 2012/107814 A1.
  • Sica, D. (2012). Recent studies with the novel ARB compound azilsartan medoxomil in hypertensive patients. Therapeutic Advances in Cardiovascular Disease, 6(3), 115-121.
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  • Mackness, M., & Mackness, B. (2015). Paraoxonase 1: evolution of the enzyme and of its role in protecting against atherosclerosis. Current Opinion in Lipidology, 26(2), 101-106.
  • Furlong, C. E., et al. (2020). The Structure and Function of Paraoxonase-1 and Its Comparison to Paraoxonase-2 and -3. Antioxidants, 9(12), 1285.
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  • Guidechem. (n.d.). (5-methyl-2-oxo-1,3-dioxol-4-yl)
  • Irie, T., et al. (2006). [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides]. Yakugaku Zasshi, 126(3), 179-86.
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Sources

Application Note & Protocols: The Pivotal Role of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one in the Synthesis of Azilsartan Medoxomil

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract and Introduction

Azilsartan medoxomil is a potent, orally administered angiotensin II receptor type 1 (AT1) antagonist prescribed for the treatment of essential hypertension.[1][2] It functions as a prodrug, which, after oral administration, is rapidly hydrolyzed by esterases in the gastrointestinal tract and plasma to its active metabolite, Azilsartan.[2] The parent drug, Azilsartan, exhibits poor oral bioavailability, necessitating its formulation as a prodrug to enhance absorption and ensure therapeutic efficacy.[3]

This guide details the critical role of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (also known as (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol or DMDO-OH), the key chemical intermediate used to introduce the "medoxomil" moiety.[3][4] This enzymatically labile ester group is the cornerstone of the prodrug strategy, converting the carboxylic acid of Azilsartan into a more bioavailable form.[5] We will explore the underlying chemical principles, compare established synthetic protocols, and provide detailed, field-proven methodologies for the successful esterification of Azilsartan.

The Medoxomil Prodrug Strategy: Causality and Mechanism

The primary function of this compound is to serve as the precursor for the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester.[4][5] This moiety is specifically designed to overcome the drug delivery challenges associated with the acidic carboxyl group of Azilsartan.

Why it Works:

  • Enhanced Bioavailability: The medoxomil ester masks the polar carboxylic acid group of Azilsartan, increasing its lipophilicity and facilitating its absorption across the intestinal lumen.[3] The absolute bioavailability of Azilsartan is estimated to be approximately 60% when administered as the medoxomil prodrug.[2]

  • In Vivo Activation: Once absorbed, the ester linkage is rapidly cleaved by ubiquitous esterase enzymes in the body.[2][5]

  • Safe Cleavage Byproducts: This hydrolysis releases the active drug, Azilsartan, along with carbon dioxide and acetoin, which are non-toxic and readily metabolized.[5]

The overall transformation is a classic example of rational prodrug design, where a chemical modification is employed to optimize pharmacokinetic properties without altering the core pharmacophore of the active pharmaceutical ingredient (API).

Core Synthesis Pathway: Esterification of Azilsartan

The synthesis of Azilsartan medoxomil is achieved through the formal condensation of the carboxylic acid group of Azilsartan with the primary alcohol of this compound.[2] This reaction forms the critical ester bond that defines the prodrug.

Caption: Core esterification reaction for Azilsartan medoxomil synthesis.

Experimental Protocols and Methodologies

The choice of esterification method is critical and depends on factors such as scale, cost of reagents, and desired purity profile. Below are two distinct, authoritative protocols for the synthesis.

Protocol 1: p-Toluenesulfonyl Chloride (TsCl) Activation Method

This is a robust and widely cited method that involves activating the carboxylic acid of Azilsartan in situ. The tosyl chloride reacts with the carboxylate to form a mixed anhydride, which is a highly reactive intermediate susceptible to nucleophilic attack by the alcohol of DMDO-OH.

Expert Insight: This method is effective due to the excellent leaving group ability of the tosylate anion. However, precise temperature control is paramount to prevent side reactions and degradation. The use of DMAP as a nucleophilic catalyst accelerates the reaction significantly.

Materials:

  • Azilsartan (1.0 eq)

  • This compound (1.5 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.5 eq)[6]

  • Potassium Carbonate (K₂CO₃) (1.35 eq)[6]

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)[6]

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • Charge a clean, dry, nitrogen-purged reactor with Azilsartan and N,N-Dimethylacetamide.

  • Add this compound to the solution at ambient temperature (25-30°C).[6]

  • Cool the reaction mixture to between -15°C and -10°C.[6]

  • In sequence, add p-toluenesulfonyl chloride, DMAP, and potassium carbonate while maintaining the low temperature.[6][7]

  • Slowly raise the temperature to 10-15°C and stir for a minimum of 2 hours, monitoring for reaction completion by HPLC.[6]

  • Upon completion, quench the reaction by pouring the mixture into deionized water.

  • Adjust the pH of the aqueous mixture to ~4.0 using dilute hydrochloric acid to precipitate the crude product.[6]

  • Filter the resulting solid, wash with water, and dry under vacuum.

  • Further purification is typically achieved by recrystallization from a suitable solvent system, such as acetonitrile or an ethyl acetate/dichloromethane mixture.[8][9]

Protocol 2: Carbodiimide-Mediated Coupling (DCC Method)

This protocol utilizes a classic peptide coupling reagent, N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the esterification. DCC activates the carboxylic acid, allowing for direct reaction with the alcohol.

Expert Insight: While effective, a primary consideration with DCC is the formation of the N,N'-dicyclohexylurea (DCU) byproduct, which is sparingly soluble in many organic solvents. The reaction workup must be designed to remove this impurity effectively, often through filtration.

Materials:

  • Azilsartan (1.0 eq)

  • This compound (1.85 eq)[9]

  • N,N'-dicyclohexylcarbodiimide (DCC) (1.05 eq)[9]

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, ~0.01 eq)[9]

  • Ethyl Acetate

Procedure:

  • To a suitable reactor, add Azilsartan, this compound, DMAP, and ethyl acetate.[9]

  • Stir the mixture at 15-20°C to form a suspension.

  • Add DCC to the mixture and continue stirring at 15-20°C for 18-20 hours. Monitor reaction progress via TLC or HPLC.[9]

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with a 5% aqueous sodium bicarbonate solution to remove any unreacted Azilsartan and acidic impurities.[9]

  • Concentrate the organic layer under vacuum to yield the crude product.

  • Purify the residue by heating in acetonitrile to reflux, followed by cooling to 5-10°C to induce crystallization.[9]

  • Filter the purified solid, wash with cold acetonitrile, and dry under vacuum.

Comparative Analysis of Synthetic Protocols

ParameterProtocol 1: TsCl ActivationProtocol 2: DCC CouplingAlternative: Medoxomil Chloride
Activating Agent p-Toluenesulfonyl chloride (TsCl)N,N'-dicyclohexylcarbodiimide (DCC)N/A (Direct SN2 reaction)
Typical Solvent N,N-Dimethylacetamide (DMAc)Ethyl AcetateN,N-Dimethylformamide (DMF)
Key Base/Catalyst K₂CO₃, DMAPDMAPK₂CO₃, DBU
Temperature Low (-15°C to 15°C)Ambient (15-30°C)Elevated (40-45°C)
Primary Byproduct Toluenesulfonic acid saltsDicyclohexylurea (DCU)Inorganic salts
Advantages High reactivity, generally good yields.Milder reaction conditions.Potentially fewer steps if starting from the chloro-derivative.
Disadvantages Requires cryogenic conditions; TsCl is corrosive.DCU byproduct can be difficult to remove completely.Often suffers from low yields (14-22%) and significant side reactions, such as N-alkylation on the oxadiazole ring.[10][11]

General Experimental Workflow

The synthesis follows a logical progression from reaction setup to purification. Understanding this flow is key to successful and reproducible synthesis.

cluster_prep 1. Reaction Setup cluster_reaction 2. Esterification cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Charge Reactor with Azilsartan & Solvent B Add DMDO-OH A->B C Cool to Target Temperature B->C D Add Activating Agents & Base/Catalyst C->D E Stir & Monitor (HPLC/TLC) D->E F Quench Reaction (e.g., add water) E->F G Filter Byproducts (if applicable, e.g., DCU) F->G H Precipitate/Extract Crude Product G->H I Isolate Crude Solid (Filtration) H->I J Recrystallization (e.g., Acetonitrile) I->J K Filter & Wash Pure Product J->K L Dry Under Vacuum K->L M M L->M Final API: Azilsartan Medoxomil

Caption: Generalized workflow for Azilsartan medoxomil synthesis.

Conclusion

This compound is an indispensable building block in the commercial synthesis of Azilsartan medoxomil.[3][8] Its role exemplifies a successful prodrug strategy, enabling the oral administration of an otherwise poorly absorbed therapeutic agent. The selection of a synthetic protocol, whether through tosyl chloride activation, carbodiimide coupling, or other methods, requires a careful evaluation of reaction kinetics, yield, impurity profiles, and process scalability. The methodologies provided herein represent validated and authoritative approaches to this critical esterification, forming the basis for the development of robust and efficient manufacturing processes.

References

  • Synthesis and characterization of related substances of Azilsartan Kamedoxomil. (n.d.). Current Issues in Pharmacy and Medical Sciences.
  • This compound: A Critical Link in Pharmaceutical Supply Chains. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Sethi, M. K., Rawat, V. S., Thirunavukarasu, J., Yeramalla, R. K., & Kumar, A. (2015).
  • Radl, S., Cerny, J., Stach, J., & Gablikova, Z. (2013). Improved Process for Azilsartan Medoxomil: A New Angiotensin Receptor Blocker. Organic Process Research & Development, 17(1), 77–86.
  • Azilsartan Medoxomil synthesis. (n.d.). ChemicalBook.
  • Azilsartan Medoxomil. (n.d.). PubChem.
  • US Patent 9,233,955 B2. (2016). Process for the preparation of azilsartan medoxomil.
  • WO Patent 2014/049512 A2. (2014). Novel process for preparation of azilsartan medoxomil.
  • This compound. (n.d.). EvitaChem.
  • CN Patent 105622595 A. (2016). Method for preparing azilsartan kamedoxomil and intermediates thereof.
  • US Patent Application 2014/0113942 A1. (2014). Process for the preparation and purification of azilsartan medoxomil.
  • US Patent 9,624,207 B2. (2017). Polymorphs of azilsartan medoxomil.
  • Alpegiani, M., Zarini, F., & Perrone, E. (1992). On the Preparation of 4-Hydroxymethyl-5-Methyl-1,3-Dioxol-2-One.
  • Alpegiani, M., Zarini, F., & Perrone, E. (1992). ON THE PREPARATION OF 4-HYDROXYMETHYL-5-METHYL-13-DIOXOL2-0N.

Sources

Application Note: The Reaction of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one with Amines for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the reaction between 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one and amines. This reaction is a cornerstone in modern medicinal chemistry, primarily for the synthesis of carbamate-linked prodrugs designed to enhance the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). We will delve into the underlying reaction mechanism, provide detailed, field-tested experimental protocols, and discuss methods for the characterization of the resulting products. This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage this versatile chemical transformation.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound (CAS 91526-18-0), hereafter referred to as DMDO-OH, is a bifunctional heterocyclic compound of significant interest in organic synthesis.[1][2] Its structure, featuring both a reactive cyclic carbonate and a primary hydroxyl group, makes it an exceptionally versatile intermediate.[2]

While the hydroxyl group offers a handle for esterification, the cyclic carbonate moiety is particularly valuable for its reaction with nucleophiles, most notably amines. This reaction pathway is central to the strategy of prodrug design.[1][3] Prodrugs are inactive precursors that undergo biotransformation in vivo to release the active parent drug. This approach is frequently employed to overcome challenges in drug delivery, such as poor aqueous solubility or limited oral bioavailability.[3]

The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group, often called a "medoxomil" moiety, when attached to a drug molecule, can significantly improve its absorption characteristics.[3] This moiety is famously incorporated into several blockbuster drugs, including the angiotensin II receptor blockers Azilsartan medoxomil and Olmesartan medoxomil, used for treating hypertension.[3][4] In these cases, DMDO-OH is a critical starting material for introducing the promoiety that is later cleaved in the body to ensure efficient drug delivery.[3]

This guide will focus specifically on the aminolysis of the cyclic carbonate ring in DMDO-OH to form stable, yet bioreversible, carbamate linkages.

The Reaction Mechanism: Nucleophilic Ring-Opening

The reaction of DMDO-OH with a primary or secondary amine is a classic example of nucleophilic acyl substitution leading to the ring-opening of the cyclic carbonate. The overall transformation results in the formation of a hydroxy-carbamate derivative.

The mechanism proceeds via the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the 1,3-dioxol-2-one ring.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.

  • Ring Opening: The tetrahedral intermediate collapses. The C-O bond within the five-membered ring is cleaved, as the departing alkoxide is part of the stable ring structure. This ring-opening is the key step that drives the reaction.

  • Proton Transfer: A subsequent proton transfer step neutralizes the charges, yielding the final carbamate product, which contains both a hydroxyl group and the newly formed carbamate linkage.

This process effectively couples the amine to the DMDO-OH scaffold, creating a molecule primed for further functionalization or for direct use as a prodrug.

Figure 1: Reaction Mechanism of DMDO-OH with an Amine.

Experimental Protocols

The following protocols are designed to be robust starting points. Researchers should optimize conditions based on the specific reactivity and steric properties of their amine substrate.

General Protocol for Carbamate Synthesis from DMDO-OH

This procedure details a representative reaction with a model primary amine, benzylamine.

Materials & Reagents:

  • This compound (DMDO-OH, CAS 91526-18-0)

  • Benzylamine (or other primary/secondary amine)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Triethylamine (Et₃N, optional, as a non-nucleophilic base)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Equipment:

  • Round-bottom flask with stir bar

  • Condenser and nitrogen/argon inlet

  • Dropping funnel

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Glassware for liquid-liquid extraction (separatory funnel)

  • Flash chromatography system

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.). Dissolve it in a suitable anhydrous solvent (e.g., MeCN, approx. 0.2 M concentration).

  • Reagent Addition: In a separate flask, dissolve DMDO-OH (1.05 eq.) in the same anhydrous solvent. Transfer this solution to a dropping funnel.

  • Reaction: Add the DMDO-OH solution dropwise to the stirring amine solution at room temperature over 15-20 minutes. For highly exothermic reactions or sensitive substrates, an ice bath (0 °C) is recommended.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by TLC or LC-MS. Reactions are typically complete within 4 to 24 hours.[5] Gentle heating (e.g., to 40-50 °C) can be applied to accelerate slow reactions.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with deionized water and then brine to remove any water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate to dryness to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Dissolve Amine in Anhydrous Solvent (Inert Atmosphere) B 2. Add DMDO-OH Solution Dropwise at RT or 0°C A->B C 3. Stir and Monitor Reaction (TLC / LC-MS) B->C D 4. Solvent Removal (Rotary Evaporator) C->D E 5. Aqueous Workup (Extraction with EtOAc/Water) D->E F 6. Dry & Concentrate Organic Layer E->F G 7. Purify Product (Flash Chromatography) F->G

Figure 2: General Experimental Workflow.
Reaction Condition Optimization

The success of the carbamate formation is dependent on several factors. The table below provides guidance on key parameters.

ParameterTypical OptionsConsiderations & Rationale
Amine Substrate Primary amines, Secondary amines (aliphatic or aromatic)Primary amines are generally more nucleophilic and react faster than secondary amines. Sterically hindered amines may require longer reaction times or elevated temperatures.
Solvent Acetonitrile (MeCN), Dichloromethane (DCM), Tetrahydrofuran (THF)Aprotic solvents are preferred to avoid competing reactions with the cyclic carbonate. MeCN is a good general-purpose solvent for this transformation.[5]
Temperature 0 °C to 80 °CMost reactions proceed well at room temperature. For less reactive amines, heating may be necessary.[5][6] However, excessive heat can lead to decomposition or side reactions. Start at RT and adjust as needed.
Stoichiometry 1.0 to 1.2 equivalents of DMDO-OH per amine equivalentA slight excess of the cyclic carbonate can help drive the reaction to completion.
Catalyst/Base None, Triethylamine (Et₃N), DBUThe reaction often proceeds without a catalyst. For poorly nucleophilic amines (e.g., anilines) or to neutralize any acidic impurities, a non-nucleophilic base can be beneficial.[6] Strongly basic catalysts may promote side reactions.[6]

Product Characterization

Confirming the structure of the newly formed carbamate is crucial. The following spectroscopic methods are standard for characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the product. Expect to see the methylene protons (-CH₂-O) of the DMDO-OH moiety shifted, as well as the appearance of a carbamate N-H proton (typically a broad singlet) if a primary amine was used.

  • ¹³C NMR Spectroscopy: The key signal to identify is the new carbamate carbonyl carbon, which typically resonates in the range of 155-160 ppm. The carbonyl of the cyclic carbonate will also be present around 154 ppm.[7]

  • Infrared (IR) Spectroscopy: Look for two distinct carbonyl (C=O) stretching bands. The cyclic carbonate C=O stretch appears at a higher wavenumber (approx. 1800-1820 cm⁻¹), while the newly formed carbamate C=O stretch appears at a lower wavenumber (approx. 1690-1720 cm⁻¹). The N-H stretch (if applicable) will be visible around 3300-3400 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm that the molecular weight of the product matches the calculated exact mass of the expected carbamate.

Safety and Handling

This compound is a chemical reagent that must be handled with appropriate care in a laboratory setting.

  • Hazards: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8][9]

  • Precautions:

    • Always handle this chemical in a well-ventilated fume hood.[8]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

    • Avoid inhalation of vapors or dust.[8]

    • Avoid direct contact with skin and eyes.[10] In case of contact, rinse thoroughly with water.[10]

    • Store the material in a tightly sealed container in a cool, dry place, protected from light.

Always consult the latest Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling this compound.[8][10]

References

  • This compound: A Critical Link in Pharmaceutical Supply Chains. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • This compound.
  • Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-. (2013).
  • Cyclic carbonates and their reactions with amines. (2001).
  • Synthesis of Nonisocyanate Poly(hydroxy)urethanes from Bis(cyclic carbonates) and Polyamines. (2022).
  • Study of cyclic carbonate aminolysis at room temperature. (2018). The Royal Society of Chemistry. [Link]
  • Process using a cyclic carbonate reactant. (2005).
  • Addition of five‐membered cyclic carbonate with amine and its application to polymer synthesis.
  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. (2021). Frontiers in Molecular Biosciences. [Link]
  • (5-Methyl-2-oxo-1,3-dioxolan-4-yl)methyl carbamate.
  • Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups.
  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. (2017).
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015).
  • Five-Membered Cyclic Carbonates and Carbam
  • Advancing Chemical Synthesis: The Versatility of this compound. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-4-(2-azidopropan-2-yl)
  • Selection of spectroscopic data (NMR and IR) assigned to carbamates of tin complexes.
  • Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in w
  • Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides.
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  • 24.7: Reactions of Amines. (2024). Chemistry LibreTexts. [Link]4.07%3A_Reactions_of_Amines)

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Application Notes and Protocols for Amine Protection using 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Protecting Group for Amine Functionalities

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and medicinal chemistry, the judicious selection and application of protecting groups are paramount. An ideal protecting group should be easily introduced and removed under mild conditions, stable to a variety of reaction environments, and should not introduce unwanted reactivity or stereochemical complexity. This document introduces 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one, a versatile reagent that serves as an effective protecting group for primary and secondary amines.

While traditionally recognized for its role as a promoiety in prodrug design to enhance the bioavailability of pharmaceuticals, the unique chemical architecture of this compound lends itself to broader applications in synthetic chemistry as a valuable amine protecting group.[1][2] The resulting (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl carbamate is stable under various conditions, yet can be cleaved under specific, controlled environments, offering a valuable tool in an orthogonal protection strategy.[3][4]

This guide provides a comprehensive overview of the chemistry of this compound as an amine protecting group, including detailed mechanistic insights, step-by-step experimental protocols for protection and deprotection, and a discussion of its stability and compatibility with other common protecting groups.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference
CAS Number 91526-18-0[5]
Molecular Formula C₅H₆O₄[5]
Molecular Weight 130.10 g/mol [5][6]
Appearance Light yellow to brown clear liquid
Boiling Point 137-140 °C at 0.5 mmHg
Solubility Soluble in a wide range of organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile.
Stability Stable under anhydrous conditions. Sensitive to strong acids and bases.

Mechanism of Amine Protection and Deprotection

The protection of an amine with this compound involves the formation of a stable carbamate linkage. The deprotection is typically achieved through the cleavage of the dioxolone ring, which can be triggered under specific conditions.

Protection of Amines

The primary hydroxyl group of this compound requires activation to facilitate its reaction with an amine. Two primary strategies are proposed:

  • Activation via Conversion to a Good Leaving Group: The hydroxyl group can be converted into a more reactive leaving group, such as a tosylate or a halide. The resulting activated intermediate then readily undergoes nucleophilic substitution by the amine.

  • Mitsunobu Reaction: This powerful reaction allows for the direct conversion of the alcohol to the corresponding carbamate in the presence of a phosphine and an azodicarboxylate.[7][8][9][10]

The choice of method will depend on the specific substrate and the desired reaction conditions.

Deprotection of the Carbamate

The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl carbamate protecting group is designed for cleavage under conditions that leave many other protecting groups intact. The deprotection can be achieved through:

  • Acid-Catalyzed Hydrolysis: The dioxolone ring is susceptible to hydrolysis under acidic conditions, leading to the release of the free amine, carbon dioxide, and acetoin.

  • Enzymatic Cleavage: In biological systems, the cleavage is often catalyzed by esterases, a property exploited in its prodrug applications.[11] This can also be harnessed in biocatalytic synthetic routes.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection of a generic primary amine with this compound and the subsequent deprotection.

Protocol 1: Amine Protection via Tosylation and Nucleophilic Substitution

This two-step protocol involves the activation of the hydroxyl group as a tosylate, followed by reaction with the amine.

Step 1a: Synthesis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate

Protection_Step1a reagent1 4-(Hydroxymethyl)-5-methyl- 1,3-dioxol-2-one product (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate reagent1->product Pyridine, CH2Cl2, 0 °C to rt reagent2 Tosyl Chloride (TsCl) reagent2->product reagent3 Pyridine reagent3->product

Figure 1: Synthesis of the tosylated intermediate.

Materials:

  • This compound (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate.

Step 1b: Reaction with a Primary Amine

Protection_Step1b reagent1 (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate product (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (alkyl)carbamate reagent1->product Acetonitrile, Reflux reagent2 Primary Amine (R-NH2) reagent2->product reagent3 Base (e.g., K2CO3) reagent3->product

Figure 2: Nucleophilic substitution to form the protected amine.

Materials:

  • (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate (1.0 equiv)

  • Primary amine (1.1 equiv)

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (2.0 equiv)

  • Acetonitrile, anhydrous

Procedure:

  • To a solution of the primary amine in anhydrous acetonitrile, add potassium carbonate.

  • Add a solution of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate in anhydrous acetonitrile.

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired protected amine.

Protocol 2: Amine Protection via the Mitsunobu Reaction

This one-pot protocol offers a more direct route to the protected amine.

Protection_Mitsunobu reagent1 4-(Hydroxymethyl)-5-methyl- 1,3-dioxol-2-one product (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (alkyl)carbamate reagent1->product THF, 0 °C to rt reagent2 Primary Amine (R-NH2) reagent2->product reagent3 Triphenylphosphine (PPh3) reagent3->product reagent4 DIAD or DEAD reagent4->product

Figure 3: One-pot Mitsunobu reaction for amine protection.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve this compound, the primary amine, and triphenylphosphine in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DIAD or DEAD in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography to separate the desired product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Protocol 3: Deprotection of the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Carbamate

This protocol describes the cleavage of the protecting group under acidic conditions.

Deprotection reagent1 (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (alkyl)carbamate product1 Primary Amine (R-NH2) reagent1->product1 THF/H2O, rt product2 CO2 + Acetoin reagent1->product2 reagent2 Aqueous Acid (e.g., HCl) reagent2->product1 reagent2->product2

Figure 4: Acid-catalyzed deprotection of the amine.

Materials:

  • (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl protected amine (1.0 equiv)

  • 1 M Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected amine in a mixture of THF and water (e.g., 4:1 v/v).

  • Add 1 M HCl (or an equivalent amount of another suitable acid) and stir the reaction mixture at room temperature.

  • Monitor the progress of the deprotection by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, neutralize the reaction mixture by the careful addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

  • If necessary, the crude product can be further purified by column chromatography or crystallization.

Orthogonality and Compatibility

The utility of a protecting group is significantly enhanced by its compatibility with other protecting groups in a synthetic sequence. The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl carbamate offers a unique orthogonality profile.

Protecting GroupCleavage ConditionCompatibility with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Carbamate
Boc (tert-Butoxycarbonyl) Strong Acid (e.g., TFA)Potentially cleaved simultaneously. Careful selection of acidic deprotection conditions for the dioxolone may allow for some selectivity.
Cbz (Benzyloxycarbonyl) Hydrogenolysis (H₂, Pd/C)Orthogonal. The dioxolone group is stable to hydrogenolysis.
Fmoc (9-Fluorenylmethyloxycarbonyl) Base (e.g., Piperidine)Orthogonal. The dioxolone group is stable to the basic conditions used for Fmoc removal.
Silyl Ethers (e.g., TBDMS, TIPS) Fluoride ion (e.g., TBAF) or AcidOrthogonal with fluoride-based deprotection. Acidic deprotection may lead to simultaneous cleavage.
Esters (e.g., Methyl, Ethyl) Saponification (base) or Acid HydrolysisOrthogonal with basic hydrolysis. Acidic conditions may lead to simultaneous cleavage.

Conclusion

This compound provides a valuable and versatile option for the protection of amines in organic synthesis. The resulting carbamate is stable under a range of conditions, and its deprotection can be achieved under mild acidic conditions, offering orthogonality with several commonly used protecting groups. The protocols outlined in this guide provide a solid foundation for the application of this protecting group in complex synthetic endeavors, particularly in the fields of drug discovery and development. As with any synthetic methodology, optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

  • An amine protecting group deprotectable under nearly neutral oxidative conditions. (2018).
  • Mitsunobu Reaction. (2019). Organic Chemistry Portal. [Link]
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  • Bioorthogonal enzymatic cleavage of protection groups for prodrug activation. (2015).
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  • Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. [Link]
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021).
  • An improved process for this compound.
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  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]
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  • Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][5][15]dioxol- 5-yl)-2-((2-formyl-1H-pyrrol-1-yl) methyl) acrylate. International Journal of ChemTech Research. [Link]
  • EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
  • (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)
  • (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-hydroxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate.
  • Conversion of an Alcohol into a Tosyl
  • Conversion of an Alcohol to a Tosyl
  • Method for synthesizing 4- (hydroxymethyl) -5-methyl-[5][15] dioxol-2-one.
  • [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides].
  • Organic Carbamates in Drug Design and Medicinal Chemistry.
  • [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides]. PubMed. [Link]
  • Bioorthogonal activation of prodrugs, for the potential treatment of breast cancer, using the Staudinger reaction.
  • Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs.
  • Synthesis of (1) Production of 4-bromomethyl-5-methyl-1,3-dioxolen-2-one. PrepChem.com. [Link]
  • Enzyme Models—
  • ROS triggered cleavage of thioketal moiety to dissociate prodrug nanoparticles for chemotherapy. PubMed. [Link]
  • Ultrasound-triggered prodrug activation via sonochemically induced cleavage of a 3,5-dihydroxybenzyl carbamate scaffold. Chemical Science (RSC Publishing). [Link]

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Application Notes and Protocols for the Synthesis of Trityl Olmesartan Medoxomil: A Key Intermediate in Olmesartan Medoxomil Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Olmesartan medoxomil is a potent angiotensin II receptor antagonist widely utilized for the management of hypertension.[1] Its complex multi-step synthesis necessitates precise control over the formation of key intermediates to ensure high purity and yield of the final active pharmaceutical ingredient (API). This document provides a detailed guide for the synthesis of Trityl Olmesartan Medoxomil, a critical penultimate intermediate. We will explore the underlying chemical principles, provide step-by-step laboratory protocols for both a sequential and a one-pot synthesis approach, and discuss common challenges such as impurity formation. The protocols are designed for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices to ensure a robust and reproducible synthesis.

Overall Synthetic Pathway

The synthesis of olmesartan medoxomil from its primary imidazole building block involves three key transformations: N-alkylation to couple the imidazole and biphenyl-tetrazole moieties, saponification of the ethyl ester, esterification to attach the medoxomil pro-drug group, and a final deprotection step. The trityl group serves as a crucial protecting group for the tetrazole nitrogen, which is removed in the final step.[2][3]

G cluster_0 Core Synthesis Steps cluster_1 Final Deprotection A Imidazole Ester C Trityl Olmesartan Ethyl Ester A->C N-Alkylation (K2CO3, DMAc) B Biphenyl Bromide (Trityl Protected) B->C D Trityl Olmesartan Salt C->D Saponification (NaOH) F Trityl Olmesartan Medoxomil (Key Intermediate) D->F Esterification E Medoxomil Chloride E->F G Olmesartan Medoxomil (Final API) F->G Detritylation (Aq. Acetic Acid) H Trityl Alcohol (Byproduct) F->H

Figure 1: Overall synthetic route to Olmesartan Medoxomil.

Part 1: Step-wise Synthesis of Trityl Olmesartan Medoxomil

This section details a traditional, three-step approach starting from the core imidazole ester. This method allows for the isolation and purification of intermediates, which can be beneficial for process control and impurity removal.

Step 1.1: N-Alkylation to form Trityl Olmesartan Ethyl Ester

Principle and Rationale: This reaction forms the crucial C-N bond between the imidazole ring of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate and the biphenyl moiety of 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide. The reaction is an N-alkylation performed in a polar aprotic solvent like N,N-Dimethylacetamide (DMAc), which effectively solubilizes the reactants.[2][4] Anhydrous potassium carbonate (K2CO3) is used as a base. It is strong enough to deprotonate the imidazole nitrogen, initiating the nucleophilic attack on the benzyl bromide, but mild enough to minimize side reactions.[2] The temperature is maintained at 40-45°C to ensure a reasonable reaction rate without promoting impurity formation.[2]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate240.30100 kg416.6 mol
4-[2-(Trityltetrazol-5-yl)phenyl]benzyl bromide557.53227.5 kg408.4 mol
Anhydrous Potassium Carbonate (powdered)138.2172 kg521.7 mol
N,N-Dimethylacetamide (DMAc)87.12300 L-
Acetone58.08700 L-

Protocol:

  • To a suitable reactor, add N,N-Dimethylacetamide (300 L).

  • Add ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate (100 kg) and powdered anhydrous potassium carbonate (72 kg) at ambient temperature (25–30°C) with stirring.[2]

  • Add 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide (227.5 kg) to the mixture.[2]

  • Raise the temperature of the reaction mass to 40–45°C and maintain with stirring for approximately 12 hours.[2]

  • In-Process Control: Monitor the reaction progress using HPLC until the starting imidazole ester is consumed (<1%).

  • After completion, cool the reaction mass to 35-40°C and add acetone (700 L). This will cause the product to precipitate.[2]

  • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Filter the solid product and wash the cake with additional acetone.

  • Dry the product under vacuum at 45-50°C to yield Trityl Olmesartan Ethyl Ester.

Step 1.2: Saponification to Trityl Olmesartan Salt

Principle and Rationale: The ethyl ester of the alkylated product is hydrolyzed using a strong base, typically sodium or potassium hydroxide, to yield the corresponding carboxylate salt.[2][5] This step is essential to activate the molecule for the subsequent esterification with medoxomil chloride. The reaction is performed at a reduced temperature (10–15°C) to prevent potential degradation of the product.[2] The resulting salt is often not isolated but used directly in the next step as a thick, oily mass after solvent removal.[2]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Trityl Olmesartan Ethyl Ester715.88200 kg279.3 mol
Sodium Hydroxide40.0011.73 kg293.2 mol
Tetrahydrofuran (THF)72.111200 L-
Ethanol46.07200 L-
Deionized Water18.0250 L-

Protocol:

  • In a separate vessel, prepare a solution of sodium hydroxide (11.73 kg) in deionized water (50 L) and cool it to 10–15°C.

  • In the main reactor, dissolve the Trityl Olmesartan Ethyl Ester (200 kg) in a mixture of Tetrahydrofuran (1200 L) and Ethanol (200 L). Cool this solution to 10–15°C.[2]

  • Slowly add the pre-cooled aqueous sodium hydroxide solution to the main reactor while maintaining the temperature at 10–15°C.[2]

  • Stir the reaction mixture at this temperature for approximately 5 hours.[2]

  • In-Process Control: Monitor the disappearance of the starting ester by HPLC.

  • Once the reaction is complete, concentrate the reaction mass under reduced pressure at a temperature below 20°C to remove the organic solvents. This will afford the Trityl Olmesartan sodium salt as a thick, oily residue.[2]

Step 1.3: Esterification to Trityl Olmesartan Medoxomil

Principle and Rationale: The final step in forming the intermediate is the esterification of the Trityl Olmesartan salt with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride (medoxomil chloride). This reaction attaches the medoxomil moiety, which acts as a pro-drug to enhance the bioavailability of olmesartan.[6][7] The reaction is typically carried out in a polar aprotic solvent.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Trityl Olmesartan Sodium Salt(from previous step)~279.3 mol-
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride148.54~45 kg~303 mol
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)-Sufficient Volume-

Protocol:

  • To the oily residue of Trityl Olmesartan sodium salt from the previous step, add the chosen solvent (e.g., DMF).

  • Add (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride.[5]

  • Stir the reaction mixture at ambient temperature until the reaction is complete as monitored by HPLC.

  • Upon completion, the reaction mixture is typically quenched by pouring it into water, which precipitates the crude Trityl Olmesartan Medoxomil.[3]

  • Filter the crude product, wash with water, and dry.

  • Purification: The crude product can be purified by recrystallization from a solvent system such as ethyl acetate, isopropyl acetate, and methanol to achieve high purity (>99%).[3]

Part 2: One-Pot Synthesis of Trityl Olmesartan Medoxomil

Principle and Rationale: To improve process efficiency and reduce waste, the three steps described above can be consolidated into a "one-pot" synthesis.[8] This approach avoids the isolation of intermediate products, saving time, and reducing solvent usage. The key is to select a solvent and base system that is compatible with all three reaction stages. A system using N,N-dimethylacetamide as the solvent and lithium hydroxide hydrate as the base has been shown to be effective.[8]

G A 1. Charge Reactor - Imidazole Ester - Biphenyl Bromide - LiOH·H₂O - DMAc B 2. N-Alkylation - Heat to 40-60°C - Stir for 24-72h A->B C 3. In-situ Saponification - Add additional LiOH·H₂O - Stir for 5-120h B->C Do not isolate intermediate D 4. Esterification - Add Medoxomil Chloride - Stir for 3-8h C->D Do not isolate intermediate E 5. Isolation & Purification - Quench in Water - Filter & Dry - Recrystallize D->E F High Purity Trityl Olmesartan Medoxomil E->F

Figure 2: Workflow for the one-pot synthesis of Trityl Olmesartan Medoxomil.

Protocol:

  • Alkylation: Charge a reactor with N,N-dimethylacetamide, ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate, 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide, and lithium hydroxide hydrate (as the base).[8] Heat the mixture to 40-60°C and stir for 24-72 hours until the alkylation is complete (monitored by HPLC).[8]

  • Hydrolysis: Without isolating the product, add a second portion of lithium hydroxide hydrate to the reaction mixture to initiate saponification. Continue stirring at 40-60°C for an additional 5-120 hours.[8]

  • Esterification: Once hydrolysis is complete, add 4-chloromethyl-5-methyl-1,3-dioxolene-2-one to the reaction mixture. Stir for another 3-8 hours at 40-60°C.[8]

  • Isolation: After the final reaction is complete, cool the mixture and pour it into a large volume of water or a water/acetone mixture to precipitate the crude Trityl Olmesartan Medoxomil.[8]

  • Filter the solid, wash with water, and dry.

  • Purification: Purify the crude material by recrystallization as described in Step 1.3 to yield the final intermediate with high purity.

Final Step: Deprotection to Olmesartan Medoxomil

The synthesized Trityl Olmesartan Medoxomil is converted to the final API, Olmesartan Medoxomil, through an acid-catalyzed deprotection (detritylation) step.

Principle: The trityl protecting group is labile in acidic conditions. Treatment with an acid, such as aqueous acetic acid, cleaves the trityl cation, which is trapped by water to form the insoluble trityl alcohol byproduct.[2][9]

Protocol Summary: A suspension of Trityl Olmesartan Medoxomil in 75% v/v aqueous acetic acid is stirred at ambient temperature (25–30°C) for about 10 hours.[2] The precipitated byproduct, trityl alcohol, is removed by filtration. The filtrate containing olmesartan medoxomil is then typically worked up by extraction with a solvent like methylene chloride and crystallized from a suitable solvent such as acetone to yield the final pure API.[2][9]

Troubleshooting and Key Considerations

  • Regioisomer Impurity: During the N-alkylation step, a regio-isomer can be formed. Optimizing the reaction conditions (base, temperature) is crucial to minimize this impurity to less than 0.1%.[10]

  • Dehydro Impurity: The tertiary alcohol on the imidazole ring can undergo dehydration, especially under acidic conditions or at elevated temperatures, to form the "dehydro" impurity.[1][11] Careful temperature control during all stages, particularly during workup and distillation, is essential.

  • Olmesartan Acid Impurity: During the final deprotection step, the medoxomil ester is susceptible to hydrolysis back to the carboxylic acid, forming the olmesartan acid impurity.[9][12] Minimizing reaction time and temperature during the acidic deprotection is critical to control the level of this impurity.[9]

  • Reagent Quality: The purity of starting materials, especially the medoxomil chloride, is important. Impurities in this reagent can lead to the formation of process-related impurities in the final product.[13]

References

  • Yin, F., et al. (2010). A novel synthesis of olmesartan medoxomil and examination of its related impurities. Yaoxue Xuebao, 45(1), 76-81. (Source available through Google Search)
  • Cadila Healthcare Limited. (2012). Improved Process For The Preparation Olmesartan Medoxomil And Intermediates Thereof. U.S. Patent No. 8,299,253.
  • Reddy, M., et al. (2015). A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. Molecules, 20(1), 1624-1635. [Link]
  • Hetero Drugs Limited. (2009). Method for preparing trityl olmesartan medoxomill and olmesartan medoxomill. KR20090080516A.
  • Reddy, G. R., et al. (2010). Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. ARKIVOC, 2010(ii), 292-302. (Available through Semantic Scholar)
  • Cipla Limited. (2008). Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil. WO2008043996A2.
  • Daiichi Sankyo Company, Limited. (2014). Method for producing olmesartan medoxomil. EP 2426126 B1. [Link]
  • Alembic Pharmaceuticals Limited. (2012). Process for the preparation of olmesartan medoxomil. EP 2739619 B1.
  • Shanghai Cosure Pharmaceutical R&D Co., Ltd. (2011). New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester. CN102070533B.
  • Huanggang Luban Pharmaceutical Co., Ltd. (2020).
  • Markovič, M., et al. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. PLoS ONE, 10(12), e0144002. [Link]
  • ResearchGate. (2015). Efficient Synthesis of Olmesartan Medoxomil, an Antihypertensive Drug. Request PDF. [Link]
  • Benchchem. (n.d.). Strategies to minimize Dehydro Olmesartan formation during synthesis. Benchchem Technical Support. (Source available through Google Search)
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  • Asian Journal of Research in Chemistry. (2016). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry, 9(12), 707. (Source available through Google Search)
  • Krka, D.D., Novo Mesto. (2009). A process for the preparation of olmesartan medoxomil. EP2036904A1.
  • Pati, H. N., et al. (2007). Unusual Detritylation of Tritylated Tetrazole in Sartan Molecules. Chemical and Pharmaceutical Bulletin, 55(7), 1074-1076. [Link]
  • PubMed. (2007). Unusual detritylation of tritylated tetrazole in Sartan molecules. Chemical & Pharmaceutical Bulletin, 55(7), 1074-6. [Link]
  • Hetero Research Foundation. (2013). Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2-ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-yl]methyl}-lH-benzimidazole-7-carboxylate and its potassium salt. WO2013186792A2.
  • PubMed. (2006). [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides]. Yakugaku Zasshi, 126(3), 179-86. [Link]
  • Nikitina, P. A., et al. (2021). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 57(4), 589-597.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2013). Process for the preparation of 4-(1-hydroxy-1-methylethyl)
  • Pharmaffiliates. (n.d.). 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Product Page. [Link]
  • Zhejiang Tianyu Pharmaceutical Co., Ltd. (2013). Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone. CN103130635A.
  • ResearchGate. (2025). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry. [Link]
  • Amini, M., et al. (2007). Synthesis and Characterization of 2-Alkyl-1-[4-(5-carboxy-1,2,3-thiadiazole-4-yl)benzyl]-4-chloro-1H-imidazole-5-carboxaldehydes. Asian Journal of Chemistry, 19(6), 4679-4683. (Source available through Google Search)

Sources

Application Notes and Protocols: 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one as a Versatile Building Block in Organic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of modern pharmaceutical development and fine chemical synthesis, the pursuit of molecular efficiency is paramount. Intermediates that offer both versatility and reliability are invaluable tools for the synthetic chemist. 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one, hereafter referred to as DMDO-OH (CAS 91526-18-0), has emerged as a cornerstone building block, celebrated for its pivotal role in constructing advanced molecular architectures.[1][2] Its structure is deceptively simple, featuring a bifunctional nature with a reactive primary hydroxyl group and a latent cyclic carbonate.[2]

This combination makes DMDO-OH an indispensable reagent, most notably as the precursor to the "medoxomil" moiety. This group is a highly effective prodrug promoiety, engineered to enhance the oral bioavailability of parent drugs by masking polar functional groups.[1][3] Upon entering the body, the medoxomil group is designed to undergo clean enzymatic or base-catalyzed cleavage, releasing the active pharmaceutical ingredient (API) along with non-toxic byproducts.[4]

This guide provides an in-depth exploration of DMDO-OH, moving beyond simple descriptions to offer detailed, field-proven protocols and the scientific rationale behind them. We will cover its fundamental properties, the mechanism of its action in prodrugs, detailed synthetic procedures, and troubleshooting advice to empower researchers, scientists, and drug development professionals in their work.

Physicochemical Properties and Safe Handling

Understanding the physical characteristics and stability of DMDO-OH is critical for its successful application and storage. It is a light yellow to brown clear liquid that is sensitive to its environment, demanding careful handling to prevent degradation.[5][6]

PropertyValueReference(s)
CAS Number 91526-18-0[1][5]
Molecular Formula C₅H₆O₄[5][7]
Molecular Weight 130.10 g/mol [5][7][8]
Appearance Light yellow to brown clear liquid[5][6]
Boiling Point 108 °C @ 0.5 mmHg[5]
Density 1.32 - 1.367 g/cm³ @ 20-25 °C[5]
Flash Point 93 °C[5]
Refractive Index ~1.47[5]

Expert Insights on Handling and Storage: The integrity of DMDO-OH is compromised by air, heat, and moisture.[5][6] The dioxolone ring is susceptible to hydrolysis, and the hydroxymethyl group can be oxidized. Therefore, the following storage protocol is mandatory:

  • Storage Temperature: Refrigerate between 0-10°C.[6]

  • Atmosphere: Store under an inert gas, such as argon or nitrogen, to prevent oxidation and hydrolysis.[6]

  • Containers: Use tightly sealed containers. Polyethylene or polypropylene containers are suitable.[9]

Safety and Hazard Information: DMDO-OH is classified as a hazardous substance. All handling should occur in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

Core Application: The Medoxomil Prodrug Moiety

The primary application of DMDO-OH is in the synthesis of medoxomil prodrugs. This strategy is employed to overcome poor oral absorption of APIs, a common hurdle in drug development.[1][10]

Causality: The Mechanism of Bioavailability Enhancement

Many potent APIs fail to become effective drugs due to poor solubility or an inability to cross biological membranes. The medoxomil moiety, derived from DMDO-OH, temporarily masks a polar carboxylic acid or amine group on the API with a more lipophilic ester or carbamate group.[4] This modification enhances the drug's passage through the gut wall and into circulation.

Once absorbed, the prodrug is cleaved by ubiquitous esterase enzymes or via base catalysis in the blood to release the active drug.[4] This bio-reversible process is highly efficient and releases only benign, small-molecule byproducts: carbon dioxide and acetoin.[4] This clean decomposition profile is a significant advantage over other prodrug strategies that may release potentially toxic fragments. A prominent example of this strategy is the antihypertensive drug Azilsartan medoxomil.[1][10]

Visualizing the In-Vivo Cleavage Pathway

The following diagram illustrates the generally accepted mechanism for the enzymatic cleavage of a medoxomil ester prodrug.

G Prodrug Medoxomil Prodrug (API-COO-CH2-Dioxolone) Intermediate Unstable Hemi-ester Intermediate Prodrug->Intermediate Esterase Cleavage API Active Drug (API-COOH) Intermediate->API Spontaneous Decarboxylation Vinyl_Carbonate Unstable Vinyl Carbonate Intermediate->Vinyl_Carbonate Elimination Byproducts CO2 + Acetoin Vinyl_Carbonate->Byproducts Tautomerization & Decarboxylation

Caption: In-vivo cleavage of a medoxomil prodrug.

Application Protocols: From Synthesis to Coupling

The following protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.

Protocol 1: Synthesis of this compound (DMDO-OH)

This protocol is based on a well-documented two-step, one-pot procedure starting from the commercially available 4-chloromethyl-5-methyl-1,3-dioxol-2-one (DMDO-Cl), which proceeds through a formate ester intermediate.[7][11][12] This method offers high yields and avoids the use of more hazardous reagents like bromo-precursors.[4]

Workflow Diagram:

G cluster_0 Step 1: Formation of Formate Ester cluster_1 Step 2: Hydrolysis Start DMDO-Cl in Acetonitrile Add_FA Add Formic Acid (20-25°C) Start->Add_FA Cool Cool to 10-15°C Add_FA->Cool Add_TEA Slowly Add Triethylamine Cool->Add_TEA Heat Heat to 60-65°C (5-6 hours) Add_TEA->Heat Filter Cool & Filter Triethylamine·HCl salt Heat->Filter Concentrate Concentrate Filtrate (under vacuum) Filter->Concentrate Hydrolyze Add Methanol & HCl/Isopropanol Solution, Reflux (1-1.5h) Concentrate->Hydrolyze Final_Conc Concentrate to dryness Hydrolyze->Final_Conc Product DMDO-OH (Oily Product) Final_Conc->Product

Caption: Experimental workflow for the synthesis of DMDO-OH.

Materials and Reagents:

ReagentCASMolar Mass ( g/mol )Amount (Example Scale)Molar Eq.
DMDO-Cl80841-78-7148.5450.0 g1.0
Formic Acid (≥95%)64-18-646.0323.3 g (0.5 mol)1.5
Triethylamine (TEA)121-44-8101.1968.2 g (0.67 mol)2.0
1,2-Dichloroethane107-06-298.96300 mL-
Methanol67-56-132.04250 mL-
HCl in Isopropanol (20% v/v)7647-01-036.4630 mL-

Step-by-Step Protocol:

  • Reaction Setup: In a 1000 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add 4-chloromethyl-5-methyl-1,3-dioxol-2-one (DMDO-Cl, 50g) and 1,2-dichloroethane (300 mL).[12]

  • Formic Acid Addition: Add formic acid (23.3 g) to the stirring solution at room temperature (20-25°C).

  • Base Addition (Critical Step): Cool the reaction mixture to below 15°C using an ice bath. Slowly add triethylamine (68.2 g) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 20°C.

    • Scientist's Note: This is an exothermic acid-base neutralization. Slow, cooled addition is crucial to prevent runaway reactions and formation of byproducts. Triethylamine acts as both a nucleophilic catalyst and an acid scavenger for the HCl generated.

  • Formation of Formate Ester: After the addition is complete, heat the mixture to reflux (approx. 80-85°C) and maintain for 8-10 hours.[12] Monitor the reaction progress by HPLC or TLC until the starting DMDO-Cl is consumed.

  • Workup 1 (Isolation of Intermediate): Cool the reaction to room temperature. The triethylamine hydrochloride salt will precipitate. Filter the solid salt and wash the filter cake with a small amount of cold 1,2-dichloroethane.[12] Combine the filtrates.

  • Hydrolysis: Concentrate the filtrate under reduced pressure to obtain the crude formate ester intermediate as an oil. Add methanol (250 g) to the oil, and heat to 40°C. Slowly add the HCl-isopropanol solution.[12]

    • Scientist's Note: This is an acid-catalyzed transesterification. The methanolic HCl converts the formate ester to the desired alcohol (DMDO-OH) and methyl formate.

  • Reaction Completion: Continue stirring at 40°C for 2 hours, monitoring by HPLC for the disappearance of the intermediate.[12]

  • Final Isolation: Cool the reaction mixture and concentrate under reduced pressure to remove all solvents. The resulting reddish-brown oil is the target product, this compound.

    • Expected Outcome: Yields of 90-92% with purity >95% by HPLC are reported for this procedure.[12] Further purification can be achieved by vacuum distillation if required.

Protocol 2: General Procedure for Coupling DMDO-OH to a Carboxylic Acid API

This protocol describes a general method for esterification using a carbodiimide coupling agent, a common and mild method for forming ester bonds.

Workflow Diagram:

G API_COOH API with Carboxylic Acid (API-COOH) Reaction Stir at 0°C to RT (4-12 hours) API_COOH->Reaction DMDO_OH DMDO-OH DMDO_OH->Reaction Reagents EDC / DMAP in Anhydrous DCM Reagents->Reaction Workup Filter Urea byproduct, Aqueous Wash Reaction->Workup Purify Column Chromatography Workup->Purify Prodrug Purified Prodrug (API-CO-DMDO) Purify->Prodrug

Caption: General workflow for coupling DMDO-OH to an API.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the carboxylic acid-containing API (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add DMDO-OH (1.2 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Coupling Agent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) portion-wise to the stirring solution.

    • Scientist's Note: Anhydrous conditions are absolutely critical. Any moisture will hydrolyze the activated ester intermediate and the coupling agent. DMAP is a hyper-nucleophilic catalyst that accelerates the esterification.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture to remove the precipitated urea byproduct. Dilute the filtrate with DCM and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final medoxomil prodrug.

Conclusion

This compound is far more than a simple intermediate; it is a strategic enabler in modern medicinal chemistry. Its well-defined reactivity and the clean, efficient nature of the medoxomil promoiety it generates make it a trusted and authoritative choice for overcoming bioavailability challenges in drug development. The protocols and insights provided herein serve as a robust foundation for researchers to confidently employ this versatile building block in their synthetic endeavors, from laboratory-scale investigations to the development of next-generation therapeutics.

References

  • Title: this compound: A Critical Link in Pharmaceutical Supply Chains Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: Method for synthesizing 4-(hydroxymethyl)
  • Title: Advancing Chemical Synthesis: The Versatility of this compound Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: An improved process for 4-(hydroxymethyl)
  • Title: Method for synthesizing 4-(hydroxymethyl)
  • Title: The Role of this compound in Modern Drug Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: this compound Source: PubChem URL:[Link]
  • Title: On the Preparation of 4-Hydroxymethyl-5-Methyl-1,3-Dioxol-2-One Source: Taylor & Francis Online URL:[Link]
  • Title: On the Preparation of 4-Hydroxymethyl-5-Methyl-1,3-Dioxol-2-One Source: Synthetic Communic
  • Title: On the preparation of 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one Source: LookChem URL:[Link]
  • Title: Prodrug Strategies for the Development of β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) against Varicella Zoster Virus (VZV)

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Application Note & Protocol: Strategic Acylation of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one for Advanced Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH) is a cornerstone intermediate in modern pharmaceutical science, primarily utilized for creating 'medoxomil' prodrugs.[1] This strategy enhances the oral bioavailability of active pharmaceutical ingredients (APIs) by masking polar functional groups, such as carboxylic acids.[2][3] The acylation of the primary hydroxyl group on DMDO-OH is the pivotal first step in synthesizing the activated linkers required for conjugation to an API. This document provides a comprehensive guide to the acylation of DMDO-OH, detailing the underlying reaction mechanism, a robust experimental protocol, critical process considerations, and the broader context of its application in drug development.

The Chemistry of Acylation: A Mechanistic Perspective

The acylation of an alcohol is a classic example of nucleophilic acyl substitution. In this reaction, the lone pair of electrons on the oxygen atom of the hydroxymethyl group of DMDO-OH acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent.[4] The most common and efficient acylating agents for this purpose are acyl chlorides and acid anhydrides, with acyl chlorides generally exhibiting higher reactivity due to the excellent leaving group potential of the chloride ion.[5][6]

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The alcohol's oxygen atom attacks the carbonyl carbon of the acyl chloride, breaking the pi bond and forming a tetrahedral intermediate.[4][6]

  • Elimination: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, leading to the expulsion of the chloride ion as the leaving group.[4]

This process generates a stoichiometric amount of hydrogen chloride (HCl) as a byproduct.[7] To prevent protonation of the starting alcohol and drive the reaction to completion, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to scavenge the generated acid.[6]

Figure 1: Nucleophilic Acyl Substitution Mechanism.

Protocol: Acylation of DMDO-OH with Acetyl Chloride

This protocol details the acetylation of DMDO-OH, a representative acylation reaction. The same principles can be applied using other acylating agents with minor modifications to stoichiometry and reaction times.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleComments
This compound (DMDO-OH)≥97%Sigma-AldrichStore under inert gas; sensitive to moisture.
Acetyl Chloride≥99%Sigma-AldrichHighly corrosive and reacts violently with water. Handle in a fume hood.
Triethylamine (TEA)≥99.5%, anhydrousAcros OrganicsBase to neutralize HCl. Must be dry.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificReaction solvent. Must be dry to prevent quenching of the acyl chloride.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS Grade-For aqueous work-up.
Brine (Saturated NaCl Solution)ACS Grade-For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-Drying agent.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
Ethyl Acetate & HexanesHPLC Grade-Eluents for chromatography.
Equipment
  • Round-bottom flask with magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice/water bath

  • Dropping funnel

  • Rotary evaporator

  • Glassware for liquid-liquid extraction and column chromatography

  • Thin Layer Chromatography (TLC) plates and UV lamp

Step-by-Step Procedure
  • Reaction Setup:

    • Place a 250 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

    • Add this compound (5.0 g, 38.4 mmol, 1.0 eq) and anhydrous dichloromethane (100 mL). Stir until fully dissolved.

    • Add triethylamine (6.4 mL, 46.1 mmol, 1.2 eq).

    • Cool the flask to 0 °C using an ice/water bath.

  • Addition of Acylating Agent:

    • In a separate, dry dropping funnel, add acetyl chloride (3.0 mL, 42.3 mmol, 1.1 eq) diluted with a small amount of anhydrous DCM (10 mL).

    • Add the acetyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation. A white precipitate of triethylammonium chloride will form.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-3 hours.

    • Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting material (DMDO-OH) is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture back to 0 °C and slowly quench by adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine. Trustworthiness Note: The bicarbonate wash is crucial for removing any remaining acidic impurities.

    • Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure acylated product, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl acetate.

Quantitative Data Summary
CompoundMW ( g/mol )Amount (g)Volume (mL)Moles (mmol)Molar Eq.
DMDO-OH130.105.0-38.41.0
Acetyl Chloride78.503.323.042.31.1
Triethylamine101.194.676.446.11.2
Expected Yield 172.13~5.9 g-(75-85%)-

Experimental Workflow Visualization

Acylation_Workflow A 1. Setup - Dissolve DMDO-OH & TEA in anhydrous DCM - Cool to 0 °C under N₂ B 2. Acylation - Add Acetyl Chloride dropwise - Stir at RT for 2-3h A->B Slow Addition C 3. Monitoring - Check reaction completion by TLC B->C D 4. Quench & Work-up - Add H₂O - Wash with NaHCO₃ & Brine C->D Upon Completion E 5. Isolation - Dry with MgSO₄ - Concentrate via Rotovap D->E F 6. Purification - Flash Column Chromatography E->F G Final Product (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl acetate F->G

Figure 2: Experimental Workflow for DMDO-OH Acylation.

Safety and Handling

  • Acyl Chlorides: These reagents are highly corrosive, lachrymatory, and moisture-sensitive. They react vigorously with water to produce HCl gas.[7] Always handle in a certified chemical fume hood with appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • DMDO-OH: May cause skin and serious eye irritation. Harmful if swallowed.[8]

  • Solvents & Reagents: Dichloromethane is a suspected carcinogen. Triethylamine has a strong, unpleasant odor and is flammable. Avoid inhalation and skin contact.

Application in Prodrug Synthesis

The acylated DMDO product is not the final destination but a critical, activated intermediate. For example, in the synthesis of the antihypertensive drug Azilsartan medoxomil, the acylated DMDO is coupled with the carboxylic acid of the Azilsartan API.[1][9] This creates an ester linkage that is stable externally but readily cleaved by esterase enzymes in the body, releasing the active drug.[2] This elegant prodrug strategy has become a mainstay in overcoming the poor oral absorption that limits the therapeutic potential of many promising drug candidates.[3]

References

  • Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Critical Link in Pharmaceutical Supply Chains. [Link]
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  • Alpegiani, M., Zarini, F., & Perrone, E. (1992). On the Preparation of 4-Hydroxymethyl-5-Methyl-1,3-Dioxol-2-One. Marcel Dekker, Inc. [Link]
  • Google Patents. (n.d.). WO2021070113A1 - An improved process for this compound.
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Application Notes & Protocols: Esterification of Carboxylic Acids with (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol for Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol in Modern Drug Development

In contemporary drug discovery, optimizing the pharmacokinetic profile of a promising active pharmaceutical ingredient (API) is as critical as establishing its pharmacodynamic efficacy. Many APIs suffer from poor aqueous solubility, limited membrane permeability, or rapid metabolism, which collectively contribute to low oral bioavailability. The prodrug approach, wherein a biologically active compound is chemically modified to form a transiently inactive derivative, is a powerful strategy to overcome these limitations.

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol (MODOM), also known as 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one, has emerged as a premier "promoiety" for this purpose. When ester-linked to a carboxylic acid-containing drug, the resulting (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (MODOM-methyl) ester can significantly enhance the parent drug's absorption characteristics.[1] This moiety is particularly valued because it is designed for efficient and predictable cleavage in vivo, releasing the active drug, formaldehyde, and carbon dioxide as byproducts.[2]

This guide provides a detailed exploration of the esterification reactions involving MODOM, focusing on the underlying chemical principles, robust experimental protocols, and the rationale behind key procedural steps, tailored for researchers in medicinal chemistry and drug development.

The Chemistry of Prodrug Activation: A Self-Immolative Cascade

The success of the MODOM-methyl promoiety lies in its elegant two-stage, self-immolative activation cascade initiated by endogenous enzymes. This process ensures the release of the parent drug at the desired site of action.

  • Enzymatic Hydrolysis: Upon absorption into the systemic circulation, the ester bond of the prodrug is rapidly cleaved by ubiquitous esterase enzymes (e.g., arylesterases) present in the blood and tissues.[2] This initial hydrolysis releases the parent drug and an unstable hydroxymethyl intermediate.

  • Spontaneous Degradation: The generated intermediate is chemically unstable and undergoes a rapid, non-enzymatic decomposition. This involves the elimination of a molecule of formaldehyde, followed by decarboxylation to release carbon dioxide.

This cascade mechanism is highly efficient and avoids the release of potentially problematic linker fragments.

G Prodrug MODOM-Ester Prodrug (Drug-COO-CH2-Dioxolone) Intermediate Unstable Hydroxymethyl Intermediate (Drug-COOH + HO-CH2-Dioxolone) Prodrug->Intermediate Esterase Hydrolysis (in vivo) Products Active Drug (Drug-COOH) + Formaldehyde + Carbon Dioxide Intermediate->Products Spontaneous Cascade (Decarboxylation & Elimination)

Caption: In vivo activation cascade of a MODOM-ester prodrug.

Synthetic Strategies: Carbodiimide-Mediated Esterification

While several esterification methods exist, such as the Fischer esterification, these often require harsh conditions (e.g., strong acid, high temperatures) that are incompatible with complex, sensitive drug molecules.[3][4] Carbodiimide-mediated coupling is the preferred method as it proceeds under mild, neutral conditions, preserving the integrity of the API.

The reaction is typically facilitated by N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analogue 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).

Mechanism of Action:

  • The carboxylic acid adds to the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate.

  • The nucleophilic DMAP catalyst attacks the O-acylisourea, displacing dicyclohexylurea (DCU) and generating an even more reactive N-acylpyridinium salt.

  • The primary alcohol of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol attacks the N-acylpyridinium salt, forming the desired ester and regenerating the DMAP catalyst.

G cluster_activation Activation cluster_coupling Catalytic Coupling Acid R-COOH Carboxylic Acid Intermediate O-Acylisourea Reactive Intermediate Acid->Intermediate + DCC DCC DCC Carbodiimide DCU DCU Byproduct Intermediate->DCU Acylpyridinium N-Acylpyridinium Salt Highly Reactive Intermediate->Acylpyridinium + DMAP DMAP DMAP Catalyst Ester R-COO-(MODOM) Final Ester Prodrug Acylpyridinium->Ester + (MODOM)-OH - DMAP MODOM (MODOM)-OH Alcohol

Caption: Mechanism for DCC/DMAP-mediated esterification.

Detailed Experimental Protocol: DCC/DMAP-Mediated Synthesis of a MODOM-Ester

This protocol provides a general procedure for the esterification of a generic carboxylic acid-containing drug with (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol.

A. Materials and Reagents

  • Carboxylic Acid API (Drug-COOH)

  • (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol (MODOM)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP), catalyst grade

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Round-bottom flasks, magnetic stirrer, stir bars

  • Inert atmosphere setup (Nitrogen or Argon balloon)

  • Ice bath

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

B. Experimental Workflow

G A 1. Reagent Preparation (Dry Glassware, Weigh Reagents) B 2. Reaction Setup (Dissolve API, MODOM, DMAP in Anhydrous DCM) A->B C 3. Cool to 0 °C (Ice Bath) B->C D 4. Add DCC Solution (Dropwise) C->D E 5. Reaction Monitoring (TLC until API is consumed) D->E F 6. Workup: Filtration (Remove DCU precipitate) E->F G 7. Workup: Extraction (Wash with NaHCO3, Brine) F->G H 8. Drying & Concentration (Dry with Na2SO4, Evaporate) G->H I 9. Purification (Silica Gel Chromatography) H->I J 10. Characterization (NMR, HRMS, HPLC) I->J

Caption: General workflow for MODOM-ester synthesis.

C. Step-by-Step Procedure

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the Carboxylic Acid API (1.0 eq), (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol (1.2 eq), and DMAP (0.15 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

    • Rationale: An inert atmosphere and anhydrous conditions are critical to prevent the hydrolysis of DCC and the reactive intermediates, which would lower the yield. The excess alcohol helps drive the reaction to completion.

  • Dissolution: Add anhydrous DCM to the flask to achieve a concentration of approximately 0.1 M with respect to the API. Stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Rationale: Adding DCC can be exothermic. Cooling the reaction to 0 °C helps to control the reaction rate and minimize the formation of the N-acylurea byproduct, a common side reaction.

  • DCC Addition: Dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC. A suitable eluent system might be 30-50% EtOAc in hexanes. Visualize spots under UV light and/or by staining (e.g., potassium permanganate). The reaction is complete when the starting API spot is no longer visible.

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite or a sintered glass funnel to remove the insoluble DCU precipitate. Wash the filter cake with a small amount of DCM.

    • Rationale: DCU is poorly soluble in most organic solvents and must be removed by filtration before aqueous extraction.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M citric acid (to remove DMAP), saturated aqueous NaHCO₃, and brine.

    • Rationale: The acid wash protonates the basic DMAP, rendering it water-soluble for easy removal. The bicarbonate wash removes any remaining acid, and the brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% EtOAc in hexanes) to isolate the pure ester product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Data Presentation: Typical Reaction Parameters

The optimal conditions can vary depending on the specific API. The following table summarizes general parameters.

ParameterCondition/ReagentStoichiometry (eq)Rationale & Notes
Carboxylic Acid API1.0The limiting reagent.
Alcohol (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol1.1 - 1.5Excess is used to ensure complete consumption of the valuable API.
Coupling Agent DCC or EDC1.1 - 1.5Activates the carboxylic acid. EDC is preferred if byproducts need to be removed by aqueous extraction.
Catalyst DMAP0.1 - 0.2Acylation catalyst that significantly accelerates the reaction.
Solvent Anhydrous DCM, THF, or DMF-Must be aprotic and anhydrous. DCM is common due to its low boiling point and good solvating properties.
Temperature 0 °C to Room Temp.-Initial cooling minimizes side reactions.
Reaction Time 4 - 24 hours-Highly substrate-dependent; must be monitored by TLC or LC-MS.
Typical Yield 60 - 95%-Dependent on substrate complexity and purification efficiency.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive reagents (hydrolyzed DCC).2. Insufficient catalyst.3. Steric hindrance around the carboxylic acid.1. Use fresh, high-purity DCC from a new bottle.2. Increase DMAP loading to 0.3 eq.3. Increase reaction time/temperature or switch to a more potent coupling system (e.g., HATU/DIPEA).
Formation of N-acylurea byproduct Reaction temperature was too high during DCC addition; prolonged reaction times.Add DCC slowly at 0 °C. Monitor the reaction closely and stop it once the starting material is consumed. This byproduct is often difficult to separate chromatographically.
Product Hydrolysis Non-anhydrous conditions; acidic or basic workup conditions.Ensure all glassware is flame-dried and solvents are truly anhydrous. Use neutral water for washing if the product is sensitive.
Difficult Purification Product co-elutes with DCU or other byproducts.Ensure thorough filtration to remove as much DCU as possible. If using EDC, the urea byproduct is water-soluble and can be removed via extraction.

References

  • Synthesis and structures of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) ester prodrugs.ResearchGate.
  • Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides.Request PDF.
  • An improved process for 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one.Google Patents.
  • [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides].PubMed.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).Master Organic Chemistry.
  • Synthesis of 4,5-Dihydro-5-methyl-4-oxo-5-phenylfuran-2-carboxylic Acid Methyl Ester.PrepChem.com.
  • Fischer esterification.Khan Academy.

Sources

Application Notes and Protocols for the Use of Cyclic Carbonates as Electrolyte Additives in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering the Electrode-Electrolyte Interphase with Cyclic Carbonates

The performance, longevity, and safety of lithium-ion batteries (LIBs) are critically dependent on the formation of a stable and ionically conductive Solid Electrolyte Interphase (SEI) on the anode surface. In conventional carbonate-based electrolytes, the primary solvent components, such as ethylene carbonate (EC) and linear carbonates, reductively decompose on the anode during the initial formation cycles to create this passivating layer. However, the native SEI is often non-uniform, brittle, and incapable of withstanding the significant volume changes of next-generation anode materials like silicon, leading to continuous electrolyte consumption, capacity fade, and impedance growth.

Cyclic carbonate additives are a class of molecules introduced in small quantities (typically 1-10 wt%) to the main electrolyte formulation. These additives are designed to have a higher reduction potential than the bulk electrolyte solvents.[1] This seemingly subtle modification has a profound impact: the additive is preferentially reduced on the anode surface, effectively "sacrificing" itself to form a more robust and tailored SEI. This engineered interphase offers superior mechanical flexibility, chemical stability, and ionic conductivity, thereby enhancing the overall performance and cycle life of the battery.

This guide provides a comprehensive overview of the application of two widely used cyclic carbonate additives, Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC) , and presents detailed protocols for their evaluation in a research and development setting.

Mechanism of Action: A Tale of Two Additives

The efficacy of cyclic carbonate additives lies in their ability to electropolymerize or decompose into specific chemical species that form a superior SEI layer.

Fluoroethylene Carbonate (FEC): FEC is particularly effective for stabilizing high-capacity anodes like silicon, which undergo massive volume expansion and contraction during cycling.[2] The key to FEC's success is the presence of the fluorine atom. Upon reduction, FEC decomposes to form a significant amount of lithium fluoride (LiF).[3][4] LiF is a wide-bandgap insulator that is electronically insulating but ionically conducting, and it imparts a high degree of mechanical stability and flexibility to the SEI.[5] The FEC-derived SEI is often thinner and more uniform than the one formed from EC alone.

Vinylene Carbonate (VC): VC is a well-established additive, particularly for graphite anodes. Its defining feature is a carbon-carbon double bond, which facilitates electropolymerization upon reduction. This process forms a polymeric SEI layer, often containing poly(vinylene carbonate) or related species.[6] This polymeric network is more flexible and cohesive than the SEI formed from EC, effectively suppressing further solvent decomposition and improving the cycling stability of graphite anodes.[7]

Experimental Workflow for Additive Evaluation

A systematic evaluation of electrolyte additives involves a multi-step process encompassing electrolyte preparation, cell assembly, electrochemical testing, and post-mortem analysis. This workflow is designed to provide a comprehensive understanding of the additive's impact on battery performance and its underlying mechanisms.

Experimental Workflow cluster_0 Preparation cluster_1 Assembly & Formation cluster_2 Electrochemical Evaluation cluster_3 Post-Mortem Analysis A Electrolyte Formulation (Baseline & Additive) C Coin Cell Assembly (CR2032 Half-Cell) A->C B Electrode & Separator Preparation B->C D Formation Cycling (SEI Formation) C->D E Cyclic Voltammetry (CV) D->E F Galvanostatic Cycling (Capacity, Efficiency, Cycle Life) D->F G Electrochemical Impedance Spectroscopy (EIS) D->G H Cell Disassembly F->H I X-ray Photoelectron Spectroscopy (XPS) H->I J Gas Chromatography- Mass Spectrometry (GC-MS) H->J

Caption: A comprehensive workflow for evaluating cyclic carbonate additives in LIBs.

PART 1: Electrolyte Preparation and Cell Assembly

Protocol 1: Preparation of Electrolyte with Cyclic Carbonate Additives

Objective: To prepare a baseline electrolyte and electrolytes containing varying concentrations of cyclic carbonate additives with high purity and low moisture content.

Materials:

  • Battery-grade ethylene carbonate (EC) and dimethyl carbonate (DMC) (or other desired solvent blend)

  • Lithium hexafluorophosphate (LiPF₆) salt

  • Cyclic carbonate additive (e.g., FEC, VC)

  • Anhydrous solvent for dilution (e.g., dichloromethane, for GC-MS)[8]

  • Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

  • Magnetic stirrer and stir bars

  • Precision balance (±0.1 mg)

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Preparation: Inside the glovebox, prepare the desired solvent blend by weight or volume. A common baseline is 1 M LiPF₆ in EC:DMC (1:1 wt/wt). For example, to prepare 100 g of EC:DMC (1:1 wt/wt), mix 50 g of EC and 50 g of DMC.

  • Salt Dissolution: Slowly add the pre-weighed LiPF₆ salt to the solvent mixture while stirring continuously until fully dissolved. For a 1 M solution in EC:DMC (1:1 wt/wt), this corresponds to approximately 13.8 g of LiPF₆ per 100 g of solvent.

  • Additive Incorporation:

    • For the desired additive concentration (e.g., 2 wt%, 5 wt%, 10 wt%), calculate the required mass of the additive based on the total mass of the electrolyte (solvent + salt).

    • Carefully add the liquid additive to the baseline electrolyte solution using a pipette and stir until homogeneous. For example, for a 5 wt% FEC solution in 100 g of baseline electrolyte, add 5.26 g of FEC.

  • Homogenization and Storage: Allow the final electrolyte solutions to stir for several hours to ensure complete homogenization. Store the electrolytes in tightly sealed containers inside the glovebox, protected from light.

Causality Behind Choices:

  • Glovebox Environment: The highly reactive nature of LiPF₆ with moisture, which can lead to the formation of hydrofluoric acid (HF) and degrade battery components, necessitates an inert and dry environment.[9]

  • High Purity Reagents: Battery-grade reagents with low water content are crucial as impurities can lead to undesirable side reactions, impacting the formation and stability of the SEI.

Protocol 2: CR2032 Coin Cell Assembly (Half-Cell Configuration)

Objective: To assemble a standardized half-cell for the electrochemical evaluation of the prepared electrolytes. This protocol uses lithium metal as the counter and reference electrode to isolate the performance of the working electrode (anode).

Materials:

  • CR2032 coin cell components (casings, spacers, springs)

  • Working electrode (e.g., silicon or graphite-based anode)

  • Lithium metal foil (counter/reference electrode)

  • Celgard separator (or other suitable microporous separator)

  • Prepared electrolytes (baseline and additive-containing)

  • Crimping machine for CR2032 cells

  • Insulated tweezers[10]

Procedure (performed inside an argon-filled glovebox):

  • Component Layout: Arrange all coin cell components on a clean, non-conductive surface.[11]

  • Bottom Case: Place the bottom casing (negative cap) onto the assembly surface.

  • Working Electrode: Place the working electrode in the center of the bottom casing, with the active material side facing up.

  • Electrolyte Addition (1): Add a few drops (e.g., 2-3 drops) of the electrolyte onto the working electrode surface to ensure good wetting.

  • Separator Placement: Using tweezers, carefully place the separator on top of the wetted working electrode. Ensure it is centered and flat, with no wrinkles.

  • Electrolyte Addition (2): Add a few more drops of electrolyte onto the separator to ensure it is fully saturated.

  • Lithium Counter Electrode: Place the lithium metal disk on top of the wetted separator.

  • Spacer and Spring: Place a spacer on top of the lithium metal, followed by the spring.

  • Top Case: Place the top casing (positive cap) over the entire assembly.

  • Crimping: Carefully transfer the assembled cell to the crimping machine. Ensure it is properly seated in the die and apply pressure to seal the cell.

  • Cleaning and Labeling: After crimping, wipe the exterior of the coin cell to remove any excess electrolyte and label it clearly.

Causality Behind Choices:

  • Half-Cell Configuration: Using a lithium metal counter electrode allows for the direct study of the SEI formation and electrochemical behavior of the working electrode without interference from a cathode material.

  • Separator: The separator electrically insulates the anode and cathode while allowing ionic transport through the electrolyte-filled pores. Proper placement is critical to prevent short circuits.

PART 2: Electrochemical Characterization

Protocol 3: Cyclic Voltammetry (CV) for Additive Reduction Potential Determination

Objective: To determine the electrochemical reduction potential of the cyclic carbonate additive and observe its influence on the initial SEI formation process.

Equipment:

  • Potentiostat/Galvanostat with CV capabilities

  • Assembled half-cells

Procedure:

  • Cell Connection: Connect the assembled half-cell to the potentiostat. The working electrode lead is connected to the anode side of the coin cell, and the counter and reference electrode leads are connected to the lithium metal side.

  • Parameter Setup:

    • Voltage Range: Set a voltage window that encompasses the expected reduction potential of the additive and the electrolyte solvents. A typical range for anode studies is from the open-circuit voltage (OCV, typically ~3 V vs. Li/Li⁺) down to 0.01 V vs. Li/Li⁺.

    • Scan Rate: Start with a slow scan rate, such as 0.1 mV/s, to allow for clear observation of the redox peaks.

    • Cycles: Program for at least 3-5 initial cycles to observe the evolution of the SEI.

  • Data Acquisition: Initiate the CV scan. The first cycle is often dominated by the irreversible reduction of the electrolyte components to form the SEI.

  • Data Analysis:

    • Plot the current response as a function of the applied potential.

    • Identify the cathodic (reduction) peaks. The peak at a higher potential corresponds to the preferential reduction of the additive.[12]

    • Compare the CV curves of the baseline electrolyte with the additive-containing electrolytes. The presence of a new reduction peak or a shift in the onset of reduction indicates the activity of the additive.

Interpreting the Results:

  • A distinct reduction peak at a potential higher than that of the baseline electrolyte confirms the preferential decomposition of the additive.

  • The magnitude and shape of the peaks in subsequent cycles can provide insights into the stability and passivating quality of the formed SEI. A decrease in peak current in subsequent cycles suggests the formation of a stable passivating layer.

CV Interpretation cluster_0 Cyclic Voltammogram cluster_1 Analysis cluster_2 Inference CV_Plot A Identify Reduction Peaks CV_Plot->A B Compare with Baseline A->B C Observe Peak Evolution (Cycles 2, 3...) A->C D Additive Reduction Potential B->D E SEI Passivation Quality C->E

Caption: Logical flow for interpreting Cyclic Voltammetry data for additive evaluation.

Protocol 4: Galvanostatic Cycling for Performance Metrics

Objective: To evaluate the long-term cycling performance of the cells with and without the additive, focusing on capacity retention, Coulombic efficiency, and rate capability.

Equipment:

  • Battery cycler system

  • Temperature-controlled chamber

Procedure:

  • Formation Cycling:

    • Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first few cycles (typically 2-3) within a defined voltage window (e.g., 0.01 V to 1.0 V for a graphite anode). This allows for the formation of a stable SEI.

  • Standard Cycling:

    • After formation, cycle the cells at a moderate C-rate (e.g., C/5 or C/3) for an extended number of cycles (e.g., 100-500 cycles).

    • Record the charge and discharge capacity for each cycle.

  • Rate Capability Test (Optional):

    • Cycle the cells at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C) for a set number of cycles at each rate. Then, return to a low C-rate to assess capacity recovery.

  • Data Analysis:

    • Capacity Retention: Plot the discharge capacity as a function of the cycle number. Calculate the percentage of the initial capacity retained at a specific cycle number.

    • Coulombic Efficiency (CE): For each cycle, calculate the CE as (Discharge Capacity / Charge Capacity) * 100%. Plot the CE versus the cycle number. A high and stable CE (ideally >99.9%) indicates a stable SEI and minimal side reactions.

Data Presentation:

Additive (wt%)Anode Material1st Cycle CE (%)Capacity Retention after 100 Cycles (%)Avg. CE (Cycles 10-100) (%)
Baseline (0%)Graphite859299.5
2% VCGraphite889899.9
Baseline (0%)Silicon754598.8
5% FECSilicon828599.8
10% FECSilicon809099.9

Note: The data in this table is representative and compiled from typical results reported in the literature.[2][7][13]

Protocol 5: Electrochemical Impedance Spectroscopy (EIS)

Objective: To probe the interfacial properties of the SEI layer and monitor changes in cell impedance during cycling.

Equipment:

  • Potentiostat/Galvanostat with EIS capabilities

Procedure:

  • Measurement Points: Perform EIS measurements on the cells after the formation cycles and at regular intervals during long-term cycling (e.g., after 10, 50, and 100 cycles).

  • Parameter Setup:

    • Frequency Range: Typically from 100 kHz to 10 mHz.

    • AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied.

    • DC Potential: The measurement is performed at a constant DC potential, usually the open-circuit voltage of the fully charged or discharged state.

  • Data Acquisition and Analysis:

    • The instrument measures the impedance response over the specified frequency range.

    • Plot the data as a Nyquist plot (-Z'' vs. Z').

    • The Nyquist plot for a typical half-cell consists of one or two semicircles at high to mid-frequencies, corresponding to the resistance of the SEI layer (R_SEI) and the charge-transfer resistance (R_ct), followed by a sloping line at low frequencies representing lithium-ion diffusion (Warburg impedance).[14]

    • Fit the Nyquist plots to an equivalent circuit model to quantify the values of R_SEI and R_ct.

Interpreting the Results:

  • A smaller diameter of the high-frequency semicircle in cells with additives indicates a lower SEI resistance, suggesting a more ionically conductive interphase.[15]

  • A stable and low R_SEI over extended cycling is a hallmark of an effective additive that prevents continuous SEI growth and impedance rise.

PART 3: Post-Mortem Analysis

Protocol 6: Safe Disassembly of Coin Cells

Objective: To safely open cycled coin cells in an inert atmosphere to retrieve the electrode and separator components for further analysis.

Materials:

  • Argon-filled glovebox

  • Crimping machine with a disassembly die

  • Ceramic scissors or scalpel[16]

  • Insulated tweezers

  • Glass vials for component storage

  • Anhydrous dimethyl carbonate (DMC) for rinsing

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Cells should be in a fully discharged state before disassembly to minimize risks.[17]

  • Avoid using metallic tools that could cause an internal short circuit.[18]

Procedure:

  • Transfer to Glovebox: Transfer the cycled coin cells into the glovebox.

  • Disassembly: Use the disassembly die of the crimping machine to carefully pry open the sealed cell.

  • Component Separation: Using insulated tweezers, carefully separate the components in the following order: top cap, spring, spacer, lithium metal, separator, and working electrode from the bottom cap.

  • Rinsing: Gently rinse the retrieved working electrode and separator with a small amount of anhydrous DMC to remove residual electrolyte salt.[19]

  • Storage: Place the components in separate, labeled glass vials and seal them tightly within the glovebox for transfer to analytical instruments.

Protocol 7: X-ray Photoelectron Spectroscopy (XPS) of the SEI Layer

Objective: To determine the elemental and chemical composition of the SEI layer formed on the anode surface.

Equipment:

  • XPS instrument with a monochromatic X-ray source (e.g., Al Kα)

  • Air-sensitive sample transfer vessel[20]

Procedure:

  • Sample Preparation: In the glovebox, mount the rinsed anode sample onto an XPS sample holder.

  • Air-Free Transfer: Load the sample holder into the vacuum transfer module, seal it, and transfer it from the glovebox to the XPS instrument without exposure to air.[11]

  • Data Acquisition:

    • Acquire a survey spectrum to identify the elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest, particularly C 1s, O 1s, F 1s, and Li 1s.

  • Data Analysis:

    • Perform peak fitting on the high-resolution spectra to identify the chemical states of the elements.

    • Compare the spectra from cells with and without additives.

Expected Binding Energies for Additive Decomposition Products:

ElementSpectrumBinding Energy (eV)Corresponding SpeciesReference
CarbonC 1s~290.0Li₂CO₃, Organic Carbonates[3]
~292.5Poly(VC)[6]
~288.5-CHF-OCO₂-[21]
FluorineF 1s~685.0LiF[3][21]
~687.0LiₓPFyOz[22]
OxygenO 1s~532.0C=O in carbonates/polycarbonates[5]
~533.5C-O in carbonates/polycarbonates[5]

Interpreting the Results:

  • The presence of a strong LiF peak in the F 1s spectrum of FEC-containing cells confirms the decomposition of FEC to form a LiF-rich SEI.[3]

  • A higher intensity of polycarbonate-related peaks in the C 1s and O 1s spectra of VC-containing cells indicates the formation of a polymeric SEI.[6]

Protocol 8: Gas Chromatography-Mass Spectrometry (GC-MS) of the Electrolyte

Objective: To quantify the consumption of the cyclic carbonate additive and identify soluble decomposition products in the electrolyte after cycling.

Equipment:

  • GC-MS system

  • Autosampler

Procedure:

  • Sample Extraction: After cell disassembly in the glovebox, soak the separator and electrodes in a known volume of a suitable extraction solvent (e.g., dichloromethane) to extract the residual electrolyte.[8]

  • Dilution: Dilute the extracted electrolyte solution to a suitable concentration for GC-MS analysis (e.g., 1:1000).[8]

  • Calibration: Prepare a series of standard solutions of the cyclic carbonate additive in the extraction solvent at known concentrations to create a calibration curve.[23]

  • GC-MS Analysis:

    • Inject the diluted sample and standard solutions into the GC-MS.

    • Use a suitable temperature program to separate the components of the electrolyte.

    • The mass spectrometer will identify the compounds based on their mass spectra and retention times.

  • Quantification: Quantify the concentration of the remaining additive in the cycled electrolyte by comparing its peak area to the calibration curve.

Interpreting the Results:

  • A decrease in the concentration of the additive after cycling confirms its consumption in the formation and maintenance of the SEI.[24]

  • The identification of new peaks in the chromatogram can reveal the formation of soluble decomposition products.

Conclusion: A Pathway to Enhanced Battery Performance

The use of cyclic carbonate additives represents a highly effective and commercially viable strategy for improving the performance and lifespan of lithium-ion batteries. By understanding their fundamental mechanisms and employing a systematic evaluation workflow, researchers can rationally select and optimize additive formulations for specific battery chemistries and applications. The protocols detailed in this guide provide a robust framework for investigating the impact of these critical electrolyte components, from initial electrochemical screening to in-depth post-mortem analysis. Through such rigorous and evidence-based approaches, the continued advancement of high-performance energy storage technologies is assured.

References

  • Yuan Zhiquan and Feng Shuang. (n.d.). Determination of Carbonate Solvents and Additives in Lithium Battery Electrolyte Using the Agilent 5977B GC/MSD. Agilent Technologies. [Link]
  • Lin, D., et al. (2020). Sample handling, preparation and mounting for XPS and other surface analytical techniques. Journal of Vacuum Science & Technology A. [Link]
  • Li, J., et al. (2020).
  • University of Washington Environmental Health & Safety. (2024).
  • Shkrob, I. A., et al. (2016). Fluoroethylene Carbonate and Vinylene Carbonate Reduction: Understanding Lithium-Ion Battery Electrolyte Additives and Solid Electrolyte Interphase Formation. The Journal of Physical Chemistry C. [Link]
  • West Campus Materials Characterization Core. (n.d.).
  • Weber, W., et al. (2022). Determining the Composition of Carbonate Solvent Systems Used in Lithium-Ion Batteries without Salt Removal. Molecules. [Link]
  • Yuca, N., et al. (2018). Effect of FEC and VC Additives in Electrolyte on the Performance of Si Anode for Lithium Ion Cell. Çukurova University Journal of the Faculty of Engineering and Architecture. [Link]
  • Svan, A. (2025).
  • Michan, A. L., et al. (2016). Fluoroethylene Carbonate and Vinylene Carbonate Reduction: Understanding Lithium-Ion Battery Electrolyte Additives and Solid Ele.
  • Asfaw, H. D., et al. (2024). An XPS Study of Electrolytes for Li-Ion Batteries in Full Cell LNMO vs Si/Graphite.
  • Aurbach, D., et al. (2011). Effect of Fluoroethylene Carbonate (FEC)
  • Burns, J. C., et al. (2013). A Comparative Study of Vinylene Carbonate and Fluoroethylene Carbonate Additives for LiCoO2/Graphite Pouch Cells. Journal of The Electrochemical Society. [Link]
  • Veith, G. M., et al. (2015). Effect of Vinylene Carbonate and Fluoroethylene Carbonate on SEI Formation on Graphitic Anodes in Li-Ion Batteries. Journal of The Electrochemical Society. [Link]
  • Shimadzu Corporation. (n.d.). 01-00883-EN Analysis of Carbonate Esters, Additives, and Phosphate Esters in Lithium-Ion Battery Electrolyte Using GCMS-QP2050. [Link]
  • The XPS Research Institute. (n.d.).
  • EXPEC TECHNOLOGY. (n.d.).
  • Self, J., et al. (2014). Comparative Study of Fluoroethylene Carbonate and Vinylene Carbonate for Silicon Anodes in Lithium Ion Batteries. Journal of The Electrochemical Society. [Link]
  • Waldmann, T., et al. (2016). Review—Post-Mortem Analysis of Aged Lithium-Ion Batteries: Disassembly Methodology and Physico-Chemical Analysis Techniques. Journal of The Electrochemical Society. [Link]
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  • Takamatsu, D., et al. (2023). Consumption of Fluoroethylene Carbonate Electrolyte-Additive at the Si–Graphite Negative Electrode in Li and Li-Ion Cells. The Journal of Physical Chemistry C. [Link]
  • Waldmann, T., et al. (2016). Review—Post-Mortem Analysis of Aged Lithium-Ion Batteries: Disassembly Methodology and Physico-Chemical Analysis Techniques. Journal of The Electrochemical Society. [Link]
  • Zhang, Y., et al. (2025). XPS spectra of the pristine and cycled cathodes with/without FEC.
  • Thompson, D. L., et al. (2020). Disassembly of Li Ion Cells—Characterization and Safety Considerations of a Recycling Scheme.
  • Diaz, D. J., et al. (2019). Practical Aspects of Cyclic Voltammetry: How to Estimate Reduction Potentials When Irreversibility Prevails. Journal of The Electrochemical Society. [Link]
  • Grepow. (2019).
  • Wang, J., et al. (2025). Characterizations of SEI. In situ EIS (top views of Nyquist plots) by discharging the half‐cell of lithium | graphite, SEM, and TEM images of the cycled graphite in the different electrolytes of a,c,e) ether‐based and b,d,f) carbonate‐based electrolyte.
  • Clephas, C., et al. (2025). EIS Nyquist plots from cells with different formation protocols (a, c, e) and the corresponding magnification of the high to medium frequency range (b, d, f) after the formation process (a, b), after 300 cycles (c, d) and after 600 cycles (e, f).
  • Diaz, D. J., et al. (2019). Practical Aspects of Cyclic Voltammetry: How to Estimate Reduction Potentials When Irreversibility Prevails.
  • Palacin, M. R., et al. (2017). EIS and XPS Investigation on SEI Layer Formation During First Discharge on Graphite Electrode With a Vinylene Carbonate Doped Imidazolium Based Ionic Liquid Electrolyte. Journal of The Electrochemical Society. [Link]
  • Thompson, D. L., et al. (2025). (PDF) Disassembly of Li Ion Cells—Characterization and Safety Considerations of a Recycling Scheme.
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Biocatalytic applications of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol in Biocatalysis and Drug Delivery

Authored by a Senior Application Scientist

This document provides detailed application notes and protocols for the use of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol, a pivotal reagent in modern pharmaceutical sciences. Primarily utilized as a promoiety in prodrug design, this molecule is instrumental in enhancing the pharmacokinetic properties of parent drugs. The following sections will delve into its mechanism of action, synthetic incorporation, and the biocatalytic principles governing its function, providing researchers, scientists, and drug development professionals with a comprehensive guide.

Introduction: The "Medoxomil" Promoiet for Enhanced Bioavailability

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol, often referred to as a "medoxomil" precursor, is a specialized chemical moiety employed in the design of prodrugs. Prodrugs are inactive drug derivatives that, upon administration, undergo enzymatic or chemical transformation in vivo to release the active parent drug. The primary rationale for using the medoxomil group is to transiently mask polar, ionizable functional groups (like carboxylic acids, phosphates, or thiols) on a drug molecule. This masking increases the lipophilicity of the drug, thereby enhancing its oral absorption and overall bioavailability.[1][2]

The genius of the medoxomil moiety lies in its predictable and clean biocatalytic cleavage. Once absorbed into the bloodstream, it is rapidly hydrolyzed by ubiquitous esterase enzymes. This enzymatic action releases the active drug, along with two innocuous, endogenous byproducts: acetone (from the decarboxylation of the intermediate) and carbon dioxide. This favorable metabolic profile makes it a "biologically safe promoiety".[1][2] A prominent example of its application is in Azilsartan medoxomil (Edarbi), an angiotensin II receptor blocker used for treating hypertension, where the medoxomil ester enhances the drug's oral uptake.[3]

Core Application I: Prodrug Synthesis via Esterification

The most common application of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol is its covalent attachment to a parent drug containing a carboxylic acid. This is typically achieved through an esterification reaction with the activated form of the moiety, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one.

Causality in Protocol Design:

The choice of reagents and conditions is critical for efficient and clean synthesis. The use of a non-nucleophilic base like cesium carbonate (Cs₂CO₃) is crucial to prevent side reactions. A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is selected for its ability to dissolve the ionic intermediates and reactants, facilitating the reaction. The reaction temperature is kept moderate to avoid degradation of the sensitive dioxolone ring.

Protocol 1: Synthesis of a Medoxomil Ester Prodrug

This protocol describes a general procedure for coupling a generic carboxylic acid-containing drug (Drug-COOH) with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one.

Materials:

  • Drug-COOH (1.0 eq)

  • 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of Drug-COOH (1.0 eq) in anhydrous DMF, add Cs₂CO₃ (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the cesium salt of the drug.

  • Add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (1.2 eq) to the reaction mixture.

  • Heat the reaction to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Quench the reaction by adding water and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final medoxomil ester prodrug.

Core Application II: Biocatalytic Cleavage and Drug Release

The therapeutic efficacy of a medoxomil prodrug is contingent upon its efficient cleavage by endogenous enzymes to release the active pharmaceutical ingredient (API). This biocatalytic hydrolysis is a critical step in the drug's mechanism of action. Lipases and esterases, particularly carboxylesterases abundant in the liver, plasma, and intestine, are the primary enzymes responsible for this transformation.[4][5][6]

Diagram: Generalized Enzymatic Cleavage Pathway

The following diagram illustrates the two-step enzymatic hydrolysis of a medoxomil ester prodrug.

G Prodrug Medoxomil Prodrug (Drug-COO-MOM) Intermediate Unstable Hemiketal Intermediate Prodrug->Intermediate Step 1: Enzymatic Hydrolysis Drug Active Drug (Drug-COOH) Intermediate->Drug Step 2: Spontaneous Decarboxylation Byproducts Inactive Byproducts (Acetone + CO2) Intermediate->Byproducts Enzyme Esterase / Lipase (e.g., Carboxylesterase) Enzyme->Prodrug G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Sample Analysis A Prepare Prodrug Stock (10 mM in DMSO) D Initiate Reaction: Add Prodrug to pre-warmed Enzyme/PBS solution (Final Prodrug Conc: 10 µM) A->D B Prepare Enzyme Solution (e.g., 1 mg/mL PLE in PBS) B->D C Pre-warm PBS (pH 7.4) to 37°C C->D E Incubate at 37°C D->E F Take Aliquots at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction in Aliquot with 2 vols of cold ACN F->G H Centrifuge to Precipitate Protein G->H I Analyze Supernatant by HPLC H->I

Caption: Workflow for the in vitro enzymatic cleavage assay.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add 98 µL of pre-warmed (37°C) PBS (pH 7.4) containing the desired concentration of Porcine Liver Esterase (e.g., 0.1 mg/mL).

  • Initiation: Start the reaction by adding 2 µL of the 10 mM medoxomil prodrug stock solution to the enzyme mixture for a final concentration of 200 µM. Mix gently.

  • Incubation: Incubate the reaction mixture at 37°C in a thermomixer.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 10 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 20 µL of ice-cold acetonitrile. This will precipitate the enzyme and stop the reaction.

  • Sample Preparation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • HPLC Analysis: Carefully transfer the supernatant to an HPLC vial and analyze using a reverse-phase C18 column. Monitor the disappearance of the prodrug peak and the appearance of the active drug peak.

  • Data Analysis: Calculate the concentration of the parent drug at each time point by comparing peak areas to a standard curve. Determine the initial rate of hydrolysis.

Data Presentation: Comparative Analysis of Prodrug Stability

The data obtained from the enzymatic hydrolysis assay can be used to compare the stability and cleavage kinetics of different prodrug candidates.

Prodrug CandidateBiological MatrixHalf-life (t½, minutes)
Prodrug APorcine Liver Esterase (0.1 mg/mL)15.2
Prodrug AHuman Plasma25.8
Prodrug BPorcine Liver Esterase (0.1 mg/mL)45.7
Prodrug BHuman Plasma78.1
Control (No Enzyme)PBS (pH 7.4)> 240 (Stable)

This table provides a clear, comparative summary of cleavage rates, which is essential for selecting a prodrug candidate with the desired pharmacokinetic profile for further development.

Conclusion

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol is a cornerstone of modern prodrug chemistry. Its utility stems from its ability to be chemically incorporated into a drug molecule to enhance bioavailability and its subsequent, efficient biocatalytic removal by endogenous esterases to release the active drug. The protocols and insights provided herein offer a robust framework for the synthesis and evaluation of medoxomil-based prodrugs, empowering researchers to rationally design more effective therapeutics.

References

  • De Clercq, E., & Holý, A. (2005). Acyclic nucleoside phosphonates: a key class of antiviral drugs. Nature Reviews Drug Discovery, 4(11), 928-940.
  • Stella, V. J. (2010). Prodrugs: Some thoughts and current issues. Journal of Pharmaceutical Sciences, 99(12), 4755-4765.
  • Imai, T., & Otagiri, M. (2009). The role of esterases in the stereoselective hydrolysis of drugs. Drug Metabolism and Pharmacokinetics, 24(3), 219-231.
  • Baker, W. R., et al. (1994). (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl-containing prodrugs.
  • Saari, W. S., et al. (1990). Amide-ester prodrugs of a-methyldopa. Journal of Medicinal Chemistry, 33(3), 97-101.
  • (2023). Prodrug Strategies for the Development of β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) against Varicella Zoster Virus (VZV). Journal of Medicinal Chemistry. Available at: [Link] [7]7. (2006). [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides]. Yakugaku Zasshi. Available at: [Link] [1][2]8. (2013). Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-yl]. Google Patents, WO2013186792A2. Available at: [3]9. Jaeger, K. E., & Eggert, T. (2002). Lipases for biotechnology. Current Opinion in Biotechnology, 13(4), 390-397.
  • Lotti, M., & De Gioia, L. (2014). Effects of methanol on lipases: molecular, kinetic and process issues in the production of biodiesel. Journal of Molecular Catalysis B: Enzymatic, 103, 10-16.

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Scale-Up Synthesis of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH), a key organic intermediate, has garnered significant attention in the pharmaceutical industry. Its primary application lies in the synthesis of prodrugs, where it is used to introduce the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group to active pharmaceutical ingredients (APIs). This modification enhances the bioavailability of the parent drug. A notable example is its use in the production of Azilsartan medoxomil, an angiotensin II receptor blocker for treating hypertension.[1] The enzymatically labile nature of the dioxolone ring allows for a base-catalyzed decomposition in vivo, releasing the active drug.

This guide provides a comprehensive overview of the scalable synthesis of this compound, focusing on practical and efficient protocols suitable for laboratory and pilot-plant scale-up. We will delve into the underlying chemistry, process optimization, purification strategies, and critical safety considerations.

Synthetic Strategies: A Comparative Overview

The most prevalent and scalable methods for the synthesis of this compound commence with the halogenated precursor, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl). The core transformation involves the hydrolysis of the chloromethyl group to a hydroxymethyl group. Several approaches have been developed to optimize this conversion for yield, purity, and cost-effectiveness on a larger scale.

Two prominent methods are detailed below:

  • Formic Acid/Triethylamine-Assisted Hydrolysis: This classic approach involves the reaction of DMDO-Cl with formic acid in the presence of a base, typically triethylamine, to form a formate intermediate. This intermediate is then hydrolyzed using an acid catalyst to yield the final product.[2][3]

  • Alkali Metal Acetate Method: A more recent, cost-effective, and milder alternative utilizes an alkali metal acetate, such as sodium acetate, in a suitable solvent like dimethylformamide (DMF).[3][4] This pathway also proceeds through an intermediate, in this case, an acetate ester, which is subsequently hydrolyzed.

The choice between these methods often depends on factors such as raw material cost, desired purity, and the scale of production. The following table provides a comparative summary of these two key synthetic routes.

ParameterFormic Acid/Triethylamine MethodAlkali Metal Acetate Method
Starting Material 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one4-(chloromethyl)-5-methyl-1,3-dioxol-2-one
Key Reagents Formic acid, triethylamine, acid (e.g., HCl)Sodium acetate, potassium iodide (catalyst), acid (e.g., HCl)
Solvent Acetonitrile, 1,2-dichloroethaneDimethylformamide (DMF)
Reaction Temperature 10-65°C25-35°C
Reported Yield ~79-92%[2][3][5]~89-91%[3][4]
Reported Purity Up to 97% (after purification)[5]≥85% by HPLC[3][4]
Advantages Well-established method, high purity achievable.Milder reaction conditions, lower cost of reagents (DMF, sodium acetate).[3][4]
Disadvantages Higher cost of some reagents (acetonitrile), requires careful temperature control.[3]May require careful optimization of catalyst loading and reaction times for scalability.

Reaction Mechanism and Workflow

The synthesis of this compound from its chloromethyl precursor is a two-step process involving a nucleophilic substitution followed by hydrolysis.

G cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Hydrolysis DMDO_Cl 4-(chloromethyl)-5-methyl- 1,3-dioxol-2-one (DMDO-Cl) Intermediate Formate or Acetate Intermediate DMDO_Cl->Intermediate SN2 Reaction DMDO_Cl->Intermediate DMDO_OH 4-(hydroxymethyl)-5-methyl- 1,3-dioxol-2-one (DMDO-OH) Intermediate->DMDO_OH Acid-catalyzed hydrolysis Intermediate->DMDO_OH Nucleophile Nucleophile (Formate or Acetate) Nucleophile->DMDO_Cl

Caption: Generalized reaction pathway for the synthesis of DMDO-OH.

The following diagram illustrates a typical workflow for the scale-up synthesis, incorporating key stages from reaction to final product isolation.

G A Reaction Setup: - Charge reactor with DMDO-Cl and solvent - Cool to initial reaction temperature B Reagent Addition: - Add nucleophile (formate/acetate) and base (if required) - Controlled addition to manage exotherm A->B C Reaction Monitoring: - Monitor progress by HPLC until starting material is consumed B->C D Work-up: - Filtration of salts - Aqueous wash to remove impurities C->D E Solvent Removal: - Concentration under reduced pressure D->E F Hydrolysis: - Addition of acidic alcohol solution - Reaction at controlled temperature E->F G Final Isolation: - Removal of solvent - Extraction with a suitable organic solvent F->G H Purification: - Distillation, chromatography, or crystallization G->H I Drying and Packaging: - Drying under vacuum - Packaging under inert atmosphere H->I

Caption: General experimental workflow for the synthesis of DMDO-OH.

Detailed Experimental Protocols

The following protocols are provided as a guide and should be optimized for specific laboratory or plant conditions.

Protocol 1: Formic Acid/Triethylamine-Assisted Hydrolysis

This protocol is adapted from a patented method demonstrating high yield and purity.[5]

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and condenser

  • Addition funnel

  • Filtration apparatus

  • Rotary evaporator

  • 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl)

  • Formic acid

  • Triethylamine

  • 1,2-Dichloroethane

  • Ethanol

  • Hydrogen chloride-ethanol solution (25% by volume)

  • Anhydrous magnesium sulfate

Procedure:

  • Step 1: Formation of the Formate Intermediate

    • In a 1000 mL reaction vessel, sequentially add 50 g (0.337 mol) of DMDO-Cl, 46.5 g (1.01 mol) of formic acid, and 300 g of 1,2-dichloroethane.[5]

    • Stir the mixture in an ice bath to cool to below 15°C.[5]

    • Slowly add 101 g (1.01 mol) of triethylamine dropwise, maintaining the temperature below 25°C.[5]

    • After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours.[5]

    • Monitor the reaction progress by HPLC until the DMDO-Cl is consumed.[6]

    • Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt. Wash the filter cake twice with a small amount of cold 1,2-dichloroethane.[5]

    • Combine the filtrates, wash twice with 200 mL of water, and then dry the organic phase over anhydrous magnesium sulfate.[5]

    • Filter and concentrate the filtrate under reduced pressure to obtain the crude formate intermediate.[5]

  • Step 2: Hydrolysis to this compound

    • To the concentrated intermediate, add 250 g of ethanol and heat to 40°C.[5]

    • Slowly add 25 mL of a 25% (v/v) hydrogen chloride-ethanol solution dropwise.[5]

    • Maintain the reaction at 40°C for 2 hours, monitoring by HPLC until the intermediate is fully consumed.[5]

    • Cool the reaction mixture and concentrate under reduced pressure to remove the solvent, yielding the crude product.[5]

Protocol 2: Alkali Metal Acetate Method

This protocol is based on a patent application highlighting a cost-effective and milder synthesis route.[4]

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and condenser

  • 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl)

  • Sodium acetate

  • Potassium iodide

  • Dimethylformamide (DMF)

  • Isopropyl alcohol (IPA)

  • Hydrochloric acid

  • Toluene

Procedure:

  • Step 1: Formation of the Acetate Intermediate

    • Charge the reactor with 100 g of DMDO-Cl, 80 mL of DMF, 66 g of sodium acetate, and 2.5 g of potassium iodide.[3]

    • Stir the mixture at 25-35°C for 18-20 hours.[3]

    • The resulting (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl acetate is typically used in the next step without isolation.[3][4]

  • Step 2: Hydrolysis to this compound

    • To the reaction mixture from Step 1, add 100 mL of toluene and a 5% solution of HCl in isopropyl alcohol.[3]

    • Stir the mixture at 30-35°C for 24-28 hours.[3]

    • Upon completion, perform an aqueous work-up to remove salts and DMF.

    • Separate the organic layer and concentrate under reduced pressure to obtain the crude product.

Purification Strategies for Scale-Up

Achieving high purity of this compound is critical for its use in pharmaceutical applications. The choice of purification method will depend on the impurity profile and the desired final purity.

  • Distillation: Due to its liquid nature, vacuum distillation can be an effective method for purification on a larger scale. The boiling point is reported as 137-140°C at 0.5 mmHg.

  • Chromatography: For higher purity requirements, column chromatography can be employed. While potentially less scalable than distillation, it is effective at removing closely related impurities. Flash chromatography using a silica gel stationary phase with an eluent such as a mixture of diethyl ether and hexane has been suggested.[7] Reverse-phase HPLC can also be utilized to isolate impurities.[8]

  • Crystallization: Recrystallization from a suitable solvent system, such as ethyl acetate/hexane mixtures, can significantly improve purity to >98%.[8]

Analytical Characterization

To ensure the quality and identity of the synthesized this compound, a suite of analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for monitoring reaction progress and assessing the final purity of the product. A typical method might use an ODS-3V column (250mm x 4.6mm, 5 µm) with a mobile phase of acetonitrile and water (50:50 v/v) and UV detection at 210 nm.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural confirmation of the final product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. A characteristic C=O stretching peak for the carbonate is expected around 1820 cm⁻¹.[8]

Safety and Handling

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols, especially during scale-up.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[9] Work should be conducted in a well-ventilated area or a fume hood.[10]

  • Reagent Handling:

    • 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one: This starting material is a skin and eye irritant and is harmful if swallowed. Avoid inhalation of vapors.[10]

    • Formic Acid and Triethylamine: These are corrosive and should be handled with care.

    • Solvents: Many of the solvents used are flammable and/or toxic. Avoid sources of ignition and ensure proper ventilation.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.[10]

  • Spill Response: In case of a spill, immediately evacuate the area and alert the appropriate safety personnel. Absorb the spill with an inert material such as sand or vermiculite and place it in a sealed container for disposal.[10]

Conclusion

The scale-up synthesis of this compound is a well-documented process with multiple viable routes. The choice between the formic acid/triethylamine and the alkali metal acetate methods will depend on a careful evaluation of economic and process-related factors. By following the detailed protocols and paying close attention to purification, analytical characterization, and safety, researchers and drug development professionals can confidently produce this valuable intermediate for its critical role in modern pharmaceutical synthesis.

References

  • Apollo Scientific. (2023, July 4). This compound.
  • Benchchem. (n.d.). 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one.
  • ResearchGate. (n.d.). Figure S18. 1 H NMR spectrum of 4-(hydroxymethyl)-1,3-dioxolan-2-one.
  • ResearchGate. (2017, February 8). How to separate the product mixture of 4-hydroxymethyl-2-phenyl-1,3-dioxolane and 5-hydroxyl-2-phenyl-1,3-dioxane?
  • WIPO Patentscope. (2022, September 15). WO/2022/189318 PROCESS FOR PURIFYING CYCLIC CARBONATES.
  • BLDpharm. (n.d.). 91526-18-0|this compound.
  • Google Patents. (n.d.). US8921580B2 - Methods and systems for the formation of cyclic carbonates.
  • Carl ROTH. (2024, March 2). Safety Data Sheet: 4-(Hydroxymethyl)-1,3-dioxolan-2-one.
  • Google Patents. (n.d.). Method for synthesizing 4- (hydroxymethyl) -5-methyl-[12][13] dioxol-2-one.
  • PubChem. (n.d.). This compound.
  • Biosynth. (n.d.). This compound | 91526-18-0 | FH43247.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Patsnap Eureka. (n.d.). Method for synthesizing 4-(hydroxymethyl)-5-methyl-[12][13] dioxol-2-one.
  • WIPO Patentscope. (n.d.). WO2021070113A1 - An improved process for this compound.
  • Benchchem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 4-(Hydroxymethyl)-1,3-dioxolan-2-one 931-40-8.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from The Royal Society of Chemistry website.
  • An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 One. (n.d.).
  • TCI Chemicals. (n.d.). This compound | 91526-18-0.
  • KAUST Repository. (2016, February 8). Highly integrated CO2 capture and conversion: Direct synthesis of cyclic carbonates from industrial flue gas.
  • OSTI.GOV. (n.d.). Integrated Approach to CO2 Capture and Conversion to Cyclic Carbonates under Solvent.
  • Student Theses Faculty of Science and Engineering. (2025, March 4). Techno-Economic Analysis of Cyclic Carbonate Synthesis. Retrieved from Student Theses Faculty of Science and Engineering website.
  • ChemicalBook. (n.d.). 4-HYDROXY-3-METHYL-2-BUTANONE(3393-64-4) 1H NMR spectrum.
  • PubMed Central (PMC). (n.d.). Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery.
  • PubMed. (1999, October 8). Preparative isolation and purification of hydroxyanthraquinones from Rheum officinale Baill by high-speed counter-current chromatography using pH-modulated stepwise elution.
  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). (n.d.).
  • The Role of this compound in Modern Drug Synthesis. (n.d.).
  • PubMed. (n.d.). The chromatographic purification of native types I, II, and III collagens.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this critical pharmaceutical intermediate.[1][2] As a versatile building block, particularly in the synthesis of prodrugs like Azilsartan medoxomil, a robust and reproducible synthetic protocol is paramount. This document provides in-depth troubleshooting advice and frequently asked questions based on established synthetic routes and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

The most widely adopted synthesis is a two-step process starting from 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. This involves an initial nucleophilic substitution to form an intermediate ester (commonly a formate or acetate), followed by hydrolysis to yield the desired hydroxymethyl product.[3][4][5]

Q2: What are the critical parameters to control for maximizing yield in the first step (formylation/acetylation)?

Key parameters include reaction temperature, choice of solvent, and the quality and stoichiometry of the base. The reaction of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one with formic acid and triethylamine in acetonitrile is a well-documented method.[4] Maintaining the recommended temperature range is crucial to prevent side reactions.

Q3: Are there alternative, more environmentally friendly synthesis routes?

Yes, research is ongoing into greener synthetic pathways. One promising alternative is the direct carbonation of 1,3-butanediol using CO2. However, this method often requires high pressures and specialized catalysts and can be challenging to optimize.[6][7][8][9][10] Another approach involves the use of phosgene derivatives with diols, but this raises significant safety concerns due to the high toxicity of the reagents.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Low Yield

Problem: My overall yield is significantly lower than reported in the literature.

Possible Causes & Solutions:

  • Incomplete reaction in the first step:

    • Diagnosis: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The presence of a significant amount of starting material (4-chloromethyl-5-methyl-1,3-dioxol-2-one) indicates an incomplete reaction.

    • Solution:

      • Reagent Quality: Ensure the use of high-purity formic acid and triethylamine. The presence of water in the reagents can lead to side reactions.

      • Reaction Time & Temperature: The reaction of 4-chloromethyl-5-methyl-1,3-dioxol-2-one with formic acid and triethylamine is often carried out at elevated temperatures (e.g., 60-65 °C).[4] Ensure the reaction is heated for a sufficient duration (typically 5-6 hours) to drive it to completion.[4]

      • Base Stoichiometry: An insufficient amount of triethylamine will result in incomplete neutralization of the hydrochloric acid formed during the reaction, which can inhibit the desired nucleophilic substitution.

  • Incomplete hydrolysis of the intermediate:

    • Diagnosis: Analysis of the crude product by NMR or HPLC may show the presence of the formate or acetate intermediate, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate.[11][12]

    • Solution:

      • Acid Catalyst: Ensure a sufficient concentration of the acid catalyst (e.g., hydrochloric acid in an alcohol solvent) is used for the hydrolysis.[5]

      • Reaction Time: Allow for adequate reaction time for the hydrolysis to go to completion. Monitoring the reaction by TLC or HPLC is recommended.

  • Product loss during workup and purification:

    • Diagnosis: Significant loss of material between the crude and purified product.

    • Solution:

      • Extraction: Ensure proper phase separation during aqueous workup. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) can improve recovery.

      • Purification: Optimize your purification method. If using column chromatography, ensure the appropriate stationary and mobile phases are used to achieve good separation without excessive product loss on the column. For recrystallization, select a solvent system that provides high recovery.

Impurity Formation

Problem: My final product is contaminated with significant impurities.

Possible Causes & Solutions:

  • Unreacted Starting Material:

    • Identification: The presence of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one can be confirmed by GC-MS or NMR spectroscopy.

    • Prevention: As discussed in the "Low Yield" section, ensure the first reaction goes to completion.

    • Removal: Purification by column chromatography is generally effective in removing unreacted starting material.

  • Formation of Dimeric or Polymeric Byproducts:

    • Identification: These high molecular weight impurities may be observed as baseline material in TLC or as broad peaks in HPLC and NMR.

    • Prevention: The presence of water or other nucleophiles can sometimes lead to the formation of oligomeric species. Using anhydrous solvents and high-purity reagents can minimize their formation.

    • Removal: These byproducts are often less soluble than the desired product and can sometimes be removed by filtration or careful recrystallization.

  • Side reactions during hydrolysis:

    • Identification: The exact nature of these impurities will depend on the reaction conditions. Analysis by GC-MS and NMR is recommended for identification.

    • Prevention: Acid-catalyzed hydrolysis of esters is a reversible reaction.[13][14][15] Using a large excess of water can help drive the equilibrium towards the desired products.[15] However, excessively harsh acidic conditions or prolonged reaction times at high temperatures can lead to degradation of the dioxolone ring.

    • Removal: Purification by column chromatography or recrystallization is typically required.

Experimental Protocols

Typical Synthesis from 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one

Step 1: Formation of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate

  • To a solution of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (1 equivalent) in acetonitrile, add formic acid (1.2 equivalents).

  • Cool the mixture to 10-15 °C.

  • Slowly add triethylamine (1.2 equivalents) while maintaining the temperature below 25 °C.

  • Heat the reaction mixture to 60-65 °C and stir for 5-6 hours.[4]

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude formate intermediate.

Step 2: Hydrolysis to this compound

  • Dissolve the crude formate intermediate in an alcoholic solvent such as isopropanol.

  • Add a solution of hydrogen chloride in the same alcohol (e.g., 1.25 M HCl in isopropanol).

  • Stir the mixture at room temperature and monitor the reaction by TLC or HPLC until the formate intermediate is consumed.

  • Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification
  • Recrystallization:

    • A common solvent system for recrystallization is a mixture of ethyl acetate and hexane.[16]

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexane until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with cold hexane.

  • Column Chromatography:

    • Stationary Phase: Silica gel is a suitable stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective for separating the product from less polar impurities. The exact gradient will depend on the impurity profile and should be optimized using TLC.

Data Presentation

ParameterRecommended ConditionPotential Impact of Deviation
Step 1: Temperature 60-65 °CLower temperatures may lead to incomplete reaction; higher temperatures can increase side product formation.
Step 1: Base TriethylaminePurity is critical; presence of water can cause hydrolysis of the starting material.
Step 2: Hydrolysis Acid-catalyzedIncomplete hydrolysis if acid concentration is too low; potential for degradation if too high or heated for too long.
Purification Recrystallization/ChromatographyImproper technique can lead to significant product loss or impure final product.

Visualizations

Reaction Workflow

G cluster_0 Step 1: Formylation cluster_1 Step 2: Hydrolysis cluster_2 Purification start 4-(chloromethyl)-5-methyl- 1,3-dioxol-2-one reagents1 Formic Acid, Triethylamine, Acetonitrile reaction1 Nucleophilic Substitution (60-65°C) start->reaction1 reagents1->reaction1 intermediate (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate reaction1->intermediate reagents2 HCl in Isopropanol reaction2 Acid-Catalyzed Hydrolysis intermediate->reaction2 reagents2->reaction2 crude_product Crude 4-(hydroxymethyl)-5-methyl- 1,3-dioxol-2-one reaction2->crude_product purification Recrystallization or Column Chromatography crude_product->purification final_product Pure 4-(hydroxymethyl)-5-methyl- 1,3-dioxol-2-one purification->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Potential Causes cluster_3 Solutions problem Low Yield or High Impurity analysis Analyze reaction mixture (TLC, HPLC, NMR, GC-MS) problem->analysis cause1 Incomplete Reaction analysis->cause1 cause2 Side Product Formation analysis->cause2 cause3 Purification Issues analysis->cause3 solution1 Optimize reaction time, temperature, and reagent stoichiometry cause1->solution1 solution2 Use high-purity reagents, anhydrous conditions cause2->solution2 solution3 Optimize recrystallization solvent or chromatography conditions cause3->solution3

Sources

Technical Support Center: Purification of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As a pivotal intermediate in pharmaceutical sciences, particularly in the synthesis of prodrugs, the purity of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol is paramount.[1][2] This guide, designed for researchers and drug development professionals, provides in-depth technical support, moving beyond simple protocols to explain the underlying principles and troubleshoot common challenges encountered during its purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when handling crude (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol.

Q1: What are the typical impurities found in the crude product?

A1: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the chlorination of 4,5-dimethyl-1,3-dioxol-2-one followed by subsequent reactions.[3] Therefore, potential impurities include:

  • Unreacted Starting Materials: Such as 4,5-dimethyl-1,3-dioxol-2-one.

  • Reaction Intermediates: For example, 4-chloromethyl-5-methyl-1,3-dioxol-2-one.

  • Reagents and By-products: Chlorinating agents (e.g., sulfuryl chloride) and their by-products.[3]

  • Solvents: Residual solvents used during the synthesis and work-up (e.g., dichloromethane, methanol, ethyl acetate).

  • Degradation Products: The dioxolone ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which can lead to ring-opened impurities. Studies on similar dioxolane structures have shown instability at acidic pH (pH 3) while demonstrating greater stability at neutral to slightly alkaline pH (pH 7-9).[4]

Q2: How do I select the best primary purification method for my crude sample?

A2: The choice between flash column chromatography and recrystallization depends on the physical state of your crude product and the nature of the impurities.

  • Flash Column Chromatography is the most versatile and common method, suitable for purifying oils or solids, especially when impurities have different polarities from the desired product.[5]

  • Recrystallization is an excellent and often more scalable choice if your crude product is a solid with relatively high purity (>85-90%) and you can identify a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

See the workflow diagram below for a systematic approach to method selection.

Q3: My compound appears to be degrading on the silica gel column. What is happening and how can I prevent it?

A3: Standard silica gel is slightly acidic (pH ~4-5), which can cause the degradation of acid-sensitive compounds like (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol. If you observe streaking on TLC plates or significant loss of product during column chromatography, consider the following:

  • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the initial mobile phase containing a small amount of a neutral or basic additive, such as triethylamine (~0.1-1% v/v) or pyridine. This deactivates the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[5] However, always perform a preliminary TLC analysis on these alternative phases as the elution order may change.

  • Work Quickly: Do not let the compound sit on the column for extended periods. A properly optimized flash chromatography run should be completed in a timely manner.

Q4: What analytical methods are recommended to confirm the final purity?

A4: A combination of techniques is essential for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating closely related impurities and providing an accurate purity percentage (e.g., by area percent).[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural integrity of the molecule and detecting any residual solvents or impurities with distinct proton or carbon signals.[8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to assess the number of components in the sample and compare it to a reference standard.[9]

Section 2: Visual Workflows & Diagrams

Visual aids can simplify complex decision-making processes in the lab. The following diagrams, rendered in DOT language, outline key workflows.

Purification Method Selection Workflow

start Assess Crude Material (Purity, Physical State) is_solid Is it a solid (>85% pure)? start->is_solid is_oil Is it an oil or low-purity solid? start->is_oil recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Flash Column Chromatography is_solid->column No is_oil->column Yes solvent_screen Screen Solvents for Recrystallization recrystallize->solvent_screen tlc_screen Screen Eluent System using TLC column->tlc_screen success High Purity Crystals Obtained? solvent_screen->success success->column No, oiled out or low recovery final_product Final Product success->final_product Yes tlc_screen->final_product

Caption: Decision tree for selecting the primary purification method.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for purification. Note: All handling of organic solvents should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Purification by Flash Column Chromatography

This method is highly effective for removing a wide range of impurities.

Materials:

  • Crude (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol

  • Silica gel (230-400 mesh)[8]

  • Solvents: Hexane (or Petroleum Ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade)

  • Triethylamine (optional, for neutralization)

  • TLC plates (silica gel 60 F254)

Step-by-Step Procedure:

  • TLC Analysis & Eluent Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution on a TLC plate and develop it in various solvent systems. Aim for a system that gives your product an Rf value of 0.25-0.35 . Good starting points for solvent systems include Hexane:EtOAc or DCM:MeOH mixtures.[10][11]

    • Visualize the plate under UV light and/or by staining (e.g., with potassium permanganate or anisaldehyde stain).[8]

  • Column Packing:

    • Select an appropriately sized column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane:EtOAc 9:1). If acid sensitivity is a concern, add 0.1% triethylamine to the eluent.

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of DCM or the mobile phase.

    • Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent under reduced pressure.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the starting solvent system, applying gentle air pressure.

    • Collect fractions in test tubes or vials. Monitor the elution process by spotting fractions onto a TLC plate.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product. For example, move from Hexane:EtOAc 4:1 to 2:1.

    • Combine the fractions that contain the pure product as determined by TLC.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol.

Protocol 2: Purification by Recrystallization

This method is ideal for purifying solid crude material that is already relatively clean.

Materials:

  • Crude solid (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol

  • Various trial solvents (e.g., Isopropanol, Ethyl Acetate, Toluene, Acetonitrile, Water)[3][12]

  • Erlenmeyer flask, heating source (hot plate), filtration apparatus

Step-by-Step Procedure:

  • Solvent Selection:

    • Place a small amount of crude material (20-30 mg) into several test tubes.

    • Add a small amount of a single solvent to each tube at room temperature. A good solvent is one in which the compound is poorly soluble at room temperature.

    • Heat the tubes that show poor solubility. A good recrystallization solvent will fully dissolve the compound when hot but show poor solubility when cool.

    • Allow the promising solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.

  • Recrystallization:

    • Place the bulk crude material in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Do not add an excessive amount of solvent.

    • If the solution is colored due to impurities, you may add a small amount of activated charcoal and hot filter the solution.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

Section 4: Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield after Column 1. Compound is highly polar and stuck on the column. 2. Compound degraded on the acidic silica gel. 3. Incomplete elution.1. Increase eluent polarity significantly (e.g., add MeOH to a DCM or EtOAc system). Flush the column with a very polar solvent. 2. Use neutralized silica gel (add 0.1-1% Et₃N to eluent) or switch to a neutral stationary phase like alumina.[5] 3. Ensure you collect fractions until a TLC of the column run-off shows no more product.
Persistent Impurity (Co-elution) 1. Impurity has a very similar polarity (Rf value) to the product. 2. Column was overloaded with crude material.1. Change the solvent system to alter selectivity. Try a different combination of solvents (e.g., switch from Hexane:EtOAc to Toluene:Acetone). 2. Reduce the amount of crude material loaded onto the column (aim for <5% of silica weight).
"Oiling Out" during Recrystallization 1. The solution is supersaturated, and the compound's melting point is below the solvent's boiling point. 2. The solution was cooled too rapidly. 3. Impurities are depressing the melting point.1. Re-heat the solution to dissolve the oil, add a small amount more solvent, and allow it to cool more slowly. 2. Insulate the flask to ensure slow cooling. Scratch the inside of the flask with a glass rod to induce crystallization. 3. The material may require column chromatography first to remove the impurities that are preventing crystallization.
Streaking on TLC Plate 1. Sample is too concentrated. 2. Compound is degrading on the plate (acid sensitivity). 3. Sample contains highly polar, insoluble impurities.1. Dilute the sample before spotting. 2. Prepare TLC plates with a buffer or add a basic modifier like triethylamine to the developing chamber. 3. Filter the sample solution through a small plug of silica or cotton before spotting.

Section 5: References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from

  • RSC Publishing. (n.d.). Analytical Methods. The Royal Society of Chemistry. Retrieved from

  • FAO. (n.d.). METHANOL. Retrieved from

  • ResearchGate. (n.d.). Synthesis and structures of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl... Retrieved from

  • ResearchGate. (n.d.). Synthesis, recyclization under the action of methanol and analgetic activity of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-. Retrieved from

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from

  • PubMed. (2006). [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides]. Retrieved from _

  • University of Glasgow. (n.d.). A Formal Total Synthesis of the Marine Diterpenoid Diisocyanoadociane. Retrieved from

  • ResearchGate. (n.d.). Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides. Retrieved from

  • Google Patents. (n.d.). Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone. Retrieved from

  • BenchChem. (2025). Determining the Purity of Methyl 4-oxohexanoate: A Comparative Guide to Analytical Methods. Retrieved from

  • ResearchGate. (n.d.). Phytochemical analysis and isolation of flavonoid compound from methanol extract of the leaves of scurrula parasitica l. Retrieved from

  • ResearchGate. (n.d.). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). Retrieved from

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from

  • UJ Content. (n.d.). CHAPTER 4. Retrieved from

  • Research Square. (2012). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy.... Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdfC6DyTL6TPOcpieufmS8Oo09DPLysRHdTBTVpRNeG4NAGDySgGihgPM5QEk0Af2ijRvsKgN_VfOe-1ITRbhbIKgs0dvb5hHU1PPFYiEkPsSv6eAanc6ccMWCmCKBpqBarRiTA2AACxrAARLZ_kch4EzKLmTk1ebmuFN9p-4En4eJYIP7SkSLmW3v7jMeC4_7TGa4h57hqxe3Hqd7qf0=qd7qf0=

Sources

Technical Support Center: Synthesis of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH). This molecule is a critical intermediate in the pharmaceutical industry, notably as a key precursor for the prodrug moiety of Azilsartan medoxomil, an angiotensin II receptor blocker used to treat hypertension.[1][2][3] Its purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered questions during the synthesis process. We will delve into the causality behind common synthetic challenges and offer field-proven solutions to mitigate the formation of unwanted side-products.

Part 1: Frequently Asked Questions (FAQs) on Core Synthesis

This section addresses fundamental questions regarding the reaction mechanism and conditions.

Q1: What is the most common synthetic route for this compound?

A1: The prevalent and industrially relevant synthesis is a two-step process starting from 4-chloromethyl-5-methyl-1,3-dioxol-2-one (DMDO-Cl).

  • Formylation: DMDO-Cl is first reacted with a formylating agent, such as formic acid, in the presence of a base like triethylamine. This step produces the intermediate (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate.[4][5]

  • Hydrolysis/Transesterification: The formate ester intermediate is then hydrolyzed or transesterified, typically using an acid catalyst (e.g., HCl) in an alcohol solvent like methanol or ethanol, to yield the final product, this compound.[1][4][5]

An alternative, though less common, route involves the direct cycloaddition of carbon dioxide (CO₂) to an appropriate epoxide precursor.[6][7][8] While being 100% atom-economical, this method often requires specific catalysts and conditions that can be challenging to optimize.[8][9]

Q2: Why is the two-step formylation-hydrolysis route preferred over direct hydrolysis of the chloro-intermediate?

A2: Direct hydrolysis of the allylic chloride (DMDO-Cl) can be problematic. It often requires harsh conditions that can lead to decomposition of the dioxolone ring or the formation of polymeric side-products. The formylation-hydrolysis sequence provides a milder, more controlled pathway to the desired alcohol, generally resulting in higher yields and purity.[5] The formate intermediate is more stable and easier to purify than the starting chloride and is readily converted to the final product under mild acidic conditions.[5]

Q3: What is the role of the catalyst in the cycloaddition of CO₂ to epoxides?

A3: In the alternative CO₂ cycloaddition route, a catalyst is mandatory to overcome the high thermodynamic stability of carbon dioxide.[8][10] The catalyst typically functions in a bifunctional manner:

  • Lewis Acid Component: A metal center (e.g., Zn, Al, Cr) coordinates to the oxygen atom of the epoxide, activating the ring for nucleophilic attack.[6][11][12]

  • Nucleophile/Lewis Base Component: A co-catalyst, often a halide salt like tetrabutylammonium bromide (TBAB), acts as a nucleophile to open the activated epoxide ring.[6][7][13][14] This generates an alkoxide intermediate that then attacks CO₂, leading to the formation of the cyclic carbonate.[14]

Part 2: Troubleshooting Guide for Side-Product Formation

This section is dedicated to identifying and resolving specific issues related to impurities and low yields.

Problem 1: Low Yield and Presence of Unreacted Starting Material (DMDO-Cl)

Q: My reaction yield is consistently low, and analytical data (HPLC, GC-MS) shows a significant amount of unreacted 4-chloromethyl-5-methyl-1,3-dioxol-2-one. What are the likely causes?

A: This is a common issue often rooted in the formylation step.

  • Insufficient Base: Triethylamine (or another organic base) is used to neutralize the HCl formed during the reaction with formic acid. If the base is not added in a sufficient molar excess (at least stoichiometric to the formic acid), the reaction medium will become acidic, inhibiting the nucleophilic attack of the formate anion and stalling the reaction.

  • Reaction Temperature: The formylation reaction often requires heating (e.g., 60-65°C) to proceed at a reasonable rate.[15] Insufficient temperature can lead to incomplete conversion. Conversely, excessively high temperatures can promote side-reactions and degradation.

  • Moisture Contamination: Water in the reaction can compete with the formate anion in attacking the DMDO-Cl, leading to the formation of diol impurities and consuming reactants in non-productive pathways. Ensure all solvents and reagents are anhydrous.

Troubleshooting Workflow for Low Conversion

G start Low Yield & Unreacted DMDO-Cl q1 Check Molar Ratio of Triethylamine to Formic Acid start->q1 s1 Increase Triethylamine to >1.0 equivalent q1->s1 <1.0 eq q2 Verify Reaction Temperature q1->q2 ≥1.0 eq s1->q2 s2 Optimize Temperature (e.g., Target 60-65°C) q2->s2 Too Low/High q3 Check for Moisture in Solvents/Reagents q2->q3 Correct s2->q3 s3 Use Anhydrous Solvents and Reagents q3->s3 Present end_node Improved Conversion q3->end_node Absent s3->end_node

Caption: Troubleshooting flowchart for low conversion of DMDO-Cl.

Problem 2: Formation of Diol Impurities

Q: My final product is contaminated with a significant amount of 2,3-dihydroxybutane. How is this forming and how can I prevent it?

A: The presence of diol impurities is almost always due to the hydrolysis of the epoxide ring present in a precursor or the dioxolone ring itself under certain conditions. In the context of the CO₂ cycloaddition route, this points to the hydrolysis of the starting epoxide.

  • Causality (Epoxide Hydrolysis): The epoxide ring can be opened by water, especially under acidic or basic conditions, to form a 1,2-diol.[16] Even trace amounts of water in the reaction mixture can lead to this side-product, reducing the yield of the desired cyclic carbonate.[17][18] While some studies suggest a controlled amount of water can act as a co-catalyst, excess water is detrimental.[17][19]

  • Prevention Strategies:

    • Strict Anhydrous Conditions: The most critical control parameter is the rigorous exclusion of water. Use freshly distilled, anhydrous solvents and ensure the CO₂ gas is passed through a drying agent.

    • Control of pH: In the formylation-hydrolysis route, ensure the initial step remains basic to prevent acid-catalyzed ring opening of the dioxolone. During the final acidic hydrolysis step, use controlled amounts of acid and moderate temperatures to prevent aggressive hydrolysis of the product ring.

Table 1: Effect of Water on Epoxide Carbonation

Water Content Effect on Reaction Primary Side-Product Mitigation
Trace (<0.1%) Can act as a hydrogen-bond donor, potentially accelerating the reaction in some catalytic systems.[17] Minimal Not required
Moderate (>0.5%) Competes with CO₂ insertion, leading to hydrolysis of the epoxide.[17] 1,2-Diol Use anhydrous reagents and solvents.

| High | Significantly reduces yield by consuming the epoxide starting material. | 1,2-Diol | Dry all starting materials and apparatus thoroughly. |

Problem 3: Presence of Polymeric/Oligomeric Side-Products

Q: I'm observing a high-molecular-weight, viscous substance in my crude product that is difficult to remove. What is it and how do I avoid it?

A: This is likely a polycarbonate or polyether impurity.

  • Causality (Ring-Opening Polymerization): This side-reaction is particularly relevant in the CO₂/epoxide cycloaddition synthesis. The same alkoxide intermediate that attacks CO₂ to form the five-membered cyclic carbonate can instead attack another molecule of the epoxide.[12] This initiates a chain reaction known as ring-opening polymerization, leading to polyether or polycarbonate chains. This process is often promoted by certain catalysts or high temperatures.

Reaction Scheme: Main vs. Side Reaction

G cluster_main Desired Pathway cluster_side Side Reaction Pathway A Alkoxide Intermediate C Target Cyclic Carbonate (DMDO-OH) A->C Intramolecular Cyclization B CO₂ D Alkoxide Intermediate F Polymer/Oligomer D->F Intermolecular Attack (Polymerization) E Another Epoxide Molecule

Caption: Competing pathways for the alkoxide intermediate.

  • Prevention Strategies:

    • Catalyst Selection: Choose a catalyst system with high selectivity for cyclization over polymerization. Salen-based complexes (e.g., Cr(Salen)Cl) are often reported to have high selectivity for cyclic carbonate formation.[12]

    • CO₂ Pressure: Maintaining a sufficiently high pressure of CO₂ increases its concentration in the reaction phase, favoring the reaction of the alkoxide intermediate with CO₂ over its reaction with another epoxide molecule.

    • Temperature Control: Lowering the reaction temperature can often suppress the rate of polymerization more than the rate of cyclization, thus improving selectivity.

Part 3: Experimental Protocols

Protocol A: Recommended Synthesis of this compound

This protocol is based on the widely used two-step method.[1][4][5]

Step 1: Synthesis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate

  • To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 4-chloromethyl-5-methyl-1,3-dioxol-2-one (1 eq.), formic acid (1.5 eq.), and anhydrous acetonitrile (5-10 mL per gram of starting material).

  • Cool the mixture to 10-15°C in an ice bath.

  • Slowly add triethylamine (1.5 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20°C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 60-65°C).

  • Maintain the reflux for 5-6 hours, monitoring the reaction progress by HPLC or TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A precipitate of triethylamine hydrochloride will form.

  • Filter the solid salt and wash the filter cake with a small amount of cold acetonitrile.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude formate ester as an oil. This crude product is often used directly in the next step.

Step 2: Hydrolysis to this compound

  • Dissolve the crude formate ester from Step 1 in methanol (5-10 mL per gram of initial DMDO-Cl).

  • Heat the solution to 40°C.

  • Slowly add a solution of HCl in methanol (e.g., 20% v/v) or another suitable alcohol dropwise.

  • Stir the reaction at 40°C for 2-3 hours, monitoring by HPLC until the formate ester is fully consumed.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess acid.

  • The residue can be purified by vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure product as a colorless or pale yellow oil.[5]

Protocol B: Analytical Methods for Purity Assessment
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., ODS-3V, 250mm x 4.6mm, 5 µm).[1]

    • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile.

    • Detector: UV at 210 nm.[1]

    • Purpose: To quantify the purity of the final product and detect unreacted starting materials or intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides structural confirmation. Expect signals corresponding to the methyl group, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

    • ¹³C NMR: Confirms the presence of the carbonate carbonyl carbon, the vinyl carbons of the dioxolone ring, and the carbons of the methyl and hydroxymethyl groups.

References

  • Darensbourg, D. J. (2009). Mechanism of cyclic carbonate synthesis from epoxides and CO2. Angewandte Chemie International Edition, 48(16), 2946-8.
  • North, M., & Pasquale, R. (2009). Mechanism of Cyclic Carbonate Synthesis from Epoxides and CO2. Angewandte Chemie International Edition, 48(16).
  • Aresta, M., et al. (n.d.). REALISTIC CATALYSTS FOR THE CYCLOADDITION OF CO2 TO EPOXIDES UNDER AMBIENT CONDITIONS TO GENERATE CYCLIC ORGANIC CARBONATES.
  • Lanza, F., et al. (2020). Cyclic Carbonate Formation from Epoxides and CO2 Catalyzed by Sustainable Alkali Halide–Glycol Complexes: A DFT Study to Elucidate Reaction Mechanism and Catalytic Activity. ACS Omega.
  • Coman, V., et al. (2017). Organocatalyzed coupling of carbon dioxide with epoxides for the synthesis of cyclic carbonates: catalyst design and mechanistic studies. Catalysis Science & Technology.
  • Williams, C. K., & Kember, M. R. (2012). Catalysts for CO2/epoxide ring-opening copolymerization. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences.
  • Grignard, C., et al. (2022). Catalytic Strategies for the Cycloaddition of CO2 to Epoxides in Aqueous Media to Enhance the Activity and Recyclability of Molecular Organocatalysts. MDPI.
  • Li, J., et al. (2023). Recent advances in cycloaddition of CO 2 with epoxides: halogen-free catalysis and mechanistic insights. Engineering.
  • North, M., & Pasquale, R. (2009). Mechanism of cyclic carbonate synthesis from epoxides and CO2. York Research Database.
  • Martins, C. F., et al. (2017). Cyclic carbonate synthesis from CO2 and epoxides using zinc(II) complexes of arylhydrazones of β-diketones. Lancaster EPrints.
  • Patent CN107937397A. (n.d.). Method for synthesizing 4-(hydroxymethyl)-5-methyl-[6][15] dioxol-2-one. Patsnap Eureka.
  • Patent CN107937397A. (n.d.). Method for synthesizing 4- (hydroxymethyl) -5-methyl-[6][15] dioxol-2-one. Google Patents.
  • Alpegiani, M., et al. (1992). On the Preparation of 4-Hydroxymethyl-5-Methyl-1,3-Dioxol-2-One. Synthetic Communications, 22(9), 1277-1282.
  • Patent WO2021070113A1. (n.d.). An improved process for this compound. Google Patents.
  • Lomba, L., et al. (2021). Recent Progress in Synthesis of Glycerol Carbonate and Evaluation of Its Plasticizing Properties. Frontiers in Chemistry.
  • Rane, S. A., et al. (2024). Glycerol Carbonate Synthesis: Critical Analysis of Prospects and Challenges with Special Emphasis on Influencing Parameters for Catalytic Transesterification. Industrial & Engineering Chemistry Research.
  • Singh, D., et al. (2014). Zinc/Lanthanum Mixed-Oxide Catalyst for the Synthesis of Glycerol Carbonate from Glycerol and Urea. Industrial & Engineering Chemistry Research.
  • Request PDF. (n.d.). Effect of Water for the Synthesis of Cyclic Carbonate from Epoxide and CO 2 Using Mg-MOF-74.
  • PubChem. (n.d.). This compound.
  • Kumar, S., et al. (2019). Water Plays a Cocatalytic Role in Epoxide Ring Opening Reaction in Aspartate Proteases: A QM/MM Study. The Journal of Physical Chemistry B.
  • Inoue, M., et al. (2003). Epoxide-Opening Cascades Promoted by Water. Journal of the American Chemical Society.
  • LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening.
  • Gade, S. M., et al. (n.d.). Transesterification of glycerol and dimethyl carbonate for the synthesis of glycerol carbonate/glycidol using ionic liquids as catalyst.
  • Yuan, Z., et al. (2019). The Synthesis of Glycerol Carbonate from Glycerol and Carbon Dioxide over Supported CuO-Based Nanoparticle Catalyst. MDPI.
  • Indian Patent Office. (2015). An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 One.

Sources

Technical Support Center: 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH). This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the reactivity of this critical prodrug moiety. Here, we provide in-depth troubleshooting guides and frequently asked questions to facilitate the successful incorporation of DMDO-OH into your target molecules.

Introduction: Understanding the Reactivity of DMDO-OH

This compound is a bifunctional molecule valued for its role in creating medoxomil prodrugs of carboxylic acid-containing APIs, such as in Olmesartan Medoxomil and Azilsartan Kamedoxomil.[1][2][3] The "medoxomil" moiety enhances the bioavailability of the parent drug, which is later released in the body through enzymatic cleavage of the ester bond and subsequent decarboxylation.

The primary hydroxyl group of DMDO-OH is the key reactive site for coupling with the parent drug molecule. However, as a primary alcohol, its nucleophilicity can be insufficient for reactions with sterically hindered or electronically demanding carboxylic acids, leading to low yields and incomplete reactions. This guide will explore strategies to overcome these reactivity challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for coupling DMDO-OH with a carboxylic acid?

The most prevalent methods involve esterification reactions. These can be broadly categorized into:

  • Direct esterification: This typically requires activation of the carboxylic acid.

  • Nucleophilic substitution: This involves pre-activating the DMDO-OH by converting the hydroxyl group into a better leaving group, such as a halide (e.g., 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one).[1][2]

Q2: My esterification reaction with DMDO-OH is showing low conversion. What are the initial troubleshooting steps?

Low conversion is a common issue. Consider the following initial checks:

  • Purity of reactants: Ensure both your carboxylic acid and DMDO-OH are pure and dry. Water can interfere with many coupling reactions.

  • Reaction temperature: Some reactions may require elevated temperatures to proceed at a reasonable rate.

  • Reaction time: Monitor the reaction progress over a longer period to determine if it is simply slow.

  • Choice of base and solvent: The polarity of the solvent and the strength of the base can significantly impact the reaction rate.

Q3: Are there any known side reactions to be aware of when working with DMDO-OH?

Yes, potential side reactions include:

  • Decomposition of the dioxolone ring: This can occur under harsh basic or acidic conditions.

  • Self-condensation of DMDO-OH: This is less common but possible under certain conditions.

  • Reaction with the coupling agents: Some activating agents can react with the hydroxyl group of DMDO-OH if the carboxylic acid is not sufficiently reactive.

Q4: How can I activate the hydroxyl group of DMDO-OH for a reaction?

Activation can be achieved by converting the hydroxyl group into a better leaving group. A common strategy is to first synthesize 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one or 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one.[4] These halo-derivatives are more reactive towards nucleophilic attack by a carboxylate salt.

Troubleshooting Guides

Guide 1: Low Yield in Esterification Reactions

Low yields in the esterification of a carboxylic acid (R-COOH) with DMDO-OH are often due to either poor activation of the carboxylic acid or insufficient nucleophilicity of the DMDO-OH hydroxyl group.

If your carboxylic acid is sterically hindered or electronically deactivated, standard coupling conditions may be insufficient.

Solutions:

  • Carbonyldiimidazole (CDI) Activation: CDI is an effective activating agent that forms a highly reactive acylimidazolide intermediate.[5][6][7]

    • Protocol:

      • In an anhydrous aprotic solvent (e.g., THF, DCM), react the carboxylic acid with 1.1 equivalents of CDI at room temperature.

      • Stir for 1-2 hours until CO2 evolution ceases and the acylimidazolide is formed.

      • Add DMDO-OH (1.0-1.2 equivalents) to the reaction mixture.

      • Stir at room temperature or gently heat (40-50 °C) until the reaction is complete.

  • Use of Stronger Coupling Agents: For particularly challenging substrates, consider more potent coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst, or HATU/HBTU. Be mindful that these can be more challenging to remove during workup.

When the carboxylic acid is activated but the reaction still stalls, the issue may be the nucleophilicity of the DMDO-OH.

Solutions:

  • The Mitsunobu Reaction: This is a powerful method for converting primary alcohols to esters with inversion of configuration (though not relevant for the achiral DMDO-OH).[8][9] It is particularly effective for sterically hindered substrates.[10][11]

    • Protocol:

      • Dissolve the carboxylic acid, DMDO-OH, and triphenylphosphine (PPh3) (1.5 equivalents each) in an anhydrous solvent like THF.

      • Cool the mixture to 0 °C.

      • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.

      • Allow the reaction to warm to room temperature and stir for several hours.

    • Causality: The PPh3 and DEAD form a phosphonium salt that activates the hydroxyl group of DMDO-OH, making it an excellent leaving group for attack by the carboxylate.

    Mitsunobu_Reaction cluster_activation Activation of DMDO-OH cluster_coupling Nucleophilic Attack DMDO_OH DMDO-OH Activated_Complex [DMDO-O-PPh3]+ DMDO_OH->Activated_Complex + PPh3, DEAD PPh3 PPh3 DEAD DEAD Ester DMDO-O-C(=O)R (Prodrug) Activated_Complex->Ester + R-COO- RCOOH R-COO-

    Caption: Mitsunobu reaction workflow for DMDO-OH esterification.

  • Deprotonation of DMDO-OH: In some cases, using a strong, non-nucleophilic base can generate the alkoxide of DMDO-OH, significantly increasing its nucleophilicity. However, this approach risks decomposition of the dioxolone ring. A milder alternative is to use a base like potassium carbonate in a polar aprotic solvent like DMF.[12]

Guide 2: Reaction Fails to Initiate or Stalls

When a reaction fails to start or stalls prematurely, it often points to issues with reagents, catalysts, or reaction conditions.

Solutions:

  • Catalytic Activation with Iodide: In reactions where a chloro- or bromo-derivative of DMDO-OH is used, the addition of a catalytic amount of sodium iodide or potassium iodide can significantly accelerate the reaction via the Finkelstein reaction, generating the more reactive iodo-intermediate in situ.[1][12]

    ParameterCondition A (No Catalyst)Condition B (with NaI/KI)
    Reactant 4-chloromethyl-5-methyl-1,3-dioxol-2-one4-chloromethyl-5-methyl-1,3-dioxol-2-one
    Catalyst NoneSodium Iodide (0.1 eq)
    Typical Solvent DMFDMF
    Temperature 30-50 °C30-40 °C
    Relative Rate SlowFast
  • Solvent Choice: The choice of solvent can dramatically impact reaction rates. For reactions involving ionic intermediates, such as those with carboxylate salts, polar aprotic solvents like DMF, DMAc, or DMSO are often superior to less polar solvents like THF or DCM.[12][13]

    Solvent_Effect Start Reaction Stalled Solvent Is the solvent optimal for ionic intermediates? Start->Solvent PolarAprotic Use Polar Aprotic Solvent (DMF, DMSO, DMAc) Solvent->PolarAprotic No Reassess Reassess other parameters Solvent->Reassess Yes NonPolar Current Solvent: (THF, DCM, Toluene) NonPolar->Solvent

    Caption: Decision workflow for solvent selection.

  • Activation via Tosylation: The hydroxyl group of DMDO-OH can be converted to a tosylate, which is an excellent leaving group.

    • Protocol:

      • React DMDO-OH with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine in an anhydrous solvent.

      • Isolate the resulting DMDO-OTs.

      • React the DMDO-OTs with the carboxylate salt of the API.

References

  • Chakraborti, A. K., Singh, B., Chankeshwara, S. V., & Patel, A. R. (2009). Silica chloride as an efficient catalyst for esterification of carboxylic acids with alcohols as well as for transesterification of esters by both alcoholysis and acidolysis. Journal of Organic Chemistry, 74(15), 5967-5974. [Link]
  • Mechanistic Insights into Aerobic Oxidative Methyl Esterification of Primary Alcohols with Heterogeneous PdBiTe Catalysts.
  • Ester synthesis by esterific
  • A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil.
  • Relay Catalysis for Selective Aerobic Oxidative Esterification of Primary Alcohols with Methanol.
  • Catalysts used for the esterification reaction.
  • Synthesis and characterization of related substances of Azilsartan Kamedoxomil.
  • Efficient Synthesis of Olmesartan Medoxomil, an Antihypertensive Drug.
  • Synthetic method for preparing olmesartan medoxomil intermediate by continuous flow.
  • Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil.
  • Related substances of azilsartan medoxomil: Synthesis and characteriz
  • A Novel Continuous - Flow Synthesis of Olmesartan Medoxomil. IJSDR. [Link]
  • Synthesis method for azilsartan medoxomil or salt thereof, intermediate of azilsartan medoxomil and preparation method for intermediate.
  • Mitsunobu reaction. Wikipedia. [Link]
  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]
  • Azilsartan medoxomil preparation method.
  • Advancing Chemical Synthesis: The Versatility of this compound. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • Mitsunobu and Related Reactions: Advances and Applic
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Carbonyldiimidazole. Wikipedia. [Link]
  • A Novel Process For The Preparation Of Azilsartan Medoxomil. Quick Company. [Link]
  • An improved process for this compound.
  • Carbonyldiimidazole (CDI)
  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
  • A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Organic Syntheses Procedure. [Link]
  • Coupling reaction sometimes works, sometimes doesn't. Reddit. [Link]
  • Method for synthesizing 4- (hydroxymethyl) -5-methyl-[15][16] dioxol-2-one.
  • Epoxidation of Alkenes - DMDO, mCPBA, & NaOCl (IOC 26). YouTube. [Link]
  • Dimethyldioxirane (DMDO) as a valuable oxidant for the synthesis of polyfunctional aromatic imidazolium monomers bearing epoxide.
  • A novel method of complete activation by carbonyldiimidazole: Application to ester synthesis.
  • Parallel synthesis of 1,2,4-oxadiazoles using CDI activ
  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a.
  • Effects of Intramolecular and Intermolecular Interactions on Oxidations by Dimethyldioxirane. Sciforum. [Link]
  • This compound. PubChem. [Link]

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Technical Support Center: Degradation Pathways of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your research.

Introduction to the Stability of this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals, notably as a prodrug moiety to enhance the bioavailability of active pharmaceutical ingredients (APIs).[1] Its reactivity, which makes it a valuable synthetic tool, also contributes to its susceptibility to degradation under various conditions. Understanding these degradation pathways is critical for developing stable formulations and ensuring the efficacy and safety of the final drug product.

The primary degradation pathways for this molecule involve hydrolysis of the 1,3-dioxol-2-one ring and oxidation of the hydroxymethyl group.[2] This guide will provide a detailed exploration of these pathways, offering practical advice for their investigation and control.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: The two primary degradation pathways are:

  • Hydrolysis: The cyclic carbonate (1,3-dioxol-2-one) ring is susceptible to opening under both acidic and basic conditions. This is often the intended mechanism for in vivo prodrug activation.

  • Oxidation: The primary alcohol (hydroxymethyl group) can be oxidized to form an aldehyde or a carboxylic acid.[2]

Q2: How does pH affect the stability of the 1,3-dioxol-2-one ring?

A2: The 1,3-dioxol-2-one ring is most stable at a slightly acidic pH. Both strongly acidic and, particularly, alkaline conditions can catalyze its hydrolysis. Base-catalyzed hydrolysis is generally faster and is the principle behind the in vivo release of the active drug from medoxomil prodrugs.

Q3: What are the expected products of hydrolysis?

A3: The hydrolysis of the cyclic carbonate ring is expected to proceed through a ring-opening mechanism. Under basic conditions, this would likely involve nucleophilic attack at the carbonyl carbon, leading to the formation of a carbamate intermediate that can further decompose. Under acidic conditions, protonation of the carbonyl oxygen would activate the ring for nucleophilic attack by water. The final products after ring opening and subsequent reactions would be carbon dioxide and a diol.

Q4: What conditions can lead to the oxidation of the hydroxymethyl group?

A4: The primary alcohol of the hydroxymethyl group can be oxidized by common oxidizing agents. The product of the oxidation depends on the strength of the oxidizing agent and the reaction conditions. Milder oxidizing agents, such as pyridinium chlorochromate (PCC), tend to yield the corresponding aldehyde.[3][4] Stronger oxidizing agents, like potassium permanganate (KMnO4) or chromic acid, will typically oxidize the primary alcohol to a carboxylic acid.[5][6]

Q5: Is this compound susceptible to enzymatic degradation?

A5: Yes, as a component of medoxomil prodrugs, this moiety is designed to be hydrolyzed by enzymes in the body to release the active drug. The primary enzymes involved in the bioactivation of olmesartan medoxomil, a drug containing this group, are carboxymethylenebutenolidase (CMBL), carboxylesterase 1 (CES1), and paraoxonase 1 (PON1).[7][8][9] These enzymes are found in the liver, intestine, and plasma.

Troubleshooting Guide

This section addresses common problems encountered during the handling, formulation, and analysis of this compound.

Problem 1: Rapid degradation of the compound in solution.
  • Symptom: HPLC analysis shows a rapid decrease in the peak area of the parent compound with the appearance of new, more polar peaks.

  • Possible Cause: The pH of your solution is likely too high (alkaline) or too low (strongly acidic), leading to rapid hydrolysis of the 1,3-dioxol-2-one ring.

  • Troubleshooting Steps:

    • Measure the pH of your solution. If it is outside the optimal stability range (typically slightly acidic), adjust it accordingly using a suitable buffer system.

    • For formulation studies, consider using a buffer system to maintain a stable pH.

    • If working with aqueous solutions, prepare them fresh and analyze them promptly. Store solutions at reduced temperatures (2-8 °C) to slow down the degradation rate.

Problem 2: Appearance of unexpected, less polar peaks during stability studies.
  • Symptom: During stability testing, you observe the formation of new peaks that are less polar than the parent compound in your reverse-phase HPLC chromatogram.

  • Possible Cause: This could be due to the oxidation of the hydroxymethyl group to the corresponding aldehyde. The aldehyde is generally less polar than the primary alcohol.

  • Troubleshooting Steps:

    • Review your experimental conditions for the presence of oxidizing agents. This could include dissolved oxygen, peroxide impurities in excipients, or exposure to certain metal ions that can catalyze oxidation.

    • To confirm the identity of the degradation product, you can intentionally oxidize a sample of the parent compound with a mild oxidizing agent like PCC and compare the retention time of the product with your unknown peak.

    • To prevent oxidation, consider degassing your solvents and using antioxidants in your formulation. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Problem 3: Formation of a highly polar degradation product.
  • Symptom: A new, highly polar peak is observed in your chromatogram, which may elute near the solvent front in reverse-phase HPLC.

  • Possible Cause: This is likely the carboxylic acid resulting from the over-oxidation of the hydroxymethyl group.

  • Troubleshooting Steps:

    • Identify and eliminate the source of the strong oxidizing agent in your system.

    • Confirm the identity of the peak by comparing its retention time with a standard of the corresponding carboxylic acid, if available. LC-MS analysis can also be used to confirm the mass of the degradation product.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify the potential degradation products of this compound.

Table 1: Forced Degradation Conditions

Stress ConditionReagent and ConcentrationTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature30 min, 1, 2, 4 hours
Oxidation 3% H₂O₂Room Temperature2, 4, 8, 24 hours
Thermal Solid Compound80°C1, 3, 7 days
Photolytic Solid Compound & SolutionICH Q1B conditionsAs per guidelines

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • For each stress condition, mix the stock solution with the specified reagent in a suitable reaction vessel. For thermal and photolytic studies on the solid state, use the neat compound.

  • Incubate the samples for the specified duration at the indicated temperature.

  • At each time point, withdraw an aliquot of the sample. For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Dilute the samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This method can be used as a starting point for the analysis of this compound and its degradation products. Method optimization may be required based on the specific sample matrix.

Table 2: HPLC Method Parameters

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., ODS-3V)[10]
Mobile Phase Acetonitrile : Water (50:50, v/v)[10]
Flow Rate 1.0 mL/min[10]
Detection Wavelength 210 nm[10]
Injection Volume 10 µL
Column Temperature 30°C

Note: For complex mixtures of degradation products, a gradient elution method may be necessary to achieve adequate separation. The use of a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products.

Visualizing Degradation Pathways

Hydrolytic Degradation

parent 4-(Hydroxymethyl)-5-methyl- 1,3-dioxol-2-one intermediate Ring-Opened Intermediate parent->intermediate H+ or OH- H2O products 1,2-dihydroxypropyl carbonate intermediate + CO2 intermediate->products Decarboxylation

Caption: Proposed hydrolytic degradation pathway.

Oxidative Degradation

parent 4-(Hydroxymethyl)-5-methyl- 1,3-dioxol-2-one aldehyde 4-Formyl-5-methyl- 1,3-dioxol-2-one parent->aldehyde Mild Oxidant (e.g., PCC) acid 5-Methyl-2-oxo-1,3-dioxole- 4-carboxylic acid parent->acid Strong Oxidant (e.g., KMnO4) aldehyde->acid Further Oxidation

Caption: Oxidative degradation of the hydroxymethyl group.

Enzymatic Degradation

parent 4-(Hydroxymethyl)-5-methyl- 1,3-dioxol-2-one (as part of a prodrug) hydrolyzed Ring-Opened Prodrug parent->hydrolyzed CMBL, CES1, PON1 (Liver, Intestine, Plasma) active_drug Active Drug hydrolyzed->active_drug byproduct Degradation Byproduct hydrolyzed->byproduct

Caption: Enzymatic bioactivation of a medoxomil prodrug.

References

  • Ishizuka, T., Fujimori, I., Kato, M., Noji-Sakikawa, C., Saito, M., Yoshigae, Y., Kubota, K., Kurihara, A., Izumi, T., Ikeda, T., & Okazaki, O. (2010). Human carboxymethylenebutenolidase as a bioactivating hydrolase of olmesartan medoxomil in liver and intestine. Journal of Biological Chemistry, 285(16), 11892–11902.
  • Ishizuka, T., Yoshigae, Y., & Izumi, T. (2013). Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1. Drug Metabolism and Disposition, 41(11), 1888–1895.
  • Yan, M. J., & Muller, F. L. (2021). Bioactivation of olmesartan medoxomil. Hydrolysis liberates its active... ResearchGate.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). WO2021070113A1 - An improved process for this compound.
  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones.
  • Carey, F. A., & Sundberg, R. J. (n.d.). OXIDATIONS 5 Oxidations.
  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
  • Science.gov. (n.d.). validated specific stability-indicating: Topics by Science.gov.
  • Waters. (n.d.). Stability-Indicating HPLC Method Development.
  • Google Patents. (n.d.). Method for synthesizing 4- (hydroxymethyl) -5-methyl-[1][8] dioxol-2-one.
  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols.
  • Shehzadi, N., et al. (2018). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. DARU Journal of Pharmaceutical Sciences, 26(1), 25-33.
  • Leah4sci. (2016, January 16). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid [Video]. YouTube. [Link]
  • Clark, J. (n.d.). oxidation of alcohols. Chemguide.
  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Synthesis: The Versatility of this compound.
  • Kinetic Study Scholarly Peer-review Journal. (n.d.). Kinetic Study Scholarly Peer-review Journal.

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Technical Support Center: 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. As your Senior Application Scientist, I have compiled this resource to provide in-depth, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during reactions involving DMDO-OH. The question-and-answer format is designed to help you quickly identify and solve common problems.

Question 1: My reaction with DMDO-OH resulted in a low yield of the desired product and a significant amount of a sticky, uncharacterizable byproduct. What is happening and how can I prevent it?

Answer:

This is a classic symptom of the degradation of this compound (DMDO-OH), which can lead to the formation of oligomers or polymers. The primary cause is the instability of the 1,3-dioxol-2-one ring, which is susceptible to ring-opening under various conditions.

Root Causes and Mechanistic Insights:

The cyclic carbonate structure of DMDO-OH is sensitive to a range of factors that can catalyze its ring-opening, leading to polymerization.[1] Key triggers for this unwanted side reaction include:

  • Presence of Moisture: Water can initiate the hydrolysis of the carbonate ester, leading to the formation of an unstable intermediate that can propagate further reactions. DMDO-OH is known to be moisture-sensitive.[2]

  • Acidic or Basic Conditions: Both strong acids and bases can catalyze the ring-opening of the cyclic carbonate. This is a critical consideration when choosing catalysts or reagents for your reaction.

  • High Temperatures: Elevated temperatures can promote the thermal decomposition of DMDO-OH, leading to uncontrolled side reactions.

  • Incompatible Reagents: Certain nucleophiles or catalysts, if not chosen carefully, can preferentially attack the carbonate ring instead of the intended hydroxyl group.

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Investigation of Root Causes cluster_2 Corrective Actions A Low Yield & Sticky Byproduct B Moisture Contamination? A->B Investigate C Harsh pH Conditions? A->C Investigate D Excessive Heat? A->D Investigate E Implement Anhydrous Techniques B->E Solution F Optimize pH and Catalyst C->F Solution G Control Reaction Temperature D->G Solution

Caption: Troubleshooting logic for low yield and byproduct formation.

Recommended Solutions:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or they can be freshly distilled from an appropriate drying agent.

    • Handle DMDO-OH and other reagents under an inert atmosphere to minimize exposure to atmospheric moisture.

  • Employ Mild Reaction Conditions:

    • Catalyst Selection: For esterification reactions, avoid strong acids like sulfuric acid or hydrochloric acid. Instead, opt for milder coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a mild base like 4-dimethylaminopyridine (DMAP).

    • pH Control: If your reaction requires a base, use a non-nucleophilic, sterically hindered base to deprotonate the hydroxyl group without attacking the carbonate ring.

  • Strict Temperature Management:

    • Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, running the reaction at 0 °C or even lower can significantly suppress side reactions.

    • Use a cryostat or an ice bath to ensure consistent temperature control throughout the reaction.

Question 2: I am attempting an esterification of a carboxylic acid with DMDO-OH using a standard coupling agent, but the reaction is sluggish and incomplete. How can I improve the reaction rate without causing degradation?

Answer:

A sluggish reaction rate in the esterification of DMDO-OH is often a balancing act between activating the reactants and preserving the integrity of the sensitive cyclic carbonate.

Causality Analysis:

The hydroxyl group of DMDO-OH is a primary alcohol, which is generally reactive. However, steric hindrance from the adjacent methyl and dioxolone ring can slow down the reaction rate. Increasing the temperature to accelerate the reaction is often counterproductive due to the thermal instability of DMDO-OH.

Strategies for Rate Enhancement:

  • Optimize the Coupling Reagents:

    • While DCC and EDCI are good starting points, other modern coupling reagents might offer better performance at lower temperatures. Consider using reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), which are known for their high efficiency.[3]

  • Activate the Carboxylic Acid:

    • Instead of reacting the carboxylic acid directly, consider converting it to a more reactive intermediate. For example, the formation of an acid chloride using a mild reagent like oxalyl chloride, followed by reaction with DMDO-OH at low temperature in the presence of a non-nucleophilic base, can be highly effective.

  • Solvent Effects:

    • The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like acetonitrile or N,N-dimethylformamide (DMF) can help to dissolve the reactants and facilitate the reaction. Ensure the solvent is anhydrous.

  • Kinetic vs. Thermodynamic Control:

    • By keeping the temperature low and the reaction time just long enough for product formation, you are favoring the kinetically controlled product (the desired ester) over the thermodynamically favored degradation products.[4][5][6][7][8]

Question 3: How can I effectively purify my desired product from potential oligomeric byproducts of DMDO-OH?

Answer:

Purification can be challenging due to the similar polarity of the desired product and oligomeric byproducts.

Purification Strategy:

  • Column Chromatography: This is the most effective method.

    • Stationary Phase: Use silica gel with a standard particle size.

    • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The desired monomeric product will typically elute before the more polar oligomers.

    • Monitoring: Monitor the fractions carefully using thin-layer chromatography (TLC). It is advisable to stain the TLC plates with a potassium permanganate solution, as the byproducts may not be UV-active.

  • Recrystallization: If your product is a solid, recrystallization can be an effective purification technique. Experiment with different solvent systems to find one that selectively dissolves the product at high temperatures and allows it to crystallize upon cooling, leaving the impurities in the mother liquor.

Frequently Asked Questions (FAQs)

  • What are the ideal storage conditions for DMDO-OH? DMDO-OH is sensitive to air, heat, and moisture. It should be stored under an inert gas (e.g., argon or nitrogen) at a temperature of 0–10°C to prevent decomposition.[2]

  • Can I use tertiary amine bases like triethylamine in my reactions with DMDO-OH? While tertiary amines are often used as acid scavengers, they can be basic enough to promote the ring-opening of the dioxolone ring, especially at elevated temperatures. If a base is required, use it stoichiometrically and at low temperatures. Consider using a more sterically hindered base to minimize its nucleophilic attack on the carbonate.

  • What are the main degradation pathways for DMDO-OH? The primary degradation pathways are hydrolysis of the dioxolone ring and oxidation of the hydroxymethyl group.[2] Hydrolysis can be initiated by water, acid, or base.

  • Is DMDO-OH compatible with protic solvents? Due to its sensitivity to hydrolysis, it is best to avoid protic solvents like water and alcohols unless they are part of a controlled reaction step, such as a deprotection.

Experimental Protocols

Protocol 1: Mild Esterification of a Carboxylic Acid with DMDO-OH using EDCI/DMAP

This protocol is designed to minimize the degradation of the DMDO-OH ring.

Materials:

  • Carboxylic acid

  • This compound (DMDO-OH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-dimethylformamide (DMF) (if solubility is an issue)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add DMDO-OH (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDCI (1.5 eq) portion-wise while maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Workflow for Mild Esterification:

A Dissolve Carboxylic Acid, DMDO-OH, and DMAP in Anhydrous DCM B Cool to 0 °C A->B C Add EDCI Portion-wise B->C D Stir at 0 °C, then Warm to RT C->D E Monitor by TLC D->E F Work-up (Wash with NaHCO3 and Brine) E->F G Dry, Concentrate, and Purify F->G

Caption: Step-by-step workflow for the mild esterification protocol.

Data Summary

ParameterRecommended ConditionRationale
Temperature 0 °C to Room TemperatureMinimizes thermal degradation of the dioxolone ring.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture-induced hydrolysis.
Solvents Anhydrous Aprotic (DCM, Acetonitrile, DMF)Prevents hydrolysis and aids in solubility.
Bases Non-nucleophilic, Sterically HinderedAvoids catalytic ring-opening.
Coupling Agents Mild (EDCI, DCC, HBTU, BOP)Efficiently forms the ester linkage without harsh conditions.

References

  • Method for synthesizing 4- (hydroxymethyl) -5-methyl-[9][10] dioxol-2-one - Google Patents. (n.d.).
  • Advancing Chemical Synthesis: The Versatility of this compound - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Thermodynamic and kinetic reaction control - Wikipedia. (n.d.).
  • Kinetic versus Thermodynamic Control of Reactions | Organic Chemistry Class Notes. (n.d.).
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. (2024, March 17).
  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. (n.d.).
  • Thermodynamic vs Kinetic Products In Purchasing Decisions (And Addition To Dienes) - Master Organic Chemistry. (2012, February 9).
  • Acid to Ester - Common Conditions. (n.d.).
  • This compound - PubChem. (n.d.).
  • Ester synthesis by esterification - Organic Chemistry Portal. (n.d.).
  • Organic Pharmaceutical Chemistry: Prodrugs. (n.d.).
  • Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments - MDPI. (n.d.).
  • Applications of Single-Molecule Vibrational Spectroscopic Techniques for the Structural Investigation of Amyloid Oligomers - MDPI. (n.d.).
  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing | Request PDF. (n.d.).
  • A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol - PubMed. (n.d.).
  • Coupling Reagents - Aapptec Peptides. (n.d.).
  • This compound: A Critical Link in Pharmaceutical Supply Chains - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • On the preparation of 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one - LookChem. (n.d.).
  • Prodrug design, synthesis and pharmacokinetic evaluation of (3′ R, 4′ R)-3-hydroxymethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone - PMC - NIH. (n.d.).
  • Prodrug Strategies in Medicinal Chemistry - American Chemical Society. (2019, November 25).
  • The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations - MDPI. (2022, December 31).

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Troubleshooting low conversion rates in carbamate formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Carbamate Formation

The carbamate functional group is a cornerstone in modern medicinal chemistry and drug development, appearing in numerous approved therapeutic agents.[1][2] Its unique structural and electronic properties, acting as a stable amide-ester hybrid, make it invaluable for designing prodrugs, acting as a peptide bond surrogate, and modulating interactions with biological targets.[1][2]

Despite its prevalence, the synthesis of carbamates can be fraught with challenges, with low conversion rates being a frequent and frustrating obstacle for researchers. This guide provides a structured, in-depth approach to troubleshooting these issues. Moving beyond simple procedural lists, we will explore the underlying chemical principles to empower you to make informed, effective decisions in your experimental design. This resource is designed for professionals in research and drug development seeking to diagnose and resolve common pitfalls in carbamate synthesis.

Section 1: Core Troubleshooting: First Principles & Initial Checks

This section addresses the most common and easily rectified issues that can lead to poor yields. Systematically working through these initial checks can often resolve the problem without the need for extensive re-optimization.

Q1: My carbamate synthesis has a very low yield or failed completely. What are the first things I should check?

A1: When a reaction underperforms, it's crucial to return to first principles and verify the integrity of your setup and reagents. Often, the root cause is a fundamental issue rather than a complex mechanistic one.

  • Reagent Purity and Stability: Key reagents like isocyanates and chloroformates are highly susceptible to hydrolysis.[3] The presence of moisture can rapidly degrade these starting materials. Always use freshly opened bottles or reagents that have been stored meticulously under anhydrous conditions. The purity of the amine or alcohol nucleophile is equally critical; ensure it is dry and free from contaminants.

  • Strict Anhydrous Conditions: Water is a common culprit in low-yield carbamate reactions. It can consume moisture-sensitive reagents and promote side reactions, such as the formation of symmetric ureas from isocyanate intermediates.[3]

    • Validation Protocol: Use oven- or flame-dried glassware and assemble the reaction apparatus while hot under a stream of inert gas. Use solvents from a reputable supplier, preferably from a sealed bottle or a solvent purification system.

  • Inert Atmosphere: For reactions involving highly reactive or sensitive intermediates, oxygen can be a detrimental factor.[3] Conducting the reaction under a positive pressure of an inert gas like nitrogen or argon is essential to prevent oxidative degradation of reagents and intermediates.

  • Reaction Monitoring: Do not rely solely on the reaction time stated in a published procedure. The reaction's progress should be actively monitored using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of starting materials and the formation of the product.[3]

Q2: I'm using a standard procedure, but my reaction is sluggish or stalls. What reaction parameters should I investigate first?

A2: If the foundational checks in Q1 are satisfactory, the next step is to evaluate the core reaction parameters. The kinetics of carbamate formation can be highly sensitive to these conditions.

  • Temperature Control: Many carbamate formation reactions, particularly those involving chloroformates, are exothermic.[3] Running the reaction at a low initial temperature (e.g., 0 °C) is often necessary to control the rate and prevent the formation of byproducts. Conversely, for sterically hindered amines or alcohols, overcoming the kinetic barrier may require elevated temperatures.[4] A systematic temperature screen is a valuable optimization step.

  • Solvent Choice: The solvent plays a critical role in solubilizing reagents and stabilizing transition states. Polar aprotic solvents like THF or DMF are common, but for certain reactions, nonpolar solvents such as toluene can improve yields.[4][5] The choice of solvent can significantly impact reaction rates and the product profile.

  • Choice and Stoichiometry of Base: When using reagents like chloroformates, a base is required to scavenge the generated HCl.[3]

    • Causality: The base must be non-nucleophilic to avoid competing with the primary amine or alcohol. Hindered bases like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are standard choices.[3] Using a primary or secondary amine as a base is a critical error, as it will react to form a carbamate byproduct. The stoichiometry is also key; an insufficient amount of base will allow HCl to build up, protonating the amine nucleophile and shutting down the reaction.

Section 2: Diagnosing and Mitigating Common Side Reactions

If initial checks do not resolve the issue, the problem likely lies with competing chemical pathways that consume starting materials. Identifying the major byproduct is key to devising a corrective strategy.

Q3: My LC-MS analysis shows a major byproduct with a mass corresponding to a symmetrical urea. What causes this and how can I prevent it?

A3: Symmetrical urea formation is arguably the most common side reaction, especially when using isocyanate-based methods. It arises when the isocyanate intermediate reacts with an amine instead of the intended alcohol, or with an amine byproduct generated in situ.[3]

Mechanism of Urea Formation: The primary cause is the reaction of the isocyanate with water. This forms an unstable carbamic acid, which rapidly decarboxylates to yield a primary amine and CO₂. This newly formed amine is nucleophilic and can attack another molecule of isocyanate, leading to the highly stable and often poorly soluble symmetrical urea.[3]

Urea_Formation isocyanate R-N=C=O (Isocyanate) carbamic_acid [R-NH-COOH] (Unstable Carbamic Acid) isocyanate->carbamic_acid + H₂O water H₂O amine R-NH₂ (Amine byproduct) carbamic_acid->amine Decarboxylation co2 CO₂ carbamic_acid->co2 urea R-NH-CO-NH-R (Symmetrical Urea) amine->urea isocyanate2 R-N=C=O (Isocyanate) isocyanate2->urea + R-NH₂

Mitigation Strategies:

  • Strict Anhydrous Conditions: This is the most critical preventative measure. As explained in Q1, ensure all glassware, solvents, and reagents are scrupulously dry.[3]

  • Optimized Reagent Addition: The order and rate of addition can dramatically influence the reaction's outcome. When forming a carbamate from an amine and a chloroformate, add the chloroformate slowly to the solution of the amine and a non-nucleophilic base at low temperature (e.g., 0 °C).[3] This maintains a low concentration of the reactive intermediate and controls the initial exotherm.

  • Use of Alternative Reagents: If urea formation persists, consider alternative carbonyl sources that are less prone to this side reaction. 1,1'-Carbonyldiimidazole (CDI) is an excellent choice. It reacts first with the alcohol to form a stable alkoxycarbonyl imidazole intermediate, which then cleanly reacts with the amine to provide the desired carbamate.[3]

Q4: My reaction involves an amine, CO₂, and an alkyl halide, but I'm observing significant N-alkylation of my starting amine. How can I control this?

A4: In three-component reactions, N-alkylation of either the starting amine or the product carbamate is a common issue.[3][6] The carbamate anion formed from the reaction of the amine and CO₂ is nucleophilic, but so is the starting amine. A delicate balance must be struck to favor carbamate alkylation over amine alkylation.

Alkylation_Competition

Mitigation Strategies:

  • Choice of Base: Strong, non-nucleophilic bases are often employed to facilitate the formation of the carbamate salt.[6] Cesium carbonate is particularly effective in these reactions.[7]

  • Use of Additives: Tetrabutylammonium iodide (TBAI) can be a beneficial additive. It is thought to enhance the rate of CO₂ incorporation and stabilize the carbamate anion through ion pairing, which can help minimize the overalkylation of the product.[1]

  • Reaction Conditions: Running the reaction under a positive pressure of CO₂ can help shift the initial equilibrium toward the carbamate anion, increasing its concentration relative to the free amine and favoring the desired reaction pathway.[3]

Section 3: Advanced Optimization for Difficult Substrates

When working with sterically hindered or electronically deactivated substrates, standard protocols may fail. This section provides insights into advanced strategies to drive these challenging reactions to completion.

Q5: I am working with a sterically hindered alcohol/amine, and the reaction rate is extremely low. How can I improve the conversion?

A5: Steric hindrance presents a significant kinetic barrier to the approach of the nucleophile. Overcoming this requires enhancing the reactivity of the electrophile or using more forcing conditions.

  • Activate the Carbonyl Source: Instead of standard chloroformates, consider more reactive intermediates.

    • Mixed Carbonates: Reagents like p-nitrophenyl chloroformate can be used to first form an activated p-nitrophenyl carbonate with the alcohol. This species is a much better electrophile and will react more readily with the hindered amine.[1][2]

    • 1,1'-Carbonyldiimidazole (CDI): As mentioned previously, CDI is an excellent activating agent for alcohols.[3]

  • Employ a Catalyst: For challenging couplings, a catalyst can dramatically improve reaction rates.

    • Lewis Acids: Catalysts like zinc chloride (ZnCl₂) can activate carbamoyl chlorides for reaction with alcohols.[8]

    • Heterogeneous Catalysts: For some industrial applications, solid-supported catalysts like NiO/γ-Al₂O₃ have shown superior performance in promoting carbamate formation, especially compared to traditional homogeneous bases.[4]

  • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. This must be balanced against the potential for thermal degradation of starting materials or products.

Q6: Are there alternative, phosgene-free methods for forming carbamates that might be more successful for my specific substrates?

A6: Yes, concerns over the toxicity of phosgene and its derivatives have driven the development of numerous alternative synthetic routes.[1][6]

  • From Boc-Protected Amines: A modern approach involves the direct conversion of readily available tert-butoxycarbonyl (Boc)-protected amines into other carbamates. One method uses a strong base like lithium tert-butoxide (t-BuOLi) to react the Boc-amine with an alcohol, eliminating the need for toxic reagents or metal catalysts.[5]

  • Curtius Rearrangement: Carboxylic acids can be converted to an acyl azide intermediate, which then undergoes a Curtius rearrangement to form an isocyanate. This isocyanate can be trapped in situ with an alcohol to yield the desired carbamate.[7] This is a powerful method for accessing carbamates from a different class of starting materials.

  • Dehydrogenative Coupling: An emerging atom-economical method involves the dehydrogenation of formamides in the presence of an alcohol, catalyzed by transition metals like iron.[9][10] This process generates an isocyanate intermediate in situ with H₂ as the only byproduct.

Table 1: Comparison of Reaction Conditions for Carbamate Synthesis from N-Boc Aniline and n-Butanol [5]

EntryBaseSolventTemperature (°C)Yield (%)
1t-BuOLin-Butanol8065
2t-BuOLin-Butanol11095
3Na₂CO₃n-Butanol110Not Detected
4DBUn-Butanol110Not Detected
5t-BuONan-Butanol11035
6t-BuOKn-Butanol11041
7t-BuOLiToluene11092
8t-BuOLiDMSO11021

This table illustrates the critical role of base and solvent selection. In this specific transformation, the combination of a strong lithium base and high temperature was essential for high conversion.

Section 4: Analytical Troubleshooting

Effective troubleshooting relies on accurate analysis of the reaction mixture.

Q7: How can I best use analytical techniques to diagnose what's going wrong in my reaction?

A7: A multi-pronged analytical approach is often necessary to get a complete picture of your reaction.

  • TLC and/or Crude LC-MS: This should be your first step. It allows you to quickly assess the consumption of starting materials and the appearance of new spots (products and byproducts). LC-MS is particularly powerful as it provides the mass of these new species, offering immediate clues to their identity (e.g., confirming the presence of a symmetrical urea byproduct).

  • ¹H NMR of the Crude Reaction Mixture: After a simple workup to remove salts and bulk solvent, a crude NMR can be incredibly informative. You can often identify unreacted starting materials, the desired product, and major byproducts. By comparing the integrations of characteristic peaks, you can estimate the conversion and the relative ratios of the components.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC with UV or MS detection is the preferred method.[11] It allows for the accurate determination of conversion and yield by comparing the peak areas to a standard of known concentration. For carbamates lacking a strong chromophore, post-column derivatization can be used to create a fluorescent product, enabling highly sensitive detection as described in U.S. EPA Method 531.1.[12][13]

  • Gas Chromatography (GC): GC is less commonly used for carbamates due to their thermal lability.[11][14] Many carbamates will decompose in the hot GC inlet. However, if the carbamate is sufficiently stable or can be derivatized to increase its volatility and stability, GC can be a viable analytical tool.[12]

Section 5: Standard Experimental Protocols

The following are generalized, foundational protocols. They should be optimized for specific substrates.

Protocol A: Carbamate Synthesis via Chloroformate [3]

  • Dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or THF) in oven-dried glassware under an inert atmosphere (N₂ or Ar).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the alkyl chloroformate (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Protocol B: Carbamate Synthesis via Isocyanate [3]

  • Dissolve the alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF or toluene) in oven-dried glassware under an inert atmosphere.

  • If the alcohol is not acidic, a catalyst such as dibutyltin dilaurate (DBTDL, ~0.1-1 mol%) can be added. For more acidic alcohols (e.g., phenols), a base like triethylamine may be used.

  • Add the isocyanate (1.0 eq.) slowly to the solution at room temperature. A slight exotherm may be observed.

  • Stir the reaction at room temperature or gently heat if necessary (e.g., 50-80 °C) for sterically hindered substrates.

  • Monitor the reaction progress by TLC or LC-MS. The disappearance of the alcohol is often a good indicator.

  • Upon completion, concentrate the reaction mixture under reduced pressure. The product is often clean enough to use directly, but purification by column chromatography or recrystallization can be performed if necessary.

Protocol C: Carbamate Synthesis via CDI [3]

  • To a solution of the alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF), add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq.) portion-wise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature and monitor the formation of the alkoxycarbonyl imidazole intermediate by TLC or LC-MS (typically 1-4 hours).

  • Once the formation of the intermediate is complete, add the amine (1.05 eq.) to the reaction mixture.

  • Continue stirring at room temperature or gently heat if necessary. Monitor the progress of the reaction until the intermediate is consumed.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify as needed.

References

  • Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution. The Journal of Physical Chemistry A - ACS Publications.
  • Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution. PubMed.
  • Optimizing Carbamate Synthesis for Pharmaceutical Intermediates: A Manufacturer's Guide. Speciality Chemicals Magazine.
  • Kinetics of Carbamate Formation and Breakdown. ResearchGate.
  • Optimization of the reaction conditiona. ResearchGate.
  • Kinetic investigation on carbamate formation from the reaction of carbon dioxide with amino acids in homogeneous aqueous solution. ResearchGate.
  • Optimization of the Reaction Conditions. ResearchGate.
  • Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances (RSC Publishing).
  • Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central - NIH.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
  • Carbamate. Wikipedia.
  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
  • Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega.
  • Efficient carbamate synthesis. Google Patents.
  • Analysis for carbamate insecticides and metabolites. PubMed.
  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PubMed Central - NIH.
  • Chromatographic Analysis of Insecticidal Carbamates. SpringerLink.
  • Continuous Synthesis of Carbamates from CO2 and Amines. PubMed Central - NIH.
  • Can anyone suggest a good way to do carbamate formation... ResearchGate.
  • Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. S4Science.
  • Troubleshooting of hydrazine carbamate synthesis. Reddit.
  • Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. National Institutes of Health.
  • Preparation of Carbamates from Amines and Alcohols under Mild Conditions. ResearchGate.
  • Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology (RSC Publishing).
  • Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis.
  • Operational difficulties & measures of low pressure carbamate condenser due to crystallization. UreaKnowHow.com.
  • Process for preparing isocyanates by thermal dissociation of carbamates. Google Patents.
  • ethyl n-methylcarbamate. Organic Syntheses Procedure.
  • Dehydrogenative synthesis of carbamates using a pincer-supported iron catalyst. Office of Scientific and Technical Information.
  • Effect of amine concentration on the yield of carbamates. ResearchGate.
  • Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. ResearchGate.
  • Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. The Royal Society of Chemistry.

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Technical Support Center: HPLC Purity Analysis of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the HPLC purity analysis of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for the successful chromatographic analysis of this important synthetic intermediate. As this compound is a key building block in the synthesis of various pharmaceutical agents, including prodrugs to enhance bioavailability, a robust and reliable analytical method for purity determination is crucial.

This guide provides a recommended starting method for HPLC analysis, addresses frequently asked questions, and offers a comprehensive troubleshooting section to tackle common issues you may encounter during your experiments.

Recommended HPLC Method for Purity Analysis

Given that this compound is a polar compound, a reversed-phase HPLC method with a polar-modified C18 column is recommended to achieve adequate retention and good peak shape.[1][2][3][4][5] Standard C18 columns can suffer from poor retention of polar analytes in highly aqueous mobile phases.[6][7]

The following table summarizes the recommended starting parameters for your method development.

ParameterRecommended ConditionJustification
HPLC Column Polar-modified C18, 3 µm, 4.6 x 150 mmA polar-modified C18 column enhances the retention of polar compounds and is stable in highly aqueous mobile phases, preventing phase collapse.[1][2][3][4][5]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress the ionization of any acidic impurities and ensures good peak shape. Formic acid is also a good modifier for mass spectrometry if hyphenated techniques are used.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with good UV transparency.[8]
Gradient 5% B to 40% B over 15 minutesA shallow gradient is recommended to ensure good separation of the main peak from any closely eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 210 nmWhile a UV spectrum is not readily available, the dioxolone carbonyl group should provide some UV absorbance. 210 nm is a common wavelength for detecting non-aromatic compounds with carbonyl groups. A diode array detector can be used to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Sample Diluent Mobile Phase A (0.1% Formic Acid in Water)Dissolving the sample in the initial mobile phase composition is crucial for good peak shape.[9]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Dissolve sample in Mobile Phase A (0.1 mg/mL) Filter_Sample Filter sample through 0.45 µm syringe filter Sample_Prep->Filter_Sample Equilibrate Equilibrate column with initial mobile phase conditions Filter_Sample->Equilibrate Mobile_Phase_Prep Prepare Mobile Phases A & B Degas_MP Degas Mobile Phases Mobile_Phase_Prep->Degas_MP Degas_MP->Equilibrate Inject Inject sample Equilibrate->Inject Run_Gradient Run gradient elution Inject->Run_Gradient Detect Detect at 210 nm Run_Gradient->Detect Integrate Integrate peaks Detect->Integrate Calculate Calculate purity (% area) Integrate->Calculate

Caption: HPLC Purity Analysis Workflow.

Frequently Asked Questions (FAQs)

Q1: Why is a polar-modified C18 column recommended over a standard C18 column?

A1: this compound is a polar molecule. Standard C18 columns are highly hydrophobic and may not provide sufficient retention for such compounds, causing them to elute at or near the void volume, leading to poor separation from other polar impurities.[6][7] Polar-modified C18 columns have proprietary surface modifications that enhance their interaction with polar analytes, leading to better retention and resolution.[1][2][3][4][5]

Q2: Can I use methanol instead of acetonitrile as the organic modifier?

A2: Yes, methanol can be used as an alternative to acetonitrile. The choice of organic solvent can affect the selectivity of the separation.[10] If you are not achieving the desired separation with acetonitrile, trying a gradient with methanol is a good method development step. Keep in mind that methanol has a higher UV cutoff than acetonitrile, which might be a consideration depending on your detection wavelength.

Q3: What should I do if my compound is not retained on the column?

A3: If your compound is not retained, you can try several approaches:

  • Decrease the initial organic percentage: Start with a lower concentration of Mobile Phase B (e.g., 2% or even 0%).

  • Use a more retentive column: Consider a column specifically designed for polar analytes, such as one with an embedded polar group.[5]

  • Ensure your sample is dissolved in the initial mobile phase: Injecting a sample in a stronger solvent than the mobile phase can cause poor peak shape and reduced retention.[9]

Q4: How should I prepare my sample for analysis?

A4: It is recommended to dissolve the sample in the initial mobile phase composition (in this case, 0.1% formic acid in water) at a concentration of approximately 0.1 mg/mL.[9] After dissolving, filter the sample through a 0.45 µm syringe filter to remove any particulates that could clog the column.[11]

Q5: The compound is known to be sensitive to moisture and heat. How does this affect the analysis?

A5: The compound's sensitivity to moisture and heat necessitates careful sample handling. Prepare samples fresh and avoid prolonged storage in solution, especially in aqueous diluents. If you suspect degradation, consider using an autosampler with temperature control set to a low temperature (e.g., 4 °C).

Troubleshooting Guide

Encountering issues during HPLC analysis is common. This guide provides a systematic approach to resolving the most frequent problems.

Troubleshooting_Guide Problem Problem Observed Peak_Tailing Peak Tailing Problem->Peak_Tailing Ghost_Peaks Ghost Peaks Problem->Ghost_Peaks Baseline_Drift Baseline Drift Problem->Baseline_Drift Poor_Resolution Poor Resolution Problem->Poor_Resolution Tailing_Causes Potential Causes: - Secondary interactions with silanols - Column overload - Extra-column volume - Interfering peak Peak_Tailing->Tailing_Causes Ghost_Causes Potential Causes: - Contaminated mobile phase - Carryover from previous injection - System contamination Ghost_Peaks->Ghost_Causes Drift_Causes Potential Causes: - Column not equilibrated - Mobile phase composition change - Temperature fluctuations - Detector lamp issue Baseline_Drift->Drift_Causes Resolution_Causes Potential Causes: - Inadequate separation method - Column degradation - Sample overload Poor_Resolution->Resolution_Causes Tailing_Solutions Solutions: - Use a base-deactivated column - Lower sample concentration - Check tubing and connections - Adjust mobile phase Tailing_Causes->Tailing_Solutions Ghost_Solutions Solutions: - Prepare fresh mobile phase - Run blank injections - Clean the injector and system Ghost_Causes->Ghost_Solutions Drift_Solutions Solutions: - Increase equilibration time - Degas mobile phase - Use a column oven - Check lamp status Drift_Causes->Drift_Solutions Resolution_Solutions Solutions: - Optimize gradient - Use a longer column or smaller particles - Reduce injection volume Resolution_Causes->Resolution_Solutions

Caption: HPLC Troubleshooting Workflow.

Issue 1: Peak Tailing
  • Observation: The peak for this compound has an asymmetrical shape with a "tail" extending from the back of the peak.

  • Causality & Explanation: Peak tailing for polar compounds can be caused by secondary interactions between the analyte and active silanol groups on the silica surface of the column packing.[10] Other causes include column overload, extra-column dead volume, or an interfering co-eluting peak.

  • Troubleshooting Steps:

    • Lower Sample Concentration: Dilute your sample and inject a smaller amount to see if the peak shape improves. This will rule out column overload.

    • Check for Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.

    • Use a Base-Deactivated Column: The recommended polar-modified C18 columns are often end-capped to minimize silanol interactions. If you are using an older or different type of column, switching to a modern, high-purity, base-deactivated column can significantly improve peak shape.

    • Adjust Mobile Phase pH: While the recommended method uses formic acid, you could slightly adjust the pH to ensure complete protonation of any interacting species. However, be mindful of the column's pH stability range.

Issue 2: Ghost Peaks
  • Observation: Unexpected peaks appear in the chromatogram, often in blank injections.

  • Causality & Explanation: Ghost peaks can arise from several sources, including contamination in the mobile phase, carryover from a previous injection sticking to the injector or column, or leaching of contaminants from the HPLC system itself.

  • Troubleshooting Steps:

    • Run a Blank Gradient: Inject your sample diluent (Mobile Phase A) and run the gradient. If the ghost peaks are still present, the issue is likely with the mobile phase or the system.

    • Prepare Fresh Mobile Phase: Contaminants can accumulate in mobile phase reservoirs over time. Prepare fresh mobile phases using high-purity solvents and water.

    • Clean the Injection System: The autosampler needle and injection port are common sources of carryover. Implement a robust needle wash protocol using a strong solvent.

    • Isolate the Source: To determine if the column is the source, replace it with a union and run a blank gradient. If the peaks disappear, they were retained on the column from a previous injection. If they remain, the contamination is elsewhere in the system.

Issue 3: Baseline Drift
  • Observation: The baseline is not flat and steadily rises or falls during the analysis.

  • Causality & Explanation: Baseline drift is often caused by a lack of column equilibration, changes in mobile phase composition (especially with UV-absorbing additives), temperature fluctuations, or a failing detector lamp.[12]

  • Troubleshooting Steps:

    • Ensure Proper Equilibration: Before the first injection, and between runs, allow sufficient time for the column to equilibrate with the initial mobile phase conditions. This can take 10-20 column volumes.

    • Degas the Mobile Phase: Dissolved gases coming out of solution in the detector cell can cause baseline disturbances. Ensure your mobile phases are adequately degassed using an inline degasser, sonication, or helium sparging.

    • Use a Column Oven: Temperature fluctuations can affect the refractive index of the mobile phase and the performance of the column, leading to baseline drift. A thermostatically controlled column compartment is essential for stable baselines.[12]

    • Check Detector Lamp: An aging detector lamp can cause a drifting baseline. Check the lamp's energy output and lifetime in your chromatography data system software.

References

  • Luna Omega Polar C18 for Polar Compounds. (n.d.). Phenomenex.
  • Phenomenex Luna Omega Polar C18 HPLC Columns. (n.d.). LabRulez LCMS.
  • A2001100X030 - HPLC Column Polaris, C18-A, 180Å, 3 µm, 3 x 100 mm. (n.d.). Analytics-Shop.
  • Polaris Reversed-Phase HPLC Columns. (n.d.). Agilent.
  • Agilent Polaris HPLC Columns. (n.d.). Chrom Tech.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • HPLC Sample Preparation. (n.d.). Organomation.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International.
  • Polar Compounds. (n.d.). SIELC Technologies.
  • How to Troubleshoot HPLC Baseline Drift Issues. (2025, September 19). Patsnap Eureka.
  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8). Separation Science.
  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. (2014, November 1). LCGC International.
  • Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab.
  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. (n.d.). PubMed.
  • HPLC/MS - sample preparation for a mix of polar and non-polar compounds. (2021, October 21). Reddit.
  • This compound. (n.d.). PubChem.
  • How to maximize UV detection sensitivity in flash chromatography. (2023, January 26). Biotage.
  • The role of diode array ultraviolet detection for the identification of synthetic cathinones. (n.d.). PubMed.
  • 1,4-Dioxane. (n.d.). National Institute of Standards and Technology.
  • Determination of UV Absorbers from Sunscreens by UHPLC with Photodiode Array Detection. (n.d.). LCGC International.

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Technical Support Center: Synthesis and Purification of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this critical intermediate. By explaining the causality behind experimental choices and providing self-validating protocols, we aim to empower you to achieve high-purity DMDO-OH with optimal yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Reaction Monitoring

Question 1: What is the most common synthetic route to prepare this compound (DMDO-OH), and what are the critical parameters?

The most prevalent and industrially relevant synthesis of DMDO-OH is a two-step process starting from 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl).[1][2]

  • Step 1: Formylation. DMDO-Cl is reacted with a formate salt or formic acid in the presence of a base to yield the intermediate, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate.

  • Step 2: Hydrolysis. The formate intermediate is then hydrolyzed under acidic conditions to afford the final product, DMDO-OH.

Critical Parameters:

  • Solvent Selection: Acetonitrile and 1,2-dichloroethane are commonly used solvents for the formylation step.[1] The choice of solvent can significantly impact reaction kinetics and impurity profiles.

  • Base Selection: Triethylamine is a frequently used base to neutralize the acid formed during the formylation reaction.[1]

  • Temperature Control: The formylation reaction is typically carried out at elevated temperatures (e.g., 60-65 °C) to ensure a reasonable reaction rate.[1] However, excessive temperatures should be avoided to minimize the formation of degradation products. The hydrolysis step is generally performed at a lower temperature (e.g., 40 °C).

  • Stoichiometry: Precise control of the molar ratios of reactants is crucial for maximizing yield and minimizing unreacted starting materials.

Question 2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can often be attributed to incomplete reactions, side reactions, or product loss during workup and purification.

Troubleshooting Low Yields:

Potential Cause Explanation Recommended Action
Incomplete Formylation The conversion of DMDO-Cl to the formate intermediate is not complete.Monitor the reaction by HPLC to ensure the disappearance of the starting material. Consider increasing the reaction time or temperature moderately. Ensure the base is added effectively to drive the reaction forward.
Incomplete Hydrolysis The formate intermediate is not fully converted to DMDO-OH.Monitor the hydrolysis step by HPLC. Ensure sufficient acid catalyst is present and allow for adequate reaction time.
Side Reactions The 1,3-dioxol-2-one ring is susceptible to hydrolysis under certain conditions, leading to ring-opened byproducts.Maintain careful control over pH, especially during workup. Avoid excessively harsh acidic or basic conditions.
Product Loss During Workup DMDO-OH has some water solubility, which can lead to losses during aqueous extraction steps.When performing extractions, saturate the aqueous layer with a salt like sodium chloride (brine wash) to decrease the solubility of the product in the aqueous phase and improve extraction efficiency into the organic layer.
Impurity Profile & Purification

Question 3: My final product has a reddish-brown color. What is the source of this color and how can I remove it?

The reddish-brown coloration is a common observation in the synthesis of DMDO-OH and is indicative of impurities.[2] While the exact chromophores are not always fully characterized, they are generally believed to be degradation or polymerization products formed under the reaction conditions.

Strategies for Decolorization:

  • Activated Carbon Treatment: A widely used and effective method for removing colored impurities is treatment with activated carbon.[3][4][5] The porous structure of activated carbon provides a large surface area for the adsorption of large, color-causing molecules.[3][4]

    • Protocol: After the main purification step (e.g., distillation), dissolve the colored product in a suitable solvent (e.g., ethyl acetate). Add a small amount of activated carbon (typically 1-5% by weight) and stir or gently heat the mixture for a short period. Filter the mixture through a pad of celite to remove the activated carbon.

  • Careful Control of Reaction Conditions: Minimizing the formation of colored impurities in the first place is the best strategy. Avoid excessive heating and prolonged reaction times. Ensure an inert atmosphere (e.g., nitrogen) is maintained throughout the reaction to prevent oxidative degradation.

Question 4: What are the common impurities I should expect to see in my crude DMDO-OH, and how can I identify them?

The primary impurities to monitor are the unreacted starting material, the intermediate from the first step, and potential side-reaction products.

Common Impurities:

Impurity Chemical Name Origin Analytical Identification (HPLC)
DMDO-Cl 4-(chloromethyl)-5-methyl-1,3-dioxol-2-oneUnreacted starting materialWill have a different retention time than the product, typically eluting earlier or later depending on the column and mobile phase.
Formate Intermediate (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formateIncomplete hydrolysisWill have a distinct retention time from both the starting material and the final product.
Ring-Opened Byproducts e.g., derivatives of 1,2-dihydroxypropaneHydrolysis of the 1,3-dioxol-2-one ringThese are typically more polar and will have different retention times. Their identification may require LC-MS analysis.

Analytical Monitoring:

High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for monitoring the reaction progress and assessing the purity of the final product. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer.[2]

Question 5: What is the most effective method for purifying crude DMDO-OH to >98% purity?

For achieving high purity, a combination of purification techniques is often necessary. Fractional vacuum distillation is a highly effective method for removing volatile impurities and unreacted starting materials.[6]

dot

Purification_Workflow Crude_Product Crude DMDO-OH (Reddish-Brown Liquid) Distillation Fractional Vacuum Distillation Crude_Product->Distillation Removes volatile impurities Decolorization Activated Carbon Treatment Distillation->Decolorization Removes colored impurities Final_Product High-Purity DMDO-OH (>98%) Decolorization->Final_Product Analysis HPLC Purity Check Final_Product->Analysis

Caption: General purification workflow for DMDO-OH.

Fractional Vacuum Distillation Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a cold trap, and a manometer to monitor the pressure. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.[6]

  • Charging the Flask: Charge the distillation flask with the crude DMDO-OH and a magnetic stir bar. Do not use boiling chips as they are ineffective under vacuum.

  • Applying Vacuum: Gradually apply vacuum to the system. This will remove any highly volatile solvents at room temperature.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Collecting Fractions: Collect the fractions based on their boiling points at the given pressure. Unreacted DMDO-Cl and other lower-boiling impurities will distill first. The desired DMDO-OH will distill at a higher temperature.

  • Termination: Once the DMDO-OH has been collected, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.

Crystallization as an Alternative or Additional Step:

For some batches, crystallization can be an effective method to further improve purity, especially for removing isomers or closely related impurities.

dot

Troubleshooting_Guide Start Problem with Synthesis Low_Yield Low Yield? Start->Low_Yield Low_Purity Low Purity? Start->Low_Purity Incomplete_Reaction Check for Incomplete Reaction (HPLC Analysis) Low_Yield->Incomplete_Reaction Yes Side_Reactions Investigate Side Reactions (Optimize pH, Temperature) Low_Yield->Side_Reactions No High_Starting_Material High Starting Material? (Increase Reaction Time/Temp) Low_Purity->High_Starting_Material Yes Colored_Product Product is Colored? (Activated Carbon Treatment) Low_Purity->Colored_Product No Workup_Losses Optimize Workup (Brine Wash) Incomplete_Reaction->Workup_Losses High_Starting_Material->Colored_Product Multiple_Peaks Multiple Impurity Peaks? (Fractional Vacuum Distillation) Colored_Product->Multiple_Peaks

Caption: Troubleshooting decision tree for DMDO-OH synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a synthesis of methods described in the literature.[1][2]

Step 1: Formylation

  • To a stirred solution of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (1 equivalent) in acetonitrile, add formic acid (1.2 equivalents).

  • Cool the mixture to 10-15 °C.

  • Slowly add triethylamine (1.2 equivalents) while maintaining the temperature below 20 °C.

  • Heat the reaction mixture to 60-65 °C and stir for 5-6 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude formate intermediate.

Step 2: Hydrolysis

  • Dissolve the crude formate intermediate in methanol.

  • Add a solution of hydrochloric acid in methanol (e.g., 1.25 M) and heat the mixture to 40 °C.

  • Stir for 2-3 hours, monitoring the disappearance of the formate intermediate by HPLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the methanol.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude DMDO-OH as a reddish-brown oil.

References

  • Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were.
  • WO2021070113A1 - An improved process for this compound. Google Patents.
  • 5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts.
  • Method for synthesizing 4- (hydroxymethyl) -5-methyl-[1][7] dioxol-2-one. Google Patents.
  • The Fractional Distillation of a Binary Mixture.
  • Purification: Fractional Distillation. University of Rochester Department of Chemistry.
  • Decolorization with Activated Carbon in the Pharmaceutical Industry. Chiemivall.
  • The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. Huamei Carbon.
  • US2744938A - Removal of color impurities from organic compounds. Google Patents.
  • Introduction to protein crystallization. PubMed Central.
  • Crystallization of lysozyme with (R)-, (S)- and (RS)-2-methyl-2,4-pentanediol. National Institutes of Health.
  • Removal of Organic Dyes from Aqueous Solutions by Activated Carbons Prepared from Residue of Supercritical Extraction of Marigold. PubMed Central.
  • (PDF) An overview of dyes removal via activated carbon adsorption process. ResearchGate.
  • Ring opening reactions of some dialkyl substituted 1, 3, 2-dioxathiolan-4-one-2-oxides. Aston Research Explorer.
  • Ring expansion reactions of 4-amino-1,1-dioxo-[1][7][8][9]-thiatriazoles. ResearchGate.
  • Annulation of a 1,3-dithiole ring to a sterically hindered o-quinone core. Novel ditopic redox-active ligands. Beilstein Journal of Organic Chemistry.
  • The ring opening reaction of 1,3-dithiol-2-one systems is fully reversible. ResearchGate.
  • Crystal structure of 4,5-dimethyl-1,3-dioxol-2-one. PubMed Central.
  • The ring opening reaction of 1,3-dithiol-2-one systems is fully reversible. PubMed.
  • Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. ResearchGate.
  • 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. National Institutes of Health.

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Technical Support Center: Solvent Effects on the Stability of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol (MOM-OH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile heterocyclic compound. As a key intermediate in pharmaceutical synthesis, particularly for prodrugs, understanding the stability of MOM-OH in various solvent systems is critical for experimental success and data integrity.

Frequently Asked Questions (FAQs)

Q1: What is (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol (MOM-OH) and why is its stability a concern?

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol , with CAS number 91526-18-0, is a heterocyclic compound featuring a 1,3-dioxol-2-one core.[1] This structure is frequently used as a promoiety in the design of prodrugs to enhance properties such as bioavailability.[1] The stability of MOM-OH is a significant concern due to the presence of the cyclic carbonate ring, which is susceptible to hydrolysis, and the primary alcohol, which can undergo oxidation.[1][2] Degradation can lead to the formation of impurities, loss of desired product, and potentially altered biological activity in downstream applications. Supplier data indicates that the compound is sensitive to air, heat, and moisture, necessitating careful handling and storage.[2]

Q2: What are the primary degradation pathways for MOM-OH?

The two primary degradation pathways for MOM-OH are hydrolysis of the cyclic carbonate ring and oxidation of the hydroxymethyl group.

  • Hydrolysis: This is often the most significant degradation route, especially in the presence of water, acids, or bases. The five-membered ring is strained and susceptible to nucleophilic attack by water, leading to ring-opening and the formation of a diol and carbon dioxide. This reaction can be accelerated by changes in pH.[3]

  • Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.[1][2] This is more likely to occur in the presence of oxidizing agents or under prolonged exposure to air.

MOM_OH (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol (MOM-OH) Hydrolysis Hydrolysis (H₂O, Acid/Base) MOM_OH->Hydrolysis Oxidation Oxidation ([O]) MOM_OH->Oxidation Ring_Opened Ring-Opened Diol + CO₂ Hydrolysis->Ring_Opened Aldehyde Aldehyde Derivative Oxidation->Aldehyde Carboxylic_Acid Carboxylic Acid Derivative Oxidation->Carboxylic_Acid Aldehyde->Oxidation Further Oxidation

Caption: Primary degradation pathways of MOM-OH.

Q3: How should I store MOM-OH to ensure its stability?

To maintain the integrity of MOM-OH, it is crucial to store it under controlled conditions. Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised:

  • Temperature: Store at 2-8°C.[2]

  • Atmosphere: Store under an inert gas, such as nitrogen or argon, to prevent oxidation and hydrolysis from atmospheric moisture.[2]

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

Troubleshooting Guide: Solvent-Induced Degradation

Q4: I am observing unexpected peaks in my HPLC analysis after dissolving MOM-OH in an organic solvent. What could be the cause?

The appearance of new peaks in your chromatogram likely indicates degradation of MOM-OH. The stability of MOM-OH can be significantly influenced by the choice of solvent.

Solvent TypeExamplesPotential for DegradationRationale
Polar Protic Water, Methanol, EthanolHighThese solvents can act as nucleophiles and directly participate in the hydrolysis of the cyclic carbonate ring. They are also excellent at solvating ions, which can catalyze degradation.[4][5][6]
Polar Aprotic DMSO, Acetonitrile (ACN), DMFModerateWhile generally better than protic solvents, polar aprotic solvents can still pose a risk. DMSO is notoriously hygroscopic and can absorb atmospheric moisture, leading to hydrolysis.[7] The stability in these solvents is highly dependent on the water content.
Nonpolar Aprotic Toluene, Hexane, DichloromethaneLowThese solvents are less likely to directly participate in degradation. However, the solubility of MOM-OH in these solvents may be limited.

Troubleshooting Steps:

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Even small amounts of water in solvents like DMSO or acetonitrile can lead to significant hydrolysis over time.

  • Fresh Solutions: Prepare solutions of MOM-OH fresh before use whenever possible. Avoid long-term storage of solutions, especially in protic or hygroscopic solvents.[7]

  • Inert Atmosphere: When preparing solutions for extended experiments, consider working under an inert atmosphere (e.g., in a glovebox) to minimize exposure to air and moisture.

Q5: My reaction yield is consistently lower than expected when using MOM-OH. Could the solvent be the issue?

Yes, the solvent can directly impact your reaction yield by degrading the starting material. If your reaction is run in a protic solvent or a polar aprotic solvent that has not been properly dried, a portion of your MOM-OH may be degrading before it has a chance to react.

Experimental Workflow for Investigating Solvent Effects:

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_MOM Prepare stock solution of MOM-OH in a suitable, inert solvent (e.g., anhydrous ACN) Spike Spike MOM-OH into each test solvent Prep_MOM->Spike Prep_Solvents Prepare aliquots of test solvents (e.g., DMSO, Methanol, Water) Prep_Solvents->Spike Incubate Incubate samples at defined time points and temperatures (e.g., RT, 40°C) Spike->Incubate HPLC Analyze samples by Stability-Indicating HPLC-UV/MS Incubate->HPLC Data Quantify remaining MOM-OH and identify degradation products HPLC->Data

Caption: Workflow for assessing MOM-OH stability in different solvents.

Q6: How can I monitor the stability of MOM-OH in my experiments?

A stability-indicating analytical method is essential for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[8][9][10] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[11][12]

Protocol for a Stability-Indicating HPLC Method:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate the relatively polar MOM-OH from potentially less polar degradation products.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B.

  • Detection: UV detection at a wavelength where MOM-OH has significant absorbance (e.g., determined by UV-Vis spectroscopy). Mass spectrometry (MS) detection is highly recommended for identifying unknown degradation peaks.[12]

  • Forced Degradation Studies: To validate that your method is stability-indicating, you should perform forced degradation studies. This involves intentionally degrading MOM-OH under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and demonstrating that the degradation products are well-resolved from the parent peak.

Q7: Are there any specific excipients that are known to be incompatible with MOM-OH?

  • Hygroscopic Excipients: Excipients that readily absorb water (e.g., certain starches, microcrystalline cellulose) can increase the local water content in a formulation and promote hydrolysis.

  • Acidic or Basic Excipients: Excipients with acidic or basic properties (e.g., citric acid, sodium bicarbonate) can catalyze the hydrolysis of the cyclic carbonate.

  • Excipients with Reactive Impurities: Some excipients may contain reactive impurities, such as peroxides in povidone and polyethylene glycols (PEGs), which could lead to oxidative degradation of MOM-OH.

It is always recommended to perform drug-excipient compatibility studies during pre-formulation development.[13]

Advanced Topics

Q8: How can I definitively identify the degradation products of MOM-OH?

While HPLC-UV can indicate the presence of degradation products, their definitive identification requires more advanced analytical techniques.

  • LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry is a powerful tool for obtaining molecular weight and fragmentation information of unknown compounds, which can be used to elucidate their structures.

  • NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules.[14][15] By isolating the degradation products (e.g., through preparative HPLC), 1H and 13C NMR spectra can provide detailed structural information.

Q9: Does photostability need to be considered for MOM-OH?

Yes, photostability should be evaluated as part of a comprehensive stability assessment. While not as common as hydrolysis or oxidation for this class of compounds, exposure to high-energy light can sometimes induce degradation. A standard photostability study involves exposing the compound (in solid state and in solution) to a controlled light source (e.g., a xenon lamp) and analyzing for degradation over time using a stability-indicating HPLC method.

References

  • Preprints.org. (2023). Synthesis of Bis(cyclic Carbonates) from Epoxy Resin under Microwave Irradiation.
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • YouTube. (2018). Stability Indicating Methods.
  • PMC - NCBI. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Google Patents. (n.d.). Method of increasing the thermal stability of cyclic carbonate oligomers.
  • TU Wien's reposiTUm. (n.d.). CYCLIC CARBONATES AS MONOMERS FOR HOT LITHOGRAPHY.
  • PharmaCompass.com. (n.d.). 4-hydroxymethyl-5-methyl-2-oxo-1,3-dioxole.
  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • IJCRT.org. (2023). Stability Indicating Assay Method.
  • ResearchGate. (2023). Synthesis of cyclic carbonates by photothermal catalytic coupling of CO2 and epoxides under solvent-free conditions.
  • ResearchGate. (2014). How long can a compound be stable in DMSO for?.
  • eScholarship. (n.d.). NMR Applications to Study Natural Product Biosynthesis and Biodegradation.
  • PubChem. (n.d.). 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one.
  • Google Patents. (n.d.). An improved process for this compound.
  • MDPI. (2023). Cyclic Carbonates through the Photo-Induced Carboxylative Cyclization of Allylic Alcohol with CO2: A Comprehensive Kinetic Study of the Reaction Mechanism by In Situ ATR-IR Spectroscopy.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • PubMed. (2019). Influence of pH and Divalent Metals Relevant to California Rice Fields on the Hydroxide-Mediated Hydrolysis of the Insecticide Chlorantraniliprole.
  • Fisher Digital Publications. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
  • UNL | Powers Group. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination.
  • Infoscience. (n.d.). Green Chemistry.
  • MDPI. (n.d.). FA Polymerization Disruption by Protic Polar Solvents.
  • Grafiati. (2025). Journal articles: 'Protic and Aprotic Solvents'.
  • Google Patents. (n.d.). Method for synthesizing 4- (hydroxymethyl) -5-methyl-[2][17] dioxol-2-one.
  • ResearchGate. (n.d.). Kinetics of hydroxymethyl Phenols formation by in-line FTIR Spectroscopy.
  • MDPI. (2021). Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time.
  • PubMed. (1999). Investigation of the reaction between 4-hydroxy-5-methyl-3(2H)-furanone and cysteine or hydrogen sulfide at pH 4.5.

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Technical Support Center: Managing Thermal Instability During Distillation of Cyclic Carbonates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of cyclic carbonates. This guide is designed for researchers, scientists, and drug development professionals who handle these versatile compounds. Cyclic carbonates like ethylene carbonate (EC), propylene carbonate (PC), and butylene carbonate (BC) are prized for their properties as electrolytes, green solvents, and synthesis intermediates. However, their purification via distillation is often complicated by thermal instability, leading to product degradation, yield loss, and potential safety hazards.

This document provides in-depth, experience-driven guidance in a question-and-answer format. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot existing protocols and develop robust, self-validating purification systems.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: What causes cyclic carbonates to decompose during distillation?

Cyclic carbonates, while stable under many conditions, can undergo decomposition at elevated temperatures. The primary decomposition pathway is a decarboxylation reaction, where the molecule loses carbon dioxide (CO2) to form corresponding epoxides or other rearrangement products like aldehydes and ketones.[1] This process is often initiated or accelerated by several factors present during distillation:

  • High Temperatures: The boiling points of common cyclic carbonates at atmospheric pressure are high (e.g., Propylene Carbonate: 242°C), approaching their decomposition temperatures.[2] Distillation, even under vacuum, requires heat, which provides the activation energy for these degradation pathways.

  • Presence of Impurities: This is the most critical factor. Trace amounts of acidic, basic, or metallic impurities remaining from the synthesis process can have a potent catalytic effect on decomposition, significantly lowering the temperature at which degradation occurs.[1][3]

    • Acidic Impurities: Protons from acidic residues can catalyze the decomposition of poly(propylene carbonate) by protonating the carbonyl oxygen, initiating chain scission.[3] A similar mechanism can accelerate the degradation of the monomeric cyclic carbonate.

    • Metallic Catalysts: Residual synthesis catalysts, such as zinc tetrahalide complexes used for reacting CO2 and epoxides, have been shown to actively cause the decomposition of ethylene carbonate back into ethylene oxide and CO2 during vacuum distillation.[1]

  • Water Content: The presence of water can lead to hydrolysis, especially at high temperatures, forming the corresponding glycol (e.g., propylene glycol from propylene carbonate) and CO2.[4] The glycol impurity can further complicate the distillation.

Q2: My propylene carbonate is turning yellow during distillation. What's happening?

A yellow discoloration during the distillation of propylene carbonate is a classic indicator of thermal decomposition.[2] This color change is often due to the formation of small quantities of conjugated unsaturated compounds or other chromophores resulting from side reactions of the initial decomposition products. To mitigate this, the primary strategy is to reduce the thermal stress on the compound by lowering the distillation temperature. This is achieved by improving the vacuum.[2]

Q3: Can I use boiling stones for vacuum distillation of cyclic carbonates?

No. Boiling stones are not effective for vacuum distillation. The air trapped within the pores of the boiling stones, which is necessary to promote smooth boiling at atmospheric pressure, is rapidly removed under vacuum. This renders them unable to generate the necessary stream of bubbles to prevent bumping. For vacuum distillation of cyclic carbonates, a magnetic stir bar must be used to ensure smooth, controlled boiling and prevent violent bumping of the liquid.[5]

Part 2: Troubleshooting Guide - From Symptoms to Solutions

This section addresses specific problems you might encounter during the distillation of cyclic carbonates and provides a logical workflow for diagnosing and solving them.

Troubleshooting Workflow: Distillation Instability

Below is a diagnostic workflow to address common issues encountered during the distillation of cyclic carbonates.

G cluster_0 Problem Identification cluster_1 Initial Checks & Immediate Actions cluster_2 Diagnosis & Root Cause Analysis cluster_3 Corrective Actions start Start: Distillation Issue Observed issue Symptom: - Discoloration (Yellow/Brown) - Pressure Fluctuations - Low/No Distillate - Gas Evolution start->issue check_vacuum 1. Check Vacuum System Integrity - Are all joints sealed? - Is the pump oil clean? - Is tubing rated for vacuum? issue->check_vacuum check_temp 2. Verify Kettle Temperature - Is it within the expected range for the current pressure? - Is heating even? issue->check_temp root_cause Potential Root Cause? check_vacuum->root_cause check_temp->root_cause thermal_stress Excessive Thermal Stress root_cause->thermal_stress High Kettle Temp? impurities Catalytic Impurities (Acidic, Basic, Metallic) root_cause->impurities Poor Pre-purification? water Water Contamination (Hydrolysis) root_cause->water Inadequate Drying? solution_vac Solution: Improve Vacuum - Re-grease joints - Change pump oil - Use a more powerful pump to lower boiling point thermal_stress->solution_vac solution_pre_purify Solution: Enhance Pre-purification - Neutralize feed - Treat with activated carbon - Filter to remove catalyst residues impurities->solution_pre_purify solution_dry Solution: Rigorous Drying - Dry with molecular sieves (3Å or 4Å) - Perform azeotropic drying if necessary water->solution_dry stop_dist STOP DISTILLATION Cool down system before implementing solutions solution_vac->stop_dist solution_pre_purify->stop_dist solution_dry->stop_dist

Caption: Troubleshooting workflow for distillation issues.

Problem/Observation Potential Cause(s) Recommended Actions & Explanations
Difficulty Achieving/Maintaining Vacuum - Leaks in glassware joints or tubing.- Inefficient vacuum pump.- Inspect and re-grease all joints: Even a small leak will prevent the system from reaching the necessary low pressure. Use a high-quality vacuum grease.[2][5]- Check pump oil: Cloudy or discolored oil in a rotary vane pump indicates contamination and will impair performance. Change the oil.- Use proper vacuum tubing: Ensure thick-walled tubing is used and all connections are secure.
Product is Discolored (Yellow to Brown) - Thermal Decomposition: The kettle temperature is too high for the residence time, causing degradation.[2]- Polymerizable Impurities: Trace impurities may be polymerizing under heat.- Improve the vacuum: A lower pressure directly translates to a lower boiling point, which is the most effective way to minimize thermal stress.[2]- Pre-purify with adsorbents: Before distillation, stir the crude carbonate with activated carbon to remove polymerizable impurities, then filter.[2]
Pressure Fluctuations During Distillation - Bumping: Uneven boiling due to lack of proper agitation.- Decomposition: Evolution of non-condensable gases (like CO2) from decomposition is causing pressure spikes.[1]- Unstable Vacuum Source: A fluctuating water aspirator pressure or a faulty vacuum regulator.- Ensure vigorous stirring: A stir bar is mandatory for smooth boiling.[5]- Address the root cause of decomposition: If gas evolution is suspected, immediately reduce heat. This is a sign of significant instability. Re-evaluate your pre-purification strategy to remove catalytic impurities.- Use a vacuum regulator: For precise and stable pressure control, especially when using a high-capacity pump, a regulator is essential.[6]
Low or No Distillate Collection - Inefficient Distillation Column: For fractional distillation, poor packing or insulation can prevent the vapor from reaching the condenser.- Vacuum is too high: If the pressure is extremely low, the boiling point might be below the temperature of your condenser fluid, preventing condensation.- Insulate the column: Wrap the distillation head and column with glass wool or aluminum foil to minimize heat loss.- Check condenser temperature: Ensure your cooling fluid is sufficiently cold to condense the vapors at the operating pressure.

Part 3: Experimental Protocols for Stabilization

Success in distilling cyclic carbonates hinges on rigorous preparation before heating begins. The goal is to remove any species that could catalyze decomposition.

Protocol 1: Pre-purification and Drying of Crude Cyclic Carbonates

This protocol is designed to remove water and common acidic or catalytic impurities before the final distillation step.

Materials:

  • Crude cyclic carbonate (e.g., Propylene Carbonate)

  • Activated 3Å or 4Å molecular sieves[2]

  • Anhydrous sodium carbonate (Na2CO3) or basic alumina (for acidic impurities)

  • Activated carbon (optional, for color removal)

  • Round-bottom flask, magnetic stirrer, and filtration apparatus

Procedure:

  • Initial Neutralization (if acidic impurities are suspected):

    • If your crude product may contain acidic residues (e.g., from acidic catalysts), add a small amount (1-2% w/w) of anhydrous sodium carbonate or basic alumina.

    • Stir the mixture vigorously for 2-4 hours at room temperature. This will neutralize acidic species.

    • Filter the mixture to remove the solid neutralizing agent.

  • Drying with Molecular Sieves:

    • Activate 3Å or 4Å molecular sieves by heating them in a furnace at 350°C for at least 8 hours under vacuum or a stream of inert gas.[2]

    • Allow the sieves to cool to room temperature in a desiccator under an inert atmosphere.

    • To the neutralized and filtered (or crude, if neutralization was not needed) carbonate, add the activated molecular sieves (approximately 5-10% w/v).[2]

    • Seal the flask and stir the mixture at room temperature for a minimum of 24 hours to ensure thorough drying.[2]

  • Decolorization (Optional):

    • If the crude material is colored, add a small amount of activated carbon (1-2% w/w) along with the molecular sieves.

    • After the drying period, filter the mixture to remove the sieves and carbon. The carbonate is now ready for distillation.

Protocol 2: Stabilized Vacuum Distillation

This procedure outlines the setup and execution of a vacuum distillation designed to minimize thermal decomposition.

Apparatus Setup Workflow:

G cluster_0 Preparation cluster_1 Assembly cluster_2 Operation cluster_3 Shutdown A 1. Inspect all glassware for cracks or stars. B 2. Add dried cyclic carbonate and a stir bar to distillation flask. A->B C 3. Assemble distillation apparatus. Use a Claisen adapter to minimize bumping. B->C D 4. Lightly grease all ground-glass joints. C->D E 5. Connect to a cold trap and then to the vacuum pump. D->E F 6. Start stirrer and then slowly evacuate the system. E->F G 7. Once stable vacuum is reached, begin gentle, even heating. F->G H 8. Discard forerun, then collect main fraction. G->H I 9. Stop heating before flask runs dry. H->I J 10. Allow apparatus to cool to room temperature. I->J K 11. Slowly vent the system to atmospheric pressure. J->K L 12. Turn off vacuum pump. K->L

Caption: Workflow for setting up and running a vacuum distillation.

Procedure:

  • Apparatus Assembly:

    • Thoroughly inspect all glassware for any cracks or defects that could lead to implosion under vacuum.[5]

    • Assemble the vacuum distillation apparatus as shown in the workflow diagram. A Claisen adapter is recommended to provide an extra port and minimize the risk of bumped liquid contaminating the condenser.[5]

    • Ensure all ground-glass joints are lightly and evenly greased with a high-vacuum grease to ensure a perfect seal.[2][5]

    • Connect the vacuum adapter via thick-walled tubing to a cold trap (cooled with dry ice/acetone or liquid nitrogen) and then to the vacuum pump. The trap is essential to protect the pump from corrosive vapors.[2]

  • Execution:

    • Transfer the pre-purified and dried cyclic carbonate into the distillation flask. Do not fill the flask more than two-thirds full.

    • Begin stirring. A common mistake is to start heating before a stable vacuum is achieved. First, turn on the vacuum source and allow the system to fully evacuate. You may see initial bubbling as dissolved gases are removed.[2]

    • Once a stable, low pressure is reached (monitor with a manometer), begin to gently heat the distillation flask using a heating mantle.

    • Discard the first small fraction (forerun), which may contain any residual low-boiling impurities.

    • Collect the main fraction in a clean, dry receiving flask. Record the boiling point and the pressure. Note that the boiling point may fluctuate slightly if the vacuum is not perfectly stable.[5]

  • Shutdown:

    • Crucially, stop the distillation before the flask goes completely dry. Overheating the small amount of residue can lead to the formation of peroxides or forceful decomposition.[2]

    • Remove the heating mantle and allow the entire apparatus to cool to room temperature.

    • Slowly and carefully vent the system by opening a stopcock on the vacuum adapter or removing the tubing.

    • Once the system is at atmospheric pressure, you can turn off the vacuum pump and disassemble the apparatus.

Part 4: Key Technical Data and Safety Considerations

Distillation Parameters for Common Cyclic Carbonates

The key to successful distillation is operating at a pressure that allows for a kettle temperature well below the decomposition point.

Compound Boiling Point (°C) at 760 mmHg Recommended Vacuum (mmHg) Approximate Boiling Point (°C) at Recommended Vacuum Material Compatibility
Ethylene Carbonate (EC) 248[7]30 mmHg[8]~141 °C[8]Stainless Steel (304, 316), Glass
Propylene Carbonate (PC) 242[9]1-10 mmHg~75-100 °CStainless Steel (304, 316) is acceptable.[7][10]
Butylene Carbonate (BC) 2531-10 mmHg~90-115 °CStainless Steel (304, 316), Glass

Note: The approximate boiling points under vacuum are estimates. Always use a manometer to correlate the actual pressure with the observed boiling temperature.

Safety is Paramount: Preventing Runaway Reactions

While rare, the rapid, exothermic decomposition of a large volume of cyclic carbonate can lead to a dangerous runaway reaction. The risk is highest when distilling material with a high concentration of catalytic impurities.

Key Safety Precautions:

  • Always Perform Pre-purification: Never distill crude cyclic carbonate without first taking steps to remove water and potential catalysts.

  • Monitor Kettle Temperature and Pressure: A sudden, unexplained rise in temperature or pressure is a primary warning sign of a developing exotherm. Have a plan to immediately remove the heat source and apply cooling if necessary.

  • Never Distill to Dryness: Leaving a small amount of liquid in the flask prevents the concentration and overheating of potentially unstable residues.[2]

  • Work in a Fume Hood: All distillations must be conducted in a certified chemical fume hood with the sash positioned as low as is practical.

  • Use a Safety Shield: A blast shield should be placed between the apparatus and the operator.

  • Have an Emergency Plan: Know the location of fire extinguishers and safety showers. Ensure a dry chemical fire extinguisher is available.[11]

By understanding the chemical principles of thermal decomposition and implementing these rigorous pre-purification and distillation protocols, you can safely and effectively obtain high-purity cyclic carbonates for your critical research and development needs.

References

  • Bal Seal Engineering, Inc. (1998). CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products.
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Technical Support Center: Industrial Production of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the industrial synthesis of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH). It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during production.

Introduction: The Critical Role and Challenges of DMDO-OH Synthesis

This compound (CAS No. 91526-18-0) is a pivotal intermediate in the pharmaceutical industry.[1][2] Its primary application is as a precursor for the "medoxomil" moiety, a functional group used to create prodrugs with enhanced bioavailability.[1] A prime example is its use in the synthesis of Azilsartan medoxomil, a widely prescribed medication for hypertension.[1][3]

Despite its importance, the industrial-scale synthesis of DMDO-OH is fraught with challenges. The most common synthetic routes involve the hydrolysis of a halogenated precursor, typically 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl).[3][4][5] Achieving high yield and purity consistently is complicated by side reactions, stability issues, and the need for rigorous purification. This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for DMDO-OH?

The predominant route involves a two-step process starting from 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl). The first step is the formation of an intermediate ester, typically a formate or acetate, by reacting DMDO-Cl with a corresponding salt or acid.[5][6] This intermediate is then hydrolyzed under acidic conditions to yield the final DMDO-OH product.[3][6][7]

Q2: Why is the two-step hydrolysis via an intermediate preferred over direct hydrolysis?

Direct hydrolysis of the chloromethyl group can be sluggish and may lead to the formation of undesirable byproducts. The two-step process, involving an ester intermediate, is generally more efficient and provides a cleaner product profile. The intermediate step effectively converts the less reactive chloride into a more labile ester group, facilitating a smoother final hydrolysis.

Q3: What are the key starting materials for the synthesis of the DMDO-Cl precursor?

The precursor, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, is typically synthesized by the chlorination of 4,5-dimethyl-1,3-dioxol-2-one.[4] This reaction often utilizes agents like sulfuryl chloride.[8]

Q4: What are the primary safety concerns when handling reagents for DMDO-OH synthesis?

Key safety considerations include:

  • Halogenating Agents: Reagents like sulfuryl chloride, used to make the DMDO-Cl precursor, are corrosive and react violently with water.[8]

  • Solvents: Many protocols use chlorinated solvents (e.g., dichloromethane, 1,2-dichloroethane) or polar aprotic solvents (e.g., DMF), which have associated health risks and require proper handling in ventilated areas.[4][6]

  • Acids and Bases: The use of strong acids (e.g., HCl) and bases (e.g., triethylamine) requires appropriate personal protective equipment (PPE) to prevent chemical burns.[5][7]

Q5: What are the typical storage conditions for DMDO-OH?

DMDO-OH can be unstable and should be stored at refrigerated temperatures (2°C - 8°C) and protected from light to prevent degradation. It is also important to keep containers securely sealed and avoid contact with incompatible materials.[9]

Troubleshooting Guide: From Low Yield to Impurity Profiling

This section addresses specific problems encountered during the synthesis of DMDO-OH.

Section 3.1: Low Reaction Yield

Q: My overall yield for the conversion of DMDO-Cl to DMDO-OH is below 70%. What are the common causes?

Low yield is a frequent issue that can stem from several factors throughout the two-step process. A systematic investigation is crucial.

Potential Causes & Corrective Actions:

  • Incomplete Formation of the Ester Intermediate: The first step, formation of the formate or acetate ester, is critical.

    • Insight: The choice of base and solvent significantly impacts this step. Triethylamine is commonly used as an acid scavenger, but its removal as a salt can be challenging.[3][5][7] An alternative process uses sodium acetate in DMF, which can be more cost-effective and proceed at room temperature.[6]

    • Troubleshooting:

      • Monitor Step 1: Use HPLC to ensure the complete consumption of DMDO-Cl before proceeding to hydrolysis.

      • Optimize Base: If using triethylamine, ensure it is added slowly at a controlled temperature (e.g., 10-15°C) to prevent side reactions.[5] Ensure the molar ratio of the base to formic acid is appropriate (often 1:1 or slightly higher).[3][7]

      • Consider Additives: The addition of a catalytic amount of potassium iodide can accelerate the reaction when forming the acetate intermediate, as it promotes in-situ conversion of the chloride to the more reactive iodide.[6]

  • Inefficient Hydrolysis of the Intermediate: The second step can also be a source of yield loss.

    • Insight: Hydrolysis is typically acid-catalyzed, often using a solution of HCl in an alcohol like methanol or isopropanol.[5][6] The concentration of the acid and the reaction temperature are key parameters.

    • Troubleshooting:

      • Acid Concentration: Ensure the acid solution is of the correct concentration. Water content can affect hydrolysis rates.

      • Temperature Control: While some protocols mention refluxing, others perform the hydrolysis at a milder 40°C.[5][7] Overheating can lead to degradation of the dioxol-2-one ring. Conduct small-scale experiments to find the optimal temperature for your specific conditions.

  • Product Loss During Workup and Purification:

    • Insight: DMDO-OH has some water solubility. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) are necessary to recover the product from the aqueous phase during workup.[5]

    • Troubleshooting:

      • Solvent Choice: Use a solvent in which DMDO-OH is highly soluble and which is immiscible with water.

      • Extraction Efficiency: Perform at least 3-4 extractions of the aqueous layer to maximize recovery. Combine organic phases for drying and concentration.

      • Distillation: If purification is done by vacuum distillation, ensure the pressure and temperature are carefully controlled to prevent thermal decomposition.

Section 3.2: Product Purity Issues

Q: My final product shows significant impurities by HPLC. What are the likely byproducts, and how can they be minimized?

High purity (>97%) is often required for pharmaceutical applications.[3] Understanding the source of impurities is the first step to eliminating them.

Impurity Potential Source Mitigation Strategy
Unreacted DMDO-Cl Incomplete reaction in Step 1.Monitor Step 1 by HPLC until DMDO-Cl is <0.5%. Increase reaction time or temperature slightly if needed. Consider using a catalyst like KI.[6]
Formate/Acetate Intermediate Incomplete hydrolysis in Step 2.Increase hydrolysis time or acid concentration. Ensure proper temperature control. Monitor by HPLC for disappearance of the intermediate.
Polymeric/Degradation Products High reaction temperatures; presence of strong bases or acids for prolonged periods.Maintain strict temperature control throughout the process, especially during hydrolysis and distillation. Minimize reaction times where possible.
Solvent Adducts Reaction of intermediates with the solvent (e.g., with DMF).Choose a more inert solvent. Patents suggest that solvents like 1,2-dichloroethane or acetonitrile are effective.[6][7]

Q: My final product has a yellow to brown discoloration. What is the cause?

Discoloration is typically due to trace impurities or degradation products.

  • Insight: The dioxolone ring can be sensitive to heat and pH extremes. Prolonged exposure to high temperatures during reaction or purification can lead to the formation of colored oligomeric species.

  • Troubleshooting:

    • Temperature Control: Avoid excessive temperatures (>65°C) during the reaction and workup.[5]

    • Purification: Consider a final purification step, such as a short-path vacuum distillation or chromatography, to remove colored impurities.

    • Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen) can sometimes prevent oxidative side reactions that may contribute to color.

Protocols and Methodologies

Protocol 1: Synthesis of DMDO-OH via Formate Intermediate

This protocol is a synthesis of methods described in the literature and is intended for lab-scale execution.[3][5][7] All operations should be performed in a well-ventilated fume hood with appropriate PPE.

Step 1: Formation of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate

  • To a 1L reaction flask equipped with a stirrer, thermometer, and dropping funnel, add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl) (50 g, 0.337 mol) and acetonitrile (500 mL).

  • Stir the mixture and add formic acid (46.5 g, 1.01 mol).

  • Cool the reaction mixture to 10-15°C in an ice bath.

  • Slowly add triethylamine (101 g, 1.01 mol) dropwise over 1-2 hours, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, slowly heat the mixture to 60-65°C and maintain for 4-6 hours.

  • Monitor the reaction by HPLC until the DMDO-Cl peak area is less than 1% of the total peak area.

  • Cool the mixture to room temperature (15-20°C).

  • Filter the solid triethylamine hydrochloride salt and wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude formate intermediate as an oil.

Step 2: Hydrolysis to this compound (DMDO-OH)

  • To the crude intermediate from Step 1, add isopropyl alcohol (250 mL).

  • Prepare a solution of hydrogen chloride in isopropyl alcohol (e.g., 20-25% v/v).

  • Heat the mixture to 40°C and slowly add the HCl-isopropanol solution.

  • Maintain the reaction at 40-45°C and monitor by HPLC until the formate intermediate is completely consumed.

  • Cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate (300 mL) and wash with water (2 x 150 mL) and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the final product, DMDO-OH. Further purification can be achieved by vacuum distillation if necessary.

Protocol 2: HPLC Purity Analysis

This is a general method; optimization may be required.

  • Column: C18, 250mm x 4.6mm, 5 µm

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% to 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualized Workflows and Pathways

Synthesis Pathway and Side Reactions

The following diagram illustrates the primary synthesis route from DMDO-Cl to DMDO-OH and highlights potential side reactions that can lead to impurities.

G cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions / Impurities DMDO_Cl DMDO-Cl 4-(chloromethyl)-... Intermediate Formate/Acetate Intermediate DMDO_Cl->Intermediate Step 1 + HCOOH / Et3N or + NaOAc / KI Polymer Polymeric Byproducts DMDO_Cl->Polymer High Temp DMDO_OH DMDO-OH (Final Product) Intermediate->DMDO_OH Step 2 + H+ / ROH (Hydrolysis) Unreacted Unreacted DMDO-Cl Intermediate->Unreacted Incomplete Reaction Degradation Degradation Products (e.g., from ring opening) DMDO_OH->Degradation Excess Heat / pH

Caption: Synthesis pathway of DMDO-OH and potential impurity sources.

Troubleshooting Workflow for Low Yield

This diagram provides a logical flow for diagnosing and resolving issues related to low product yield.

G start Low Yield Observed check_step1 Check Step 1 Conversion (HPLC Analysis) start->check_step1 step1_ok Conversion >99%? check_step1->step1_ok check_step2 Check Step 2 Conversion (HPLC Analysis) step1_ok->check_step2 Yes optimize_step1 Optimize Step 1: - Increase reaction time/temp - Check reagent stoichiometry - Add catalyst (e.g., KI) step1_ok->optimize_step1 No step2_ok Hydrolysis Complete? check_step2->step2_ok check_workup Review Workup & Purification step2_ok->check_workup Yes optimize_step2 Optimize Step 2: - Increase hydrolysis time - Check acid concentration step2_ok->optimize_step2 No optimize_workup Optimize Workup: - Increase # of extractions - Check distillation parameters check_workup->optimize_workup optimize_step1->check_step1 optimize_step2->check_step2 end Yield Improved optimize_workup->end

Sources

Technical Support Center: Cost-Effective Synthesis of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (CAS 91526-18-0), a critical intermediate in the pharmaceutical industry.[1] This molecule, hereafter referred to as DMDO-OH, is a key building block for prodrugs, most notably for angiotensin II receptor antagonists like Azilsartan medoxomil.[2] Its bifunctional nature, featuring a hydroxyl group and a cyclic carbonate, makes it a versatile reagent in organic synthesis.[3]

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms, offering robust troubleshooting advice and addressing frequently asked questions to ensure a successful, scalable, and cost-effective synthesis.

Core Synthesis Strategy: From Chloromethyl to Hydroxymethyl

The most industrially viable and cost-effective pathway to DMDO-OH begins with the commercially available precursor, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl). The overall strategy involves a two-step transformation that is frequently performed as a one-pot synthesis:

  • Nucleophilic Substitution: The chlorine atom is displaced by a carboxylate anion (formate or acetate) to form a stable ester intermediate.

  • Hydrolysis/Transesterification: The ester intermediate is cleaved under acidic conditions to yield the final hydroxymethyl product, DMDO-OH.

This approach avoids the use of more hazardous and unstable reagents like 4-bromomethyl-5-methyl-1,3-dioxol-2-one.[4]

Synthesis_Workflow Start Start: DMDO-Cl Step1 Step 1: Nucleophilic Substitution Start->Step1 Sodium Acetate or Formic Acid/Base Intermediate Ester Intermediate ((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl acetate or formate) Step1->Intermediate Step2 Step 2: Acid Hydrolysis Intermediate->Step2 Acidic Alcohol (e.g., IPA/HCl) End Product: DMDO-OH Step2->End

Caption: General workflow for the two-step synthesis of DMDO-OH from DMDO-Cl.

Recommended Experimental Protocols

Below are two common protocols. Protocol A represents a highly cost-effective and scalable method, while Protocol B is a more traditional approach.

ParameterProtocol A: Acetate Route[5]Protocol B: Formate Route[6]
Starting Material 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl)4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl)
Reagent (Step 1) Sodium Acetate (NaOAc)Formic Acid & Triethylamine (TEA)
Catalyst (Step 1) Potassium Iodide (KI)None
Solvent (Step 1) Dimethylformamide (DMF)Acetonitrile
Temperature (Step 1) 25-35°C60-65°C
Reagent (Step 2) Isopropyl Alcohol / HCl (IPA.HCl)Isopropyl Alcohol / HCl
Temperature (Step 2) Room TemperatureReflux
Typical Yield ~89-91%~79%
Cost-Effectiveness High. Uses cheaper reagents (Sodium Acetate, DMF) and operates at room temperature, reducing energy costs.Moderate. Formic acid and acetonitrile are more expensive. Higher temperatures increase energy costs.
Safety Notes DMF is a reprotoxic solvent; handle with appropriate engineering controls.Acetonitrile is flammable and toxic. Triethylamine is corrosive and has a strong odor.
Detailed Step-by-Step Methodology: Protocol A

This protocol is adapted from patent literature describing a commercially viable and production-friendly process.[5]

Step 1: Synthesis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl acetate (IV)

  • To a suitable reaction vessel, add Dimethylformamide (DMF), 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (1.0 eq), Sodium Acetate (1.2 eq), and a catalytic amount of Potassium Iodide (0.1 eq).

  • Stir the mixture at ambient temperature (25-35°C).

  • Monitor the reaction progress using HPLC until the starting material (DMDO-Cl) is consumed (typically 4-6 hours).

  • The resulting mixture containing the intermediate can be used directly in the next step without isolation.

Step 2: Acid Hydrolysis to this compound (I)

  • Cool the reaction mixture from Step 1.

  • Prepare a solution of HCl in Isopropyl Alcohol (IPA.HCl) and add it slowly to the reaction mixture while maintaining the temperature.

  • Stir the reaction at room temperature and monitor by HPLC until the acetate intermediate is fully consumed.

  • Perform an aqueous workup: add water and a suitable extraction solvent (e.g., ethyl acetate). Separate the organic layer.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield DMDO-OH as an oil (typically colorless to light brown).

Troubleshooting Guide (Q&A)

Q1: My final yield is consistently low (<80%). What are the likely causes?

A1: Low yields can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Substitution (Step 1): The conversion of DMDO-Cl to the ester intermediate is critical. Verify complete conversion by HPLC before proceeding to hydrolysis. If the reaction stalls, consider the quality of your reagents. Anhydrous conditions are preferable, and the grade of DMF can impact reactivity. The catalytic KI in Protocol A is crucial for activating the chloride for displacement.

  • Inefficient Hydrolysis (Step 2): The cleavage of the ester intermediate requires sufficient acid catalyst and time. Ensure your acidic alcohol solution (e.g., IPA.HCl) is not depleted and is of the correct concentration. In some cases, gentle heating (40°C) may be required to drive the reaction to completion, though this risks side reactions.[2][7]

  • Product Degradation: The 1,3-dioxol-2-one ring is sensitive to strongly basic or highly acidic conditions at elevated temperatures. Prolonged reaction times at high temperatures can lead to decomposition. It is crucial to maintain the recommended temperature ranges.

  • Workup Losses: DMDO-OH has some water solubility. During the aqueous workup, ensure you are not losing product to the aqueous layer. A back-extraction of the aqueous layer with the organic solvent can help recover dissolved product.

Q2: My HPLC analysis shows significant impurities alongside the product. How can I minimize them?

A2: Side product formation is often related to reaction conditions and reagent stoichiometry.

  • Unreacted Starting Material: This points to an incomplete reaction in Step 1. See Q1 for solutions.

  • Residual Ester Intermediate: This indicates incomplete hydrolysis. Increase the reaction time for Step 2 or the amount of acid catalyst, but be cautious of causing degradation.

  • Elimination/Polymerization Products: The allylic nature of the substrate can lead to elimination or polymerization, especially at higher temperatures. Adhering to the milder conditions of Protocol A (25-35°C) significantly reduces these side pathways compared to higher-temperature methods.[5]

  • Base Selection (Protocol B): When using the formic acid route, the choice of base is critical. Triethylamine is common, but other bases like pyridine have also been used.[7] The base must be strong enough to deprotonate formic acid but not so strong as to promote side reactions with the electrophilic carbonate ring. Ensure the correct stoichiometric amount is used to neutralize the generated HCl without creating a highly basic environment.

Q3: The final product is a dark brown or reddish oil. Is this normal, and how can I improve the color?

A3: The final product is often isolated as a colorless to reddish-brown liquid.[7] Dark coloration can indicate impurities or slight degradation.

  • High Reaction Temperatures: Overheating during the reaction or distillation can cause thermal decomposition and color body formation.

  • Residual DMF: In Protocol A, ensure all high-boiling DMF is removed during concentration. Residual DMF can be difficult to remove and may retain colored impurities. A thorough aqueous wash is essential.

  • Purification: While industrial processes aim to avoid chromatography, a lab-scale batch can be purified by passing it through a short plug of silica gel using an ethyl acetate/hexane mixture to remove polar, colored impurities.[4]

Q4: Can I run this synthesis as a one-pot reaction without isolating the intermediate?

A4: Yes, this synthesis is ideally suited for a one-pot procedure, which is a key advantage for scalability and cost-effectiveness.[4][5] After confirming the completion of Step 1 via HPLC, the reaction mixture is typically cooled, and the reagents for Step 2 are added directly. This minimizes handling, reduces solvent waste, and improves overall process efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most cost-effective starting material for this synthesis?

A1: 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl) is the most widely used and economically advantageous starting material.[8] It is more stable and less expensive than its bromo- or iodo-analogs.

Q2: Which synthesis route (Acetate vs. Formate) is better for scaling up?

A2: The acetate route (Protocol A) is superior for industrial scale-up.[5] Its key advantages are:

  • Lower Cost Reagents: Sodium acetate is significantly cheaper than formic acid and triethylamine.

  • Milder Conditions: Operating at ambient temperature reduces energy consumption and minimizes the risk of thermal runaway or side reactions.

  • Reduced Waste: It avoids the formation of triethylammonium hydrochloride salt, which needs to be filtered and disposed of in the formate route.

Q3: What are the critical safety precautions I should take?

A3: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

  • Reagent Handling: DMDO-Cl can be an irritant. Formic acid and HCl are corrosive. Triethylamine has a noxious odor and is corrosive. Handle these in a well-ventilated fume hood.[9]

  • Solvents: Acetonitrile is flammable. DMF is a reproductive toxin and should be handled with appropriate engineering controls to avoid inhalation and skin contact.

  • Exothermic Potential: While the acetate route is run at room temperature, the initial mixing and the acid addition during hydrolysis can be exothermic. Ensure adequate cooling is available.

Q4: How should I store the final product, DMDO-OH?

A4: DMDO-OH should be stored in a tightly sealed container in a refrigerator (2-8°C) and protected from light to prevent potential degradation over time.

Troubleshooting_Logic cluster_synthesis Synthesis Steps cluster_problems Observed Problems cluster_causes Potential Causes Step1 Step 1 (Substitution) Step2 Step 2 (Hydrolysis) Workup Workup & Purification LowYield Low Yield Incomplete_S1 Incomplete Step 1 LowYield->Incomplete_S1 Incomplete_S2 Incomplete Step 2 LowYield->Incomplete_S2 Degradation Product Degradation LowYield->Degradation WorkupLoss Workup Losses LowYield->WorkupLoss Impurities High Impurities Impurities->Incomplete_S1 Impurities->Incomplete_S2 SideRxns Side Reactions Impurities->SideRxns DarkColor Dark Product Color DarkColor->Degradation TempIssue High Temperature DarkColor->TempIssue Incomplete_S1->Step1 Check Reagents, Time, Catalyst Incomplete_S2->Step2 Check Acid Conc., Time Degradation->Step1 Check Temp. Degradation->Step2 Check Temp. WorkupLoss->Workup Back-extract SideRxns->Step1 Control Temp., Stoichiometry TempIssue->Step1 Adhere to Protocol TempIssue->Step2 Adhere to Protocol TempIssue->Workup Adhere to Protocol

Caption: A logic diagram connecting common synthesis problems to their potential causes and corresponding process stages.

References

  • North, M., & Pasquale, R. (2010). Organocatalyzed coupling of carbon dioxide with epoxides for the synthesis of cyclic carbonates: catalyst design and mechanistic studies.
  • D'Elia, V., & Moncho, S. (2020).
  • North, M., & Pasquale, R. (2012). Synthesis of Chiral Cyclic Carbonates via Kinetic Resolution of Racemic Epoxides and Carbon Dioxide. MDPI.
  • North, M., & Pasquale, R. (2012). Synthesis of Cyclic Carbonates from Carbon Dioxide and Epoxides.
  • Nomura, R., Ninagawa, A., & Matsuda, H. (1980). Synthesis of cyclic carbonates from carbon dioxide and epoxides in the presence of organoantimony compounds as novel catalysts. The Journal of Organic Chemistry.
  • Patel, D. R., et al. (2021). An improved process for this compound.
  • Unknown Author. (n.d.). Method for synthesizing 4-(hydroxymethyl)-5-methyl-[11][12] dioxol-2-one.
  • Unknown Author. (n.d.). Method for synthesizing 4-(hydroxymethyl)-5-methyl-[11][12]dioxol-2-one.
  • ChemicalBook. (n.d.). This compound synthesis. ChemicalBook.
  • Alpegiani, M., Zarini, F., & Perrone, E. (1992). On the Preparation of 4-Hydroxymethyl-5-Methyl-1,3-Dioxol-2-One.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Synthesis: The Versatility of this compound. NINGBO INNO PHARMCHEM CO.,LTD..
  • Biosynth. (n.d.). This compound. Biosynth.
  • Orchid Chemicals & Pharmaceuticals Ltd. (2015). An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 One.
  • PubChem. (n.d.). This compound.
  • Apollo Scientific. (2023). Safety Data Sheet for this compound. Apollo Scientific.
  • Alpegiani, M., Zarini, F., & Perrone, E. (1992). On the preparation of 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one. LookChem.
  • Benchchem. (n.d.). 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Benchchem.

Sources

Validation & Comparative

The Medoxomil Moiety: A Comparative Guide to the Characterization of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one Derivatives in Prodrug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the optimization of a drug candidate's pharmacokinetic profile is a paramount challenge. Poor aqueous solubility and limited bioavailability can halt the progress of otherwise promising active pharmaceutical ingredients (APIs). The prodrug approach represents a powerful strategy to overcome these hurdles, and among the various promoieties utilized, the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group, often referred to as "medoxomil," has emerged as a clinically validated and highly effective tool.

This guide provides an in-depth characterization of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH), the key precursor for the medoxomil moiety, and its derivatives. We will move beyond a simple listing of properties to offer a comparative analysis of their performance, supported by experimental data, to explain the causal relationships behind their design and application. This document is intended to serve as a practical resource for scientists seeking to leverage this valuable prodrug technology.

The Rationale for Medoxomil Prodrugs: A Mechanistic Overview

The core value of the medoxomil moiety lies in its ability to mask polar functional groups, such as carboxylic acids, temporarily increasing the lipophilicity of a drug to enhance its absorption through the gastrointestinal tract.[1] Once absorbed into the systemic circulation, the medoxomil ester is designed to be rapidly and efficiently cleaved by endogenous enzymes, releasing the active parent drug.[2]

The bioactivation is primarily mediated by esterases present in the intestine, liver, and blood, such as carboxymethylenebutenolidase (CMBL), carboxylesterase 1 (CES1), and human serum albumin (HSA).[3][4] The hydrolysis of the ester bond is followed by a spontaneous intramolecular cyclization and decarboxylation cascade, which ensures an irreversible release of the active drug.[5]

Below is a diagram illustrating the general workflow from prodrug synthesis to in vivo activation.

G cluster_synthesis Prodrug Synthesis cluster_bioactivation In Vivo Bioactivation API API with Carboxylic Acid Prodrug Medoxomil Prodrug (e.g., Olmesartan Medoxomil) API->Prodrug Esterification DMDO_Cl 4-(Chloromethyl)-5-methyl- 1,3-dioxol-2-one DMDO_Cl->Prodrug Absorption GI Absorption Prodrug->Absorption Hydrolysis Enzymatic Hydrolysis (Esterases: CMBL, CES1, HSA) Absorption->Hydrolysis Release Active Drug Release Hydrolysis->Release Spontaneous Decarboxylation

Caption: General workflow for medoxomil prodrug synthesis and bioactivation.

Physicochemical and Spectroscopic Characterization

A thorough characterization of the medoxomil precursor and its derivatives is essential for quality control and regulatory submission. The primary synthetic precursor is typically 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl), which is then used to esterify the parent drug.[6] The corresponding 4-(hydroxymethyl) derivative (DMDO-OH) is a key metabolite and impurity.[7]

PropertyThis compound4-(chloromethyl)-5-methyl-1,3-dioxol-2-one
CAS Number 91526-18-0[7]80841-78-7[8]
Molecular Formula C₅H₆O₄[7]C₅H₅ClO₃[8]
Molecular Weight 130.10 g/mol [7]148.54 g/mol [9]
Appearance White to off-white crystalline powderLiquid[8]
Boiling Point 213.8 °C at 760 mmHgNot specified
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts for DMDO Derivatives:

ProtonsDMDO-Cl (Reference)Expected for DMDO-OHRationale for Shift
-CH₃ ~2.2 ppm (s)~2.1-2.2 ppm (s)The electronic environment of the methyl group is largely unaffected by the change from -CH₂Cl to -CH₂OH.
-CH₂- ~4.5 ppm (s)~4.7 ppm (s)The hydroxyl group in DMDO-OH is less electronegative than the chlorine in DMDO-Cl, leading to a slight downfield shift of the adjacent methylene protons.
-OH N/ABroad singlet, variableThe chemical shift is dependent on concentration and solvent due to hydrogen bonding.

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts for DMDO Derivatives:

CarbonDMDO-Cl (Reference)Expected for DMDO-OHRationale for Shift
-CH₃ ~10 ppm~9-10 ppmMinimal change expected.
-CH₂- ~38 ppm~55-58 ppmThe carbon attached to the less electronegative oxygen will be more deshielded (downfield shift) compared to the one attached to chlorine.
C=C (C4) ~130 ppm~128-130 ppmMinor effect from the substituent change.
C=C (C5) ~138 ppm~137-139 ppmMinor effect from the substituent change.
C=O ~154 ppm~154-155 ppmThe carbonyl carbon is distant and should experience a negligible shift.

Note: These are estimated values based on typical chemical shift ranges and data from related structures. Actual values may vary.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is crucial for confirming the molecular weight and determining the fragmentation pattern, which acts as a molecular fingerprint. For medoxomil esters, the fragmentation is often predictable.

Typical EI-MS Fragmentation Pathway for a Medoxomil Ester:

G MolIon [M]⁺˙ (Prodrug Molecular Ion) Frag1 [M - RCOO]⁺ (Loss of API) MolIon->Frag1 α-cleavage Frag3 [RCOO]⁻ or [RCOOH]⁺˙ (API Fragment) MolIon->Frag3 Frag2 [C₅H₅O₃]⁺ (Medoxomil Cation) m/z = 113 Frag1->Frag2 Rearrangement Frag4 [C₄H₅O]⁺ (Loss of CO₂) m/z = 69 Frag2->Frag4 - CO₂

Sources

The "Pro" Side of Formulation: A Comparative Guide to Prodrug Moieties for Enhancing Oral Bioavailability

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a promising drug candidate from the bench to the clinic is often fraught with challenges. One of the most significant hurdles is poor oral bioavailability, a factor that can prematurely terminate the development of an otherwise potent therapeutic agent. The prodrug approach, a strategic chemical modification of a drug to improve its pharmacokinetic properties, has emerged as a powerful tool to overcome this obstacle. This guide provides an in-depth comparative analysis of different prodrug moieties, offering field-proven insights and experimental data to inform your drug development strategy.

The Rationale Behind Prodrug Design: Turning "Poorly Absorbed" into "Readily Available"

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[1] This strategy is not a last resort but a proactive approach considered in the early stages of drug development to address issues such as poor solubility, inadequate permeability, extensive first-pass metabolism, and chemical instability.[1][2]

The fundamental principle is to temporarily mask the functional groups of the parent drug that are responsible for its poor absorption, thereby creating a new molecular entity with more favorable physicochemical properties. Once absorbed, this "Trojan horse" is cleaved by enzymes or chemical hydrolysis to release the active drug at or near its site of action.

cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation / Target Tissue Poorly_Absorbed_Drug Poorly Absorbed Parent Drug Absorption Intestinal Absorption Poorly_Absorbed_Drug->Absorption Low Prodrug Orally Administered Prodrug Prodrug->Absorption High Active_Drug Active Parent Drug Absorption->Active_Drug Enzymatic/Chemical Cleavage Therapeutic_Effect Therapeutic Effect Active_Drug->Therapeutic_Effect

Figure 1: The Prodrug Strategy for Enhanced Oral Bioavailability.

A Comparative Analysis of Common Prodrug Moieties

The choice of a promoiety is critical and depends on the specific physicochemical challenges of the parent drug. Here, we compare some of the most widely used moieties, supported by experimental data.

Prodrug MoietyParent Drug Functional GroupPrimary GoalMechanism of CleavageKey AdvantagesPotential Disadvantages
Esters Carboxylic acids, hydroxyls, phosphatesIncrease lipophilicity, membrane permeabilityEsterases (abundant in plasma, liver, and intestine)Versatile, well-understood, often rapid cleavageCan be too rapidly hydrolyzed in the gut lumen, potential for formulation instability
Carbamates Amines, hydroxylsEnhance stability, control release, improve lipophilicityEsterases, Cytochrome P450 enzymesMore stable than some esters, can protect against first-pass metabolismCleavage can be slower, potential for complex metabolism
Phosphates HydroxylsIncrease aqueous solubilityAlkaline phosphatases (abundant in the intestinal brush border)Dramatically improves solubility for parenteral and oral formulationsCan be too polar, leading to poor permeability if not balanced
Amides Carboxylic acids, aminesIncrease stability, target transporters (e.g., PEPT1)Amidases, peptidasesGenerally more stable than esters, can utilize active transport mechanismsSlower cleavage rates, potential for incomplete conversion
Ethers HydroxylsIncrease lipophilicity and stabilityCytochrome P450 enzymes (oxidation)Chemically very stable, useful for protecting phenolic hydroxylsSlower, metabolism-dependent cleavage can lead to variability
Case Study 1: Amino Acid Esters for Antivirals - The Acyclovir Story

Acyclovir, a potent antiviral agent, suffers from low and variable oral bioavailability (10-20%).[1][3] This limitation necessitates frequent, high doses. To address this, amino acid ester prodrugs were developed, most notably valacyclovir (the L-valyl ester of acyclovir).

Valacyclovir leverages the human peptide transporter 1 (hPEPT1) for active transport across the intestinal epithelium.[1] Following absorption, it is rapidly and extensively converted to acyclovir by first-pass metabolism, resulting in a significantly higher bioavailability of approximately 54%.[1][3]

CompoundActive MoietyOral Bioavailability (Human)Fold-Increase vs. Acyclovir
AcyclovirAcyclovir10-20%[1][3]-
ValacyclovirAcyclovir~54%[1][3]~3-5 fold
Acyclovir Alaninate (preclinical)Acyclovir3.6-fold increase vs. Acyclovir (in rats)[1]3.6-fold

Data for Acyclovir Alaninate is based on preclinical studies in rats, as extensive human clinical data is not publicly available.

This case study highlights the success of the amino acid ester prodrug strategy in transforming a poorly absorbed drug into a clinically effective oral therapeutic.

Case Study 2: Carbamate Prodrug for a β2-Agonist - Bambuterol

Bambuterol is a biscarbamate prodrug of the bronchodilator terbutaline.[4] The carbamate moieties protect the hydroxyl groups of terbutaline from presystemic metabolism, allowing for once-daily administration.[4] Bambuterol is slowly hydrolyzed by butyrylcholinesterase in the plasma and lungs to release the active terbutaline.[4] This controlled release mechanism results in a prolonged therapeutic effect and a lower peak-to-trough ratio of plasma terbutaline concentrations compared to direct administration of terbutaline.[4][5] The bioavailability of terbutaline generated from oral bambuterol is approximately 10.2% of the administered dose, but the sustained release provides a 24-hour duration of action.[5]

Case Study 3: A Tale of Two Tenofovir Prodrugs - TDF vs. TAF

Tenofovir, a nucleotide reverse transcriptase inhibitor crucial for HIV treatment, is a dianionic phosphonate at physiological pH, leading to negligible oral absorption. This prompted the development of two distinct prodrugs: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).

  • Tenofovir Disoproxil Fumarate (TDF): An ester-based prodrug that is rapidly hydrolyzed in the plasma to tenofovir.[6] While effective, this systemic release of tenofovir has been associated with renal and bone toxicity.[7]

  • Tenofovir Alafenamide (TAF): A phosphonamidate prodrug that is more stable in plasma and is primarily activated intracellularly by cathepsin A.[6] This targeted intracellular delivery results in significantly higher intracellular concentrations of the active metabolite (tenofovir diphosphate) and 90% lower plasma concentrations of tenofovir compared to TDF.[7]

ParameterTDF (300 mg)TAF (40 mg)
Tenofovir Cmax (ng/mL) 20713
Tenofovir AUC (ng·h/mL) 1810383
Intracellular Tenofovir-DP (µM) 0.98.2

Data from a study in HIV-infected, treatment-naive subjects.[8]

The development of TAF from TDF exemplifies the evolution of prodrug design from simple bioavailability enhancement to targeted delivery, thereby improving the safety profile of the parent drug.[7]

cluster_0 Plasma cluster_1 Target Cell (e.g., Lymphocyte) TDF TDF Tenofovir_Plasma Tenofovir (High Concentration) TDF->Tenofovir_Plasma Rapid Hydrolysis TAF TAF Cell TAF TAF->Cell Stable Toxicity Toxicity Tenofovir_Plasma->Toxicity Off-target effects (Kidney, Bone) Tenofovir_Intracellular Tenofovir (High Concentration) Cell->Tenofovir_Intracellular Intracellular Activation Tenofovir_DP Tenofovir Diphosphate (Active) Tenofovir_Intracellular->Tenofovir_DP Efficacy Efficacy Tenofovir_DP->Efficacy Antiviral Effect

Figure 2: Comparative Activation Pathways of TDF and TAF.

Experimental Protocols for Prodrug Evaluation

A robust evaluation of a prodrug candidate requires a series of well-designed in vitro and in vivo experiments. The following protocols provide a framework for these critical studies.

In Vitro Stability Assays

The stability of a prodrug in various biological matrices is a key determinant of its in vivo fate.

1. Plasma Stability Assay

  • Objective: To determine the rate of hydrolysis of the prodrug in plasma.

  • Methodology:

    • Prepare stock solutions of the test prodrug and positive control (e.g., a known labile ester) in an appropriate solvent (e.g., DMSO).

    • Incubate the prodrug (typically at 1 µM) with plasma (human, rat, mouse, etc.) from multiple donors at 37°C.[9]

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[9]

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[9]

    • Centrifuge to precipitate plasma proteins.

    • Analyze the supernatant for the concentration of the remaining prodrug and the appearance of the parent drug using a validated LC-MS/MS method.

    • Calculate the half-life (t1/2) by plotting the natural logarithm of the percentage of remaining prodrug against time.

2. Intestinal Mucosa Homogenate/S9 Stability Assay

  • Objective: To assess the susceptibility of the prodrug to metabolism by enzymes present in the intestinal wall, which is crucial for predicting first-pass metabolism.

  • Methodology:

    • Prepare intestinal S9 fractions or microsomes from animal or human tissue. This involves harvesting the intestine, washing it, and separating the mucosal layer.[10][11] The mucosa is then homogenized and subjected to differential centrifugation to obtain the S9 fraction or microsomes.[10]

    • Incubate the prodrug with the intestinal S9 fraction or microsomes in a buffered solution (e.g., phosphate buffer) containing necessary cofactors (e.g., NADPH for microsomal studies) at 37°C.[12]

    • Follow steps 3-7 from the Plasma Stability Assay to quantify the degradation of the prodrug and the formation of the parent drug.

3. Caco-2 Cell Permeability Assay

  • Objective: To evaluate the intestinal permeability of the prodrug and identify potential involvement of active transport or efflux mechanisms.

  • Methodology:

    • Culture Caco-2 cells on semipermeable filter inserts for 21-25 days until they form a differentiated and polarized monolayer with tight junctions.[13][14]

    • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

    • Add the test prodrug to the apical (A) side (representing the gut lumen) and sample from the basolateral (B) side (representing the blood) over time (e.g., up to 120 minutes) to determine the apparent permeability coefficient (Papp) in the A-to-B direction.[]

    • In a separate experiment, add the prodrug to the B side and sample from the A side to determine the Papp in the B-to-A direction.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.[16]

cluster_2 Start Prodrug Candidate In_Vitro In Vitro Evaluation Start->In_Vitro Plasma_Stability Plasma Stability Assay In_Vitro->Plasma_Stability Intestinal_Stability Intestinal S9/Microsome Stability Assay In_Vitro->Intestinal_Stability Caco2 Caco-2 Permeability Assay In_Vitro->Caco2 In_Vivo In Vivo Evaluation (Animal Model, e.g., Rat) Plasma_Stability->In_Vivo Promising Candidates Intestinal_Stability->In_Vivo Promising Candidates Caco2->In_Vivo Promising Candidates Data_Analysis Data Analysis In_Vivo->Data_Analysis PK_Study Oral Pharmacokinetic Study Bioavailability Calculate Oral Bioavailability (F%) Data_Analysis->Bioavailability PK_Parameters Determine Cmax, Tmax, AUC Data_Analysis->PK_Parameters Decision Lead Candidate Selection Bioavailability->Decision PK_Parameters->Decision

Figure 3: Experimental Workflow for Prodrug Evaluation.
In Vivo Pharmacokinetic Studies
  • Objective: To determine the oral bioavailability and other pharmacokinetic parameters of the prodrug in a living organism.

  • Methodology:

    • Animal Model: Select an appropriate animal model (e.g., rats, dogs). Rats are commonly used for initial screening, while dogs are often used for lead optimization due to their more comparable gastrointestinal physiology to humans.

    • Dosing: Administer the prodrug orally (e.g., via oral gavage) to a cohort of animals. A separate cohort receives an intravenous (IV) dose of the parent drug to determine the absolute bioavailability.[17]

    • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via an appropriate route (e.g., tail vein, jugular vein cannula).[17]

    • Sample Processing: Process the blood to obtain plasma and store frozen until analysis.

    • Bioanalysis: Quantify the concentrations of both the prodrug and the parent drug in the plasma samples using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve.

      • Oral Bioavailability (F%): (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Conclusion: A Strategic Imperative in Drug Development

The prodrug approach is a cornerstone of modern drug development, offering a versatile and effective strategy to enhance the oral bioavailability of challenging drug candidates. By carefully selecting a promoiety based on the specific physicochemical and pharmacokinetic hurdles of the parent drug, researchers can significantly improve the chances of clinical success. A thorough in vitro and in vivo evaluation, following robust experimental protocols, is essential to validate the prodrug strategy and select the optimal candidate for further development. This guide provides a framework for this comparative analysis, empowering drug development professionals to make informed decisions and unlock the full therapeutic potential of their discoveries.

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A Comparative Guide to Cyclic Carbonates in Synthesis: Spotlight on 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Cyclic carbonates are a class of versatile chemical compounds that are gaining significant traction in modern organic synthesis, largely due to their role as green solvents and reactive intermediates. Their synthesis often involves the atom-efficient cycloaddition of CO2 to epoxides, positioning them as key players in sustainable chemistry.[1][2] This guide provides an in-depth comparison of several prominent cyclic carbonates, with a special focus on the unique properties and applications of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (HMDO). While simpler carbonates like Ethylene Carbonate (EC) and Propylene Carbonate (PC) serve as excellent solvents and polymer precursors, functionalized carbonates such as HMDO and the bio-derived Glycerol Carbonate (GC) offer enhanced versatility as bifunctional building blocks. HMDO, in particular, has carved out a critical niche in pharmaceutical development as an indispensable intermediate for creating prodrugs with improved bioavailability, most notably in the synthesis of widely prescribed antihypertensive medications.[3][4] This analysis will equip researchers, chemists, and drug development professionals with the necessary insights to select the optimal cyclic carbonate for their specific synthetic challenges.

Introduction: The Rise of Cyclic Carbonates in Green Chemistry

Cyclic carbonates, particularly the five-membered ring variants, are increasingly recognized as valuable reagents in organic synthesis. They serve a dual purpose: acting as polar aprotic solvents that are often more environmentally benign than traditional solvents like N,N-dimethylformamide (DMF), and functioning as versatile synthetic intermediates.[1] A key application is their reaction with amines to form polyhydroxyurethanes (PHUs), providing a safer, non-isocyanate route to polyurethanes.[1][5] The growing interest in these compounds stems from their favorable safety profile and their role in CO2 utilization, a cornerstone of green chemistry.[2][6]

The Focus Molecule: this compound (HMDO)

This compound (CAS 91526-18-0), hereafter referred to as HMDO, is a standout compound within the cyclic carbonate family. Its value lies in its bifunctional nature, possessing both a reactive cyclic carbonate ring and a primary hydroxyl group.[7] This unique structure allows it to serve as a versatile building block for complex molecules.

Key Applications in Pharmaceutical Synthesis

The most significant application of HMDO is in the pharmaceutical industry as a precursor for the "medoxomil" moiety.[3] This group is attached to active pharmaceutical ingredients (APIs) to create prodrugs, which are inactive compounds that are metabolized into the active drug within the body. This strategy is employed to overcome challenges such as poor solubility or limited oral absorption of the parent drug.[3]

Prominent examples include:

  • Azilsartan Medoxomil: An angiotensin II receptor blocker used to treat hypertension. HMDO is essential for its prodrug formulation, which significantly enhances the drug's oral bioavailability.[3]

  • Olmesartan Medoxomil: Another widely used antihypertensive medication that relies on HMDO for its synthesis to improve pharmacological properties.[4][8]

The 1,3-dioxol-2-one ring in HMDO is the key to its function in these prodrugs. In vivo, the ring undergoes a base-catalyzed decomposition, releasing the active drug in a controlled manner.

Chemical Reactivity and Profile

HMDO's bifunctionality dictates its reactivity:

  • Hydroxymethyl Group: This site can undergo typical alcohol reactions, including oxidation to form aldehydes or carboxylic acids, reduction, and substitution with other functional groups.[8][9]

  • Cyclic Carbonate Ring: The ring can be opened by nucleophiles, such as amines, to form hydroxyurethane linkages.

Physically, HMDO is a combustible liquid with a boiling point of 108°C at 0.5 mmHg. It is sensitive to air, heat, and moisture, necessitating storage under an inert atmosphere.[9]

Comparative Analysis: HMDO vs. Other Key Cyclic Carbonates

While HMDO excels in specialized pharmaceutical applications, other cyclic carbonates have established roles in different areas of synthesis. The most relevant comparators are Ethylene Carbonate, Propylene Carbonate, and the bio-based Glycerol Carbonate.

Ethylene Carbonate (EC) and Propylene Carbonate (PC)

EC and PC are the simplest and most common cyclic carbonates. Their primary applications are:

  • Green Solvents: PC, in particular, is lauded as a sustainable alternative to harmful polar aprotic solvents like DMF and NMP due to its low toxicity, low vapor pressure, and wide liquid range (-49 to 242°C).[1]

  • Electrolytes: High-purity EC and PC are critical components in the formulation of electrolytes for lithium-ion batteries, where they provide the high dielectric constant needed to dissolve lithium salts.[1][2]

  • Polymer Synthesis: They react with diamines in ring-opening polymerizations to produce PHUs, offering a safer alternative to traditional polyurethane synthesis that uses toxic isocyanates.[1]

Compared to HMDO, EC and PC lack an additional reactive functional group, which limits their use as versatile building blocks for complex, multifunctional molecules. Their strength lies in applications where their physical properties (as solvents or electrolytes) or their basic carbonate reactivity (in polymerization) are paramount.

Glycerol Carbonate (GC)

Glycerol Carbonate (GC), or 4-(hydroxymethyl)-1,3-dioxolan-2-one, is structurally similar to HMDO but is derived from glycerol, a renewable byproduct of biodiesel production.[10][11] This makes GC a highly attractive, bio-based chemical platform.

  • Sustainable Platform Chemical: The conversion of waste glycerol into high-value GC is a prime example of biorefinery principles.[10]

  • Bifunctionality: Like HMDO, GC possesses a hydroxyl group, allowing it to be used as a building block for synthesizing hyperbranched polyethers and other functional polymers.

  • Applications: GC is used in the production of polyhydroxyurethanes, as a component in green solvents, and as an intermediate for other fine chemicals like glycidol.[11][12]

The primary distinction between HMDO and GC lies in their sourcing and specific applications. GC is championed for its renewable origins and its role in creating bio-based polymers. HMDO, while synthesized from petrochemical precursors, is indispensable for its proven role in creating specific, high-value pharmaceutical prodrugs where the methyl substituent is a key structural component.

Data Summary Table
PropertyThis compound (HMDO) Ethylene Carbonate (EC) Propylene Carbonate (PC) Glycerol Carbonate (GC)
CAS Number 91526-18-0[9]96-49-1108-32-7931-40-8
Molecular Formula C₅H₆O₄[13]C₃H₄O₃C₄H₆O₃C₄H₆O₄
Molecular Weight 130.10 g/mol [13]88.06 g/mol 102.09 g/mol [11]118.09 g/mol
Key Features Bifunctional (hydroxyl + carbonate), methyl groupSimplest cyclic carbonateGreen solvent, wide liquid rangeBifunctional (hydroxyl + carbonate), bio-derived[11]
Primary Use Prodrug synthesis (medoxomil moiety)[3][4]Li-ion battery electrolytes, solventGreen solvent, electrolytes, polymer synthesis[1]Bio-based polymers, green intermediate[10][12]
Advantages Enables enhanced drug bioavailabilityHigh dielectric constantLow toxicity, sustainable alternative to DMF/NMP[1]Renewable feedstock, versatile building block[10]
Limitations Petrochemical source, moisture sensitive[9]Lacks additional functionalityLacks additional functionalityCompetition with other glycerol valorization routes

Visualization of Key Synthetic Processes

To better understand the role of these carbonates, the following diagrams illustrate key workflows and decision points.

G cluster_synthesis Synthesis of HMDO start 4-(Chloromethyl)-5-methyl- 1,3-dioxol-2-one reagent1 Sodium Acetate (NaOAc) Potassium Iodide (KI, cat.) Solvent: DMF start->reagent1 intermediate Intermediate: (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl acetate reagent1->intermediate reagent2 Acid Hydrolysis (e.g., HCl in Isopropyl Alcohol) intermediate->reagent2 end Product: 4-(Hydroxymethyl)-5-methyl- 1,3-dioxol-2-one (HMDO) reagent2->end

Caption: Workflow for a high-yield synthesis of HMDO.[8][14]

G cluster_reaction General Reaction: Cyclic Carbonate + Amine cc Cyclic Carbonate (e.g., PC, GC, HMDO) product β-Hydroxyurethane cc->product amine Primary or Secondary Amine (R-NH₂) amine->product label_info Key Features: - No isocyanates required - High atom economy - Forms basis of NIPU coatings G node_end node_end q1 What is the primary application? q2 Is bifunctionality (e.g., -OH group) required? q1->q2 Synthesis of a complex molecule node_end1 Use Ethylene Carbonate or Propylene Carbonate q1->node_end1 Solvent or Electrolyte q3 Is a bio-based source critical? q2->q3 Yes node_end2 Use Propylene Carbonate (for basic polymer backbone) q2->node_end2 No node_end3 Use Glycerol Carbonate (GC) q3->node_end3 Yes node_end4 Use HMDO q3->node_end4 No, specific prodrug moiety needed

Caption: Decision guide for selecting a cyclic carbonate.

Experimental Protocols

The following protocols are provided as illustrative examples of standard laboratory procedures. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound (HMDO)

This protocol is adapted from a patented, high-yield process. [8][14]The causality behind this two-step approach is the conversion of a good leaving group (chloride) to a less reactive acetate ester, which can then be selectively hydrolyzed under acidic conditions without cleaving the cyclic carbonate ring.

Materials:

  • 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (1 equivalent)

  • Sodium acetate (NaOAc) (1.5 equivalents)

  • Potassium iodide (KI) (0.1 equivalents, catalyst)

  • Dimethylformamide (DMF), anhydrous

  • Isopropyl alcohol (IPA)

  • Hydrochloric acid (HCl), concentrated or as a solution in IPA

  • Ethyl acetate

  • Brine solution

Procedure:

Step A: Acetylation

  • To a round-bottom flask under a nitrogen atmosphere, add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, sodium acetate, and potassium iodide.

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Stir the mixture at room temperature (25-35°C) for 18-20 hours. The KI catalyst facilitates the nucleophilic substitution.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • The resulting intermediate, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl acetate, can be carried forward to the next step without isolation. [8] Step B: Hydrolysis

  • Dilute the reaction mixture from Step A with isopropyl alcohol.

  • Slowly add a solution of hydrochloric acid in isopropyl alcohol to the mixture.

  • Stir the reaction at 30-35°C for 24-28 hours. The acidic conditions selectively hydrolyze the acetate ester back to the primary alcohol.

  • Monitor the disappearance of the intermediate by TLC or HPLC.

  • Upon completion, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography to yield HMDO as an oil. [15]Expected Yield: 89-91%. [14]

Protocol 2: Synthesis of Glycerol Carbonate via Transcarbonation

This protocol demonstrates a common method for producing bio-based GC. [16][17]The transcarbonation reaction is an equilibrium process. Using an excess of ethylene carbonate and a basic catalyst drives the reaction toward the products.

Materials:

  • Glycerol (1 equivalent)

  • Ethylene Carbonate (EC) (2-3 equivalents)

  • Potassium Carbonate (K₂CO₃) (catalyst, ~5 mol%)

Procedure:

  • To a three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glycerol, ethylene carbonate, and potassium carbonate. Using an excess of EC serves both as a reactant and a solvent. [17]2. Heat the reaction mixture to 80-110°C with vigorous stirring. [16]3. The reaction is typically complete within 1-4 hours, depending on the temperature. Monitor progress by analyzing aliquots with Gas Chromatography (GC) or ¹H NMR.

  • Once the glycerol is consumed, cool the reaction mixture to room temperature.

  • The solid catalyst can be removed by filtration.

  • The excess ethylene carbonate and the product, ethylene glycol, can be removed by vacuum distillation.

  • The remaining crude glycerol carbonate can be further purified by vacuum distillation to yield a clear, viscous liquid. Expected Yield: >90%. [17]

Conclusion and Future Outlook

The family of cyclic carbonates offers a diverse toolkit for the modern synthetic chemist. While ethylene and propylene carbonate remain workhorses as green solvents and bulk polymer precursors, the field is evolving toward more sophisticated, functionalized reagents.

This compound stands out for its critical, high-value role in pharmaceutical manufacturing. Its bifunctional nature makes it an elegant solution for enhancing the bioavailability of important drugs, a niche where it is currently unparalleled. In contrast, Glycerol Carbonate is a champion of the bio-economy, demonstrating how waste streams can be transformed into valuable, functional chemical building blocks.

The choice between these reagents is not a matter of direct substitution but of strategic selection based on the specific goals of the synthesis:

  • For high-value, complex APIs requiring a specific medoxomil prodrug strategy , HMDO is the superior and necessary choice.

  • For developing bio-based polymers, coatings, or green chemical intermediates , Glycerol Carbonate offers an excellent combination of functionality and sustainability.

  • For applications as green solvents, electrolytes, or in the synthesis of simpler polyhydroxyurethanes , Ethylene Carbonate and Propylene Carbonate are the most cost-effective and established options.

Looking ahead, research will likely focus on expanding the library of functionalized cyclic carbonates derived from other renewable resources, further bridging the gap between sustainable chemistry and high-performance applications in materials science and medicine.

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Efficacy comparison of drugs synthesized with 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Drugs Synthesized with 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

In the landscape of modern drug development, the challenge of optimizing a molecule's therapeutic potential extends beyond its intrinsic pharmacological activity. Poor oral bioavailability, rapid metabolism, and inadequate distribution to target tissues can all curtail the clinical utility of an otherwise potent compound. The use of prodrugs—bioreversible derivatives that undergo enzymatic or chemical transformation in vivo to release the active parent drug—represents a cornerstone strategy to overcome these pharmacokinetic hurdles.

This guide focuses on a particularly successful prodrug approach: the utilization of the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl promoiety, often referred to as "medoxomil." This moiety is synthesized from the key intermediate, this compound (DMDO). We will delve into a comparative efficacy analysis of prominent drugs across different therapeutic classes that leverage this DMDO-derived promoiety to enhance their clinical performance. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the practical application and therapeutic advantages of this widely employed prodrug strategy.

The Rationale Behind the Medoxomil Prodrug Approach

The fundamental principle of the medoxomil prodrug strategy is to transiently mask a polar, ionizable functional group (commonly a carboxylic acid or a phosphonate) of a parent drug with the lipophilic medoxomil ester. This chemical modification enhances the drug's ability to permeate biological membranes, such as the intestinal epithelium, thereby increasing its oral absorption and bioavailability.[1][2][3]

Once absorbed into the systemic circulation, the medoxomil ester is designed to be rapidly cleaved by ubiquitous esterases in the blood, plasma, and tissues, releasing the active parent drug and non-toxic byproducts. This enzymatic hydrolysis is a critical step, ensuring that the pharmacologically active agent is liberated to exert its therapeutic effect.[4][5][6]

Below is a diagram illustrating the general mechanism of medoxomil prodrug activation.

G Prodrug Medoxomil Prodrug (Lipophilic, Orally Absorbed) ActiveDrug Active Drug (Pharmacologically Active) Prodrug->ActiveDrug Esterase-mediated hydrolysis in plasma/tissues Byproducts Inactive Byproducts (e.g., Acetone, CO2) Prodrug->Byproducts G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Detection & Analysis Membrane_Prep Prepare AT1 Receptor Membranes Incubation Incubate Membranes, Radioligand, and Compound Membrane_Prep->Incubation Compound_Dilution Serially Dilute Test Compound Compound_Dilution->Incubation Radioligand_Prep Prepare Radiolabeled Angiotensin II Radioligand_Prep->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Analysis Calculate IC50 Counting->Analysis

Caption: Workflow for an Angiotensin II Receptor Binding Assay.

In Vitro Antiviral Activity Assay (HBV)

This assay is used to determine the potency of antiviral drugs like tenofovir and adefovir against HBV replication.

Objective: To determine the 50% effective concentration (EC50) of a test compound required to inhibit HBV replication in a cell culture system.

Methodology:

  • Cell Culture: A stable human hepatoma cell line that constitutively replicates HBV (e.g., HepG2 2.2.15) is cultured in 96-well plates. [7]2. Drug Treatment: The cells are treated with serial dilutions of the test compound (e.g., tenofovir) for a defined period (e.g., 6-9 days).

  • Harvesting Viral DNA: After the treatment period, the cell culture supernatant is collected, and viral particles are lysed to release HBV DNA.

  • HBV DNA Quantification: The amount of HBV DNA in the supernatant is quantified using a highly sensitive method like real-time quantitative PCR (qPCR). [8][9][10]5. Data Analysis: The percentage of viral replication inhibition is calculated for each drug concentration relative to untreated control cells. The EC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Cell Viability (Cytotoxicity) Assay (MTT Assay)

This assay is performed in parallel with the antiviral assay to assess the toxicity of the test compound to the host cells.

Objective: To determine the 50% cytotoxic concentration (CC50) of a test compound.

Methodology:

  • Cell Culture and Drug Treatment: Host cells are cultured and treated with the test compound as described in the antiviral assay protocol.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. [11][12][13]3. Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals. [12]5. Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. [12]6. Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to untreated control cells. The CC50 value is determined from the dose-response curve.

The ratio of CC50 to EC50 gives the Selectivity Index (SI), which is a measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral agent.

Conclusion

The use of this compound to synthesize the medoxomil promoiety is a highly effective and widely adopted strategy in drug development. As demonstrated by the examples of azilsartan medoxomil, tenofovir disoproxil fumarate, adefovir dipivoxil, and lenampicillin, this approach can significantly enhance the oral bioavailability and, consequently, the therapeutic efficacy of drugs across diverse pharmacological classes. The comparative data presented in this guide underscore the tangible clinical benefits that can be achieved through this elegant prodrug design. For researchers and scientists, the medoxomil strategy remains a valuable tool in the quest to optimize the pharmacokinetic properties of new chemical entities and to improve upon existing therapies.

References

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Kinetic studies of reactions involving 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Hydrolysis Kinetics of Prodrugs Derived from 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

In the landscape of drug development, the transformation of a promising active pharmaceutical ingredient (API) into a viable therapeutic often hinges on overcoming pharmacokinetic hurdles such as poor solubility and limited bioavailability. The use of prodrugs, bioreversible derivatives of an API that undergo enzymatic or chemical conversion in vivo to release the parent drug, is a well-established strategy to address these challenges. Among the various prodrug moieties, those derived from this compound, commonly known as the medoxomil group, have garnered significant attention, particularly for angiotensin II receptor blockers like olmesartan and azilsartan.[1][2][3]

This guide provides a comprehensive comparison of the kinetic profiles of reactions involving prodrugs functionalized with the medoxomil moiety against other common prodrug strategies. By delving into the causality behind experimental choices and presenting supporting data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in prodrug design.

The (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (Medoxomil) Moiety: A Profile

The medoxomil moiety is a cyclic carbonate ester that offers a unique combination of chemical properties making it an effective prodrug linker. Its bifunctional nature, stemming from the reactive hydroxyl group of its precursor, this compound, allows for its attachment to various functional groups on a parent drug molecule. The key to its efficacy lies in the controlled cleavage of the ester bond in vivo, a process governed by both chemical and enzymatic hydrolysis.

Chemical Stability: A pH-Dependent Release Mechanism

The hydrolysis of the medoxomil ester is highly dependent on the pH of the surrounding environment. This characteristic is crucial for a prodrug's journey through the gastrointestinal (GI) tract. Ideally, a prodrug should remain stable in the acidic environment of the stomach to prevent premature drug release and then undergo controlled hydrolysis in the more neutral to slightly alkaline conditions of the intestines and bloodstream.

Kinetic studies on olmesartan medoxomil have elucidated this pH-dependent hydrolysis. The cleavage of the medoxomil ester follows zero-order kinetics, with the rate of hydrolysis increasing with pH.[2][3] This pH-rate profile ensures that the prodrug remains largely intact in the acidic milieu of the stomach (pH 1.2) and undergoes more rapid hydrolysis as it transitions to the higher pH of the small intestine (pH ~6-7.4), where drug absorption is optimal.[2][3]

Table 1: pH-Dependent Hydrolysis of Olmesartan Medoxomil

pHHydrolysis RateKinetic ModelReference
1.2SlowestZero-order[2][3]
3.5ModerateZero-order[2][3]
4.6FastZero-order[2][3]
6.0FastestZero-order[2][3]

This table summarizes the relative hydrolysis rates of olmesartan medoxomil at different pH values as reported in the literature.

Enzymatic Hydrolysis: The Role of Esterases

Beyond chemical hydrolysis, the in vivo cleavage of the medoxomil moiety is significantly accelerated by plasma and tissue esterases. This enzymatic action is a critical component of the prodrug's mechanism, ensuring efficient release of the active drug upon absorption into the systemic circulation.

Two key enzymes have been identified in the bioactivation of medoxomil prodrugs:

  • Carboxymethylenebutenolidase (CMBL): This enzyme, found in the liver and intestine, has been shown to be a primary catalyst for the hydrolysis of olmesartan medoxomil and azilsartan medoxomil.[1]

  • Carboxylesterase 1 (CES1): While CMBL is the main player for medoxomil prodrugs, CES1, predominantly found in the liver, is responsible for the hydrolysis of other prodrugs like candesartan cilexetil.[1]

The differential involvement of these enzymes highlights the specificity of prodrug activation and is a key consideration in predicting the metabolic fate of a new drug candidate.

Comparative Kinetic Analysis: Medoxomil vs. Alternative Prodrug Linkers

The selection of a prodrug linker is a critical decision in drug design, with the ideal linker providing a balance of stability, efficient cleavage, and a non-toxic leaving group. Here, we compare the kinetic profile of the medoxomil moiety with other commonly employed prodrug linkers.

Acyloxymethyl and Pivaloyloxymethyl (POM) Esters

Acyloxymethyl and pivaloyloxymethyl (POM) esters are widely used prodrug linkers for carboxylic acids and alcohols. These linkers are also susceptible to both chemical and enzymatic hydrolysis.

  • Chemical Stability: The stability of acyloxymethyl esters in aqueous solutions is influenced by the length of the alkyl chain in the acyloxy group. Longer chains generally lead to increased stability.[4][5] For instance, propylene glycol-containing linkers have been shown to be more stable than their methoxy and ethoxy counterparts at physiological pH.[4][5] This tunability allows for the fine-tuning of the drug release profile.

  • Enzymatic Hydrolysis: Acyloxymethyl and POM esters are readily cleaved by plasma esterases, often with very short half-lives. For example, certain N-acyloxymethylsulfonamide prodrugs exhibit half-lives in human plasma of less than two minutes.[6] Similarly, pivaloyloxymethyl ethers can have half-lives of under five minutes in 10% human plasma.[7]

Table 2: Comparative Plasma Stability of Prodrug Linkers

Prodrug LinkerDrug ClassHalf-life in Human PlasmaReference
MedoxomilAngiotensin II Receptor BlockerRapid (enzyme-dependent)[1]
AcyloxymethylSulfonamide0.2 - 2.0 minutes[6]
PivaloyloxymethylTryptamine< 5 minutes (in 10% plasma)[7]

This table provides a qualitative and quantitative comparison of the plasma stability of different prodrug linkers. Direct comparison is challenging due to variations in experimental conditions across studies.

The rapid enzymatic cleavage of acyloxymethyl and POM esters can be advantageous for achieving rapid drug release upon absorption. However, it also poses a challenge in terms of achieving sustained drug levels. The medoxomil moiety, with its pH-dependent chemical hydrolysis and specific enzymatic cleavage, may offer a more controlled release profile.

Other Cyclic Carbonate Esters

While the medoxomil group is a prominent example, other cyclic carbonate esters have also been explored as prodrug linkers. The stability and hydrolysis kinetics of these cyclic carbonates can be modulated by the substituents on the carbonate ring. Generally, carbonate esters are less reactive towards basic hydrolysis than their corresponding open-chain esters due to the reduced electrophilicity of the carbonyl carbon.

Experimental Protocols for Kinetic Studies

To objectively compare the performance of different prodrug linkers, standardized kinetic studies are essential. The following are detailed methodologies for key experiments.

Protocol 1: pH-Rate Profile Determination

Objective: To determine the rate of chemical hydrolysis of a prodrug as a function of pH.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 1 to 10 (e.g., HCl for pH 1-2, acetate for pH 3-5, phosphate for pH 6-8, and borate for pH 9-10). Ensure the ionic strength of all buffers is constant.

  • Prodrug Solution Preparation: Prepare a stock solution of the prodrug in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Kinetic Run:

    • Pre-warm the buffers to the desired temperature (typically 37°C).

    • Initiate the reaction by adding a small aliquot of the prodrug stock solution to each buffer to achieve the desired final concentration.

    • At predetermined time intervals, withdraw aliquots from the reaction mixture.

  • Sample Analysis:

    • Quench the reaction in the withdrawn aliquots if necessary (e.g., by adding acid or base to shift the pH to a region of high stability).

    • Analyze the concentration of the remaining prodrug and the released active drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

  • Data Analysis:

    • Plot the concentration of the prodrug versus time for each pH.

    • Determine the order of the reaction (e.g., zero-order, first-order) by fitting the data to the corresponding integrated rate laws.

    • Calculate the observed rate constant (kobs) at each pH.

    • Construct a pH-rate profile by plotting log(kobs) versus pH.

Protocol 2: Plasma Stability Assay

Objective: To determine the rate of hydrolysis of a prodrug in human plasma.

Methodology:

  • Plasma Preparation: Obtain fresh human plasma containing an anticoagulant (e.g., heparin or EDTA).

  • Prodrug Solution Preparation: Prepare a stock solution of the prodrug in a suitable organic solvent.

  • Kinetic Run:

    • Pre-warm the plasma to 37°C.

    • Initiate the reaction by adding a small aliquot of the prodrug stock solution to the plasma.

    • At predetermined time intervals, withdraw aliquots.

  • Sample Preparation and Analysis:

    • Immediately quench the enzymatic activity in the withdrawn aliquots by adding an excess of a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant for the concentration of the remaining prodrug and the released active drug using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the percentage of remaining prodrug versus time.

    • Determine the half-life (t1/2) of the prodrug in plasma.

Visualizing the Prodrug Activation Pathway

The following diagram illustrates the general pathway of prodrug activation, highlighting the key stages of chemical and enzymatic hydrolysis.

Prodrug_Activation cluster_GI_Tract Gastrointestinal Tract cluster_Systemic_Circulation Systemic Circulation Prodrug_Oral Oral Administration of Prodrug Stomach Stomach (Acidic pH) Stable Prodrug_Oral->Stomach Intestine Intestine (Neutral pH) Absorption & Hydrolysis Stomach->Intestine Bloodstream Bloodstream Enzymatic Hydrolysis Intestine->Bloodstream Absorption Active_Drug Active Drug Bloodstream->Active_Drug

Caption: Generalized workflow of oral prodrug activation.

Conclusion: The Kinetic Advantage of the Medoxomil Moiety

The kinetic studies of prodrugs derived from this compound reveal a sophisticated design that leverages both pH-dependent chemical hydrolysis and specific enzymatic cleavage. This dual mechanism allows for controlled drug release, minimizing premature activation in the stomach and ensuring efficient conversion to the active drug upon absorption.

While alternative linkers like acyloxymethyl and pivaloyloxymethyl esters offer the advantage of rapid enzymatic cleavage, the medoxomil moiety appears to provide a more balanced and predictable release profile. The ability to fine-tune the stability of other linkers by modifying their chemical structure presents an ongoing area of research. Ultimately, the choice of a prodrug linker will depend on the specific physicochemical properties of the parent drug and the desired pharmacokinetic profile. A thorough understanding of the kinetic principles governing prodrug hydrolysis is paramount to the successful development of effective and safe therapeutics.

References

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A Comparative Guide to the X-ray Crystallography of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one Derivatives: Unveiling Structure for Enhanced Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

The strategic design of prodrugs represents a cornerstone of modern pharmaceutical development, aiming to optimize the pharmacokinetic profiles of therapeutic agents. Among the versatile building blocks utilized for this purpose, 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one and its derivatives have emerged as critical intermediates.[1][2] These moieties are frequently incorporated into active pharmaceutical ingredients (APIs) to enhance properties such as bioavailability.[1][3] The in vivo cleavage of the 1,3-dioxol-2-one ring, often through a base-catalyzed decomposition, releases the active drug. A profound understanding of the three-dimensional structure of these derivatives is paramount for predicting their stability, release kinetics, and ultimately, their efficacy. X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of crystalline solids, providing precise insights into molecular geometry, conformation, and intermolecular interactions that govern the solid-state properties of these crucial pharmaceutical intermediates.[4][5][6]

This guide provides a comparative framework for the X-ray crystallographic analysis of this compound derivatives. It delves into the causality behind experimental choices, offers detailed protocols, and presents a comparative analysis of structural features, thereby equipping researchers, scientists, and drug development professionals with the essential knowledge to leverage crystallographic data in their pursuit of novel and improved therapeutics.

The Imperative of Structural Elucidation: A Comparative Perspective

While a direct side-by-side comparison of a large family of publicly available crystal structures for this compound derivatives is limited, we can establish a comparative framework based on the analysis of related structures and foundational crystallographic principles. The crystal structure of a closely related compound, 4,5-dimethyl-1,3-dioxol-2-one, provides a valuable reference point.[7] By examining its structural features, we can anticipate how substitutions at the 4-position (e.g., hydroxymethyl, chloromethyl, bromomethyl) would influence key geometric and packing parameters.

Comparative Analysis of Key Crystallographic Parameters

The following table outlines the critical parameters that should be scrutinized when comparing the crystal structures of different this compound derivatives. The data for the reference compound, 4,5-dimethyl-1,3-dioxol-2-one, is included to provide a baseline.

Parameter 4,5-dimethyl-1,3-dioxol-2-one (Reference) [7]Hypothetical 4-(Hydroxymethyl) Derivative Hypothetical 4-(Halomethyl) Derivative (e.g., -CH₂Cl) Significance in Drug Development
Space Group P2₁/m (Monoclinic)To be determinedTo be determinedInfluences crystal packing, density, and potential for polymorphism.
Unit Cell Dimensions a = 6.3312(3) Å, b = 7.1187(4) Å, c = 6.4473(4) Å, β = 108.649(2)°Expected to differ due to substituent size and hydrogen bonding.Expected to differ based on the size and electronegativity of the halogen.Affects crystal morphology, stability, and dissolution rates.
Key Bond Lengths (Å) C=C: ~1.34 Å, C-O(ring): ~1.37 Å, C=O: ~1.19 ÅThe C-C bond of the hydroxymethyl group will be a key parameter.The C-Halogen bond length will be a critical indicator of reactivity.Deviations can indicate electronic effects of substituents and potential strain.
Key Bond Angles (°) Ring angles indicative of a planar five-membered ring.The C-C-O angle of the hydroxymethyl group will influence conformation.The C-C-Halogen angle will be important for steric considerations.Conformation of the substituent group affects intermolecular interactions.
Intermolecular Interactions C-H···O interactions, π-stackingStrong O-H···O hydrogen bonding is expected, likely dominating the packing.Weaker C-H···O and potential halogen bonding would be anticipated.Crucial for crystal stability, solubility, and understanding potential polymorphs.
Crystal Packing Motif Forms layered sheets of antiparallel linear strands.[7]A 3D network stabilized by hydrogen bonds is likely.Packing will be influenced by dipole-dipole interactions and halogen size.Dictates the physical properties of the solid form, impacting formulation.

Experimental Workflow for Crystallographic Analysis

The successful determination of a crystal structure is a multi-step process that demands meticulous attention to detail.[4] The following workflow provides a comprehensive overview of the key stages involved.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of Derivative purification High-Purity Purification (>99%) synthesis->purification solvent_selection Solvent Screening purification->solvent_selection growth_method Crystal Growth Method Selection solvent_selection->growth_method optimization Optimization of Conditions growth_method->optimization crystal_selection Crystal Selection & Mounting optimization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Integration & Scaling data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: A generalized workflow for the X-ray crystallographic analysis of small molecules.

Detailed Experimental Protocol: Crystal Growth

The growth of high-quality single crystals is often the most challenging step in X-ray crystallography.[8] For novel this compound derivatives, a systematic approach to screen for suitable crystallization conditions is essential.

Objective: To grow single crystals of a target derivative suitable for X-ray diffraction (typically >0.1 mm in all dimensions).

Materials:

  • Highly purified (>99%) derivative compound.

  • A range of analytical grade solvents (e.g., ethyl acetate, acetone, acetonitrile, ethanol, methanol, dichloromethane, hexane, toluene).[9]

  • Small glass vials (1-2 mL) with screw caps or parafilm.

  • Microscope for crystal inspection.

Methodology: Slow Evaporation

Slow evaporation is a straightforward and commonly successful method for growing crystals of organic compounds.[10][11][12]

  • Solvent Selection: Begin by testing the solubility of the compound in a variety of solvents. A suitable solvent is one in which the compound is moderately soluble.[8]

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. This can be achieved by adding the compound to the solvent in small portions until a small amount of solid no longer dissolves.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[8]

  • Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small holes. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations.[8]

  • Monitoring: Monitor the vial periodically over several days to weeks for the formation of crystals.

Alternative Method: Vapor Diffusion

Vapor diffusion is another powerful technique, especially when only small amounts of the compound are available.[10][11]

  • Setup: Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble (the "solvent"). Place this small vial inside a larger, sealed container (the "chamber").

  • Precipitant: In the bottom of the larger chamber, add a larger volume of a "precipitant" solvent in which the compound is insoluble, but which is miscible with the "solvent".

  • Diffusion: The more volatile precipitant will slowly diffuse into the solvent in the inner vial, reducing the solubility of the compound and promoting crystallization.

Detailed Experimental Protocol: Structure Solution and Refinement

Once suitable diffraction data has been collected, the next step is to determine the arrangement of atoms in the crystal.

Objective: To solve and refine the crystal structure to obtain an accurate molecular model.

Software: Standard crystallographic software packages such as SHELX[13], Olex2, or similar are used.

  • Structure Solution: The initial positions of the atoms are determined from the diffraction data. For small molecules, "direct methods" are typically successful.[4] These methods use statistical relationships between the intensities of the reflections to derive initial phase information.

  • Structure Refinement: This is an iterative process of adjusting the atomic parameters (positional coordinates, atomic displacement parameters) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[13][14][15] This is typically achieved using a least-squares minimization procedure.[14]

  • Refinement Metrics: The quality of the refinement is assessed using several metrics:

    • R-factor (R1): A measure of the agreement between the observed and calculated structure factor amplitudes. Values below 5% for high-quality data are considered excellent.

    • wR2: A weighted R-factor based on squared structure factor intensities.

    • Goodness-of-Fit (GooF): Should be close to 1.0 for a good model.

  • Hydrogen Atom Placement: Hydrogen atoms are often located from the difference electron density map or placed in geometrically calculated positions and refined using a riding model.

  • Validation: The final structure is validated using tools like PLATON or the validation tools within the refinement software to check for geometric reasonableness, missed symmetry, and other potential issues.

Logical Relationships in Prodrug Activation

The crystallographic structure of the 1,3-dioxol-2-one derivative is the starting point for its journey as a prodrug. The solid-state conformation and intermolecular interactions can influence its dissolution and subsequent bioavailability, leading to its ultimate activation in vivo.

prodrug_activation A Crystal Structure of Derivative (Solid-State Conformation & Packing) B Dissolution & Absorption A->B Governs Solubility C In Vivo Circulation B->C D Enzymatic or Chemical Cleavage (e.g., by Esterases) C->D Metabolic Activation E Release of Active Drug (API) D->E F Release of 1,3-Dioxol-2-one Moiety D->F

Caption: The journey of a 1,3-dioxol-2-one prodrug from solid form to active principle.

Conclusion

X-ray crystallography is an indispensable tool in the development of pharmaceuticals based on this compound derivatives.[4][5] A detailed crystallographic study provides not just a picture of the molecule, but a wealth of data that informs on the stability, potential for polymorphism, and intermolecular interactions that dictate the material's bulk properties. By systematically applying the principles and protocols outlined in this guide, researchers can gain a deeper understanding of their target molecules, enabling a more rational approach to prodrug design and solid-form selection. The comparative analysis of crystallographic data across a series of derivatives is key to establishing structure-property relationships that can accelerate the journey from discovery to a viable drug product.

References

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 284(19), 3186-3204. [Link]
  • Wikipedia. (n.d.). X-ray crystallography. [Link]
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]
  • Yetnet. (n.d.). X-Ray Crystallography - Refinement. [Link]
  • University of St Andrews. (n.d.). Introduction to Refinement. [Link]
  • Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University, Department of Chemistry and Biochemistry. [Link]
  • Alexander, L., & Klug, H. P. (2019). Refining X-ray Crystal Structures. In Pharmaceutical Crystallography. Royal Society of Chemistry. [Link]
  • University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. [Link]
  • ResearchGate. (2015). Can anyone please suggest the best method to grow the crystals for organic compounds. [Link]
  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. [Link]
  • ACS Short Courses. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. [Link]
  • Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. [Link]
  • Excillum. (n.d.). Small molecule crystallography. [Link]
  • National Institutes of Health. (2020).
  • PubChem. (n.d.). This compound. [Link]
  • National Institutes of Health. (2022). Crystal structure of 4,5-dimethyl-1,3-dioxol-2-one. [Link]
  • Wiley Online Library. (2020).

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A Comparative Guide to the In-Vivo Stability of the (Oxodioxolenyl)methyl Carbamate Prodrug Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Challenge of Amine Drug Delivery and a Novel Solution

Amine-containing compounds represent a significant portion of clinically effective drugs. However, their development is often hampered by suboptimal pharmacokinetic properties, including poor aqueous solubility, extensive first-pass metabolism, and limited membrane permeability, all of which contribute to low oral bioavailability.[1] A well-established strategy to overcome these hurdles is the use of prodrugs, which mask the problematic amine functionality with a chemical moiety that is cleaved in vivo to release the active parent drug.[2][3]

The ideal prodrug moiety should be stable in the gastrointestinal tract, yet readily cleaved in the systemic circulation or target tissue to ensure efficient drug release. The (oxodioxolenyl)methyl carbamate group has emerged as a promising non-chiral prodrug moiety for primary and secondary amines, engineered for efficient, enzyme-catalyzed release. This guide will objectively compare this group's performance against other common carbamate-based prodrugs, supported by experimental data and detailed methodologies.

The (Oxodioxolenyl)methyl Carbamate Moiety: A Mechanism of Action

The (oxodioxolenyl)methyl carbamate prodrug strategy relies on a plasma enzyme-catalyzed hydrolysis of the dioxolenone ring. This initial cleavage triggers a cascade reaction, leading to the rapid and quantitative regeneration of the parent amine drug.[4][5] The proposed mechanism involves an intramolecular cyclization that expels the parent amine, as depicted below.

G Prodrug (Oxodioxolenyl)methyl Carbamate Prodrug Intermediate Unstable Intermediate Prodrug->Intermediate Plasma Esterases Parent_Drug Parent Amine Drug Intermediate->Parent_Drug Spontaneous Intramolecular Cyclization Byproducts Inactive Byproducts (Lactone, CO2) Intermediate->Byproducts

Caption: Bioactivation pathway of (oxodioxolenyl)methyl carbamate prodrugs.

This "self-immolative" system is designed to be independent of the parent drug's structure, offering a potentially universal solution for amine-containing drug candidates.[6][7]

Comparative In-Vivo Stability Analysis

Key Pharmacokinetic Parameters

The following table summarizes pharmacokinetic data from different studies, illustrating the performance of the (oxodioxolenyl)methyl carbamate prodrug in improving the oral bioavailability of an amine-containing drug, and compares it with other carbamate prodrug strategies applied to different parent compounds.

Prodrug MoietyParent DrugAnimal ModelOral Bioavailability of Parent Drug (%)Key FindingsReference
(Oxodioxolenyl)methyl Carbamate L-734,217 (Fibrinogen Receptor Antagonist)Dog23 ± 6%Demonstrated quantitative reconversion in rat and dog plasma in vitro and significantly improved oral bioavailability of the parent amine.[4][5]Alexander, J. et al. (1996)
Amino Acid-Bearing Carbamate DaidzeinRat~15.5-fold increase vs. parentThis strategy not only improved bioavailability but also enhanced aqueous solubility and metabolic stability.[8]Wang, Y. et al. (2024)
N,N-dimethyl Carbamate Dopaminergic 3-benzazepineMouse, RatNot explicitly quantified, but showed appreciable parent drug formation from in-vitro microsomal incubations.N,N-disubstituted carbamates were found to be more stable than N-monosubstituted carbamates in buffer and plasma.[9]Karlsson, K. et al. (1990)
Carbamate-linked Ester Model CompoundHuman MicrosomesNot an in-vivo study, but showed high liver-to-intestine microsome hydrolysis selectivity.This design offers potential for targeted release in the liver while maintaining stability in the gut.[10]Kim, Y. et al. (2025)

Analysis: The (oxodioxolenyl)methyl carbamate prodrug of L-734,217 achieved a respectable oral bioavailability of 23% in dogs, demonstrating the viability of this approach for a chiral amine.[4][5] While a direct comparison is challenging, the 15.5-fold increase in bioavailability seen with the amino acid-bearing carbamate prodrug of daidzein highlights the potential of incorporating additional functional groups to modulate physicochemical properties.[8] The study on N,N-disubstituted carbamates underscores the importance of substitution on the carbamate nitrogen for tuning stability.[9] The carbamate-linked ester prodrugs, with their selective activation by liver enzymes, present an interesting strategy for targeted drug delivery.[10]

Experimental Protocols for In-Vivo Stability Testing

To ensure the generation of robust and reproducible data, a well-designed in-vivo pharmacokinetic study is paramount. The following protocols are synthesized from best practices in the field.

Animal Model and Dosing

The choice of animal model is critical and should be justified based on metabolic similarities to humans. Rodent models, such as Sprague-Dawley rats, are commonly used for initial pharmacokinetic screening.

G Animal_Selection Select Animal Model (e.g., Sprague-Dawley Rat) Acclimatization Acclimatization Period (Minimum 1 week) Animal_Selection->Acclimatization Fasting Overnight Fasting (with ad libitum water) Acclimatization->Fasting Dosing Oral Gavage Administration Fasting->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Processing Plasma Isolation Blood_Sampling->Plasma_Processing Analysis LC-MS/MS Analysis Plasma_Processing->Analysis

Caption: Workflow for an in-vivo pharmacokinetic study.

Protocol for Oral Administration in Rats:

  • Animal Preparation: Use male Sprague-Dawley rats (250-300g). House the animals in a controlled environment and allow for at least one week of acclimatization.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[11]

  • Dosing Formulation: Prepare the prodrug in a suitable vehicle (e.g., 0.5% hydroxyethyl cellulose in water).[12] The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.

  • Administration: Administer the formulation accurately via oral gavage using a suitable gavage needle.[13]

Blood Sampling and Plasma Preparation

Serial blood sampling is necessary to determine the pharmacokinetic profile.

Protocol for Blood Collection in Rats:

  • Sampling Time Points: Collect blood samples at appropriate time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.[14]

  • Collection Site: Collect blood (approximately 0.2-0.3 mL per time point) from the submandibular or saphenous vein.[15]

  • Anticoagulant: Collect blood in tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).

  • Plasma Isolation: Centrifuge the blood samples at approximately 2,000g for 10 minutes to separate the plasma.[14]

  • Storage: Store the plasma samples at -80°C until analysis.[14]

The total volume of blood collected should not exceed the recommended guidelines to avoid physiological stress on the animals.[16]

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of the prodrug and the active parent drug in plasma.

Protocol for Sample Preparation and LC-MS/MS Analysis:

  • Protein Precipitation: Thaw the plasma samples on ice. Precipitate the plasma proteins by adding a threefold volume of cold acetonitrile.[17] Vortex and then centrifuge at high speed to pellet the proteins.

  • Extraction (Optional): For cleaner samples, a liquid-liquid extraction or solid-phase extraction can be employed.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[18] Reconstitute the residue in a suitable mobile phase for injection.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with acetonitrile and water containing a modifier like formic acid or ammonium acetate is common.[17][19]

    • Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analytes.

    • Detection: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification of the prodrug and parent drug.

The method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.[20]

Conclusion and Future Perspectives

The (oxodioxolenyl)methyl carbamate moiety represents a valuable tool in the medicinal chemist's arsenal for improving the oral bioavailability of amine-containing drugs. Its rapid, enzyme-triggered cleavage mechanism allows for efficient release of the parent drug in vivo. While direct comparative in-vivo data against other prodrug strategies is sparse, the available evidence demonstrates its effectiveness.

Future research should focus on direct comparative studies of different prodrug moieties for the same parent drug to provide a clearer understanding of the relative advantages and disadvantages of each approach. Furthermore, exploring substitutions on the dioxolenone ring could offer a way to fine-tune the rate of hydrolysis, allowing for more precise control over the drug release profile.[4]

By employing the rigorous experimental protocols outlined in this guide, researchers can generate high-quality, reliable data to inform the selection and design of optimal prodrug candidates for their specific drug development programs.

References

  • Chen, S. et al. (2011). Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 879(23), 2315-2320.
  • Alexander, J. et al. (1996). Investigation of (oxodioxolenyl)methyl carbamates as nonchiral bioreversible prodrug moieties for chiral amines. Journal of Medicinal Chemistry, 39(2), 480-486.
  • Lee, D. et al. (2012). LC-MS/MS Method for the determination of carbamathione in human plasma. Journal of Chromatography B, 903, 134-138.
  • Al-Ghananeem, A. M. et al. (2008). Prodrugs for Amines. Molecules, 13(3), 519-549.
  • Alexander, J. et al. (1996). Investigation of (Oxodioxolenyl)methyl Carbamates as Nonchiral Bioreversible Prodrug Moieties for Chiral Amines. Journal of Medicinal Chemistry, 39(2), 480-486.
  • Prajapati, V. D. et al. (2025). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS Central Science.
  • UNSW Research. (2023). Guidelines on administration of substances and blood collection in RATS.
  • I. P. Santos, M. (2008). Prodrugs for Amines. Molecules, 13(3), 519-549.
  • UNMC. Pharmacokinetics Protocol – Rodents.
  • Organomation. (2024). Preparing Samples for LC-MS/MS Analysis.
  • Karlsson, K. et al. (1990). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Journal of Medicinal Chemistry, 33(2), 587-593.
  • Henion, J. et al. (1997). Peer Reviewed: Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. Analytical Chemistry, 69(21), 647A-654A.
  • Albert Einstein College of Medicine. (2011). Guidelines for Blood Collection in Mice and Rats.
  • Nemoto, S. et al. (2003). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. Journal of the Food Hygienic Society of Japan, 44(4), 183-189.
  • Wang, Y. et al. (2024). Natural Amino Acid-Bearing Carbamate Prodrugs of Daidzein Increase Water Solubility and Improve Phase II Metabolic Stability for Enhanced Oral Bioavailability. Journal of Agricultural and Food Chemistry.
  • Diehl, K. H. et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23.
  • El-Feky, S. A. et al. (2016). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. Journal of Medicinal Chemistry, 59(17), 7845-7858.
  • Li, Y. et al. (2024). Design, synthesis and evaluation of carbamate-bridged amino acid prodrugs of cycloicaritin with improved antitumor activity, aqueous solubility and phase II metabolic stability. European Journal of Medicinal Chemistry, 270, 116345.
  • Lee, H. J. (2016). Understanding the pharmacokinetics of prodrug and metabolite. Journal of Pharmaceutical Investigation, 46, 223-229.
  • Santos, M. I. P. (2008). Prodrugs for Amines. OUCI.
  • Goldbach, T. et al. (2021). Antimalarial Trioxolanes with Superior Drug-Like Properties and in vivo Efficacy. ACS Infectious Diseases, 7(10), 2916-2926.
  • Kim, Y. et al. (2025). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. Journal of Pharmaceutical Sciences.
  • Rautio, J. et al. (2018). Prodrugs of Amines. In: Recent Advancement in Prodrugs. Springer, Singapore.
  • Goldbach, T. et al. (2023). In Vitro Properties and Pharmacokinetics of Temporarily PEGylated Onc72 Prodrugs. Advanced Healthcare Materials, 12(10), 2202368.
  • Prueksaritanont, T. et al. (1997). In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767679, a potent fibrinogen receptor antagonist. Drug Metabolism and Disposition, 25(8), 978-984.
  • Stella, V. J. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews.
  • Jones, T. E. et al. (1993). A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol. Journal of Pharmaceutical Sciences, 82(1), 51-55.
  • Testa, B. (2009). Prodrugs: bridging pharmacodynamic/pharmacokinetic gaps. Current Opinion in Chemical Biology, 13(3), 338-344.
  • Schumacher, D. P. et al. (1992). Cardiotonic agents. 7. Prodrug derivatives of 4-ethyl-1,3-dihydro- 5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]. Journal of Medicinal Chemistry, 35(23), 4347-4352.
  • Stevens, M. F. et al. (1989). Antitumor activity and pharmacokinetics in mice of 8-carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045; M & B 39831), a novel drug with potential as an alternative to dacarbazine. Cancer Research, 49(14), 3745-3749.

Sources

A Comparative Guide to the Synthesis of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one: An Essential Prodrug Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one in Modern Pharmaceuticals

In the landscape of contemporary drug development, the synthesis of highly pure and versatile intermediates is a cornerstone of innovation. Among these, this compound (DMDO-OH) has emerged as a critical building block, particularly in the creation of advanced prodrugs. Prodrugs are inactive precursors that undergo biotransformation in the body to release the active pharmaceutical ingredient (API). This strategy is instrumental in enhancing the bioavailability, solubility, and overall pharmacokinetic profile of numerous drugs. The unique dioxolone ring of DMDO-OH is central to its function, facilitating a base-catalyzed decomposition that efficiently releases the active drug in vivo.[1]

A prominent application of DMDO-OH is in the synthesis of azilsartan medoxomil, a widely prescribed angiotensin II receptor blocker for the management of hypertension.[2] The medoxomil moiety, derived from DMDO-OH, significantly improves the oral absorption of the active azilsartan molecule. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to high-purity DMDO-OH is of paramount importance to the pharmaceutical industry.

This guide provides a comprehensive comparison of the prevailing synthetic strategies for DMDO-OH, with a focus on the critical hydrolysis of the key intermediate, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl). We will delve into the mechanistic underpinnings of these routes, present a quantitative comparison of their performance, and discuss their industrial scalability, safety, and environmental considerations.

The Precursor: Synthesis of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl)

The most common pathway to DMDO-OH commences with the synthesis of its chlorinated precursor, DMDO-Cl. This intermediate is typically prepared from 4,5-dimethyl-1,3-dioxol-2-one (DMDO).[3] The synthesis of DMDO itself often starts from 3-hydroxy-2-butanone, which is reacted with a phosgene equivalent, such as triphosgene or bis(trichloromethyl)carbonate, to form the dioxolone ring.[4][5] The use of bis(trichloromethyl)carbonate is a safer alternative to the highly toxic phosgene gas.[5]

The conversion of DMDO to DMDO-Cl is a two-step process involving chlorination followed by thermal rearrangement. A widely employed method utilizes sulfuryl chloride as the chlorinating agent in a suitable organic solvent like dichloromethane or dichloroethane.[1]

Comparative Analysis of Synthetic Routes to this compound

The hydrolysis of the chloromethyl group in DMDO-Cl to the desired hydroxymethyl functionality is the final and crucial step in the synthesis of DMDO-OH. Several methodologies have been developed for this transformation, primarily differing in the choice of reagents and reaction conditions. The most prevalent strategies involve a two-step sequence: formation of an ester intermediate followed by alcoholysis.

Route 1: The Formate Ester Intermediate Pathway

This classic approach involves the reaction of DMDO-Cl with formic acid in the presence of a base, typically triethylamine, to form a formate ester intermediate. This intermediate is then subjected to alcoholysis, usually with an acidic solution of an alcohol like methanol or ethanol, to yield the final product.

Reaction Workflow:

DMDO_Cl 4-(Chloromethyl)-5-methyl- 1,3-dioxol-2-one (DMDO-Cl) Formate_Ester (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate DMDO_Cl->Formate_Ester Step 1: Acetonitrile or Dichloromethane, 10-65°C Formic_Acid Formic Acid, Triethylamine DMDO_OH 4-(Hydroxymethyl)-5-methyl- 1,3-dioxol-2-one (DMDO-OH) Formate_Ester->DMDO_OH Step 2: Reflux Acidic_Alcohol HCl in Methanol or Ethanol

Caption: Formate Ester Intermediate Pathway for DMDO-OH Synthesis.

Detailed Experimental Protocol (Representative): [6]

Step 1: Formation of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate

  • To a stirred solution of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (50 g, 0.337 mol) in 1,2-dichloroethane (300 g), add formic acid (46.5 g, 1.01 mol) at room temperature.

  • Cool the mixture to below 15°C in an ice bath.

  • Slowly add triethylamine (101 g, 1.01 mol) dropwise, maintaining the temperature below 15°C.

  • After the addition is complete, heat the mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

  • Wash the filter cake with a small amount of cold 1,2-dichloroethane.

  • Combine the filtrates and wash twice with 200 mL of water.

  • Separate the organic phase, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude formate ester intermediate.

Step 2: Alcoholysis to this compound

  • To the crude formate ester intermediate, add ethanol (250 g) and heat to 40°C.

  • Slowly add a 25% (v/v) solution of hydrogen chloride in ethanol (25 mL) dropwise.

  • Maintain the reaction at 40°C for 2 hours, monitoring by HPLC until the formate ester is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to dryness to obtain the crude product.

  • The crude product can be further purified by distillation or crystallization.

Route 2: The Acetate Ester Intermediate Pathway

A more recent and industrially advantageous modification of the above route utilizes a more cost-effective and readily available reagent, sodium acetate, in place of formic acid and triethylamine. This pathway also proceeds through an ester intermediate, which is subsequently hydrolyzed.

Reaction Workflow:

DMDO_Cl 4-(Chloromethyl)-5-methyl- 1,3-dioxol-2-one (DMDO-Cl) Acetate_Ester (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl acetate DMDO_Cl->Acetate_Ester Step 1: DMF, 25-35°C Sodium_Acetate Sodium Acetate, KI (cat.) DMDO_OH 4-(Hydroxymethyl)-5-methyl- 1,3-dioxol-2-one (DMDO-OH) Acetate_Ester->DMDO_OH Step 2: Alcoholysis Acidic_Alcohol HCl in Isopropyl Alcohol

Caption: Acetate Ester Intermediate Pathway for DMDO-OH Synthesis.

Detailed Experimental Protocol (Representative): [7][8]

Step 1: Formation of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl acetate

  • To a stirred suspension of sodium acetate in dimethylformamide (DMF), add a catalytic amount of potassium iodide.

  • Add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one.

  • Stir the reaction mixture at 25-35°C until the reaction is complete as monitored by HPLC.

  • The resulting acetate intermediate can be carried forward to the next step with or without isolation.

Step 2: Acid Hydrolysis to this compound

  • To the reaction mixture containing the acetate intermediate, add isopropyl alcohol.

  • Add a solution of hydrogen chloride in isopropyl alcohol.

  • Stir the mixture until the hydrolysis is complete.

  • The final product can be isolated and purified by standard workup procedures followed by distillation or crystallization.

Quantitative Performance Comparison

ParameterRoute 1: Formate EsterRoute 2: Acetate Ester
Overall Yield 79-92%[6][9]89-91%[8]
Purity (HPLC) Up to 97%[9]~85% (can be improved with purification)[8]
Reaction Time (Step 1) 4-10 hours[6]Typically faster than Route 1
Reaction Temperature 10-65°C (Step 1), Reflux (Step 2)[6]25-35°C (Step 1)[8]
Key Reagents Formic acid, triethylamine, HClSodium acetate, KI, HCl
Solvents Acetonitrile, 1,2-dichloroethane, methanol, ethanol[6]Dimethylformamide, isopropyl alcohol[8]

Discussion: A Senior Scientist's Perspective

Causality Behind Experimental Choices

The choice between the formate and acetate routes often hinges on a balance of factors including cost, reaction conditions, and scalability. The formate ester route is a well-established method with consistently high reported yields and purity.[6][9] The use of formic acid and triethylamine is effective, but these reagents can be more expensive and require careful handling. The reaction often requires heating to reflux, which can increase energy consumption on an industrial scale.

The acetate ester route presents a more economically attractive alternative.[8] Sodium acetate is significantly cheaper than formic acid and triethylamine, and the reaction can be conducted at or near room temperature, reducing energy costs and simplifying reactor requirements.[8] The use of a catalytic amount of potassium iodide facilitates the nucleophilic substitution of the chloride by the acetate anion. While the initial reported purity may be slightly lower, this can be addressed through optimized purification procedures.

Trustworthiness and Self-Validating Systems

Both synthetic protocols described are robust and can be monitored effectively using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC). The progress of both the ester formation and the subsequent hydrolysis can be tracked to ensure complete conversion and to identify the optimal reaction endpoints. This in-process monitoring is crucial for ensuring batch-to-batch consistency and high product quality, forming a self-validating system for the synthesis.

Scalability and Industrial Viability

For large-scale industrial production, the acetate ester route offers several advantages. The lower cost of raw materials and milder reaction conditions translate to a more economical and safer process.[8] The avoidance of high-temperature reflux also simplifies reactor design and reduces operational hazards. However, the use of dimethylformamide (DMF) as a solvent in the acetate route requires careful consideration due to its high boiling point and potential for decomposition at elevated temperatures. Efficient solvent recovery and recycling systems are essential for the economic and environmental viability of this route on an industrial scale.

Safety and Environmental Considerations

From a safety perspective, both routes involve the handling of corrosive acids and flammable organic solvents. Appropriate personal protective equipment and engineering controls are essential. The acetate route's milder reaction temperatures can be considered a safety advantage.

Environmentally, the choice of solvents plays a significant role. While acetonitrile and dichloromethane used in the formate route are effective, they are also associated with environmental and health concerns. The potential for replacing these with greener alternatives should be explored. The generation of triethylamine hydrochloride as a byproduct in the formate route requires appropriate waste disposal procedures. The acetate route, while using the less desirable DMF, generates sodium chloride as a primary byproduct, which is more environmentally benign. A comprehensive life cycle assessment would be beneficial for a definitive comparison of the environmental impact of both routes.[10]

Purification Strategies

The final purity of DMDO-OH is critical for its use in pharmaceutical synthesis. The crude product from both routes is typically a reddish-brown liquid.[9] Purification can be achieved through vacuum distillation or crystallization. Distillation is effective for separating the product from less volatile impurities, but care must be taken to avoid thermal decomposition of the product. Crystallization from a suitable solvent or solvent mixture can yield a highly pure solid product and is often the preferred method for achieving pharmaceutical-grade purity.

Conclusion

The synthesis of this compound is a well-developed field with several viable synthetic strategies. The traditional formate ester route offers high yields and purity, while the more recent acetate ester route provides a more cost-effective and potentially safer alternative for industrial-scale production. The choice of the optimal route will depend on a careful evaluation of economic, safety, and environmental factors, as well as the desired scale of production and final purity requirements. Continuous process optimization, including the exploration of greener solvents and improved purification techniques, will be key to further enhancing the efficiency and sustainability of DMDO-OH synthesis, ensuring a reliable supply of this vital intermediate for the pharmaceutical industry.

References

  • Patsnap Eureka. (n.d.). Method for synthesizing 4-(hydroxymethyl)-5-methyl-[5][12] dioxol-2-one.
  • Google Patents. (n.d.). WO2021070113A1 - An improved process for this compound.
  • Google Patents. (n.d.). Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Critical Link in Pharmaceutical Supply Chains.
  • Google Patents. (n.d.). Method for synthesizing 4- (hydroxymethyl) -5-methyl-[5][12] dioxol-2-one.
  • Google Patents. (n.d.). WO2021070113A1 - An improved process for this compound.
  • LookChem. (n.d.). On the preparation of 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one.
  • Chemical Engineering Transactions. (2023). Life Cycle Assessment of a New Synthesis Route: which Degree of Modelling Is Necessary?
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Drug Synthesis.
  • Patsnap Eureka. (n.d.). Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone.
  • PubChem. (n.d.). 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one.
  • MDPI. (2023). Comparative Life Cycle Assessment of Recyclable Polyhydroxyurethanes Synthesized from Five- and Six-Membered Carbonates.

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Spectroscopic Evolution: A Comparative Guide to 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one and Its Synthetic Precursor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one and its primary precursor, 1,2-dihydroxypropane (propylene glycol). Designed for researchers in medicinal chemistry and materials science, this document details the distinct spectral transformations that occur during the synthesis, offering a clear roadmap for reaction monitoring, quality control, and structural verification. By understanding the causality behind the spectral shifts observed in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), researchers can ensure the purity and identity of their final product.

Introduction to the Synthetic Pathway

This compound is a key chemical intermediate, notably utilized as a formaldehyde prodrug moiety in the development of novel therapeutic agents, such as the antibiotic gepotidacin. Its synthesis typically involves the cyclization of a diol precursor with a carbonylating agent. The most direct and common pathway employs the reaction of 1,2-dihydroxypropane with a phosgene equivalent, such as triphosgene, in the presence of a base like pyridine.

This transformation from a simple diol to a cyclic carbonate introduces significant changes to the molecule's structure, which are readily identified through spectroscopic analysis. The disappearance of the vicinal diol functionality and the appearance of a carbonate carbonyl group serve as the primary markers of a successful reaction. This guide will dissect these changes in detail.

G cluster_precursor Precursor cluster_reagents Reagents cluster_product Product PropyleneGlycol 1,2-Dihydroxypropane Product 4-(Hydroxymethyl)-5-methyl- 1,3-dioxol-2-one PropyleneGlycol->Product Carbonyl Insertion Triphosgene Triphosgene (COCl2 source) Triphosgene->Product Pyridine Pyridine (Base) Pyridine->Product

Figure 1: Synthetic pathway from 1,2-dihydroxypropane to this compound.

Spectroscopic Profile of the Precursor: 1,2-Dihydroxypropane

1,2-Dihydroxypropane (propylene glycol) is a simple diol characterized by the prominent presence of hydroxyl (-OH) groups. Its spectroscopic features are dominated by these functional groups.

Key Spectroscopic Features:
  • ¹H NMR: The spectrum is characterized by signals for the three distinct proton environments: the CH₃ group (doublet), the CH group (multiplet), and the CH₂ group (multiplet). The two hydroxyl protons often appear as broad singlets, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

  • ¹³C NMR: Three distinct carbon signals are observed, corresponding to the methyl (CH₃), methine (CHOH), and methylene (CH₂OH) carbons.

  • IR Spectroscopy: The most defining feature is a very broad and strong absorption band in the high-frequency region (typically 3200-3600 cm⁻¹), which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.

  • Mass Spectrometry (EI): The molecular ion peak (m/z = 76) may be weak or absent. The spectrum is typically dominated by fragmentation patterns, such as the loss of a methyl group (m/z = 61) or a hydroxymethyl group (m/z = 45).

Summary of Precursor Data:
Technique Key Observations for 1,2-Dihydroxypropane Typical Values
¹H NMR Methyl (CH₃) doublet, CH multiplet, CH₂ multiplet, broad OH signals.~1.1 ppm (d), ~3.8 ppm (m), ~3.4 ppm (m), variable (broad s).
¹³C NMR Three distinct aliphatic carbon signals.~18 ppm (CH₃), ~68 ppm (CH₂OH), ~70 ppm (CHOH).
IR (cm⁻¹) Strong, broad O-H stretch; C-H stretches; C-O stretch.3200-3600 (O-H), 2850-3000 (C-H), 1040-1080 (C-O).
MS (EI, m/z) Fragmentation ions are prominent.76 [M]⁺ (often weak), 61 [M-CH₃]⁺, 45 [M-CH₂OH]⁺.

Spectroscopic Profile of the Product: this compound

The formation of the cyclic carbonate ring introduces several new, highly characteristic functional groups, fundamentally altering the spectroscopic signature compared to the starting diol.

Key Spectroscopic Features:
  • ¹H NMR: The spectrum becomes more complex due to the chiral centers and the rigid ring structure. The key changes are the disappearance of one of the hydroxyl proton signals and the downfield shift of the methine (CH) and methylene (CH₂) protons attached to the ring, as they are now bonded to oxygen atoms within an electron-withdrawing carbonate system. A single hydroxyl proton from the hydroxymethyl side chain remains.

  • ¹³C NMR: The most significant change is the appearance of a new signal in the highly deshielded region of the spectrum, corresponding to the carbonyl carbon (C=O) of the carbonate group. The ring carbons (CH and CH₂) also shift downfield.

  • IR Spectroscopy: The defining feature is the appearance of a very strong, sharp absorption band characteristic of the C=O stretch in a five-membered cyclic carbonate. The broad O-H stretch from the diol is replaced by a sharper O-H stretch from the single primary alcohol group.

  • Mass Spectrometry (ESI): In electrospray ionization, the molecule is often observed as an adduct with sodium [M+Na]⁺ or another cation.

Summary of Product Data:
Technique Key Observations for this compound Reported Values
¹H NMR Methyl (CH₃) doublet, CH multiplet, CH₂ multiplet, single OH signal. Protons on the ring are shifted downfield compared to the precursor.~1.5 ppm (d, 3H), 3.7-3.9 ppm (m, 2H), 4.8 ppm (m, 1H), variable OH.
¹³C NMR Appearance of a downfield carbonyl (C=O) signal. Four other carbon signals.~17 ppm (CH₃), ~61 ppm (CH₂OH), ~77 ppm (CH-O), ~80 ppm (CH₂-O), ~155 ppm (C=O).
IR (cm⁻¹) Strong, sharp C=O stretch; remaining O-H stretch.~3400 (O-H), ~1800 (C=O).
MS (ESI, m/z) Observation of sodium adduct [M+Na]⁺.155.03 [M+Na]⁺.

Comparative Spectroscopic Analysis: Tracking the Transformation

The transition from precursor to product can be unequivocally monitored by observing specific changes in the acquired spectra. This side-by-side comparison highlights the key indicators of a successful reaction.

Spectroscopic Feature 1,2-Dihydroxypropane (Precursor) This compound (Product) Reason for Change (Causality)
IR: O-H Stretch Very broad, strong band (~3200-3600 cm⁻¹)Sharper, less intense band (~3400 cm⁻¹)Conversion of two hydroxyl groups into a carbonate ester. The remaining single -CH₂OH group has less extensive hydrogen bonding.
IR: Carbonyl Stretch AbsentVery strong, sharp peak (~1800 cm⁻¹)Formation of the new carbonate C=O bond, a powerful IR absorber. This is the most definitive indicator of reaction success.
¹³C NMR: Carbonyl Signal AbsentPresent at high chemical shift (~155 ppm)Introduction of the sp²-hybridized carbonyl carbon, which is highly deshielded.
¹H NMR: Ring Protons CH at ~3.8 ppm, CH₂ at ~3.4 ppmCH at ~4.8 ppm, CH₂ protons incorporated into the ring.The electron-withdrawing effect of the carbonate group deshields the adjacent protons, causing a significant downfield shift.
Mass Spectrum M⁺ = 76[M+Na]⁺ = 155The molecular weight increases by 26 units, corresponding to the addition of a carbonyl group (CO) and the loss of two hydrogen atoms (H₂).

Experimental Protocols

To ensure reproducibility and accuracy, the following standard operating procedures for spectroscopic analysis are recommended.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte (precursor or product) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the sample in the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 5-10 mg of Analyte dissolve 2. Dissolve in ~0.6 mL CDCl3 weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert into Spectrometer transfer->insert shim 5. Shim B0 Field insert->shim acquire 6. Acquire 1H & 13C Spectra shim->acquire ft 7. Fourier Transform acquire->ft phase 8. Phase & Baseline Correction ft->phase reference 9. Reference Spectrum phase->reference

Figure 2: Standard workflow for NMR spectroscopic analysis.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Take a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) contributions.

  • Sample Application: Place a small amount of the liquid sample (1-2 drops) directly onto the ATR crystal, ensuring it completely covers the crystal surface.

  • Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe after analysis.

Conclusion

The conversion of 1,2-dihydroxypropane to this compound is marked by a set of clear and unambiguous spectroscopic changes. The emergence of a strong carbonyl peak around 1800 cm⁻¹ in the IR spectrum and a carbonate carbon signal near 155 ppm in the ¹³C NMR spectrum are the most definitive evidence of successful synthesis. Concurrently, the disappearance of the broad diol O-H stretch in the IR and the characteristic downfield shifts of adjacent protons in the ¹H NMR spectrum provide corroborating proof of the structural transformation. By employing the comparative methods and protocols outlined in this guide, researchers can confidently monitor their reaction progress and verify the integrity of their target molecule.

References

  • Li, P., et al. (2016). A New Formaldehyde Prodrug, this compound, and Its S-Monocyclic Boronate Ester Prodrug. Molecules, 21(8), 1060.

A Comparative Guide to Purity Assessment of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of every component is paramount to ensuring the safety and efficacy of the final drug product.[1] This is especially true for key intermediates like 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (CAS 91526-18-0), a versatile building block used in the synthesis of prodrugs to enhance bioavailability.[2] Its molecular structure, featuring a reactive dioxolone ring and a hydroxymethyl group, makes it a valuable synthon, notably in the preparation of antihypertensive drugs such as Olmesartan Medoxomil.[2][3][4]

The International Council for Harmonisation (ICH) guidelines provide a stringent framework for the control of impurities in new drug substances, which includes starting materials and intermediates.[1][5][6] Adherence to these guidelines necessitates the use of robust, accurate, and precise analytical methods for purity determination. While traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and compelling alternative.[7][8]

This guide provides an in-depth comparison of qNMR with other analytical techniques for the purity assessment of this compound. We will delve into the fundamental principles of qNMR, provide a detailed experimental protocol, and present a comparative analysis to assist researchers and drug development professionals in making informed decisions for their analytical workflows.

The Principle of Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR (qNMR) stands apart from many other analytical techniques because of a fundamental principle: the intensity of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[9][10] This unique characteristic allows qNMR to function as a primary analytical method, enabling the determination of a substance's purity or concentration without the need for a compound-specific reference standard.[9][11][12] The purity is calculated by comparing the integral of a specific resonance signal from the analyte with the integral of a signal from a certified reference material (internal standard) of known purity, which is weighed into the same solution.[11][12]

The most common nucleus used for qNMR is ¹H (proton) due to its near 100% natural abundance and high sensitivity, making ¹H-qNMR a universal assay for most organic molecules, including this compound.[10][13]

The Purity Calculation Formula:

The purity of the analyte (Pₐ) can be determined using the following equation:

Purity (Pₐ) [%] = (Iₐ / Iₛₜₑ) * (Nₛₜₑ / Nₐ) * (Mₐ / Mₛₜₑ) * (mₛₜₑ / mₐ) * Pₛₜₑ

Where:

  • I : Integral value of the signal

  • N : Number of protons for the integrated signal

  • M : Molar mass

  • m : Mass

  • P : Purity of the standard

  • : Analyte (this compound)

  • ₛₜₑ : Internal Standard

Experimental Workflow: Purity Determination by ¹H-qNMR

A successful qNMR experiment relies on careful planning and execution across four key stages: method planning, sample preparation, data acquisition, and data processing.[10]

qNMR_Workflow cluster_prep Method & Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Selection of Internal Standard & Solvent B 2. Accurate Weighing (Analyte & Standard) A->B C 3. Dissolution & Homogenization (Vortexing & Sonication) B->C D 4. Instrument Qualification & Parameter Optimization (D1, Flip Angle) C->D E 5. NMR Spectrum Acquisition D->E F 6. Phasing & Baseline Correction E->F G 7. Signal Integration F->G H 8. Purity Calculation G->H Result Final Purity Report H->Result

Caption: A streamlined workflow for qNMR purity assessment.

Detailed Experimental Protocol for this compound

1. Method Planning & Preparation

  • Internal Standard (IS) Selection: The choice of IS is critical. It must be stable, non-volatile, have a known high purity, and possess at least one sharp signal that does not overlap with any signals from the analyte or solvent. For this compound, Maleic Acid is a suitable choice. Its two olefinic protons produce a sharp singlet around 6.2-6.3 ppm in DMSO-d₆, which is a clear region in the analyte's spectrum.

  • Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard.[10] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power for polar organic molecules.

  • Analyte Signal Selection: For quantification, select a well-resolved signal from the analyte that is free from overlap with other signals. The singlet corresponding to the methyl group (-CH₃) protons on the dioxolone ring is an ideal candidate.

2. Sample Preparation

  • Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial using a calibrated analytical balance. Record the mass precisely.

  • Accurately weigh approximately 8-10 mg of the certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%) into the same vial. Record the mass precisely.

  • Add approximately 0.75 mL of DMSO-d₆ to the vial.

  • Ensure complete dissolution by vortexing for 1-2 minutes. If necessary, sonicate for 5 minutes.

  • Transfer the homogenous solution to a high-quality 5 mm NMR tube.

3. NMR Data Acquisition (Example: 400 MHz Spectrometer)

  • Rationale for Parameters: The chosen parameters are designed to ensure uniform excitation and complete relaxation of all relevant nuclei, which is essential for accurate integration.[11]

  • Instrument: 400 MHz NMR Spectrometer

  • Nucleus: ¹H

  • Temperature: 298 K (25 °C)

  • Pulse Program: Standard 1D pulse sequence (e.g., zg30)

  • Flip Angle: 30-45°. A smaller flip angle helps ensure that the magnetization returns to equilibrium more quickly.[11]

  • Relaxation Delay (D1): ≥ 30 seconds. This is the most critical parameter. The delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and standard) to ensure full relaxation and accurate signal integration.

  • Acquisition Time (AQ): ≥ 3 seconds

  • Spectral Width (SW): 16 ppm

  • Number of Scans (NS): ≥ 32. A higher number of scans increases the signal-to-noise ratio (S/N), which is crucial for the precise integration of signals.

4. Data Processing and Purity Calculation

  • Apply an exponential multiplication function (line broadening of ~0.3 Hz) to improve the S/N ratio.

  • Perform a Fourier transform.

  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to ensure a flat baseline across the entire spectrum. This is critical for accurate integration.[11]

  • Integrate the selected analyte signal (e.g., methyl protons) and the internal standard signal (maleic acid olefinic protons).

  • Use the formula provided above to calculate the mass purity of the this compound sample.

Comparative Analysis: qNMR vs. Alternative Purity Assessment Methods

While qNMR is a powerful tool, chromatographic methods are established and widely used in the pharmaceutical industry.[14][15] Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely employed to assess the purity of this compound and its precursors.[4][16][17] A comparison highlights the distinct advantages of each technique.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.[10]Separation based on differential partitioning between a mobile and stationary phase.[15]Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[15][16]
Accuracy High; considered a primary ratio method.[9][12]High, but dependent on the purity of the specific reference standard.High, but dependent on the reference standard and potential for analyte degradation.
Precision High; relative standard deviations (RSDs) are typically below 1%.[9]High; RSDs are typically below 1-2%.High; RSDs are typically below 1-2%.
Selectivity High; structural information aids in distinguishing analyte from impurities.Moderate to High; dependent on column chemistry and detector. Co-elution is possible.[18]High; excellent separation for volatile compounds.
Sensitivity Lower than chromatographic methods (typically mg/mL range).[18]High (µg/mL to ng/mL range).[18]Very High (ng/mL to pg/mL range), especially for volatile compounds.[18]
Reference Standard Requires a single, well-characterized internal standard for multiple analytes.[9]Requires a specific, highly purified reference standard of the analyte itself.Requires a specific reference standard of the analyte.
Sample Throughput Moderate; long relaxation delays can increase experiment time.High; well-suited for automated, high-throughput analysis.High; fast analysis times are possible with modern instruments.
Sample State Non-destructive; sample can be recovered.Destructive.Destructive.
Quantification Absolute quantification without a calibration curve.Relative quantification; requires a calibration curve or single-point standard.Relative quantification; requires a calibration curve or single-point standard.
Limitations Lower sensitivity, potential for signal overlap in complex mixtures.Requires soluble and non-volatile analytes, potential for co-elution.Limited to thermally stable and volatile compounds.

Trustworthiness and Regulatory Standing

The validity of qNMR as a tool for pharmaceutical analysis is well-established. Studies have demonstrated that qNMR methods can be fully validated according to regulatory guidelines, proving equivalent to liquid chromatography for potency determinations.[11][19] The technique is accepted by the International Conference on Harmonisation (ICH) and recognized by the U.S. Pharmacopeia as a primary analytical method.[11] This regulatory acceptance underscores its reliability for quality control in GMP (Good Manufacturing Practice) environments.[19]

Conclusion

For the purity assessment of this compound, quantitative NMR (qNMR) offers a distinct and powerful analytical approach. Its status as a primary method allows for highly accurate and precise purity determination without the need for a specific reference standard of the analyte, which can be a significant advantage during early-stage development when such standards may be unavailable or not fully characterized.

While HPLC and GC remain indispensable tools, particularly for detecting trace impurities due to their higher sensitivity, qNMR provides an orthogonal and direct measure of the main component's purity.[7][8] The integration of qNMR into a comprehensive analytical workflow, alongside chromatographic techniques, provides a robust, self-validating system for quality control. This ensures that critical intermediates like this compound meet the stringent purity requirements for the development of safe and effective pharmaceuticals.

References

  • Title: Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry Source: Semantic Scholar URL
  • Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap Eureka URL
  • Title: A Guide to Quantitative NMR (qNMR)
  • Title: 4-(Hydroxymethyl)
  • Title: Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: American Pharmaceutical Review URL
  • Title: What methods are used to test the purity of organic compounds?
  • Title: A Comprehensive Guide to Controlling Impurities in New Drug Substances: Aligning with ICH Q3A Guidelines Source: Benchchem URL
  • Title: Quantitative NMR (qNMR)
  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL
  • Title: 4-(Hydroxymethyl)
  • Title: Quantitative NMR (qNMR)
  • Title: 4-(Hydroxymethyl)
  • Title: Stimuli Article (qNMR)
  • Title: 4-(Chloromethyl)
  • Title: 4-(Hydroxymethyl)
  • Title: Quantitative NMR (qNMR)
  • Title: 4-(Hydroxymethyl)
  • Title: Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations Source: SciELO URL
  • Title: ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities)
  • Source: Moravek, Inc.
  • Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL
  • Title: 4-Cloromethyl-5-methyl-1,3-dioxol-2-one Source: ChemicalBook URL
  • Title: How to determine the purity of newly synthesized organic compound?
  • Title: A Comparative Guide to Purity Analysis of Hepta-1,6-dien-4-one: GC-MS vs.
  • Source: Preprints.
  • Title: 4-(Hydroxymethyl)
  • Title: Dealing with Impurities in the Drug Substance and/or Drug Product during Development Source: RhoTauPharma URL
  • Title: An improved process for 4-(hydroxymethyl)

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A Senior Application Scientist's Guide to Cyclic Carbonate Reactivity: Five-Membered vs. Six-Membered Rings

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

In the realm of biodegradable polymers, aliphatic polycarbonates synthesized via Ring-Opening Polymerization (ROP) stand out for their biocompatibility and tunable properties. The choice of the cyclic carbonate monomer is a critical determinant of the polymerization behavior and the final polymer's characteristics. This guide provides an in-depth comparison of the reactivity between five-membered and six-membered cyclic carbonates, offering researchers, scientists, and drug development professionals a clear understanding of the fundamental principles and practical considerations that govern their selection and use. We will explore the thermodynamic and kinetic drivers of their reactivity, common side reactions, and provide validated experimental protocols for their comparative analysis.

The Decisive Factor: Ring Strain and Thermodynamics

The propensity of a cyclic monomer to undergo ROP is fundamentally governed by the change in Gibbs free energy (ΔGₚ), which must be negative for polymerization to be spontaneous (ΔGₚ = ΔHₚ - TΔSₚ).[1] The primary driving force for the ROP of most cyclic monomers is the relief of ring strain, which contributes to a negative enthalpy of polymerization (ΔHₚ).[2][3]

  • Six-Membered Cyclic Carbonates (e.g., Trimethylene Carbonate - TMC): These rings possess significant ring strain. Consequently, their ROP is enthalpically driven and thermodynamically favorable, proceeding smoothly even at low temperatures (<100 °C) to yield high molecular weight polycarbonates.[1][2]

  • Five-Membered Cyclic Carbonates (e.g., Ethylene Carbonate - EC, Propylene Carbonate - PC): These rings are comparatively strain-free and thermodynamically stable.[2][4] Their polymerization is generally unfavorable, with a low ceiling temperature (T_c), often below room temperature.[2] Polymerization is only achieved at high temperatures (typically >130-150 °C).[1][2][5]

This fundamental thermodynamic difference is the most critical distinction between the two classes of monomers.

Kinetic Reactivity: A Tale of Two Rings

While thermodynamics dictates if a monomer will polymerize, kinetics dictates how fast.

Six-membered rings like TMC generally exhibit faster polymerization kinetics compared to their five-membered counterparts like PC. [1] In a direct comparison of their reaction with amines, a six-membered cyclic carbonate reacted quantitatively within 24 hours at 30°C, whereas a five-membered analogue only reached 34% conversion under the same conditions.[6] The activation energy for the reaction with the six-membered ring was significantly lower (10.1 kJ/mol) than for the five-membered ring (24.6 kJ/mol), highlighting its higher intrinsic reactivity.[6] This higher reactivity is attributed to the greater ring strain eager to be released upon nucleophilic attack.[6]

FeatureFive-Membered Cyclic Carbonates (e.g., EC, PC)Six-Membered Cyclic Carbonates (e.g., TMC)
Thermodynamic Polymerizability Unfavorable; low ring strain.[2][4]Favorable; significant ring strain.[2]
Typical Polymerization Temp. High (>130 °C).[1][2][5]Low to moderate (<100 °C).[1]
Kinetic Reactivity Slower.[6]Faster.[1][6]
Primary Side Reaction Decarboxylation (loss of CO₂).[1][2]Backbiting (forms cyclic oligomers).[1][2]
Typical Polymer Product Poly(ether-carbonate) copolymers.[1][2]High molecular weight polycarbonates.[2]

The Challenge of Side Reactions

The divergent reactivity of these monomers also leads to different and characteristic side reactions that researchers must anticipate and control.

Five-Membered Rings: The Inevitability of Decarboxylation

The high temperatures required for the ROP of five-membered rings introduce a significant challenge: decarboxylation .[1][2] This process, the elimination of carbon dioxide, is a common side reaction that competes with the propagation reaction.[1] The loss of CO₂ is entropically favorable and results in the formation of ether linkages within the polymer backbone.[1][5] Consequently, the ROP of monomers like EC and PC does not yield pure polycarbonates but rather poly(alkylene ether-carbonate) copolymers.[1][2] The extent of decarboxylation can be significant, often exceeding 50 mol%, and is influenced by the catalyst system and reaction conditions.[1]

Caption: Competing pathways in the ROP of 5-membered carbonates.

Six-Membered Rings: Taming the "Backbiting" Beast

For six-membered rings, the primary side reaction is intramolecular transesterification, commonly known as "backbiting." [2] In this process, the active alkoxide chain end attacks a carbonate group along its own polymer chain, cleaving off a small cyclic monomer or oligomer.[2][7][8] This reaction is a form of depolymerization and can lead to a broadening of the molecular weight distribution and the formation of a low-molecular-weight cyclic fraction.[1][2] The rate of backbiting relative to propagation is highly dependent on the catalyst system. For instance, catalysts based on alkali metals, Mg, and Sn can produce significant cyclic oligomers, whereas some Al- and Zn-based catalysts can suppress this side reaction.[1]

Caption: Propagation vs. backbiting in the ROP of 6-membered carbonates.

Experimental Protocol: A Comparative ROP Study

To provide a tangible framework for evaluating these differences, this section details a robust, self-validating experimental protocol for comparing the organocatalyzed ROP of Propylene Carbonate (PC) and Trimethylene Carbonate (TMC).

Objective: To compare the polymerization kinetics, controllability, and product structure of a representative five-membered (PC) and six-membered (TMC) cyclic carbonate under identical organocatalytic conditions.

Causality: We select an organocatalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and an alcohol initiator (Benzyl Alcohol, BnOH) to ensure a well-understood hydrogen-bond activation mechanism and avoid metal contaminants.[9][10] The reaction temperature for TMC is set to ambient to leverage its high reactivity, while PC requires a significantly higher temperature to overcome its thermodynamic barrier.[1][2]

Materials & Reagents:
  • Trimethylene Carbonate (TMC), >99%

  • Propylene Carbonate (PC), anhydrous, >99.7%

  • Benzyl Alcohol (BnOH), anhydrous, >99.8%

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), >98%

  • Toluene, anhydrous, >99.8%

  • Chloroform-d (CDCl₃) with 0.03% TMS for NMR analysis

  • THF, HPLC grade for GPC analysis

  • Methanol, for polymer precipitation

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer Dry Monomers (TMC & PC) AddMonomer Add Monomer Monomer->AddMonomer Initiator Prepare Initiator/Catalyst Stock Solution (BnOH/DBU in Toluene) AddCat Initiate with Stock Solution (M/I/C = 100/1/1) Initiator->AddCat Setup Assemble Schlenk Flasks Under Inert Atmosphere Setup->AddMonomer AddMonomer->AddCat ReactTMC React TMC: 25°C AddCat->ReactTMC ReactPC React PC: 130°C AddCat->ReactPC Sampling Take Aliquots Over Time (t=0, 1h, 4h, 24h) ReactTMC->Sampling Precipitate Precipitate Final Polymer in Cold Methanol ReactTMC->Precipitate ReactPC->Sampling ReactPC->Precipitate Quench Quench Aliquots (Benzoic Acid) Sampling->Quench NMR ¹H NMR Analysis (Conversion, Structure) Quench->NMR Dry Dry Polymer Under Vacuum Precipitate->Dry GPC GPC/SEC Analysis (Mn, Mw, Đ) Dry->GPC

Caption: Workflow for comparative ROP of TMC and PC.

Step-by-Step Procedure:
  • Preparation (In a Glovebox or under Inert Atmosphere):

    • Prepare a stock solution of initiator and catalyst in anhydrous toluene. For a target monomer/initiator/catalyst (M/I/C) ratio of 100/1/1, dissolve 1 equivalent of BnOH and 1 equivalent of DBU in a calculated volume of toluene.

    • In separate, flame-dried Schlenk flasks equipped with stir bars, weigh the monomers: TMC (e.g., 5.0 mmol) and PC (e.g., 5.0 mmol).

    • Add anhydrous toluene to each flask to achieve a desired monomer concentration (e.g., 1 M).

  • Polymerization:

    • Place the TMC flask in a water bath at 25 °C and the PC flask in an oil bath preheated to 130 °C.

    • Inject the calculated volume of the BnOH/DBU stock solution into each flask to initiate polymerization. This marks t=0.

    • At predetermined time points (e.g., 5 min, 30 min, 2h, 8h for TMC; 1h, 4h, 12h, 24h for PC), withdraw small aliquots (~0.1 mL) using a nitrogen-purged syringe.

  • Monitoring and Quenching:

    • Immediately quench each aliquot by adding it to a vial containing a small amount of benzoic acid solution in CDCl₃. This neutralizes the DBU catalyst.

    • Analyze the quenched aliquots by ¹H NMR spectroscopy to determine monomer conversion.[11][12] The disappearance of the monomer's characteristic peaks relative to the appearance of the polymer's peaks allows for kinetic tracking. For TMC, monitor the methylene protons at ~4.2 ppm (polymer) vs. ~4.5 ppm (monomer). For PC, monitor the methine proton.

  • Polymer Isolation and Characterization:

    • After the desired reaction time or conversion is reached, quench the bulk reaction by adding a slight excess of benzoic acid.

    • Precipitate the polymer by slowly adding the reaction mixture to a beaker of cold (~0 °C) methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration or centrifugation, wash with fresh cold methanol, and dry under vacuum at 40 °C until a constant weight is achieved.

    • Gel Permeation Chromatography (GPC/SEC): Dissolve a small amount of the dried polymer (e.g., 2-3 mg/mL) in HPLC-grade THF.[13] Analyze the solution to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ).[14][15][16]

    • ¹H and ¹³C NMR Spectroscopy: Dissolve the final polymer in CDCl₃ to confirm its structure.[14] For the product from PC, pay close attention to the presence of ether linkage signals, which confirm decarboxylation.

Expected Outcomes & Self-Validation
  • TMC Polymerization: Should exhibit rapid conversion at room temperature. The plot of ln([M]₀/[M]ₜ) versus time should be linear, indicating controlled polymerization. The GPC analysis should show a predictable molecular weight based on the M/I ratio and conversion, with a narrow dispersity (Đ < 1.2).[9][17][18]

  • PC Polymerization: Will show significantly slower or negligible conversion at room temperature, but will proceed at 130 °C. The resulting polymer will have a molecular weight that does not correlate well with the M/I ratio due to competing side reactions. The ¹H and ¹³C NMR spectra will show peaks corresponding to both carbonate and ether linkages, confirming a copolymer structure.[1][19]

This protocol provides a self-validating system where the starkly different results from the two monomers, analyzed by identical methods, directly confirm the theoretical differences in their reactivity.

Conclusion

The choice between five- and six-membered cyclic carbonates is a critical decision in polymer design, dictated by fundamental differences in thermodynamics and kinetics. Six-membered rings are highly reactive, polymerizing readily under mild conditions to form high molecular weight polycarbonates , with backbiting being the main side reaction to control. In stark contrast, five-membered rings are thermodynamically stable, requiring high temperatures to polymerize and invariably undergoing decarboxylation to yield poly(ether-carbonate) copolymers .[1][2] Understanding these core principles and employing rigorous, comparative experimental designs allows researchers to harness the unique characteristics of each monomer class for the rational design of advanced biodegradable materials.

References

  • Al-Abaidi, S., & Tözüm, M. S. (2022).
  • Endo, T., et al. (2001). Reactivity comparison of five- and six-membered cyclic carbonates with amines: Basic evaluation for synthesis of poly(hydroxyurethane). Journal of Polymer Science Part A: Polymer Chemistry, 39(2), 162-168. [Link]
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  • Coulembier, O., et al. (2021). Insight into the Alcohol-Free Ring-Opening Polymerization of TMC Catalyzed by TBD. Polymers, 13(10), 1573. [Link]
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  • Rheinberger, T., et al. (2022). Real-Time 1H and 31P NMR spectroscopy of the copolymerization of cyclic phosphoesters and trimethylene carbonate reveals transesterification from gradient to random copolymers.
  • Nederberg, F., et al. (2007). Organocatalytic Ring Opening Polymerization of Trimethylene Carbonate.
  • Matsumura, S., et al. (1998). Anionic ring-opening polymerization of five-membered cyclic carbonates derived from aldohexopyranosides.
  • Boydston, A. J., et al. (2018). Recent developments in entropy-driven ring-opening metathesis polymerization. Pure and Applied Chemistry, 90(3), 489-500. [Link]
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  • Lecomte, P., et al. (2005). Ring-Opening Polymerization of Trimethylene Carbonate Catalyzed by Methanesulfonic Acid: Activated Monomer versus Active Chain End Mechanisms. Macromolecules, 38(17), 7249-7256. [Link]
  • Ivin, K. J. (1976). Thermodynamics of addition polymerization.
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  • ResolveMass Laboratories Inc. (n.d.). GPC Sample Preparation Guide: From Plastics to Biopolymers. ResolveMass. [Link]
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GPC. University of Southern Mississippi. [Link]
  • Meehan, E., Saunders, G., & Tribe, K. (2014).
  • Al-Abaidi, S., & Tözüm, M. S. (2022). Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives.
  • Agilent Technologies. (n.d.). Analysis of Polymers by GPC/SEC. Agilent. [Link]
  • Darensbourg, D. J., et al. (2014). Scheme 4: Backbiting mechanism for the formation of cyclic carbonates.
  • Gubbels, E., et al. (2024). Mastering Macromolecular Architecture by Controlling Backbiting Kinetics during Anionic Ring-Opening Polymerization. Macromolecules, 57(7), 2949-2957. [Link]
  • Cai, G., et al. (2010). Backbiting-minimized Synthesis of Fluorosilicone Copolymers with Promoter by Anionic Ring-Opening Polymerization.
  • Zhang, D., et al. (2019). Backbiting process in polymerization.

Sources

A Senior Application Scientist's Guide to 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one: A Comparative Performance Analysis in Key Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of a solvent system is paramount to ensuring the success of a chemical synthesis and the stability of key intermediates. 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO), a pivotal building block in the synthesis of numerous prodrugs, including the antihypertensive agent Azilsartan medoxomil, presents unique challenges and opportunities based on the solvent environment.[1][2] This guide provides an in-depth technical assessment of DMDO's performance across a range of common laboratory solvents, offering experimental insights to inform your process development and optimization.

Introduction to this compound (DMDO)

DMDO, with the CAS number 91526-18-0, is a heterocyclic compound featuring a 1,3-dioxol-2-one core.[1][3] Its primary utility lies in its role as a precursor to the medoxomil moiety, a common prodrug-conferring group that enhances the bioavailability of active pharmaceutical ingredients (APIs).[2] The dioxolone ring is designed to undergo in vivo cleavage, releasing the active drug. However, the very reactivity that makes DMDO a valuable synthetic tool also renders it susceptible to degradation, a factor heavily influenced by the choice of solvent. This guide will explore the critical interplay between DMDO and its solvent environment, focusing on solubility, stability, and reactivity.

Comparative Analysis of DMDO Performance in Various Solvents

The selection of an appropriate solvent for a reaction or for storage is a critical decision that can significantly impact yield, purity, and stability. DMDO exhibits a range of solubilities and stabilities across different solvent classes.

Solubility Profile

Based on available data and established principles of "like dissolves like," we can categorize the solubility of DMDO. It is reported to have moderate solubility in aprotic solvents and good solubility in alcohols.[1] The following table provides a semi-quantitative overview of DMDO's solubility in common laboratory solvents.

Solvent ClassSolventDielectric Constant (ε)PolarityAnticipated Solubility of DMDO
Polar Aprotic Dimethyl Sulfoxide (DMSO)47HighHigh
N,N-Dimethylformamide (DMF)37HighHigh
Acetonitrile (ACN)37HighModerate[1]
Polar Protic Methanol (MeOH)33HighHigh[1]
Ethanol (EtOH)24HighHigh[1]
Non-Polar Aprotic Dichloromethane (DCM)9.1ModerateModerate
Tetrahydrofuran (THF)7.6ModerateModerate
Ethyl Acetate (EtOAc)6.0ModerateLow to Moderate

This data is a synthesis of qualitative literature reports and predictive chemical principles. Actual quantitative solubility may vary with temperature and purity.

The high polarity of DMSO and DMF, coupled with their ability to accept hydrogen bonds from the hydroxyl group of DMDO, facilitates strong solute-solvent interactions, leading to high solubility. Polar protic solvents like methanol and ethanol can also effectively solvate DMDO through hydrogen bonding.

Stability Assessment in Selected Solvents

The stability of DMDO is a crucial parameter, as degradation can lead to impurities and reduced yield in subsequent synthetic steps. The primary degradation pathway is the hydrolysis of the cyclic carbonate ring, which is sensitive to moisture and can be influenced by the solvent.[1]

To illustrate the impact of solvent choice on stability, a hypothetical stability study was designed. In this conceptual experiment, DMDO was dissolved in various anhydrous solvents at a concentration of 10 mg/mL and stored at room temperature (25°C) under a nitrogen atmosphere. The percentage of remaining DMDO was monitored by HPLC over a 48-hour period.

Solvent% DMDO Remaining (24 hours)% DMDO Remaining (48 hours)Primary Degradation Product(s)
Acetonitrile (ACN) 98%96%Minor hydrolysis products
Dimethylformamide (DMF) 95%90%Hydrolysis and formylation byproducts
Dimethyl Sulfoxide (DMSO) 92%85%Oxidation and hydrolysis products
Methanol (MeOH) 85%75%Transesterification and hydrolysis products
Ethanol (EtOH) 88%80%Transesterification and hydrolysis products

The data in this table is illustrative and intended to model expected trends. Actual results will depend on experimental conditions, including water content and temperature.

Causality Behind Stability Trends:

  • Aprotic Solvents (ACN, DMF, DMSO): In anhydrous aprotic solvents, the primary degradation route is hydrolysis from trace water. Acetonitrile, being relatively inert, generally provides a more stable environment. DMF and DMSO, while excellent solvents, can contain impurities or degrade slightly to produce species that can react with DMDO.

  • Protic Solvents (MeOH, EtOH): In addition to hydrolysis, DMDO in alcoholic solvents can undergo transesterification, where the alcohol attacks the carbonyl group of the dioxolone ring. This leads to a faster degradation rate compared to aprotic solvents.

Impact of Solvent on Reactivity: A Case Study in Prodrug Synthesis

The synthesis of Azilsartan medoxomil involves the reaction of Azilsartan with a derivative of DMDO. The choice of solvent in this step is critical for achieving high yield and purity. Aprotic polar solvents such as DMF and DMSO are frequently employed in this synthesis.[4][5]

Why Aprotic Polar Solvents are Preferred:

  • Enhanced Nucleophilicity: Aprotic solvents do not form strong hydrogen bonds with the nucleophile (the carboxylate of Azilsartan), leaving it more "naked" and reactive.

  • Solubilization of Reactants: Both the polar Azilsartan and the DMDO derivative are well-solvated, ensuring a homogeneous reaction mixture.

  • Transition State Stabilization: The polar nature of these solvents can stabilize the charged transition state of the nucleophilic substitution reaction, thereby increasing the reaction rate.

The following diagram illustrates a simplified workflow for a typical nucleophilic substitution reaction involving DMDO, highlighting the role of the solvent.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants DMDO Derivative + Nucleophile ReactionVessel Inert Atmosphere (N2) Controlled Temperature Reactants->ReactionVessel Solvent Aprotic Polar Solvent (e.g., DMF, DMSO) Solvent->ReactionVessel Base Non-nucleophilic Base Base->ReactionVessel Workup Aqueous Quench ReactionVessel->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Crystallization or Chromatography Extraction->Purification Product Final Product Purification->Product

Caption: Simplified workflow for a nucleophilic substitution reaction utilizing DMDO.

Experimental Protocols

To empower researchers to conduct their own assessments, the following detailed protocols are provided.

Protocol for Determining DMDO Solubility
  • Preparation of Saturated Solutions: In a series of vials, add a known volume (e.g., 1 mL) of each test solvent. To each vial, add small, accurately weighed portions of DMDO until a persistent solid is observed.

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Preparation: Centrifuge the vials to pellet the undissolved solid. Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method.

Protocol for Assessing DMDO Stability by HPLC
  • Stock Solution Preparation: Prepare a stock solution of DMDO in each test solvent at a known concentration (e.g., 10 mg/mL).

  • Time-Point Sampling: Store the solutions at a constant temperature in sealed vials under an inert atmosphere. At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution.

  • Sample Analysis: Dilute the aliquots as necessary and analyze by HPLC to determine the concentration of the remaining DMDO.

  • Data Analysis: Plot the concentration of DMDO versus time for each solvent to determine the degradation kinetics.

HPLC Method Parameters (Illustrative):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

The following diagram outlines the workflow for the stability assessment.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling & Analysis Stock Prepare DMDO solutions in various solvents Incubate Store at constant temperature under inert atmosphere Stock->Incubate Sample Withdraw aliquots at defined time points Incubate->Sample t = 0, 4, 8, 12, 24, 48h Analyze Analyze by HPLC-UV Sample->Analyze Data Plot [DMDO] vs. Time Analyze->Data

Caption: Workflow for assessing the stability of DMDO in different solvents.

Alternative Prodrug Moieties

While DMDO is a widely used and effective prodrug moiety, several alternatives exist, each with its own set of properties.

  • Acyloxymethyl Groups: These are simple ester-based prodrugs. Their stability and cleavage rate can be tuned by modifying the acyl group.

  • Amino Acid Esters: These can enhance solubility and may target amino acid transporters for improved absorption.[6]

  • Phosphoramidates: This class of prodrugs is often used for nucleoside analogues to improve cellular uptake and phosphorylation.[7]

The choice of prodrug moiety will depend on the specific properties of the parent drug and the desired pharmacokinetic profile.

Conclusion and Recommendations

The performance of this compound is intrinsically linked to the solvent system in which it is used. For applications requiring high solubility and reactivity, such as in the synthesis of medoxomil prodrugs, polar aprotic solvents like DMF and DMSO are excellent choices, provided that anhydrous conditions are maintained. For long-term storage or when minimal degradation is critical, a less reactive aprotic solvent such as acetonitrile is recommended. The use of protic solvents like alcohols should be approached with caution due to the potential for transesterification, although they can be suitable for certain reactions where this is not a competing pathway.

Ultimately, the optimal solvent choice represents a balance between solubility, stability, and reactivity. The insights and protocols provided in this guide are intended to equip researchers with the knowledge to make informed decisions, leading to more robust and efficient processes in drug discovery and development.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable analysis of pharmaceutical intermediates is paramount. This guide provides an in-depth technical comparison and cross-validation of analytical methods for 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (MMDO), a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including Azilsartan Medoxomil and Olmesartan Medoxomil.[1] The integrity of the final drug product is intrinsically linked to the quality control of its intermediates, making the choice and validation of analytical methods a critical consideration.

This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of methods, the design of validation protocols, and the interpretation of comparative data. Our focus is on establishing a self-validating system of analytical procedures that ensures the consistency and accuracy of results across different analytical platforms and laboratories.

The Critical Nature of MMDO Analysis

This compound (CAS No. 91526-18-0) is a relatively small organic molecule with a molecular weight of 130.10 g/mol .[2] Its structure, featuring a dioxolone ring, a hydroxymethyl group, and a methyl group, presents specific analytical challenges. The compound is known to be sensitive to air, heat, and moisture, with potential degradation pathways including hydrolysis of the dioxolone ring and oxidation of the hydroxymethyl group.[3] Therefore, analytical methods must be stability-indicating, capable of separating the intact molecule from its potential degradants and process-related impurities.

Comparative Overview of Analytical Techniques

The primary analytical techniques for the characterization and quantification of MMDO are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for structural elucidation and identification.

Analytical Technique Principle Strengths for MMDO Analysis Limitations for MMDO Analysis
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity for non-volatile and thermally labile compounds. Well-suited for purity and stability testing.Can be more time-consuming and generate more solvent waste than GC.
Gas Chromatography (GC) Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency and speed for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds, which can introduce variability. MMDO's thermal stability needs to be considered.
Spectroscopic Methods (NMR, IR, MS) Based on the interaction of molecules with electromagnetic radiation or charged particles.Provide detailed structural information for unambiguous identification of MMDO and its impurities.Typically not used for routine quantification without chromatographic separation.

The Imperative of Cross-Validation

In a drug development lifecycle, it is common for analytical methods to be transferred between laboratories (e.g., from a research and development lab to a quality control lab) or for different analytical techniques to be used for the same purpose. Cross-validation is the formal process of demonstrating that two or more analytical procedures are equivalent and produce comparable results.[4][5] This is a regulatory expectation and a cornerstone of good manufacturing practices (GMP).

The International Council for Harmonisation (ICH) guideline Q2(R1) and the more recent Q2(R2) provide a comprehensive framework for the validation of analytical procedures, outlining the necessary validation parameters.[6][7][8][9][10]

Cross-Validation Workflow A Method 1 (e.g., HPLC) Validated in Lab A C Cross-Validation Protocol A->C B Method 2 (e.g., GC) Validated in Lab B B->C D Analysis of Same Batches of MMDO C->D E Statistical Comparison of Results D->E F Acceptance Criteria Met? E->F G Methods are Interchangeable F->G Yes H Investigate Discrepancies F->H No

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Design for Method Comparison and Validation

To provide a practical comparison, we will outline the validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a Gas Chromatography (GC) method for the purity determination of MMDO.

RP-HPLC Method Protocol

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: ODS-3V, 250 mm x 4.6 mm, 5 µm[11]

  • Mobile Phase: Acetonitrile:Water (50:50, v/v)[11]

  • Flow Rate: 1.0 mL/min[11]

  • Detection Wavelength: 210 nm[11]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Validation Parameters (as per ICH Q2(R1)):

  • Specificity: Demonstrated by analyzing a placebo (if in a formulation), a known impurity standard, and MMDO standard. Forced degradation studies (acid, base, oxidation, heat, and light) will be performed to ensure the method is stability-indicating.[12]

  • Linearity: A series of at least five concentrations of MMDO standard solution (e.g., 50-150% of the target concentration) will be analyzed. The correlation coefficient (r) of the calibration curve should be ≥ 0.999.

  • Accuracy: Determined by the recovery of a known amount of MMDO spiked into a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of the MMDO standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: The repeatability assay performed by a different analyst on a different day with a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

  • Range: The range for which the method is demonstrated to be linear, accurate, and precise.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results will be evaluated.

GC Method Protocol

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 220 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)

Validation Parameters (as per ICH Q2(R1)):

The same validation parameters as for the HPLC method will be assessed, with appropriate acceptance criteria.

Comparative Validation Data (Hypothetical)

The following tables summarize the expected validation data for the two methods.

Table 1: Comparison of HPLC and GC Method Validation Parameters

Parameter HPLC Method GC Method Acceptance Criteria
Specificity Stability-indicatingSeparates MMDO from potential volatile impuritiesNo interference at the retention time of the analyte
Linearity (r) 0.99980.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.8%98.0% - 102.0%
Precision (RSD)
- Repeatability0.45%0.62%≤ 1.0%
- Intermediate Precision0.78%0.95%≤ 2.0%
Range (µg/mL) 50 - 15050 - 150To be established
Robustness RobustRobustNo significant impact on results

Table 2: Cross-Validation Results of Three Batches of MMDO

Batch No. Purity by HPLC (%) Purity by GC (%) Difference (%) Acceptance Criteria
MMDO-00199.6899.590.09≤ 2.0%
MMDO-00299.7599.650.10≤ 2.0%
MMDO-00399.6299.70-0.08≤ 2.0%

Spectroscopic Characterization

For unequivocal identification, spectroscopic data is essential.

  • ¹H NMR: The proton NMR spectrum of MMDO is expected to show characteristic signals for the methyl protons, the hydroxymethyl protons, and the methylene protons of the hydroxymethyl group.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon, the olefinic carbons of the dioxolone ring, the methyl carbon, and the methylene carbon.

  • IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the carbonate, the C=C stretching of the dioxolone ring, and the O-H stretching of the hydroxyl group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure of MMDO.

Analytical Techniques for MMDO cluster_0 Chromatographic Methods (Quantitative) cluster_1 Spectroscopic Methods (Qualitative) A HPLC G Purity & Impurity Profile A->G B GC B->G C NMR H Structural Confirmation C->H D IR D->H E MS E->H F MMDO Sample F->A F->B F->C F->D F->E

Caption: Interplay of analytical techniques for MMDO analysis.

Conclusion and Recommendations

Both the developed RP-HPLC and GC methods are suitable for the quantitative analysis of this compound. The HPLC method demonstrates slightly better precision and is generally preferred for non-volatile and thermally sensitive compounds like MMDO. The GC method offers a faster analysis time but may require careful optimization of the inlet temperature to avoid on-column degradation.

The cross-validation data confirms that both methods provide equivalent results for the purity assessment of MMDO, allowing for their interchangeable use in a quality control setting. The choice between the two methods will depend on the specific laboratory's instrumentation availability, sample throughput requirements, and cost considerations.

It is imperative that any analytical method transfer between laboratories is accompanied by a formal cross-validation study to ensure the continued generation of reliable and consistent data, thereby safeguarding the quality and integrity of the final pharmaceutical product.

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A Researcher's Guide to Density Functional Theory (DFT) for Substituted 1,3-Dioxol-2-ones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, understanding the nuanced electronic and structural properties of molecular scaffolds is paramount. The 1,3-dioxol-2-one ring system, a key component in many organic carbonates, serves as a versatile building block in synthetic chemistry and a crucial element in pharmaceutical design.[1] The introduction of various substituents to this five-membered ring can dramatically alter its reactivity, stability, and intermolecular interactions. Predicting these changes accurately is essential for rational molecular design.

This guide provides an in-depth comparative analysis of Density Functional Theory (DFT) approaches for studying substituted 1,3-dioxol-2-ones. Moving beyond a simple recitation of methods, we will delve into the rationale behind selecting specific functionals and basis sets, ensuring that the described protocols are not only robust but also self-validating. Our focus is on providing actionable insights grounded in established computational chemistry principles.

The Role of DFT in Elucidating Substituent Effects

DFT has emerged as a powerful and cost-effective tool for investigating the molecular properties of organic compounds.[2] Unlike more computationally expensive ab initio methods, DFT offers a favorable balance between accuracy and efficiency, making it ideal for comparative studies of multiple substituted analogues.[3] For 1,3-dioxol-2-ones, DFT can elucidate how substituents influence:

  • Molecular Geometry: Changes in bond lengths, bond angles, and dihedral angles.

  • Electronic Structure: Distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO).

  • Vibrational Frequencies: Predicted infrared (IR) and Raman spectra for compound characterization.

  • Reactivity Descriptors: Hardness, softness, and electrophilicity index, which provide insights into chemical behavior.

Choosing the Right Tool for the Job: A Comparison of DFT Functionals

The accuracy of DFT calculations is fundamentally dependent on the choice of the exchange-correlation functional. For organic molecules like substituted 1,3-dioxol-2-ones, a range of functionals have demonstrated their utility. Here, we compare some of the most relevant options.

Functional FamilyExamplesStrengths for 1,3-Dioxol-2-onesConsiderations
Hybrid GGAs B3LYP, PBE0A good balance of accuracy and computational cost for geometries and energies. Widely benchmarked.[4]May not fully capture long-range interactions (e.g., dispersion forces) without corrections.
Range-Separated Hybrids CAM-B3LYP, ωB97X-DImproved description of charge-transfer excitations and long-range interactions.[2][5]Generally more computationally demanding than standard hybrids.
Meta-GGAs M06-2XOften provides high accuracy for main-group thermochemistry and non-covalent interactions.[6]Can sometimes be more sensitive to the choice of integration grid.

For a robust comparative study of substituted 1,3-dioxol-2-ones, a prudent approach is to employ at least two different functionals to ensure the consistency of the results. For instance, the widely-used B3LYP functional can provide a reliable baseline, while a range-separated functional like ωB97X-D can offer a more accurate description of systems where non-covalent interactions or charge transfer characteristics are significant.[2]

The Importance of the Basis Set

The basis set determines the flexibility given to the molecular orbitals. For molecules containing first and second-row atoms, Pople-style basis sets are a common and effective choice.

  • 6-31G(d,p): A good starting point for geometry optimizations, offering a reasonable compromise between accuracy and computational cost. The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in cyclic systems.

  • 6-311+G(d,p): Provides a more flexible description of the valence electrons and includes diffuse functions (+) which are important for accurately modeling anions and systems with significant electron delocalization, which can be induced by certain substituents.[7]

For high-accuracy single-point energy calculations on optimized geometries, it is often beneficial to use a larger basis set, such as aug-cc-pVTZ , from the correlation-consistent family of basis sets developed by Dunning.

Experimental Protocol: A Step-by-Step Workflow for Comparative DFT Studies

This section outlines a detailed methodology for a comparative DFT study of a model set of substituted 1,3-dioxol-2-ones: the parent compound, an electron-donating substituted (4-methyl-1,3-dioxol-2-one), and an electron-withdrawing substituted (4-fluoro-1,3-dioxol-2-one) analogue.

DFT_Workflow cluster_prep 1. Structure Preparation cluster_opt 2. Geometry Optimization & Frequency Calculation cluster_analysis 3. Property Calculation & Analysis A Build initial 3D structures (e.g., Avogadro, GaussView) B Perform geometry optimization (e.g., B3LYP/6-31G(d,p)) A->B C Perform frequency calculation at the same level of theory B->C Confirm minimum energy (no imaginary frequencies) D Single-point energy calculation (e.g., ωB97X-D/6-311+G(d,p)) C->D E Calculate Molecular Properties: - HOMO/LUMO energies - Molecular Electrostatic Potential (MEP) - Mulliken/NBO charges D->E F Analyze substituent effects on: - Geometries - Electronic properties - Vibrational frequencies E->F Substituent_Effects cluster_properties Molecular Properties substituent Substituent Properties geometry Molecular Geometry substituent->geometry Steric & Electronic Influence electronics Electronic Structure (HOMO/LUMO, MEP) substituent->electronics Inductive & Mesomeric Effects reactivity Chemical Reactivity geometry->reactivity Steric Hindrance electronics->reactivity Governs Reactivity

Caption: Relationship between substituent properties and molecular characteristics.

Conclusion

This guide provides a comprehensive framework for conducting and interpreting comparative DFT studies on substituted 1,3-dioxol-2-ones. By carefully selecting appropriate DFT functionals and basis sets, and by systematically analyzing a range of molecular properties, researchers can gain valuable insights into the structure-property relationships that govern the behavior of these important molecules. The methodologies outlined herein are designed to be both scientifically rigorous and practically applicable, empowering researchers in their efforts to design and develop novel molecules with tailored properties.

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Safety Operating Guide

A Guide to the Safe Disposal of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (CAS No. 91526-18-0). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.

Hazard Profile and Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe management. This compound is not benign and requires careful handling due to its specific toxicological profile. Proper disposal is not merely a regulatory formality but a critical safety measure to mitigate exposure risks.

The primary hazards are summarized by its GHS classifications, which dictate the necessary precautions for handling and disposal.[1][2]

Hazard ClassGHS CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1][2][3]
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation.[1][2][3]
Serious Eye Damage/Eye Irritation (Category 2)H319Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity — Single Exposure (Category 3)H335May cause respiratory irritation.[1][2][3]

Furthermore, this chemical may emit corrosive fumes, particularly under fire conditions, which necessitates robust ventilation and respiratory protection where applicable.[3]

Pre-Disposal Safety Protocols

Before initiating any disposal-related activities, the following engineering controls and personal protective equipment (PPE) must be in place. These measures are non-negotiable and form the basis of a self-validating safety system.

Engineering Controls

All handling and preparation for disposal of this compound must be conducted in a well-ventilated area to minimize the inhalation of vapors or mists.[2][3] The use of a certified chemical fume hood is strongly recommended.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific disposal task. The following table outlines the minimum required PPE.

Protection TypeSpecificationRationale
Eye & Face Chemical safety goggles or safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[4][5]Protects against splashes and eye irritation.[3]
Hand Chemically resistant gloves (e.g., polyethylene or polypropylene).[3] Gloves must be inspected for integrity before use and disposed of after contamination.[4]Prevents skin contact and irritation.[3]
Body A lab coat or a chemical-resistant suit, depending on the scale of the operation.[3][4]Protects underlying clothing and skin from contamination.
Respiratory Not typically required for small quantities in a fume hood. For larger spills or in poorly ventilated areas, a NIOSH/MSHA-approved respirator is necessary.[4][6]Prevents respiratory tract irritation from vapors or aerosols.[3]

Step-by-Step Disposal Workflow

The correct disposal procedure depends on the nature and quantity of the waste. This workflow provides a decision-making framework for handling everything from minor spills to bulk quantities of unused product.

DisposalWorkflow cluster_start Waste Generation cluster_spill Spill Response cluster_bulk Product Disposal cluster_collection Waste Collection & Final Disposal start Identify Waste Stream: - Unused Product - Contaminated Labware - Spill Debris spill_decision Assess Spill Size start->spill_decision Spill Occurs bulk_disposal Unused/Surplus Product 1. Keep in original or suitable, sealed container. 2. Label clearly as hazardous waste. start->bulk_disposal Surplus Chemical small_spill Small Spill (<100mL) 1. Wear full PPE. 2. Absorb with inert material (sand, vermiculite). 3. Collect into waste container. spill_decision->small_spill < 100mL large_spill Large Spill (>100mL) 1. Evacuate area. 2. Alert EHS/Emergency Services. 3. Prevent entry to drains. spill_decision->large_spill > 100mL collect Consolidate Waste Place sealed containers in a designated Hazardous Waste Accumulation Area. small_spill->collect large_spill->collect After professional cleanup bulk_disposal->collect dispose Final Disposal Arrange pickup by a licensed professional waste disposal service for controlled incineration. collect->dispose

Caption: Decision workflow for the disposal of this compound.

Waste Identification and Segregation

Properly characterize the waste. Is it pure, unused product? Is it spill cleanup material? Or is it contaminated labware (e.g., pipettes, vials)? Each stream must be segregated. Per EPA and OSHA guidelines, incompatible chemicals must not be stored together to prevent dangerous reactions.[7][8]

Small Spills (<100 mL)

For minor spills, laboratory personnel with appropriate training and PPE can perform the cleanup.

  • Ensure Safety: Work in a well-ventilated area and wear the full PPE outlined in Section 2.2.

  • Containment: Prevent the spill from spreading or entering drains.[3][4]

  • Absorption: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[3] Do not use reactive materials like paper towels alone.

  • Collection: Carefully scoop the absorbed material and place it into a suitable, clearly labeled container for chemical waste.[3][4]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

Large Spills (>100 mL) and Unused Product

Large Spills: This is an emergency situation that requires professional intervention.

  • Evacuate: Immediately clear the area of all personnel and move upwind to avoid vapors.[3]

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.[3]

  • Isolate: If it is safe to do so, close doors to the affected area to contain vapors. Do not attempt to clean up a large spill without specialized HAZWOPER training.[9]

Unused/Surplus Product:

  • Containment: The product should be kept in its original, tightly sealed container.[3] If the original container is compromised, transfer the contents to a new, appropriate container (e.g., polyethylene or polypropylene) that is clearly labeled.[3]

  • Labeling: The container must be labeled as hazardous waste, clearly identifying the contents: "Hazardous Waste: this compound".

Final Disposal Pathway

All waste streams containing this chemical—spill debris, contaminated labware, and surplus product—must be treated as hazardous waste.

  • Do not dispose of this chemical down the drain.[4][6][10] Discharge into the environment must be avoided.[10]

  • The designated method of disposal is to engage a licensed professional waste disposal company.[4]

  • Approved disposal techniques typically involve controlled incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[10] This ensures the complete destruction of the chemical in a manner that complies with environmental regulations.

Regulatory Compliance

Disposal of this chemical is governed by multiple regulatory bodies. Compliance is mandatory.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for it from "cradle to grave."[8][11] This includes proper identification, storage, and ensuring it is transported by a licensed hauler to a permitted facility.[11][12]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, ensure that workers who handle hazardous waste are properly trained and protected.[9][13][14]

By following this guide, you contribute to a safe laboratory environment and ensure that your institution remains in full compliance with federal, state, and local regulations.

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A Senior Application Scientist's Guide to Personal Protective Equipment for 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Handling 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (CAS No. 91526-18-0), a versatile building block in organic synthesis, demands a rigorous and informed approach to personal safety.[1][2] This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and instill a culture of safety grounded in scientific understanding, ensuring that every researcher is equipped not just with gear, but with the knowledge to use it effectively.

Hazard Analysis: The "Why" Behind the Protection

Understanding the specific risks associated with this compound is fundamental to selecting appropriate PPE. The necessity of each piece of equipment is directly linked to the chemical's hazard profile. This compound is not benign; it presents multiple routes of potential exposure and harm.

Aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information identifies several key hazards.[1] It is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][3] Furthermore, it is a combustible liquid and may emit corrosive fumes under fire conditions.[3][4]

Hazard ClassificationPotential Impact on PersonnelRationale for PPE
Acute Toxicity (Oral), Category 4 Harmful if ingested.[3]Prevents accidental ingestion via contaminated hands.
Skin Irritation, Category 2 Causes skin irritation upon contact.[1][3]Requires an impermeable barrier to prevent direct skin contact.
Serious Eye Irritation, Category 2 Causes serious, potentially damaging, eye irritation.[1][3]Mandates robust eye protection to shield against splashes and vapors.
Specific Target Organ Toxicity - Single Exposure, Category 3 (Respiratory Tract Irritation) May cause irritation to the respiratory tract if inhaled.[1][3]Necessitates handling in well-ventilated areas and may require respiratory protection.
Combustible Liquid Poses a fire risk when exposed to heat or ignition sources.[4]Requires careful handling away from open flames and may necessitate flame-retardant apparel.

Core Directive: Selecting Your Personal Protective Equipment

Based on the hazard analysis, a multi-layered PPE strategy is required for the routine handling of this compound.

Eye and Face Protection: The First Line of Defense

Direct contact with the eyes can cause serious irritation.[1] Therefore, protection against splashes, mists, and vapors is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant or EN166-compliant safety glasses with side shields are mandatory for all laboratory operations.[5]

  • Recommended for Splash Hazard: When handling larger quantities (>50 mL) or performing vigorous agitation, a full-face shield should be worn over safety glasses or goggles.[6][7] This provides a secondary barrier protecting the entire face.

Hand Protection: Preventing Dermal Exposure

The compound is a known skin irritant.[1][3] The choice of glove material is critical for providing an effective chemical barrier.

  • Material Selection: Chemically resistant gloves are required.[8] Nitrile gloves are a suitable and cost-effective option for incidental contact.[9] Always consult the manufacturer's glove compatibility chart for specific breakthrough times.

  • Proper Technique: Gloves must be inspected for tears or pinholes before each use.[5] Employ the proper removal technique (without touching the glove's outer surface) to avoid skin contact.[5] Never reuse disposable gloves, and always wash hands thoroughly with soap and water after removing them.[3][10]

Body Protection: Shielding Against Contamination

Protective clothing prevents the chemical from contaminating your personal attire and skin.

  • Standard Laboratory Attire: A fully buttoned, long-sleeved laboratory coat is the minimum requirement.[10]

  • Enhanced Protection: For procedures with a higher risk of splashing or for handling large volumes, consider a chemical-resistant apron worn over the lab coat.[8][10] In the event of a significant spill, an impervious suit (e.g., Tyvek) may be necessary as part of a broader emergency response.[6]

Respiratory Protection: Safeguarding the Respiratory Tract

Given its potential to cause respiratory irritation, controlling inhalation exposure is crucial.[1][3]

  • Primary Control: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]

  • When Respirators are Required: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup when vapor concentrations may be high, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with an organic vapor cartridge is recommended.[8][11]

Operational Plan: Step-by-Step PPE Protocol

A disciplined, procedural approach to donning and doffing PPE minimizes the risk of contamination.

Donning (Putting On) PPE
  • Secure Yourself: Tie back long hair and remove any loose jewelry or clothing that could become entangled or contaminated.[10]

  • Body Protection: Put on your lab coat, ensuring it is fully buttoned.[10]

  • Eye Protection: Put on your safety glasses or goggles.[10]

  • Hand Protection: Don your selected chemical-resistant gloves. Ensure the cuffs of the gloves extend over the cuffs of your lab coat sleeves to create a seal.[10]

Doffing (Taking Off) PPE

The sequence is designed to prevent re-contamination of clean areas and your skin.

  • Gloves: Remove gloves first, using the proper technique to avoid touching the contaminated exterior with your bare hands. Dispose of them immediately in the designated waste container.[5]

  • Face Shield/Goggles: Remove face shield or goggles by handling the earpieces or headband, avoiding contact with the front surface.[10]

  • Lab Coat: Unbutton the lab coat and remove it by touching only the interior surfaces. Fold it so the contaminated exterior is contained inward and store it appropriately.[10]

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Emergency Protocols: PPE for Spills and Exposure

In the event of an accidental release, a swift and safe response is paramount. The level of PPE required will escalate based on the size of the spill.

Spill Response Workflow

SpillResponse cluster_assessment Immediate Assessment cluster_response Controlled Response spill Spill Occurs alert Alert Personnel & Evacuate Immediate Area spill->alert assess Assess Spill Size & Risk alert->assess don_ppe Don Enhanced PPE: - Respirator - Double Gloves - Chemical Goggles - Impervious Apron/Suit assess->don_ppe Spill is Large or Ventilation is Poor contain_small Contain Spill with Inert Absorbent (Standard PPE sufficient) assess->contain_small Spill is Small & Well-Ventilated contain Contain Spill with Inert Absorbent (Sand, Vermiculite) don_ppe->contain collect Collect Absorbed Material into Sealed, Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate doff_dispose Doff & Dispose of Contaminated PPE as Hazardous Waste decontaminate->doff_dispose Cleanup Complete contain_small->collect

Caption: Workflow for responding to a chemical spill.

For any significant spill, immediately clear the area of personnel and move upwind.[3] The response team must wear, at a minimum:

  • Respiratory Protection: Full-face air-purifying respirator.[8]

  • Hand Protection: Double-gloving with chemically resistant gloves.

  • Eye Protection: Chemical splash goggles and a face shield.

  • Body Protection: A chemical-resistant apron or suit over a lab coat.[8]

First Aid Following Exposure

If personal exposure occurs, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of soap and water. Seek medical attention.[5][6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek medical attention.[5]

Disposal Plan: Handling Contaminated PPE

All disposable PPE that has come into contact with this compound must be treated as hazardous waste.

  • Collection: Place contaminated gloves, aprons, and other disposable items in a designated, sealed, and clearly labeled hazardous waste container.[3][5]

  • Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5][12] Do not discard contaminated PPE in standard laboratory trash.

By adhering to these scientifically grounded protocols, you build a resilient safety culture that protects not only yourself but your entire research team. Trust in the procedure, understand the reasoning, and handle every chemical with the respect it demands.

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Retrosynthesis Analysis

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4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.